molecular formula C5H6O4 B104505 (R)-5-Oxotetrahydrofuran-2-carboxylic acid CAS No. 53558-93-3

(R)-5-Oxotetrahydrofuran-2-carboxylic acid

Cat. No.: B104505
CAS No.: 53558-93-3
M. Wt: 130.1 g/mol
InChI Key: QVADRSWDTZDDGR-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-(− )-5-Oxo-2-tetrahydrofurancarboxylic acid belongs to the class of furans, considered as heterocyclic building blocks. It is used as an HPLC derivatization reagent for UV/Vis detection.>

Properties

IUPAC Name

(2R)-5-oxooxolane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O4/c6-4-2-1-3(9-4)5(7)8/h3H,1-2H2,(H,7,8)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVADRSWDTZDDGR-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)O[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80886061
Record name 2-Furancarboxylic acid, tetrahydro-5-oxo-, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80886061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53558-93-3
Record name (2R)-Tetrahydro-5-oxo-2-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53558-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furancarboxylic acid, tetrahydro-5-oxo-, (2R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053558933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Furancarboxylic acid, tetrahydro-5-oxo-, (2R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Furancarboxylic acid, tetrahydro-5-oxo-, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80886061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Chiral Synthon: An In-Depth Technical Guide to (R)-5-Oxotetrahydrofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (R)-5-Oxotetrahydrofuran-2-carboxylic acid (CAS Number: 53558-93-3), a pivotal chiral building block in modern pharmaceutical development. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, characterization, and critical applications, with a focus on the underlying scientific principles that drive its utility.

Introduction: The Significance of Stereochemistry in Drug Design

In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is paramount. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit remarkably different pharmacological and toxicological profiles. This compound, a member of the furan family of heterocyclic compounds, is a prime example of a stereochemically defined intermediate that enables the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[1][2] Its rigid tetrahydrofuran ring and pendant carboxylic acid group provide a versatile scaffold for constructing complex molecular architectures with high stereocontrol. This guide will illuminate the key technical aspects of this valuable synthon, providing the in-depth knowledge necessary for its effective application in research and development.

Physicochemical and Spectroscopic Profile

This compound is a white to light yellow crystalline powder.[3] Its chemical structure consists of a five-membered lactone ring with a carboxylic acid substituent at the C2 position, with the stereocenter in the (R) configuration.

Table 1: Physicochemical Properties
PropertyValueReference(s)
CAS Number 53558-93-3[4]
Molecular Formula C₅H₆O₄[2]
Molecular Weight 130.10 g/mol [2]
Melting Point 71-73 °C[3][4]
Appearance White to light yellow crystalline powder[3]
Solubility Soluble in acetone[5]
Spectroscopic Characterization

Accurate characterization of this compound is crucial for its use in synthesis. Below is a summary of typical spectroscopic data. The data for the (S)-enantiomer is also provided for comparison, as the spectral patterns are nearly identical, with the primary difference being the sign of the specific rotation.

Table 2: Spectroscopic Data
Technique This compound (S)-5-Oxotetrahydrofuran-2-carboxylic acid (for comparison)
¹H NMR (DMSO-d₆) δ (ppm): ~4.8 (m, 1H, CH), 2.1-2.5 (m, 4H, CH₂)δ (ppm): 9.12-9.55 (m, 1H), 5.09 (m, 1H), 2.44-2.65 (m, 3H), 2.27-2.41 (m, 1H) in CDCl₃
¹³C NMR Expected peaks: ~175 (C=O, lactone), ~172 (C=O, acid), ~78 (CH-O), ~28 (CH₂), ~22 (CH₂)Data available on PubChem for the racemate shows peaks around 176, 172, 78, 29, and 22 ppm.[1]
IR (Infrared) Broad O-H stretch (~3300-2500 cm⁻¹), strong C=O stretch (lactone, ~1770 cm⁻¹), strong C=O stretch (acid, ~1720 cm⁻¹)Similar to the (R)-enantiomer.
Mass Spec (MS) [M+H]⁺: m/z 131.0[M+H]⁺: m/z 130.9

Synthesis: A Stereoselective Approach from D-Glutamic Acid

The most common and efficient synthesis of this compound utilizes the readily available and enantiomerically pure starting material, D-glutamic acid.[6] This method is advantageous as it preserves the stereochemistry of the starting material.

Experimental Protocol

Materials:

  • D-Glutamic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of D-glutamic acid is prepared in a mixture of water and concentrated hydrochloric acid and cooled to 0 °C in an ice bath.

  • A solution of sodium nitrite in water is added dropwise to the cooled D-glutamic acid solution over several hours, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The solvent is removed under reduced pressure (vacuum evaporation).

  • The residue is taken up in ethyl acetate and filtered to remove any inorganic salts.

  • The organic filtrate is dried over anhydrous sodium sulfate.

  • The solvent is removed by vacuum evaporation to yield the crude product.

  • The crude product can be further purified by crystallization.

Causality in Experimental Choices:
  • Low Temperature (0 °C): The diazotization reaction is exothermic and the resulting diazonium salt is unstable at higher temperatures. Maintaining a low temperature is critical to prevent decomposition and side reactions.

  • Slow Addition of Sodium Nitrite: This ensures that the concentration of nitrous acid remains low, minimizing side reactions and ensuring a controlled reaction rate.

  • Acidic Conditions (HCl): The presence of a strong acid is necessary to generate nitrous acid (HONO) in situ from sodium nitrite and to protonate the intermediate species.

  • Overnight Stirring: This allows the intramolecular cyclization (lactonization) to proceed to completion.

Reaction Mechanism

The synthesis involves two key transformations: the diazotization of the primary amine of D-glutamic acid, followed by an intramolecular nucleophilic attack of the γ-carboxylic acid to form the lactone ring.

Synthesis_Mechanism cluster_diazotization Step 1: Diazotization cluster_lactonization Step 2: Intramolecular Lactonization D_Glu D-Glutamic Acid Diazonium Diazonium Salt Intermediate D_Glu->Diazonium NaNO₂, HCl, 0°C Carbocation Carbocation Intermediate Diazonium->Carbocation -N₂ Product This compound Carbocation->Product Intramolecular nucleophilic attack Synthesis_Workflow Start D-Glutamic Acid in HCl/H₂O Reagent_Add Slow addition of NaNO₂ solution at 0°C Start->Reagent_Add Stir Stir overnight at room temperature Reagent_Add->Stir Evap1 Vacuum Evaporation Stir->Evap1 Extract Extraction with Ethyl Acetate Evap1->Extract Dry Drying with Na₂SO₄ Extract->Dry Evap2 Final Vacuum Evaporation Dry->Evap2 Purify Crystallization Evap2->Purify Final_Product This compound Purify->Final_Product

Caption: Synthetic workflow for this compound.

Applications in Drug Development

The primary value of this compound lies in its role as a chiral intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry. [2]

Antiviral Nucleoside Analogues

A significant application of this chiral lactone is in the synthesis of antiviral nucleoside analogues. [7]These compounds mimic natural nucleosides and interfere with viral replication. The stereochemistry of the tetrahydrofuran ring is crucial for the proper orientation of the molecule within the active site of viral enzymes like reverse transcriptase or polymerase. The synthesis of these analogues often involves opening the lactone ring and subsequent modification to introduce a nucleobase and other functional groups.

Beta-Lactamase Inhibitors and Other Bioactive Molecules

Derivatives of this compound are also employed in the preparation of beta-lactamase inhibitors. [2]These inhibitors are co-administered with beta-lactam antibiotics to overcome bacterial resistance. The precise three-dimensional structure imparted by the chiral lactone is critical for their inhibitory activity.

Potential Central Nervous System (CNS) Activity

Some derivatives of 2-aryl-5-oxotetrahydrofuran-2-carboxylic acids have been reported to exhibit depressive action on the central nervous system, suggesting potential applications in the development of CNS-active drugs.

The Importance of Enantiomeric Purity: (R) vs. (S)

The biological activity of chiral molecules is highly dependent on their stereochemistry. While this compound is synthesized from D-glutamic acid, its enantiomer, (S)-5-Oxotetrahydrofuran-2-carboxylic acid, is synthesized from L-glutamic acid. [3]Both enantiomers are valuable chiral building blocks, but they are used to synthesize different enantiomers of the final drug product. The choice between the (R) and (S) enantiomer is dictated by the desired stereochemistry of the target molecule to ensure optimal interaction with its biological target.

Conclusion

This compound is a cornerstone chiral synthon in modern drug discovery and development. Its well-defined stereochemistry, coupled with its versatile chemical functionality, makes it an invaluable tool for the synthesis of a wide range of enantiomerically pure pharmaceuticals. A thorough understanding of its synthesis, characterization, and applications, as detailed in this guide, is essential for any scientist working at the forefront of medicinal chemistry.

References

  • PubChem. (n.d.). 5-Oxo-2-tetrahydrofurancarboxylic acid. National Center for Biotechnology Information.
  • Jõgi, A., Paju, A., Pehk, T., Kailas, T., Müürisepp, A. M., Kanger, T., & Lopp, M. (2006). Asymmetric Synthesis of 2-Aryl-5-oxotetrahydrofuran-2-carboxylic Acids. Synthesis, 2006(18), 3051-3054.
  • UCLA Organic Chemistry. (n.d.). IR: carboxylic acids.
  • MySkinRecipes. (n.d.). (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic Acid.
  • Mikhaylov, A. A., et al. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules, 26(12), 3658.
  • Galabov, A. S., et al. (2021). Antiviral nucleoside analogs. Russian Journal of General Chemistry, 91(5), 823-844.
  • NIST. (n.d.). 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. NIST Chemistry WebBook.
  • Guchhait, S. K., & Kashyap, M. (2020). Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases. Bioorganic & Medicinal Chemistry Letters, 30(16), 127321.
  • BYJU'S. (n.d.). Diazotization Reaction Mechanism.
  • SpectraBase. (n.d.). 5-oxo-Tetrahydro-furan-2-carboxylic-acid - Optional[1H NMR] - Spectrum.
  • Chemsrc. (n.d.). CAS#:53558-93-3 | (2R)-5-Oxotetrahydro-2-furancarboxylic acid.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • NIST. (n.d.). 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. NIST Chemistry WebBook.
  • Chemsrc. (n.d.). 5-Oxotetrahydrofuran-2-carboxylic acid.
  • Zhang, Z., et al. (2015). Efficient synthesis of glutaric acid from L-glutamic acid via diazoniation/hydrogenation sequence. Chemical Papers, 69(1), 125-130.
  • De Schouwer, F., et al. (2017). glutamic acid valorization through solvent-enabled decarboxylation for 2-pyrrolidone production. ACS Sustainable Chemistry & Engineering, 5(10), 9146-9154.
  • Cichon, M. J., & Salaga, M. (2021). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Molecules, 26(16), 4882.
  • Chen, H. S. S., et al. (2022). Catalyst-controlled site-selective methylene C–H lactonization of dicarboxylic acids.
  • Lamberth, C., & Dinges, J. (Eds.). (2017). Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. John Wiley & Sons.
  • LookChem. (n.d.). Cas 21461-84-7,(S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID.
  • Piras, M., et al. (2020). Intramolecular Lactones of Sialic Acids. Molecules, 25(21), 5046.

Sources

A Comprehensive Technical Guide to (R)-5-Oxotetrahydrofuran-2-carboxylic Acid: Synthesis, Characterization, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: (R)-5-Oxotetrahydrofuran-2-carboxylic acid is a pivotal chiral building block in modern organic synthesis and pharmaceutical development. Characterized by a γ-butyrolactone ring with a defined stereocenter at the C2 position, this molecule serves as a versatile intermediate for introducing precise three-dimensional architecture into complex bioactive molecules. Its structural similarity to natural metabolites and the presence of two distinct functional groups—a lactone and a carboxylic acid—make it an ideal starting point for the synthesis of a wide array of therapeutic agents, including antiviral, antibacterial, and enzyme-inhibiting drugs. This guide provides an in-depth exploration of its chemical properties, robust synthetic methodologies, comprehensive analytical characterization, and critical applications in the pharmaceutical industry, offering researchers and drug development professionals a practical and authoritative resource.

Introduction and Nomenclature

This compound, a member of the γ-lactone class of compounds, is the formal product of intramolecular condensation between the C5-carboxy group and the hydroxyl group of (R)-2-hydroxyglutaric acid[1]. The "R" designation specifies the absolute stereochemistry at the C2 chiral center, which is often crucial for the biological efficacy of its downstream derivatives[2]. Its importance stems from its role as a chiral pool starting material, enabling the efficient construction of enantiomerically pure pharmaceuticals[3]. The γ-butyrolactone scaffold itself is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in FDA-approved drugs for diverse therapeutic areas[4].

This guide will elucidate the fundamental aspects of this compound, beginning with its nomenclature and core physicochemical properties.

IdentifierValueSource
Primary IUPAC Name (2R)-5-Oxotetrahydrofuran-2-carboxylic acid[5]
Alternative IUPAC Name (R)-5-oxooxolane-2-carboxylic acid[1]
CAS Number 53558-93-3[5][6][7]
Synonyms (R)-(-)-γ-Carboxy-γ-butyrolactone, (R)-(-)-5-Oxo-2-tetrahydrofuroic acid[6]
Molecular Formula C₅H₆O₄[1]
Molecular Weight 130.10 g/mol [1][8]
Appearance White to light yellow crystalline powder[6]
Melting Point 71-74 °C[5][9]

Synthesis and Chiral Purity

The generation of enantiomerically pure this compound is paramount for its use in pharmaceutical synthesis. Two primary strategies are employed: direct asymmetric synthesis from a chiral precursor and the resolution of a racemic mixture.

Asymmetric Synthesis via Diazotization of L-Glutamic Acid

The most field-proven and scalable method for synthesizing the (S)-enantiomer, and by extension the (R)-enantiomer from D-glutamic acid, is the diazotization of L-glutamic acid[10][11]. This method is favored in both academic and industrial settings due to the low cost and high enantiomeric purity of the starting material.

Mechanism Insight: The reaction proceeds via the conversion of the primary amine of glutamic acid into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl). The diazonium group is an excellent leaving group (N₂) and is subsequently displaced by water in an Sɴ2-like reaction, leading to the formation of 2-hydroxyglutaric acid with retention or inversion of configuration depending on the exact conditions. This intermediate readily undergoes intramolecular esterification (lactonization) under the acidic conditions to yield the thermodynamically stable five-membered γ-lactone ring[10]. Controlling the temperature at -5 to 0 °C during the addition of sodium nitrite is critical to prevent side reactions and ensure the stability of the diazonium intermediate.

G cluster_synthesis Synthesis Workflow start L-Glutamic Acid in H₂O step1 Cool to 0-5 °C start->step1 Dissolve step2 Slowly add NaNO₂ (aq) and HCl (aq) step1->step2 Critical for stability step4 Diazonium Salt Intermediate (in situ) step2->step4 Forms Nitrous Acid step3 Stir at Room Temp (12-18h) step6 Evaporate H₂O step3->step6 Reaction complete step5 Lactonization step4->step5 Intramolecular Sɴ2 & Cyclization step7 Extract with Ethyl Acetate step6->step7 Isolate crude product step8 Dry (Na₂SO₄) & Concentrate step7->step8 product (S)-5-Oxotetrahydrofuran- 2-carboxylic acid step8->product Purified Product

Caption: Workflow for the synthesis of the (S)-enantiomer from L-Glutamic Acid.

Experimental Protocol: Synthesis of (S)-5-Oxotetrahydrofuran-2-carboxylic Acid [10][11]

  • Preparation: Dissolve 10.0 g (68 mmol) of L-glutamic acid in 100 mL of deionized water in a 250 mL three-neck flask equipped with a mechanical stirrer and an addition funnel. Cool the suspension to 0 °C in an ice-salt bath.

  • Diazotization: In a separate beaker, dissolve 7.5 g (108.7 mmol) of sodium nitrite in 50 mL of water. Dilute 10 mL of concentrated HCl into 40 mL of water. Add the sodium nitrite solution and the diluted HCl solution dropwise and simultaneously to the stirred glutamic acid suspension over 1 hour, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring vigorously for 18 hours. The solution will become clear yellow.

  • Workup: Concentrate the reaction mixture in vacuo using a rotary evaporator with a bath temperature below 50 °C to obtain a viscous yellow oil.

  • Extraction: Add 200 mL of ethyl acetate to the oil and stir for 30 minutes. Filter the mixture to remove insoluble salts (NaCl). Wash the solid cake with two additional 75 mL portions of ethyl acetate.

  • Purification: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under high vacuum for 12 hours to yield the final product as a solid syrup (typical yield: >90%).[11]

Chiral Resolution of Racemic Acid

An alternative to asymmetric synthesis is the resolution of a racemic mixture. This classical technique is valuable when a chiral starting material is unavailable or prohibitively expensive. The core principle involves converting the pair of enantiomers into a pair of diastereomers, which have different physical properties (e.g., solubility, boiling point, chromatographic retention) and can therefore be separated[12].

Methodology Insight: For a carboxylic acid like the topic compound, resolution is typically achieved by forming a salt with a chiral base (e.g., (R)-1-phenylethylamine)[12]. The resulting diastereomeric salts, (R)-acid·(R)-base and (S)-acid·(R)-base, can often be separated by fractional crystallization. A more modern approach involves esterification with a chiral alcohol, such as L-(-)-menthol, to form diastereomeric esters. These esters are less polar and are readily separable using standard silica gel chromatography[2]. After separation, the chiral auxiliary is cleaved (e.g., via hydrolysis) to yield the pure enantiomer.

G cluster_resolution Chiral Resolution Workflow racemate Racemic Mixture (R-acid + S-acid) diastereomers Diastereomeric Mixture (R-acid•R-base + S-acid•R-base) racemate->diastereomers reagent Chiral Resolving Agent (e.g., R-base) reagent->diastereomers React separation Separation (Crystallization or Chromatography) diastereomers->separation r_salt Pure Diastereomer 1 (R-acid•R-base) separation->r_salt s_salt Pure Diastereomer 2 (S-acid•R-base) separation->s_salt cleavage1 Remove Auxiliary r_salt->cleavage1 cleavage2 Remove Auxiliary s_salt->cleavage2 r_acid Pure R-Enantiomer cleavage1->r_acid s_acid Pure S-Enantiomer cleavage2->s_acid

Caption: General principle of chiral resolution via diastereomer formation.

Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of this compound is essential. A combination of spectroscopic and chromatographic techniques provides a self-validating analytical system.

TechniquePurposeExpected Observations
¹H NMR Structural ElucidationSignals corresponding to the C2 proton (methine), and C3/C4 protons (methylenes). The carboxylic acid proton is a broad singlet. Chemical shifts are solvent-dependent (e.g., C2-H ~5.0 ppm in CDCl₃)[10][11].
¹³C NMR Carbon Skeleton MappingDistinct signals for the lactone carbonyl (~175 ppm), carboxylic acid carbonyl (~173 ppm), C2 methine (~75-80 ppm), and two methylene carbons (~28-35 ppm)[13].
FT-IR Functional Group IDStrong, broad O-H stretch (~2500-3300 cm⁻¹), sharp C=O stretch for the lactone (~1770 cm⁻¹), and a C=O stretch for the carboxylic acid (~1720 cm⁻¹)[13].
Mass Spec (MS) Molecular WeightESI-MS in negative mode will show a prominent peak for [M-H]⁻ at m/z 129. In positive mode, [M+H]⁺ or [M+Na]⁺ may be observed[10][11].
Chiral HPLC Enantiomeric PurityUsing a chiral stationary phase (e.g., Chiralpak AD-H), the R and S enantiomers can be resolved into two distinct peaks, allowing for the determination of enantiomeric excess (ee)[14].

Applications in Drug Development

The true value of this compound lies in its application as a strategic intermediate in the synthesis of high-value pharmaceuticals. Its defined stereochemistry is transferred to the final active pharmaceutical ingredient (API), ensuring target specificity and reducing the risk of off-target effects associated with the wrong enantiomer.

Case Study: Antiviral Agents

A prominent application is in the synthesis of the influenza drug Baloxavir marboxil [15]. The chiral tetrahydrofuran core of the drug is derived from this building block. The specific stereochemistry is essential for the drug's mechanism of action, which involves inhibiting the cap-dependent endonuclease activity of the viral polymerase.

Case Study: β-Lactam Antibiotics

This chiral acid is a key intermediate in the production of carbapenem and penem antibiotics, such as Faropenem sodium [15]. The tetrahydrofuran moiety is incorporated into the side chain of the antibiotic, where its stereoconfiguration plays a critical role in binding to penicillin-binding proteins (PBPs) and evading degradation by β-lactamase enzymes.

Broader Utility

Beyond these examples, the compound is widely utilized in the synthesis of:

  • Enzyme Inhibitors: Its structure can mimic natural substrates, making it a valuable scaffold for designing inhibitors for enzymes like proteases and kinases[8].

  • Novel Heterocycles: The lactone and carboxylic acid groups provide two reactive handles for further chemical elaboration, enabling access to a diverse range of complex heterocyclic structures for drug discovery screening libraries[3][8].

G cluster_apps Applications in Drug Synthesis cluster_antiviral Antivirals cluster_antibiotic Antibiotics cluster_other Other Bioactive Molecules start (R)-5-Oxotetrahydrofuran- 2-carboxylic acid av_class Polymerase Inhibitors start->av_class Key Intermediate ab_class β-Lactams start->ab_class Chiral Side-Chain enzyme Enzyme Inhibitors start->enzyme Scaffold hetero Novel Heterocycles start->hetero Precursor baloxavir Baloxavir Marboxil av_class->baloxavir faropenem Faropenem ab_class->faropenem

Caption: Role as a central building block in synthesizing diverse drug classes.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for the precise and efficient synthesis of enantiomerically pure pharmaceuticals. Its accessibility through robust synthetic methods, combined with its versatile reactivity, ensures its continued importance in the drug development pipeline. For researchers and scientists, a thorough understanding of its properties, synthesis, and handling is fundamental to leveraging its full potential in creating the next generation of targeted therapeutics.

References

  • 5-Oxo-2-tetrahydrofurancarboxylic acid | C5H6O4 | CID 251524. PubChem. [Link]
  • (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic Acid. MySkinRecipes. [Link]
  • (r)-(-)-5-oxotetrahydrofuran-2-carboxylic acid [ 53558-93-3 ]. ChemSigma. [Link]
  • 5-Oxotetrahydrofuran-2-carboxylic acid | CAS#:4344-84-7. Chemsrc. [Link]
  • 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. NIST WebBook. [Link]
  • Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. MDPI. [Link]
  • CAS#:53558-93-3 | (2R)-5-Oxotetrahydro-2-furancarboxylic acid. Chemsrc. [Link]
  • Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry. [Link]
  • The Crucial Role of (R)-Tetrahydrofuran-2-carboxylic Acid in Drug Synthesis.
  • (2S)-5-oxo-Tetrahydro-furan-2-carboxylic-acid - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
  • Cas 21461-84-7,(S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID. LookChem. [Link]
  • Chiral resolution. Wikipedia. [Link]
  • Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. PubMed. [Link]
  • A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Semantic Scholar. [Link]

Sources

(R)-5-Oxotetrahydrofuran-2-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-5-Oxotetrahydrofuran-2-carboxylic Acid: Properties, Synthesis, and Applications in Drug Development

Executive Summary

This compound is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development. Its rigid, stereodefined structure makes it an invaluable intermediate for the asymmetric synthesis of a wide array of bioactive molecules, including antiviral and antibacterial agents. The precise spatial arrangement of its functional groups is critical for ensuring the stereochemical purity of final drug products, which directly impacts their efficacy and safety. This guide provides a comprehensive technical overview of its physicochemical properties, details validated synthetic and resolution methodologies, and explores its significant applications, offering researchers and drug development professionals a practical resource for leveraging this key chiral intermediate.

Introduction: The Significance of a Chiral Lactone

In the landscape of pharmaceutical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a drug is intrinsically linked to its three-dimensional structure, where often only one enantiomer is responsible for the desired therapeutic effect while the other may be inactive or even cause adverse effects. This compound, a derivative of γ-butyrolactone, serves as a quintessential example of a chiral synthon whose stereocenter is preserved and transferred during the construction of complex molecular architectures.

This molecule is structurally related to 2-hydroxyglutaric acid through intramolecular lactonization[1]. Its utility stems from the presence of two key functional groups: a lactone and a carboxylic acid. The lactone ring provides a conformationally restricted scaffold, while the carboxylic acid offers a versatile handle for chemical modification, such as amide bond formation or reduction. Its application as a key intermediate in the synthesis of β-lactamase inhibitors and antiviral drugs underscores its importance in developing treatments for infectious diseases[2][3].

Physicochemical Properties

The fundamental properties of this compound and its corresponding enantiomer and racemic mixture are summarized below. Accurate characterization is the first step in any successful synthetic campaign.

Property(R)-(-)-Enantiomer(S)-(+)-EnantiomerRacemic Mixture
Molecular Formula C₅H₆O₄[2][4]C₅H₆O₄[5]C₅H₆O₄[1]
Molecular Weight 130.10 g/mol [2]130.10 g/mol [5]130.10 g/mol [1]
IUPAC Name (2R)-5-oxooxolane-2-carboxylic acid(2S)-5-oxooxolane-2-carboxylic acid5-oxooxolane-2-carboxylic acid[1]
Synonyms (R)-γ-Carboxy-γ-butyrolactone(S)-γ-Carboxy-γ-butyrolactoneγ-Carboxy-γ-butyrolactone
CAS Number 53558-93-3[2][4]21461-84-74344-84-7[1]
Appearance White to light yellow crystalline powderWhite to light yellow to beige crystalline powder[5][6]Solid
Melting Point 71-73 °C[4]71-73 °C[6]N/A

Synthesis and Chiral Purity: A Methodological Overview

Obtaining enantiomerically pure this compound can be achieved through two primary strategies: direct asymmetric synthesis from a chiral precursor or resolution of a racemic mixture. The choice of method depends on factors such as cost, scale, and the availability of starting materials.

Asymmetric Synthesis from a Chiral Pool Precursor

A robust and widely used method for synthesizing the (S)-enantiomer involves the diazotization of L-glutamic acid, a readily available and inexpensive chiral amino acid.[7] The same principle applies to the synthesis of the target (R)-enantiomer by starting with D-glutamic acid.

Causality of Experimental Choices:

  • Starting Material: D-Glutamic acid provides the necessary (R)-stereocenter at the C2 position, which is retained throughout the reaction.

  • Reagents (NaNO₂, HCl): The combination of sodium nitrite and a strong acid (like HCl) at low temperature generates nitrous acid in situ. This reacts with the primary amine of the amino acid to form a diazonium salt, an excellent leaving group (N₂ gas).

  • Mechanism: The unstable diazonium salt is immediately displaced by a water molecule, forming a secondary alcohol. This 2-hydroxyglutaric acid intermediate then undergoes a rapid, acid-catalyzed intramolecular esterification (lactonization) to form the thermodynamically stable five-membered γ-lactone ring.

  • Temperature Control (-5°C to 0°C): This is critical to prevent the decomposition of the diazonium salt and minimize side reactions, ensuring a high yield of the desired product.

start D-Glutamic Acid reagents NaNO₂ / HCl -5°C to 0°C start->reagents intermediate Intermediate Diazonium Salt reagents->intermediate cyclization Intramolecular Displacement & Lactonization intermediate->cyclization H₂O end_product (R)-5-Oxotetrahydrofuran- 2-carboxylic Acid cyclization->end_product

Caption: Asymmetric synthesis workflow from D-Glutamic Acid.

Experimental Protocol: Synthesis of this compound

  • Preparation: In a three-necked flask equipped with a mechanical stirrer and an addition funnel, suspend D-glutamic acid (1 equivalent) in water. Cool the suspension to -5 °C using an ice-salt bath.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.5 equivalents) dropwise to the suspension, maintaining the internal temperature below 0 °C with vigorous stirring. Concurrently, add a dilute solution of hydrochloric acid to maintain an acidic pH.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 18-24 hours. The evolution of N₂ gas should be observed.

  • Workup: Concentrate the reaction mixture under reduced pressure to obtain a crude oily residue.

  • Extraction: Dissolve the residue in ethyl acetate and wash with brine. The organic layers are combined, dried over anhydrous magnesium sulfate, and filtered.

  • Isolation: Evaporate the solvent in vacuo to yield this compound, typically as a solid or viscous syrup.[7]

Chiral Resolution of Racemic Acid

When a synthetic route yields a racemic mixture of 5-Oxotetrahydrofuran-2-carboxylic acid, the enantiomers must be separated. The most common and industrially scalable method is resolution via the formation of diastereomeric salts.[8][9]

Causality of Experimental Choices:

  • Resolving Agent: An enantiomerically pure chiral base, such as (R)-(+)-1-phenylethylamine, is used. This base reacts with the racemic carboxylic acid to form a pair of diastereomeric salts: ((R)-acid, (R)-base) and ((S)-acid, (R)-base).

  • Separation Principle: Diastereomers are not mirror images and thus have different physical properties, including solubility in a given solvent system.[9] By carefully selecting a solvent, one diastereomeric salt can be selectively crystallized from the solution, leaving the other dissolved.

  • Regeneration: After separating the crystallized salt by filtration, it is treated with a strong acid (e.g., HCl). This protonates the carboxylate and the chiral amine, breaking the salt and allowing for the isolation of the enantiomerically pure carboxylic acid and the recovery of the resolving agent.

racemate Racemic Acid ((R)-Acid & (S)-Acid) reagent Add (R)-Chiral Base racemate->reagent salts Diastereomeric Salt Mixture ((R,R) Salt & (S,R) Salt) reagent->salts separation Fractional Crystallization salts->separation salt_R Insoluble (R,R) Salt (Crystal) separation->salt_R salt_S Soluble (S,R) Salt (Mother Liquor) separation->salt_S acidification_R Acidification (HCl) salt_R->acidification_R acidification_S Acidification (HCl) salt_S->acidification_S product_R Pure (R)-Acid acidification_R->product_R product_S Pure (S)-Acid acidification_S->product_S

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Experimental Protocol: General Chiral Resolution

  • Salt Formation: Dissolve the racemic 5-Oxotetrahydrofuran-2-carboxylic acid in a suitable solvent (e.g., ethanol or acetone). Add a solution of the chiral resolving agent (e.g., (R)-(+)-1-phenylethylamine, ~0.5 equivalents) to the mixture.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Separation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. The mother liquor, enriched in the other diastereomer, is set aside.

  • Purity Check: The optical purity of the crystallized salt can be assessed at this stage. Recrystallization may be necessary to achieve high diastereomeric excess.

  • Liberation of the Free Acid: Suspend the purified diastereomeric salt in water and acidify with aqueous HCl to a pH of ~1.

  • Extraction: Extract the liberated enantiomerically pure acid into an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product.

Applications in Pharmaceutical Research and Development

The enantiopure forms of 5-Oxotetrahydrofuran-2-carboxylic acid are crucial starting materials for drugs where stereochemistry dictates biological function.

  • Antiviral Agents: The (R)-enantiomer is a documented intermediate in the synthesis of antiviral medications.[3] For example, it is a building block for Baloxavir Marboxil, an influenza therapeutic. The specific 3D orientation provided by the chiral center is essential for the drug to bind effectively to its viral protein target, inhibiting viral replication.

  • Antibacterial Agents: This chiral lactone is instrumental in the synthesis of β-lactam antibiotics and their inhibitors.[2][3] It serves as a key fragment in the construction of carbapenems like Faropenem. The stereochemistry is vital for the antibiotic's ability to mimic the natural substrate of bacterial cell wall transpeptidases, leading to their irreversible inhibition and subsequent bacterial cell death.

  • Chiral Derivatizing and Resolving Agents: The (S)-(+)-enantiomer can be used as a chiral derivatizing agent, particularly for alcohols.[6] By reacting it with a racemic alcohol, a mixture of diastereomeric esters is formed. These diastereomers can be distinguished and quantified using techniques like NMR spectroscopy or HPLC, allowing for the determination of the enantiomeric purity of the original alcohol.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for the precise construction of life-saving medicines. Its value lies in its stereochemical integrity, which translates directly to the selectivity and safety of the final pharmaceutical product. A thorough understanding of its properties, along with robust protocols for its synthesis and resolution, is essential for researchers and scientists in the field of drug discovery and development. As the demand for complex, stereochemically pure drugs continues to grow, the importance of foundational chiral building blocks like this will only increase.

References

  • 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester - the NIST WebBook. Source: National Institute of Standards and Technology. [Link]
  • (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic Acid - MySkinRecipes. Source: MySkinRecipes. [Link]
  • 5-Oxo-2-tetrahydrofurancarboxylic acid | C5H6O4 | CID 251524 - PubChem.
  • Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. Source: MDPI. [Link]
  • The Crucial Role of (R)-Tetrahydrofuran-2-carboxylic Acid in Drug Synthesis. Source: Medium. [Link]
  • Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Source: Beilstein Journal of Organic Chemistry. [Link]
  • (S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID | 21461-84-7. Source: LookChem. [Link]
  • Chiral resolution - Wikipedia. Source: Wikipedia. [Link]
  • Resolution: Separation of Enantiomers - Chemistry LibreTexts. Source: Chemistry LibreTexts. [Link]
  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals - Wiley-VCH. Source: Wiley Online Library. [Link]

Sources

Navigating the Solubility Landscape of (R)-5-Oxotetrahydrofuran-2-carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (R)-5-Oxotetrahydrofuran-2-carboxylic Acid in Drug Development

This compound, a chiral lactone and carboxylic acid, serves as a critical building block in the synthesis of various pharmaceutical compounds. Its utility as an intermediate, notably in the creation of potential antiviral agents, underscores the importance of understanding its fundamental physicochemical properties.[1] For researchers, scientists, and drug development professionals, a comprehensive grasp of this compound's solubility in a range of organic solvents is paramount for efficient process development, formulation design, and ultimately, the successful translation of promising molecules into therapeutic realities.

This in-depth technical guide provides a thorough exploration of the solubility of this compound. We will delve into the theoretical underpinnings that govern its dissolution, present available solubility data, and offer a detailed, field-proven protocol for its experimental determination. The aim is to equip researchers with the knowledge and practical tools necessary to confidently and effectively work with this versatile chiral intermediate.

Understanding the Molecular Architecture and its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses a unique combination of functional groups that dictate its interactions with various solvents: a polar lactone ring, a hydrophilic carboxylic acid group, and a chiral center.

  • The Lactone Moiety: The cyclic ester (lactone) introduces polarity and the potential for dipole-dipole interactions.

  • The Carboxylic Acid Group: This functional group is a strong hydrogen bond donor and acceptor, significantly influencing solubility in protic solvents. Its acidic nature also allows for potential salt formation to modulate solubility.

  • Chirality: While the chirality of the molecule is crucial for its biological activity, its direct impact on solubility in achiral solvents is generally less pronounced than the effect of the functional groups. However, it can play a role in the crystal lattice energy, which in turn affects the energy required to dissolve the solid.

The interplay of these features results in a molecule with a nuanced solubility profile, capable of engaging in a variety of intermolecular forces. A general principle in solubility is "like dissolves like," which suggests that this compound will exhibit greater solubility in polar solvents that can participate in hydrogen bonding and dipole-dipole interactions.

Solubility Profile of this compound in Organic Solvents

Precise, quantitative solubility data for this compound across a wide spectrum of organic solvents is not extensively documented in publicly available literature. However, based on its structural features and qualitative information, we can infer its likely behavior. The parent compound, γ-butyrolactone (GBL), is miscible with water and a broad array of organic solvents, including alcohols, ketones, and esters, while showing limited solubility in non-polar hydrocarbons.[2][3] The addition of the carboxylic acid group to this structure is expected to enhance its affinity for polar, protic solvents.

One source explicitly mentions the solubility of the racemic form, (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic acid, in acetone.[4] This provides a specific data point, and we can extrapolate that it will also be soluble in other polar aprotic and protic solvents.

Table 1: Estimated and Observed Solubility of this compound

Solvent ClassSolventPolarityExpected SolubilityRationale
Alcohols Methanol, EthanolHigh (Protic)HighStrong hydrogen bonding potential with the carboxylic acid and lactone groups.
Ketones AcetoneMedium (Aprotic)Soluble[4]Good dipole-dipole interactions and hydrogen bond acceptance.
Esters Ethyl AcetateMedium (Aprotic)Moderate to HighSimilar polarity and potential for dipole-dipole interactions.
Ethers Tetrahydrofuran (THF)Medium (Aprotic)ModerateCan act as a hydrogen bond acceptor.
Halogenated DichloromethaneMedium (Aprotic)Low to ModeratePrimarily dipole-dipole interactions, less favorable for hydrogen bonding.
Aromatic TolueneLow (Aprotic)LowMismatch in polarity and lack of strong intermolecular interactions.
Alkanes HexaneVery Low (Aprotic)Very Low/InsolubleSignificant polarity mismatch.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, a systematic experimental approach is essential. The Saturation Shake-Flask (SSF) method is considered the gold standard for determining equilibrium solubility and is highly recommended.[5] This protocol is designed to be a self-validating system, ensuring the accuracy and reproducibility of the results.

Core Principle of the Saturation Shake-Flask Method

The method involves creating a saturated solution of the solute in the solvent of interest at a controlled temperature. By allowing the system to reach equilibrium, the concentration of the dissolved solute in the liquid phase represents its solubility under those specific conditions.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh excess (R)-5-Oxotetrahydrofuran- 2-carboxylic acid add_to_vial Combine in a sealed vial prep_solid->add_to_vial prep_solvent Measure precise volume of solvent prep_solvent->add_to_vial agitate Agitate at constant temperature (e.g., 24h) add_to_vial->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge sample Extract clear supernatant centrifuge->sample dilute Dilute sample if necessary sample->dilute analyze Quantify concentration (e.g., HPLC, UV-Vis) dilute->analyze

Caption: Workflow for the Saturation Shake-Flask solubility determination method.

Detailed Step-by-Step Methodology
  • Preparation of the Slurry:

    • Accurately weigh an excess amount of this compound into a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Pipette a precise volume of the desired organic solvent into the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or agitator. Maintaining a constant temperature is critical as solubility is temperature-dependent.

    • Agitate the slurry for a sufficient period to ensure equilibrium is reached. A common duration is 24 hours, but this should be validated for the specific solute-solvent system.

  • Phase Separation:

    • After equilibration, separate the undissolved solid from the saturated solution. Centrifugation is a highly effective method for this.

    • Centrifuge the vials at a high speed until a clear supernatant is obtained with a compact pellet of the excess solid at the bottom.

  • Sampling and Dilution:

    • Carefully extract a known volume of the clear supernatant without disturbing the solid pellet.

    • If the concentration is expected to be high, dilute the sample with a known volume of the same solvent to bring it within the linear range of the analytical method.

  • Quantification:

    • Analyze the concentration of the dissolved this compound in the diluted sample using a validated analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

Factors Influencing the Solubility of this compound

Several factors can significantly impact the solubility of this compound. A thorough understanding of these allows for the strategic manipulation of conditions to achieve desired concentrations.

Temperature

For most solid solutes dissolving in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. Increasing the temperature provides the energy needed to overcome the crystal lattice forces of the solid and the intermolecular forces within the solvent.

Solvent Polarity

As previously discussed, the principle of "like dissolves like" is a primary determinant of solubility. The polarity of the solvent and its ability to form hydrogen bonds will be the most significant factor in dissolving this compound. Polar protic solvents like methanol and ethanol are expected to be excellent solvents, while non-polar solvents like hexane will be poor.

Presence of Water

For carboxylic acids in organic solvents, the presence of even small amounts of water can significantly enhance solubility.[6][7] Water can form hydrogen-bonded bridges between the carboxylic acid molecules and the organic solvent, facilitating dissolution. This is a critical consideration in industrial processes where anhydrous conditions may be difficult to maintain.

pH (in aqueous or mixed aqueous/organic systems)

While this guide focuses on organic solvents, it's important to note that in systems containing water, the pH will have a dramatic effect on the solubility of this compound. As a carboxylic acid, its solubility will increase significantly at higher pH values due to the formation of the more soluble carboxylate anion.

Logical Relationship of Influencing Factors

G cluster_factors Influencing Factors Solubility Solubility Temperature Temperature Temperature->Solubility SolventPolarity Solvent Polarity SolventPolarity->Solubility WaterContent Water Content WaterContent->Solubility pH pH pH->Solubility

Caption: Key factors influencing the solubility of the target compound.

Conclusion and Future Perspectives

A comprehensive understanding of the solubility of this compound is indispensable for its effective use in pharmaceutical research and development. While a complete quantitative dataset is still emerging, the principles outlined in this guide provide a robust framework for predicting its behavior and for designing experiments to determine its solubility with high fidelity. The provided experimental protocol offers a reliable method for generating the precise data needed for process optimization and formulation development. As the applications of this chiral building block continue to expand, a deeper and more granular understanding of its solubility in a wider array of solvent systems will be of increasing value to the scientific community.

References

  • Safrole. GBL or gamma-Butyrolactone: Chemistry and Facts. [Link]
  • Solubility of Things. γ-Butyrolactone. [Link]
  • PubChem. 5-Oxo-2-tetrahydrofurancarboxylic acid. [Link]
  • Avdeef, A., Tsinman, K., Tsinman, O., Sun, N., & Voloboy, D. (2010). A new method for measuring the solubility of pharmaceutical compounds in organic solvents by visual camera.
  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research, 31(11), 2572-2578. [Link]
  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (No. LBL-31421). Lawrence Berkeley Lab.

Sources

A Technical Guide to the Spectroscopic Characterization of (R)-5-Oxotetrahydrofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-5-Oxotetrahydrofuran-2-carboxylic acid, a chiral γ-lactone, serves as a valuable building block in the synthesis of various biologically active molecules and natural products. Its rigid, chiral scaffold makes it an attractive starting material for the stereoselective synthesis of complex targets in drug discovery and development. A thorough understanding of its structural features is paramount for its effective utilization, and spectroscopic techniques provide the most powerful tools for this purpose. This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the interpretation of its spectra and outlining the experimental protocols for data acquisition.

Molecular Structure and Key Spectroscopic Features

This compound possesses a five-membered lactone ring with a carboxylic acid substituent at the C2 position. The stereocenter at C2 dictates the (R) configuration. The presence of two carbonyl groups (lactone and carboxylic acid), C-O single bonds, and aliphatic C-H bonds gives rise to a unique spectroscopic fingerprint.

molecular_structure cluster_ring cluster_substituents C2 C3 C2->C3 C2_sub COOH C2->C2_sub C4 C3->C4 C5 C4->C5 O1 C5->O1 C5_sub =O C5->C5_sub O1->C2 l_C2 C2(R) l_C3 C3 l_C4 C4 l_C5 C5 l_O1 O l_COOH COOH l_O_C5 O

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide detailed information about its carbon-hydrogen framework. The spectroscopic data for the (R)-enantiomer is identical to that of its (S)-enantiomer, with the exception of the sign of optical rotation. The following data is based on the reported spectrum of (S)-5-Oxotetrahydrofuran-2-carboxylic acid.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the protons at positions 2, 3, and 4. The carboxylic acid proton is often broad and may exchange with residual water in the solvent.

Table 1: Expected ¹H NMR Data

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H2~4.8 - 5.1Multiplet
H3~2.3 - 2.7Multiplet
H4~2.3 - 2.7Multiplet
COOH~9.0 - 13.0Broad Singlet

Interpretation of the ¹H NMR Spectrum:

  • H2 (Methine Proton): The proton at the chiral center (C2) is the most deshielded of the aliphatic protons due to its proximity to two electron-withdrawing groups: the lactone oxygen and the carboxylic acid. This results in a downfield chemical shift. Its multiplicity will be a multiplet due to coupling with the two diastereotopic protons at C3.

  • H3 & H4 (Methylene Protons): The protons on C3 and C4 are diastereotopic and will exhibit complex splitting patterns (multiplets) due to both geminal and vicinal coupling. Their chemical shifts are in the typical range for methylene protons adjacent to a carbonyl group and a methine group.

  • COOH (Carboxylic Acid Proton): The proton of the carboxylic acid is highly deshielded and appears as a broad singlet at a very downfield chemical shift. Its position can be highly variable and is dependent on concentration and the solvent used.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Expected ¹³C NMR Data

CarbonChemical Shift (δ) ppm
C5 (Lactone C=O)~178 - 182
COOH (Carboxylic Acid C=O)~172 - 176
C2 (Methine Carbon)~75 - 80
C3 (Methylene Carbon)~27 - 31
C4 (Methylene Carbon)~26 - 30

Interpretation of the ¹³C NMR Spectrum:

  • C5 and COOH (Carbonyl Carbons): The two carbonyl carbons are the most deshielded carbons in the molecule, appearing at the downfield end of the spectrum. The lactone carbonyl (C5) is typically slightly more deshielded than the carboxylic acid carbonyl.

  • C2 (Methine Carbon): The carbon of the stereocenter (C2) is significantly deshielded due to the attachment of two oxygen atoms (one from the lactone ring and one from the carboxylic acid).

  • C3 and C4 (Methylene Carbons): These carbons appear in the aliphatic region of the spectrum. C4, being adjacent to the lactone carbonyl, is slightly more deshielded than C3.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve sample in deuterated solvent (e.g., CDCl3, DMSO-d6) prep2 Transfer to NMR tube acq1 Insert sample into NMR spectrometer prep2->acq1 acq2 Tune and shim the instrument acq3 Acquire 1H and 13C spectra proc1 Fourier transform acq3->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Integration and peak picking proc2->proc3

Caption: A generalized workflow for NMR data acquisition.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a suitable internal standard) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Perform phase and baseline corrections to obtain a clean spectrum. Integrate the signals in the ¹H spectrum and identify the chemical shifts of the peaks in both the ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the absorptions of the carboxylic acid and lactone moieties.

Table 3: Expected IR Absorption Bands

Functional GroupAbsorption Range (cm⁻¹)Description
O-H (Carboxylic Acid)2500-3300Very broad and strong
C-H (Aliphatic)2850-3000Medium to weak, sharp
C=O (Lactone)1760-1800Strong and sharp
C=O (Carboxylic Acid)1700-1725Strong and sharp
C-O (Lactone & Carboxylic Acid)1000-1300Strong

Interpretation of the IR Spectrum:

  • O-H Stretch: The most characteristic feature of a carboxylic acid in an IR spectrum is the extremely broad O-H stretching absorption that spans from approximately 2500 to 3300 cm⁻¹. This broadness is due to strong intermolecular hydrogen bonding.

  • C=O Stretches: Two distinct carbonyl stretching absorptions are expected. The lactone carbonyl typically appears at a higher wavenumber (around 1770 cm⁻¹) compared to the carboxylic acid carbonyl (around 1710 cm⁻¹). The higher frequency of the lactone C=O is due to the ring strain of the five-membered ring.

  • C-O Stretches: Strong C-O stretching bands will be present in the fingerprint region, corresponding to the C-O bonds of both the lactone and the carboxylic acid.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid and liquid samples.

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid this compound onto the ATR crystal. Use the pressure arm to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the IR spectrum. A sufficient number of scans (e.g., 16 or 32) should be co-added to obtain a high-quality spectrum.

  • Data Analysis: Identify the major absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural confirmation.

Expected Mass Spectrometry Data:

  • Molecular Weight: The molecular weight of this compound is 130.10 g/mol .

  • Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, a molecular ion peak at m/z = 130 would be expected, although it may be weak due to the lability of the molecule.

  • Electrospray Ionization (ESI): In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ at m/z = 129 would be the expected base peak. In positive ion mode, adducts such as [M+H]⁺ at m/z = 131 or [M+Na]⁺ at m/z = 153 may be observed.

Predicted Fragmentation Pattern (EI-MS):

The molecular ion can undergo several fragmentation pathways. Common losses include:

  • Loss of H₂O (m/z = 112): Dehydration from the carboxylic acid.

  • Loss of COOH (m/z = 85): Loss of the carboxylic acid radical.

  • Loss of CO₂ (m/z = 86): Decarboxylation of the carboxylic acid.

  • Ring Opening and further fragmentation: Leading to smaller fragments.

MS_Fragmentation M [M]+• m/z = 130 M_minus_H2O [M-H2O]+• m/z = 112 M->M_minus_H2O - H2O M_minus_COOH [M-COOH]+ m/z = 85 M->M_minus_COOH - •COOH M_minus_CO2 [M-CO2]+• m/z = 86 M->M_minus_CO2 - CO2 Fragment1 Other Fragments M->Fragment1

Caption: Plausible fragmentation pathways in EI-MS.

Experimental Protocol for ESI-MS
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile. A small amount of a volatile acid (e.g., formic acid) for positive ion mode or a base (e.g., ammonium hydroxide) for negative ion mode may be added to enhance ionization.

  • Infusion: The sample solution is introduced into the mass spectrometer's ion source via direct infusion using a syringe pump at a constant flow rate.

  • Ionization: A high voltage is applied to the electrospray needle, causing the sample solution to form a fine spray of charged droplets. As the solvent evaporates, the analyte molecules are ionized.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and comprehensive picture of the molecular structure of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the connectivity of the atoms. IR spectroscopy provides definitive evidence for the presence of the carboxylic acid and lactone functional groups. Mass spectrometry confirms the molecular weight and provides insights into the molecule's stability and fragmentation patterns. The detailed analysis and protocols presented in this guide serve as a valuable resource for researchers and scientists working with this important chiral building block, enabling its confident identification and utilization in synthetic applications.

References

  • PeerJ: Effect of sodium (S)
  • Spectroscopy Online: The C=O Bond, Part III: Carboxylic Acids. [Link]
  • Chemistry LibreTexts: Spectroscopy of Carboxylic Acids. [Link]
  • Chemguide: Mass Spectra - Fragmentation P
  • ACS Publications: Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups. [Link]

A Technical Guide to the Chiral Purity Analysis of (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Chirality in a Versatile Building Block

(R)-(-)-5-Oxotetrahydrofuran-2-carboxylic acid, a chiral γ-lactone, stands as a pivotal intermediate in the synthesis of a multitude of complex molecules, including pharmaceuticals and natural products.[1][2] Its molecular structure, featuring a lactone ring and a carboxylic acid functional group, makes it a versatile synthon.[1] The absolute stereochemistry at the C2 position is of paramount importance, as it dictates the three-dimensional arrangement of atoms and, consequently, its biological activity and efficacy in asymmetric synthesis.[1] In drug development, for instance, one enantiomer of a chiral molecule may exhibit the desired therapeutic effect, while the other could be inactive or even elicit harmful side effects. Therefore, the precise determination of the chiral purity, or enantiomeric excess (ee), of (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic acid is not merely a quality control metric but a fundamental requirement for its application in research and pharmaceutical manufacturing.[3]

This in-depth technical guide provides a comprehensive overview of the principles and methodologies for determining the chiral purity of (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic acid. It is designed for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, step-by-step protocols for the most common and reliable analytical techniques.

Core Principles of Chiral Purity Analysis

The analysis of chiral purity aims to quantify the relative amounts of the two enantiomers, (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic acid and its mirror image, (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic acid, in a given sample. The result is typically expressed as enantiomeric excess (ee), which is defined as:

ee (%) = |([R] - [S]) / ([R] + [S])| x 100

Where [R] and [S] are the concentrations of the (R) and (S) enantiomers, respectively.

Two primary analytical techniques are widely employed for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) and Polarimetry . Each method leverages a different fundamental property of chiral molecules to achieve separation or differentiation.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most powerful and widely used technique for the accurate determination of enantiomeric excess.[4] The method relies on the use of a chiral stationary phase (CSP) within the HPLC column. The CSP is itself enantiomerically pure and interacts differently with the two enantiomers of the analyte as they pass through the column. This differential interaction leads to a difference in retention time, allowing for the separation and subsequent quantification of the individual enantiomers.

The Causality Behind the Separation

The separation of enantiomers on a chiral stationary phase is a result of the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. For these complexes to have different energies, and thus for separation to occur, there must be at least three points of interaction between the chiral selector and the analyte. These interactions can include hydrogen bonds, π-π interactions, dipole-dipole interactions, and steric hindrance. The difference in the stability of these transient diastereomeric complexes causes one enantiomer to be retained longer on the column than the other, resulting in two distinct peaks in the chromatogram.

For carboxylic acids like 5-Oxotetrahydrofuran-2-carboxylic acid, polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, are often highly effective.[5] A case study on the gram-scale synthesis of (R)-5-Oxotetrahydrofuran-2-carboxylic acid specifically mentions the use of a Chiralpak AD-H column to confirm an enantiomeric excess of 99%.[1]

Experimental Protocol: Chiral HPLC Analysis

This protocol is a robust starting point for the analysis of (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic acid, based on established methods for similar chiral carboxylic acids and the specific mention of a Chiralpak AD-H column.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic acid sample.

  • Dissolve the sample in 10 mL of the mobile phase (or a compatible solvent like ethanol) to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

2. HPLC Instrumentation and Conditions:

ParameterRecommended ConditionRationale
HPLC System Standard HPLC with UV detectorProvides the necessary components for separation and detection.
Chiral Column Chiralpak AD-H (or similar amylose-based CSP)Proven effectiveness for this class of compounds.[1]
Mobile Phase Hexane/Isopropanol/Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1 v/v/v)Normal phase conditions are common for polysaccharide columns. TFA is an acidic modifier that improves peak shape for carboxylic acids by suppressing the ionization of the carboxyl group.[6]
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temperature 25 °CEnsures reproducible retention times.
Detection UV at 210 nmThe carboxyl and lactone groups absorb at lower UV wavelengths.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

3. Data Acquisition and Analysis:

  • Inject a racemic standard (a 50:50 mixture of the R and S enantiomers) to determine the retention times of each enantiomer and to confirm the resolving power of the system.

  • Inject the sample solution.

  • Integrate the peak areas for both the (R) and (S) enantiomers in the sample chromatogram.

  • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = |(AreaR - AreaS) / (AreaR + AreaS)| x 100

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Dilute to Final Conc. B->C D Filter (0.45 µm) C->D E Inject into HPLC D->E Prepared Sample F Separation on Chiral Column E->F G UV Detection F->G H Generate Chromatogram G->H I Integrate Peak Areas H->I Raw Data J Calculate % ee I->J Polarimetry_Logic cluster_measurement Measurement cluster_calculation Calculation cluster_reference Reference Data A Prepare Solution (Known Concentration 'c') B Measure Observed Rotation (α) A->B C Calculate Sample's Specific Rotation [α]sample = α / (l * c) B->C D Calculate % ee ([α]sample / [α]pure) * 100 C->D E Known Specific Rotation of Pure Enantiomer [α]pure = -14° E->D

Caption: Logical flow for calculating enantiomeric excess via polarimetry.

Summary and Method Comparison

Both chiral HPLC and polarimetry are valuable tools for assessing the chiral purity of (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic acid. However, they offer different levels of information and are suited for different purposes.

FeatureChiral HPLCPolarimetry
Principle Differential interaction with a chiral stationary phaseMeasurement of optical rotation of plane-polarized light
Information Quantifies both enantiomers, provides % ee, and detects chiral impuritiesProvides an overall optical rotation, from which % ee is calculated
Accuracy HighModerate; can be affected by impurities that are also optically active
Sensitivity High (can detect trace amounts of the other enantiomer)Lower; less accurate for very high or very low % ee values
Throughput Lower (requires method development and run time per sample)High (rapid measurement once the solution is prepared)
Best Use Case Accurate quality control, final product release, and method validationRapid in-process checks, screening, and preliminary assessment

Conclusion

The determination of the chiral purity of (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic acid is a critical step in ensuring its quality and efficacy for applications in pharmaceutical and chemical synthesis. Chiral HPLC, particularly with a polysaccharide-based column like the Chiralpak AD-H, offers a highly accurate and sensitive method for the definitive quantification of enantiomeric excess. Polarimetry serves as a complementary, rapid technique for in-process monitoring and preliminary analysis. A thorough understanding of the principles behind these methods, coupled with robust, well-documented protocols, empowers researchers and scientists to confidently assess and validate the stereochemical integrity of this vital chiral building block.

References

  • ACS Publications. (n.d.). Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents. Analytical Chemistry.
  • MySkinRecipes. (n.d.). (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic Acid.
  • ResearchGate. (2025, August 7). HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases.
  • ResearchGate. (n.d.). Fig 8. Structures of chiral carboxylic acids. All the stereoisomers of....
  • GSI Repository. (n.d.). Absolute optical chiral analysis using cavity-enhanced polarimetry.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • YouTube. (2025, October 27). Enantiomers and Optical Activity Explained | Polarimetry, Rotation, Enantiomeric Excess.
  • SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • SciELO South Africa. (n.d.). A simple polarimetry technique for predicting the absolute configuration of the preferred enantiomer in chiral host-guest inclusion complexes.
  • Herald Scholarly Open Access. (2018, October 23). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography.
  • Chemistry Steps. (n.d.). Specific Rotation.
  • Herald Scholarly Open Access. (n.d.). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography.
  • PubChem. (n.d.). 5-Oxo-2-tetrahydrofurancarboxylic acid.

Sources

natural occurrence of 5-oxotetrahydrofuran-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Natural Occurrence of 5-Oxotetrahydrofuran-2-carboxylic Acid Derivatives

Foreword: Unveiling Nature's Lactones

The 5-oxotetrahydrofuran-2-carboxylic acid scaffold, a core component of a class of natural products commonly known as paraconic acids, represents a fascinating and biologically significant area of chemical biology.[1][2][3] These γ-butyrolactone structures, characterized by a carboxyl group at the 2-position and various alkyl or methylene substituents, are predominantly biosynthesized by fungi and lichens.[1][2][3][4] Their diverse and often potent biological activities, ranging from antimicrobial to anticancer, have positioned them as compelling lead structures for drug discovery and development.[2] This guide provides a comprehensive overview of their natural occurrence, biosynthesis, biological significance, and the technical methodologies required for their isolation and characterization, tailored for researchers, scientists, and drug development professionals.

Section 1: The Molecular Architecture and Its Natural Provenance

The fundamental structure of these compounds is a five-membered lactone ring derived from the intramolecular condensation of 2-hydroxyglutaric acid.[5] This core, 5-oxotetrahydrofuran-2-carboxylic acid (CAS 4344-84-7), serves as the foundation for a wide array of natural derivatives.[5] The term "paraconic acids" is frequently used to describe this family, which typically features a methyl or methylene group at the α-position to the lactone carbonyl, a carboxyl group at the β-position, and a variable-length alkyl chain at the γ-position.[3]

These natural products are not ubiquitous; their presence is concentrated in specific biological niches, primarily within the kingdoms of Fungi and the symbiotic organisms known as lichens.

  • Lichens: Lichens are a well-documented source of paraconic acids.[1][6] The species Cetraria islandica, commonly known as Iceland Moss, is a prolific producer, containing significant quantities of derivatives like protolichesterinic acid and lichesterinic acid.[1][2] These compounds are considered secondary metabolites, playing roles in the lichen's defense and survival.[7]

  • Fungi: Various fungal species, particularly endophytic fungi that reside within plant tissues, are rich sources of novel paraconic acids.[3][4] For instance, new derivatives named xylariacinics A-C were isolated from the endophytic fungus Xylariaceae sp. found in the medicinal plant Blumea balsamifera.[3][4] Marine-derived fungi, such as Aspergillus niger, have also been shown to produce unique itaconic acid derivatives with this core structure, such as asperitaconic acids A-C.[8]

  • Microalgae: Recent analytical studies have identified 5-oxotetrahydrofuran-2-carboxylic acid as a major compound in methanolic extracts of the microalga Spirulina platensis, suggesting a broader distribution than previously understood.[9]

Table 1: Representative Natural 5-Oxotetrahydrofuran-2-carboxylic Acid Derivatives
Compound NameNatural Source(s)Key Structural FeaturesReference(s)
Protolichesterinic Acid Cetraria islandica (Lichen)α-methylene, γ-tridecyl chain[1][2]
Lichesterinic Acid Cetraria islandica (Lichen)α-methyl, γ-tridecyl chain[1]
Xylariacinics A-C Xylariaceae sp. J4 (Endophytic Fungus)Varied alkyl chains and oxidations[3][4]
Asperitaconic Acids A-C Aspergillus niger (Marine-derived Fungus)Itaconic acid unit with an alkyl chain[8]
2-Hydroxyparaconic acid Ustilago cynodontis (Fungus)Itaconic acid derivative with hydroxyl group[10]

Section 2: The Biosynthetic Blueprint

The biosynthesis of paraconic acids is intrinsically linked to primary metabolic pathways, particularly the citric acid cycle (Krebs cycle).[11][12] Itaconic acid is a key intermediate and building block.[13] While the precise enzymatic steps for all derivatives are still under investigation, a consensus pathway has been proposed, especially for the itaconic acid-derived members which constitute a large portion of this family.[13][14]

The proposed pathway begins with precursors from the citric acid cycle and fatty acid biosynthesis (acyl-CoA).[13][14]

  • Precursor Condensation: The pathway is initiated by the condensation of an acyl-CoA molecule (providing the alkyl side chain) with oxaloacetic acid. This reaction is catalyzed by an enzyme proposed to be an alkylcitric acid synthase (ACS).[14]

  • Isomerization & Decarboxylation: The resulting alkylcitric acid undergoes isomerization, likely via an alkylaconitase (AAC), followed by decarboxylation by an alkylaconitic acid decarboxylase (AAD). This sequence yields an alkylitaconic acid.[14]

  • Lactonization and Modification: The alkylitaconic acid is the direct precursor to the α-methylene-γ-butyrolactone core. Further enzymatic modifications, such as hydroxylations (HYD) and dehydrations (DHD), contribute to the vast structural diversity of the final paraconic acid derivatives.[13][14]

This pathway highlights how fungi and lichens can divert common metabolites into the synthesis of structurally complex and biologically active secondary metabolites.

Biosynthetic Pathway of Paraconic Acids krebs Citric Acid Cycle (Oxaloacetate) alkylcitric Alkylcitric Acid krebs->alkylcitric Alkylcitric Acid Synthase (ACS) acyl_coa Fatty Acid Metabolism (Acyl-CoA) acyl_coa->alkylcitric Alkylcitric Acid Synthase (ACS) alkylitaconic Alkylitaconic Acid alkylcitric->alkylitaconic Isomerization (AAC) Decarboxylation (AAD) paraconic_core α-Methylene-γ-butyrolactone (Paraconic Acid Core) alkylitaconic->paraconic_core Lactonization diverse_paraconics Diverse Paraconic Acid Derivatives paraconic_core->diverse_paraconics Hydroxylation (HYD) Dehydration (DHD) etc.

Caption: Proposed biosynthetic pathway for paraconic acid derivatives.

Section 3: Spectrum of Biological Activity

The structural diversity of 5-oxotetrahydrofuran-2-carboxylic acid derivatives translates into a broad range of biological activities, making them a focal point for natural product-based drug discovery.[2] The α-methylene group, in particular, is a reactive Michael acceptor, which is often crucial for their mechanism of action.[13]

Table 2: Biological Activities of Selected Paraconic Acid Derivatives
CompoundBiological ActivityTarget/OrganismQuantitative Data (e.g., MIC)Reference(s)
Protolichesterinic Acid Antibiotic, Antiproliferative, AntiviralVarious bacteria, cancer cell linesNot specified[2]
Asperitaconic Acids A-C AntibacterialStaphylococcus aureusMIC: 16-32 µg/mL[8]
Rhizocarpic Acid Antibacterial, AntitumorBacillus subtilis, NS-1 murine myelomaMIC: 50 µg/mL (B. subtilis), 3.1 µg/mL (NS-1)[15]
General Paraconic Acids Anticancer, Antifungal, AntiviralVariousNot specified[2]

The antibacterial properties are particularly noteworthy, with several derivatives showing efficacy against Gram-positive bacteria like Staphylococcus aureus.[8] Furthermore, the antiproliferative and antitumor activities demonstrated by compounds like protolichesterinic and rhizocarpic acid underscore their potential as scaffolds for oncology research.[2][15]

Section 4: A Practical Guide to Isolation and Characterization

The isolation of pure paraconic acids from their natural matrix is a significant challenge due to their structural similarity and weak ultraviolet (UV) absorption.[1] The following protocol outlines a validated, two-step methodology for the efficient isolation of protolichesterinic acid and lichesterinic acid from the lichen Cetraria islandica.[1]

Experimental Protocol: Isolation from Cetraria islandica

Rationale: This workflow employs orthogonal separation techniques. Size-exclusion chromatography (SEC) provides an initial fractionation based on molecular size, effectively removing larger and smaller contaminants. Fast Centrifugal Partition Chromatography (FCPC), a liquid-liquid technique, then separates the structurally similar target compounds based on their differential partitioning between two immiscible liquid phases, which is ideal for compounds with poor UV absorbance.

Step 1: Extraction

  • Obtain dried and ground thalli of Cetraria islandica.

  • Perform a Soxhlet extraction using a suitable organic solvent (e.g., acetone or a hexane/ether mixture) to generate a crude lipophilic extract.

  • Evaporate the solvent under reduced pressure to yield the crude extract.

Step 2: Initial Fractionation via Size-Exclusion Chromatography (SEC)

  • Prepare a column with Sephadex LH-20 resin, a lipophilic gel suitable for separating lipids and steroids.

  • Equilibrate the column with an appropriate water-free solvent system (e.g., dichloromethane/methanol).

  • Dissolve the crude extract in a minimal volume of the mobile phase and load it onto the column.

  • Elute the column isocratically, collecting fractions.

  • Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) with a suitable stain (e.g., phosphomolybdic acid) or a universal detector (e.g., Evaporative Light Scattering Detector - ELSD) to identify fractions enriched with paraconic acids.

  • Pool the enriched fractions and evaporate the solvent.

Step 3: High-Resolution Separation via Fast Centrifugal Partition Chromatography (FCPC)

  • Select a biphasic solvent system in which the target compounds have appropriate partition coefficients (K values). This requires preliminary screening.

  • Prepare the FCPC instrument by filling the rotor with the stationary phase.

  • Dissolve the enriched fraction from Step 2 in a mixture of the stationary and mobile phases.

  • Inject the sample and begin pumping the mobile phase through the rotating rotor.

  • Collect fractions and analyze them (e.g., by HPLC-ELSD) to identify pure fractions of protolichesterinic acid and lichesterinic acid.

  • Final purities exceeding 95% and recoveries over 50% can be achieved with this method.[1]

Step 4: Structural Elucidation and Characterization

  • Mass Spectrometry (MS): Obtain high-resolution mass spectra (HRMS) to determine the exact mass and molecular formula.

  • Nuclear Magnetic Resonance (NMR): Perform comprehensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments in a suitable deuterated solvent (e.g., CDCl₃) to elucidate the complete chemical structure and relative stereochemistry.

  • Chiral Analysis: Determine the absolute configuration using techniques such as chiral chromatography or by comparing optical rotation values with literature data for known compounds.

Isolation Workflow start Dried Lichen Biomass (Cetraria islandica) extraction Solvent Extraction (e.g., Acetone) start->extraction crude Crude Lipophilic Extract extraction->crude sec Step 1: Size-Exclusion Chromatography (Sephadex LH-20) crude->sec enriched Enriched Paraconic Acid Fraction sec->enriched fcpc Step 2: Fast Centrifugal Partition Chromatography (FCPC) enriched->fcpc pure_compounds Purified Compounds (>95% Purity) fcpc->pure_compounds characterization Structural Characterization (NMR, HRMS, etc.) pure_compounds->characterization

Caption: Workflow for the isolation and characterization of paraconic acids.

Section 5: Conclusion and Future Directions

The 5-oxotetrahydrofuran-2-carboxylic acid derivatives found in nature represent a structurally diverse and biologically potent class of molecules. Their prevalence in lichens and fungi, coupled with their significant antimicrobial and antiproliferative activities, validates their status as high-value lead compounds for pharmaceutical development. The technical challenges in their isolation have been addressed by advanced separation methodologies, enabling the procurement of pure compounds for further study.

Future research should focus on several key areas:

  • Biosynthetic Pathway Elucidation: While a general pathway is proposed, the specific enzymes responsible for the diversity of these structures remain largely uncharacterized. Genomic and transcriptomic analyses of producing organisms could uncover the gene clusters involved.

  • Mechanism of Action Studies: Deeper investigation into how these molecules interact with their biological targets is crucial for optimizing their therapeutic potential and for rational drug design.

  • Bioengineering and Synthetic Biology: With knowledge of the biosynthetic genes, it may become feasible to produce novel, non-natural derivatives through metabolic engineering in heterologous hosts like yeast or bacteria, expanding the chemical space for drug screening.[10]

By continuing to explore the chemical ecology of these fascinating natural products, the scientific community can unlock their full potential for addressing critical needs in medicine and beyond.

References

  • Gudmundsdóttir, M. A., et al. (2023). Two-step isolation of the two major paraconic acids of Cetraria islandica. Journal of Separation Science.
  • Yu, F. L., et al. (2022). New paraconic acids from the endophytic fungus Xylariaceae sp. J4. Natural Product Research, 36(1), 130-135.
  • Geiser, E., et al. (2023). Selective production of the itaconic acid-derived compounds 2-hydroxyparaconic and itatartaric acid. Frontiers in Bioengineering and Biotechnology.
  • ResearchGate. (n.d.). Some members of paraconic acids. Scientific Diagram.
  • ResearchGate. (2020). New paraconic acids from the endophytic fungus Xylariaceae sp. J4. Publication.
  • ResearchGate. (n.d.). Paraconic Acids—The Natural Products from Lichen Symbiont. Request PDF.
  • PubChem. (n.d.). 5-Oxo-2-tetrahydrofurancarboxylic acid. National Center for Biotechnology Information.
  • Liu, Y., et al. (2018). Asperitaconic acids A-C, antibacterial itaconic acid derivatives produced by a marine-derived fungus of the genus Aspergillus. The Journal of Antibiotics, 71(10), 902-904.
  • SlidePlayer. (n.d.). Biosynthetic pathways of Secondary metabolites.
  • Trzeciak, A., et al. (2022). Lichen-Derived Compounds and Extracts as Biologically Active Substances with Anticancer and Neuroprotective Properties. Molecules, 27(19), 6209.
  • LookChem. (n.d.). Cas 21461-84-7, (S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID.
  • Al-Zlabi, R. A., et al. (2024). Application of Spirulina platensis and Chlorella vulgaris for Improved Growth and Bioactive Compound Accumulation in Achillea fragrantissima In Vitro. Plants, 13(1), 136.
  • Journal of Pharmacognosy and Phytochemistry. (n.d.). Biosynthetic pathways in plants: A gateway to natural products and drug discovery.
  • Wikipedia. (n.d.). Biosynthesis.
  • Microbial Screening Technologies. (n.d.). Synthesis, Characterization, and Bioactivity of the Lichen Pigments Pulvinamide, Rhizocarpic Acid, and Epanorin and Congeners.
  • Okawara, R., et al. (2021). Itaconic acid derivatives: structure, function, biosynthesis, and perspectives. Applied Microbiology and Biotechnology, 105(1), 51-63.
  • ResearchGate. (n.d.). Proposed biosynthetic pathway for itaconic acid derivatives. Scientific Diagram.
  • ACS Figshare. (2024). Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure–Activity Relationships as Potential Fungicidal Agents.
  • MDPI. (n.d.). Biological Activity and Applications of Natural Compounds.
  • Ma, L., et al. (2015). The Biosynthetic Pathways of Tanshinones and Phenolic Acids in Salvia miltiorrhiza. International Journal of Molecular Sciences, 16(9), 21465–21484.
  • NIST. (n.d.). 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. NIST WebBook.
  • Al-Blewi, F. F., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(16), 5092.
  • Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives.
  • Chemsrc. (n.d.). 5-Oxotetrahydrofuran-2-carboxylic acid.

Sources

An In-depth Technical Guide to (R)-5-Oxotetrahydrofuran-2-carboxylic Acid: From Discovery to Keystone Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-5-Oxotetrahydrofuran-2-carboxylic acid, a prominent chiral building block, holds a critical position in the landscape of modern pharmaceutical and organic synthesis. This guide provides a comprehensive exploration of its history, rooted in the principles of chiral pool synthesis, and contrasts it with modern asymmetric catalytic methodologies. We will dissect the foundational synthetic protocols, elucidating the causal factors behind experimental design, and detail its strategic application in the development of complex therapeutic agents. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering both foundational knowledge and field-proven insights into the utility of this versatile synthon.

Introduction: The Significance of a Chiral Lactone

This compound (CAS: 53558-93-3), also known as (R)-(-)-γ-Carboxy-γ-butyrolactone, is a five-membered lactone that has garnered significant attention for its utility in stereocontrolled synthesis. Its structure incorporates a chiral center at the C2 position, making it an invaluable precursor for introducing specific stereochemistry into larger, more complex molecules. The precise three-dimensional arrangement conferred by this chiral center is fundamental in pharmacology, where different enantiomers of a drug can exhibit vastly different efficacy and toxicity profiles.

The importance of this molecule lies in its dual functionality: a reactive carboxylic acid handle and a lactone ring that can be strategically opened. This combination allows for a diverse range of chemical transformations, cementing its role as a go-to intermediate for constructing enantiomerically pure pharmaceuticals, particularly antiviral and antibacterial agents.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 53558-93-3
Molecular Formula C₅H₆O₄
Molecular Weight 130.10 g/mol
Appearance White crystalline powder
Melting Point 71-73 °C
Optical Rotation [α]20/D ~ -15° (c=5 in Methanol)
IUPAC Name (2R)-5-oxooxolane-2-carboxylic acid

Discovery and Historical Synthesis: The Chiral Pool Approach

The history of this compound is intrinsically linked to the concept of "chiral pool synthesis." This strategy leverages naturally occurring, enantiomerically pure compounds as inexpensive and readily available starting materials. The discovery and widespread synthesis of this lactone did not arise from a singular event but rather from the clever and practical application of classical organic reactions to one of the most abundant chiral molecules: glutamic acid.

The (R)-enantiomer of the target lactone is synthesized from D-glutamic acid, while the (S)-enantiomer is accessible from the more common L-glutamic acid. The core transformation is a diazotization of the primary amine of glutamic acid, followed by an intramolecular SN2 reaction where the γ-carboxylic acid acts as a nucleophile, displacing the diazonium group with inversion of stereochemistry to form the lactone.

Causality in Experimental Design:
  • Choice of Starting Material: D-Glutamic acid provides the desired (R)-stereochemistry at the alpha-carbon. The subsequent intramolecular cyclization proceeds with inversion, resulting in the (R)-configuration at the C2 position of the final lactone.

  • Reagent Selection: Sodium nitrite (NaNO₂) in the presence of a strong acid (like HCl) is the classical and cost-effective method for generating the unstable diazonium salt from a primary amine in situ.

  • Temperature Control: The reaction is initiated at low temperatures (0–5 °C) to control the formation and stability of the highly reactive nitrous acid and the subsequent diazonium intermediate, preventing unwanted side reactions.

Diagram: Chiral Pool Synthesis Pathway

chiral_pool_synthesis cluster_start Starting Material cluster_reaction Core Reaction cluster_product Final Product start D-Glutamic Acid (from Chiral Pool) diazotization Diazotization (Formation of Diazonium Salt) start:e->diazotization:w 1. NaNO₂, HCl 2. H₂O, 0 °C cyclization Intramolecular Cyclization (SN2 Attack) diazotization->cyclization product (R)-5-Oxotetrahydrofuran- 2-carboxylic acid cyclization:e->product:w Workup & Isolation

Caption: Chiral pool synthesis of the target lactone from D-glutamic acid.

Experimental Protocol: Synthesis from D-Glutamic Acid

This protocol is a representative procedure based on established methods.[2]

  • Preparation: In a flask equipped with a stirrer and thermometer, dissolve D-glutamic acid (e.g., 25 g, 170 mmol) in a mixture of water (67 mL) and concentrated hydrochloric acid (35 mL). Cool the mixture to 0 °C in an ice bath.

  • Diazotization: Prepare a solution of sodium nitrite (e.g., 17.5 g, 253.6 mmol) in water (37.5 mL). Add this solution dropwise to the cooled glutamic acid suspension over 4 hours, ensuring the temperature is maintained at or below 5 °C. Vigorous gas evolution (N₂) will be observed.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. The mixture should become a clear solution.

  • Workup and Isolation:

    • Remove the solvent by vacuum evaporation.

    • Treat the resulting residue with ethyl acetate (e.g., 80 mL) to dissolve the organic product, and filter to remove inorganic salts (NaCl).

    • Dry the filtrate over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be crystallized from a suitable solvent system (e.g., ethyl acetate/hexane) to afford (R)-(-)-5-oxo-2-tetrahydrofuran carboxylic acid as a white crystalline solid. A typical yield is in the range of 55-60%.

Modern Synthetic Developments: Asymmetric Catalysis

While the chiral pool approach is robust and economical, the field of organic synthesis has evolved to favor methods that can create chirality from achiral precursors with high efficiency and enantioselectivity. Asymmetric catalysis, particularly transition-metal-catalyzed hydrogenation, represents the forefront of this effort.

For the synthesis of chiral γ-butyrolactones, the rhodium-catalyzed asymmetric hydrogenation of γ-butenolides is a powerful and elegant strategy.[3][4][5][6] This method offers a direct route to a wide variety of substituted lactones with exceptional levels of stereocontrol.

Causality in Experimental Design:
  • Shift in Strategy: This approach builds the chiral center catalytically rather than carrying it over from a natural product. This avoids reliance on the availability of a specific chiral starting material and allows for broader substrate scope.

  • Catalyst System: A cationic rhodium precursor (e.g., [Rh(NBD)₂]BF₄) is combined with a chiral phosphine ligand (e.g., ZhaoPhos, BINAP). The ligand coordinates to the metal center, creating a chiral environment that directs the delivery of hydrogen to one face of the substrate's double bond.

  • High Enantioselectivity: The precise steric and electronic properties of the chiral ligand are designed to create a significant energy difference between the two diastereomeric transition states leading to the (R) and (S) products, resulting in high enantiomeric excess (ee).

Diagram: Asymmetric Hydrogenation Workflow

asymmetric_hydrogenation cluster_input Inputs cluster_process Process cluster_output Output sub Achiral γ-Butenolide (Substrate) react Asymmetric Hydrogenation sub->react cat [Rh(I)] / Chiral Ligand (Catalyst System) cat->react prod Chiral γ-Butyrolactone (High ee) react->prod H₂ (gas) Solvent, Temp.

Caption: General workflow for asymmetric synthesis of chiral γ-butyrolactones.

Experimental Protocol: Rh/ZhaoPhos-Catalyzed Asymmetric Hydrogenation

This is a generalized protocol based on a highly efficient system for producing substituted γ-butyrolactones.[3][4]

  • Catalyst Preparation: In a glovebox, add the rhodium precursor (e.g., [Rh(NBD)₂]BF₄, 1 mol%) and the chiral ligand (e.g., ZhaoPhos, 1.1 mol%) to an oven-dried reaction vessel.

  • Reaction Setup: Remove the vessel from the glovebox, add the γ-butenolide substrate (1 equivalent), and degassed solvent (e.g., dichloromethane, DCM).

  • Hydrogenation: Place the vessel in an autoclave. Purge the system with hydrogen gas (3-5 times). Pressurize the autoclave to the desired pressure (e.g., 50 atm H₂) and stir the reaction at room temperature for 24 hours.

  • Workup and Analysis: Carefully vent the autoclave. Concentrate the reaction mixture in vacuo. The crude product can be purified by flash column chromatography.

  • Characterization: The yield is determined after purification. The enantiomeric excess (ee) is determined by chiral HPLC analysis. This method routinely achieves >95% yield and >97% ee for a range of substrates.[4]

Table 2: Comparison of Synthetic Methodologies
FeatureChiral Pool Synthesis (from D-Glutamic Acid)Asymmetric Catalysis (Rh-Hydrogenation)
Starting Material Enantiopure D-Glutamic Acid (Inexpensive)Achiral γ-Butenolide (Varies in cost/availability)
Source of Chirality Starting MaterialChiral Catalyst
Key Reagents NaNO₂, HCl[Rh(I)] precursor, Chiral Ligand, H₂ gas
Typical Yield 55-95%>95%
Enantiomeric Purity High (dependent on starting material purity)Excellent (often >99% ee)
Advantages Low cost, well-established, simple reagentsHigh efficiency, high ee, broad substrate scope
Disadvantages Stoichiometric waste (salts), limited to SM availabilityHigh cost of catalyst, requires specialized equipment

Applications in Drug Development and Total Synthesis

The true value of this compound is realized in its application as a versatile intermediate. Its defined stereocenter and orthogonal functional groups allow for its incorporation into complex molecular architectures.

Synthesis of Antiviral Nucleoside Analogues

A significant application is in the synthesis of novel nucleoside analogues as potential antiviral agents. Specifically, it has been used as the chiral starting material for the synthesis of L-2',3'-Dideoxy-4'-selenonucleosides (L-4'-Se-ddNs).[4] In this context, the lactone serves as a scaffold to construct the modified sugar (selenofuranose) ring, which is then coupled with a nucleobase. This research is driven by the potent anti-HIV activity of related dideoxynucleosides.[4]

Intermediate for GLP-1R/GIPR Modulators

Recent patent literature discloses the use of this compound (identified by its CAS number 53558-93-3) as a reactant in the synthesis of modulators for the glucagon-like peptide-1 receptor (GLP-1R) and the gastric inhibitory polypeptide receptor (GIPR).[7] These receptors are major targets in the development of treatments for type 2 diabetes and obesity, highlighting the compound's relevance in addressing significant contemporary health challenges.

Conclusion

This compound exemplifies the journey of a chiral building block from a product of classical organic chemistry to a key component in modern, highly sophisticated drug discovery programs. Its origins in the chiral pool underscore the enduring value of leveraging nature's readily available stereochemistry. Simultaneously, the development of advanced catalytic methods for its synthesis and the synthesis of related lactones demonstrates the power of modern asymmetric catalysis to achieve unparalleled efficiency and stereocontrol. For drug development professionals and synthetic chemists, a thorough understanding of both the historical context and the evolving synthetic strategies for this compound is essential for its effective application in the creation of next-generation therapeutics.

References

  • Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. (2017). Chemical Reviews. [Link]
  • Zhou, Y., et al. (2023). Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides. Chemical Science. [Link]
  • Choi, W. J., et al. (2019). Synthesis and anti-HIV activity of L-2',3'-Dideoxy-4'-selenonucleosides (L-4'-Se-ddNs). Archives of Pharmacal Research. [Link]
  • Zhou, Y., et al. (2023). Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides. Chemical Science (RSC Publishing). [Link]
  • Zhou, Y., et al. (2023). Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides. Chemical Science (RSC Publishing). [Link]
  • Zhou, Y., et al. (2023). Facile access to chiral g-butyrolactones via rhodium-catalysed asymmetric hydrogenation of g-butenolides and g-hydroxybutenolides. Semantic Scholar. [Link]
  • Zhou, Y., et al. (2023). (PDF) Facile Access to Chiral γ-Butyrolactones via Rhodium-catalysed Asymmetric Hydrogenation of γ-Butenolides and γ-Hydroxybutenolides.
  • Kim, K., et al. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones.
  • Current methods of preparing chiral γ-butyrolactones from γ-butenolides, and proposed Rh/ZhaoPhos-catalyzed hydrogenation. (n.d.).
  • (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic Acid. (n.d.). MySkinRecipes. [Link]
  • Eliel, E. L., et al. (2006). Enantioselective Syntheses of Substituted γ‐Butyrolactones.
  • Yanagisawa, A., et al. (2011). Catalytic enantioselective synthesis of chiral γ-butyrolactones. PubMed. [Link]
  • Organocatalytic and Enantioselective Synthesis of β-(Hydroxyalkyl)-γ-Butyrolactones. (2006).
  • Jeong, L. S., et al. (2000). Design and synthesis of novel 2',3'-dideoxy-4'-selenonucleosides as potential antiviral agents. PubMed. [Link]
  • US20230357347A1 - Modulators of g-protein coupled receptors. (n.d.).
  • Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. (2020).
  • Cas 21461-84-7,(S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID. (n.d.). LookChem. [Link]

Sources

The Ascendant Role of Oxotetrahydrofuran Derivatives in Modern Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Oxotetrahydrofuran in Medicinal Chemistry

The oxotetrahydrofuran ring system, a core structural motif in a plethora of natural products and synthetic molecules, has garnered significant attention in the field of medicinal chemistry. These five-membered lactones, also known as furanones or butenolides, are not merely passive structural elements; they are pharmacologically significant pharmacophores that contribute to a wide spectrum of biological activities. Their prevalence in nature is a testament to their evolutionary selection as potent bioactive agents.[1][2] From the potent anticancer properties of the annonaceous acetogenins to the anti-inflammatory effects of various marine-derived butenolides, the oxotetrahydrofuran scaffold has consistently demonstrated its therapeutic potential.[3][4] This guide provides an in-depth exploration of the synthesis, biological applications, and mechanisms of action of this versatile class of compounds, offering valuable insights for researchers and professionals engaged in drug development.

Synthetic Strategies for the Oxotetrahydrofuran Core: A Field-Proven Perspective

The construction of the oxotetrahydrofuran ring is a well-trodden path in organic synthesis, with a variety of established and emerging methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry, which are critical for biological activity.

Nucleophilic Substitution: A Classic and Versatile Approach

One of the most direct methods for synthesizing substituted furanones involves the nucleophilic substitution of a suitable leaving group on a precursor molecule. A common and effective strategy employs mucohalic acids, such as mucobromic acid, as highly functionalized and readily available starting materials.[3] The reactivity of the halogen atoms at the C3 and C4 positions allows for the introduction of diverse functionalities through reaction with various nucleophiles.

For instance, the synthesis of 4-anilino-3-bromo-2(5H)-furanone, a compound with demonstrated cytotoxic effects, proceeds via the reaction of 3,4-dibromocrotonolactone with aniline.[4] In this reaction, the aniline nitrogen acts as the nucleophile, displacing the bromine atom at the C4 position, which is more susceptible to nucleophilic attack due to its vinylogous relationship to the carbonyl group. This strategic choice of starting material and nucleophile allows for a straightforward and efficient synthesis of the target compound.

Diagrammatic Representation of a Key Synthetic Workflow

synthetic_workflow cluster_start Starting Materials cluster_reduction Reduction cluster_substitution Nucleophilic Substitution Mucobromic_Acid Mucobromic Acid Reduction_Step Sodium Borohydride in Water Mucobromic_Acid->Reduction_Step Dibromocrotonolactone 3,4-Dibromocrotonolactone Reduction_Step->Dibromocrotonolactone Nucleophile Aniline in Ethanol Dibromocrotonolactone->Nucleophile Final_Product 4-Anilino-3-bromo- 2(5H)-furanone Nucleophile->Final_Product

Caption: A streamlined synthetic workflow for the preparation of a bioactive furanone derivative.

Therapeutic Applications of Oxotetrahydrofuran Derivatives

The biological activities of oxotetrahydrofuran derivatives are remarkably diverse, with significant potential in several therapeutic areas. Their mechanisms of action often involve interactions with key cellular targets, leading to the modulation of critical signaling pathways.

Anticancer Activity: A Prominent Therapeutic Avenue

A substantial body of research has highlighted the potent anticancer properties of furanone derivatives.[1][2][5][6][7][8][9][10][11][12] These compounds have demonstrated cytotoxicity against a wide range of cancer cell lines, including those of the lung, breast, colon, and leukemia.[6][9] The mechanism of their anticancer action is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.[11]

For example, certain 3,4-diaryl-2(5H)-furanones have exhibited potent cytotoxic activities with ED50 values in the nanomolar range.[10] The substitution pattern on the aryl rings plays a crucial role in determining the potency and selectivity of these compounds, underscoring the importance of structure-activity relationship (SAR) studies in their development as anticancer agents.

Table 1: Cytotoxic Activity of Selected Oxotetrahydrofuran Derivatives

CompoundCancer Cell LineIC50 / ED50Reference
4-(2-Aminoanilino)-3-bromo-2(5H)-furanoneDLA (Dalton's Lymphoma Ascites)Active (qualitative)[3]
4-(2-Aminoanilino)-3-bromo-2(5H)-furanoneHeLa (Cervical Cancer)Active (qualitative)[3]
3-(3,4,5-trimethoxyphenyl)-4-(4-methoxyphenyl)-2(5H)-furanoneVarious< 20 nM[10]
3-(3,4,5-trimethoxyphenyl)-4-(3-hydroxy-4-methoxyphenyl)-2(5H)-furanoneVarious< 20 nM[10]
5-arylated 2(5H)-furanones (general)MAC 13/16 (Murine Colon Cancer)30-50 µM[9]
Pyridazinone derivative (from furanone)MAC 13/16 (Murine Colon Cancer)11-17 µM[9]
Bis-2(5H)-furanone derivative (4e)C6 (Glioma)12.1 µM[12]
Ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylateHEPG2 (Liver Cancer)0.002 µM
Ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylateMCF7 (Breast Cancer)0.002 µM
Anti-inflammatory Properties: Targeting Key Signaling Pathways

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a critical area of research. Butenolide derivatives, a subclass of oxotetrahydrofurans, have emerged as promising candidates due to their ability to modulate inflammatory responses.[4][13][14][15][16]

A key mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[17][18][19] NF-κB is a master regulator of inflammation, and its dysregulation is implicated in a wide range of inflammatory disorders.[5][18] Butenolides can interfere with the activation of NF-κB, thereby suppressing the expression of pro-inflammatory cytokines and mediators.[4][17]

Diagrammatic Representation of the NF-κB Signaling Pathway and Butenolide Inhibition

NFkB_pathway cluster_stimulus Inflammatory Stimuli cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α, IL-1β Receptor Receptor Complex Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_active Active NF-κB IkB_NFkB->NFkB_active degradation of IκB Butenolide Butenolide Derivative Butenolide->IKK_complex inhibits Gene_expression Pro-inflammatory Gene Expression NFkB_active->Gene_expression translocates to nucleus and induces

Caption: The canonical NF-κB signaling pathway and the inhibitory action of a butenolide derivative.

Experimental Protocol: Synthesis of 4-Anilino-3-bromo-2(5H)-furanone

This section provides a detailed, step-by-step methodology for the synthesis of a representative cytotoxic furanone derivative, 4-anilino-3-bromo-2(5H)-furanone, adapted from established procedures.[4]

Materials:

  • 3,4-Dibromocrotonolactone

  • Aniline

  • Absolute Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dibromocrotonolactone (1.0 eq) in absolute ethanol.

  • Addition of Nucleophile: To the stirred solution, add aniline (1.0 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials. The resulting off-white solid can be further purified by recrystallization from a suitable solvent system, such as an ethyl acetate-hexane mixture, to yield pure 4-anilino-3-bromo-2(5H)-furanone.[4]

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Conclusion: The Future Landscape of Oxotetrahydrofuran Derivatives in Drug Discovery

The oxotetrahydrofuran scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its inherent biological activity, coupled with the versatility of synthetic methodologies for its derivatization, ensures its enduring relevance in medicinal chemistry. Future research in this area will likely focus on the development of more selective and potent derivatives, the elucidation of novel mechanisms of action, and the exploration of their therapeutic potential in a broader range of diseases. The insights and methodologies presented in this guide are intended to empower researchers to contribute to this exciting and impactful field of drug discovery.

References

  • Simple 2(5H)-furanone Derivatives With Selective Cytotoxicity Towards Non-Small Cell Lung Cancer Cell Line A549 - Synthesis, Structure-Activity Relationship and Biological Evaluation. (n.d.). PubMed.
  • Synthesis of New Furanone Derivatives with Potent Anticancer Activity. (2020). ResearchGate.
  • Utility of Certain 2-Furanone Derivatives for Synthesis of Different Heterocyclic Compounds and Testing their Anti-Cancer Activity. (n.d.). PubMed.
  • Simple 2(5 H )-furanone derivatives with selective cytotoxicity towards non-small cell lung cancer cell line A549 – Synthesis, structure-activity relationship and biological evaluation. (n.d.). ResearchGate.
  • Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction. (n.d.). PubMed Central.
  • synthesis-and-cytotoxicity-studies-of-some-furanone-derivatives.pdf. (n.d.). TSI Journals.
  • Synthesis and evaluation of 5-arylated 2(5H)-furanones and 2-arylated pyridazin-3(2H)-ones as anti-cancer agents. (n.d.). PubMed.
  • Synthesis and cytotoxicity of 3,4-diaryl-2(5H)-furanones. (n.d.). PubMed.
  • Synthesis of New Furanone Derivatives with Potent Anticancer Activity. (2020). ResearchGate.
  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). PubMed Central.
  • Anti-Inflammatory Butenolides from a Marine-Derived Streptomyces sp. 13G036. (n.d.). MDPI.
  • Anti-inflammatory butenolide derivatives from the coral-derived fungus Aspergillus terreus and structure revisions of aspernolides D and G, butyrolactone VI and 4′,8 - RSC Publishing. (n.d.). RSC Publishing.
  • Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. (n.d.). PubMed.
  • The Nuclear Factor NF-κB Pathway in Inflammation. (n.d.). PubMed Central.
  • Terrusnolides A-D, new butenolides with anti-inflammatory activities from an endophytic Aspergillus from Tripterygium wilfordii. (n.d.). PubMed.
  • Design and synthesis of butenolide-based amide derivatives as anti-inflammatory agents. (n.d.). ResearchGate.
  • New butenolides with anti-inflammatory activity from Balanophora fungosa. (n.d.). PubMed.
  • The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics.
  • Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice. (n.d.). PubMed Central.
  • Parthenolide inhibits IkappaB kinase, NF-kappaB activation, and inflammatory response in cystic fibrosis cells and mice. (n.d.). PubMed.
  • Parthenolide attenuates LPS-induced activation of NF-κB in a time-dependent manner in rat myocardium. (n.d.). PubMed Central.
  • Simplified diagram depicting the two NF-κB signalling pathways. Both... (n.d.). ResearchGate.
  • Inhibition of non-canonical NF-κB signaling suppresses periodontal inflammation and bone loss. (n.d.). Frontiers.

Sources

safety and handling precautions for (R)-5-Oxotetrahydrofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of (R)-5-Oxotetrahydrofuran-2-carboxylic Acid

This guide provides a comprehensive overview of the essential safety protocols and handling precautions for this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to explain the scientific rationale behind each recommendation. Our objective is to foster a proactive safety culture by equipping laboratory personnel with the knowledge to manage this compound responsibly and effectively.

Section 1: Compound Profile & Hazard Identification

This compound, a chiral building block belonging to the furan class, is a white crystalline powder utilized in the synthesis of various chemical intermediates, including potential antiviral agents.[1] Understanding its physical and chemical properties is the foundational step in a robust safety assessment.

Table 1: Chemical and Physical Properties of this compound

Property Value Source(s)
CAS Number 53558-93-3 [1][2]
Molecular Formula C₅H₆O₄ [3][4]
Molecular Weight ~130.10 g/mol [3][4]
Appearance White crystalline powder [1]
Melting Point 71-73 °C [1][2]
Boiling Point 384.2 °C at 760 mmHg [2][3]

| Density | ~1.5 g/cm³ |[2][3] |

A thorough risk assessment begins with the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. This compound presents moderate hazards that require diligent control measures.

Table 2: GHS Hazard Classification for this compound

Hazard Class GHS Code Hazard Statement Source(s)
Skin Corrosion/Irritation H315 Causes skin irritation [2][4]
Serious Eye Damage/Irritation H319 Causes serious eye irritation [2][4]
Specific Target Organ Toxicity (Single Exposure) H335 May cause respiratory irritation [2][4]

| Pictogram | GHS07 (Exclamation Mark) | Signal Word: Warning |[2][4][5] |

Section 2: The Hierarchy of Controls: A Proactive Safety Framework

Effective laboratory safety is not solely reliant on personal protective equipment (PPE). A more robust strategy involves implementing the hierarchy of controls, a framework that prioritizes risk mitigation strategies from most to least effective. This approach is fundamental to creating a self-validating system of safety.

Hierarchy_of_Controls cluster_0 The Hierarchy of Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE Spill_Response cluster_minor Minor Spill Cleanup cluster_major Major Spill Emergency Start Spill Occurs Assess Assess Spill Is it a minor spill? (<10g, contained, no immediate danger) Start->Assess MinorSpill Minor Spill Protocol Assess->MinorSpill Yes MajorSpill Major Spill Protocol Assess->MajorSpill No Alert 1. Alert others in the immediate area Evacuate 1. Evacuate the area immediately PPE 2. Don appropriate PPE Contain 3. Gently cover with absorbent material (e.g., vermiculite or sand) to prevent dust Neutralize 4. Cautiously neutralize with sodium bicarbonate (for acidic compounds) Collect 5. Scoop up residue into a labeled hazardous waste container Decontaminate 6. Clean the area with a suitable solvent Alert_Emergency 2. Alert supervisor and call emergency services (e.g., 911) Isolate 3. Close doors and restrict access Assist 4. Await and assist trained emergency responders

Caption: Decision flowchart for managing a chemical spill.

For a minor spill of this compound, laboratory personnel with proper training can proceed with cleanup. [6]First, alert others nearby. Wearing appropriate PPE, gently cover the solid spill with an absorbent material like vermiculite or sand to prevent it from becoming airborne. [7]Given its acidic nature, it can then be cautiously neutralized with sodium bicarbonate. [6]The resulting mixture should be carefully scooped into a clearly labeled hazardous waste container for disposal. [6] For any major spill (a large quantity or one that occurs outside of a containment area), evacuate the area immediately and call for emergency response. [7][8]

Section 7: Waste Disposal

All waste materials contaminated with this compound, including excess reagent, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. [6]Collect these materials in a sealed, properly labeled container. Follow all local, state, and federal regulations for hazardous waste disposal, typically managed through your institution's Environmental Health & Safety (EHS) department.

References

  • 5-Oxotetrahydrofuran-2-carboxylic acid | CAS#:4344-84-7 | Chemsrc. (n.d.). Chemsrc.
  • 5-Oxo-2-tetrahydrofurancarboxylic acid | C5H6O4 | CID 251524 - PubChem. (n.d.). PubChem.
  • CAS#:53558-93-3 | (2R)-5-Oxotetrahydro-2-furancarboxylic acid | Chemsrc. (n.d.). Chemsrc.
  • 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester - NIST WebBook. (n.d.). National Institute of Standards and Technology.
  • Preparing for Emergency Chemical Spills - Environment, Health & Safety. (n.d.). University of South Carolina.
  • SPILLS - Smith College Research and Instruction Safety. (n.d.). Smith College.
  • Chemical Spills - Emergency Management - Florida State University. (n.d.). Florida State University.
  • Emergency and Spill Response Procedures - Auburn University. (n.d.). Auburn University.
  • Hazardous Spill Reporting and Response Procedures | Emergency Management | Austin Community College District. (n.d.). Austin Community College.

Sources

suppliers and commercial availability of (R)-5-Oxotetrahydrofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: (R)-5-Oxotetrahydrofuran-2-carboxylic Acid for Drug Discovery and Development

Abstract

This compound (CAS No. 53558-93-3) is a versatile chiral building block of significant interest to the pharmaceutical and life sciences industries. Its defined stereochemistry and bifunctional nature, featuring both a lactone and a carboxylic acid, make it an invaluable intermediate for the asymmetric synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its commercial availability, key suppliers, quality specifications, and established synthetic protocols. Furthermore, it delves into its critical applications, particularly in the development of novel therapeutic agents, offering researchers and drug development professionals a practical resource for sourcing and utilizing this important synthon.

Chemical and Physical Properties

Understanding the fundamental properties of a chemical intermediate is paramount for its successful application in synthesis and process development. This compound is a white crystalline solid under standard conditions. Its key identifiers and physical properties are summarized below.

PropertyValueReference
IUPAC Name (2R)-5-oxooxolane-2-carboxylic acid[1][2]
Synonyms (R)-(-)-5-Oxo-2-tetrahydrofuroic Acid, (R)-(-)-γ-Carboxy-γ-butyrolactone[2][3]
CAS Number 53558-93-3[3][4][5]
Molecular Formula C₅H₆O₄[4][5]
Molecular Weight 130.10 g/mol [4]
Appearance White crystalline powder[6]
Melting Point 69-74 °C[2][4]
Purity Typically offered at ≥95% or ≥98%[3][5][6]

Commercial Availability and Sourcing

The procurement of enantiomerically pure starting materials is a critical first step in any chiral drug development program. This compound is commercially available from a variety of specialized chemical suppliers, typically in research-to-pilot scale quantities.

Supplier Overview

When selecting a supplier, researchers should prioritize vendors who provide comprehensive analytical data, including a Certificate of Analysis (CofA) with purity assessment (e.g., by HPLC or GC) and confirmation of stereochemical identity. The following table lists several known suppliers. Availability and pricing are subject to change, and direct inquiry is always recommended.

SupplierPurity OfferedCAS NumberNotes
TCI Chemicals >98.0%53558-93-3A well-established supplier for research chemicals, offering various quantities.[1][3]
Chem-Impex Not specified53558-93-3Listed as a versatile compound for pharmaceutical and biochemical research.[7]
Advanced ChemBlocks 95.00%53558-93-3Provides the compound as a building block for research.[5]
MySkinRecipes 98%53558-93-3Offers various small-scale quantities with listed pricing and lead times.[4]
ChemicalBook/Chemsrc Varies (e.g., 98%)53558-93-3These platforms list multiple, often China-based, manufacturers and traders.[2][6]
Sourcing and Quality Control Workflow

A systematic approach to sourcing and qualifying this chiral intermediate is essential to ensure the integrity of subsequent research and development activities. The workflow involves identifying the specific need, evaluating suppliers based on documentation and purity, procuring the material with the correct specifications, and performing in-house quality control to verify identity and purity before use.

start_node start_node process_node process_node decision_node decision_node qc_node qc_node end_node end_node A 1. Define Requirement (R-enantiomer, CAS 53558-93-3) B 2. Identify & Screen Suppliers (TCI, Chem-Impex, etc.) A->B C 3. Request CofA & Quote B->C D Supplier Data Acceptable? C->D D->B No E 4. Procure Material D->E Yes F 5. In-House QC Verification (NMR, HPLC, MP) E->F G QC Pass? F->G H 6. Release for Synthesis G->H Yes I Re-evaluate Suppliers G->I No I->B

Caption: Sourcing and QC workflow for chiral intermediates.

Synthesis Protocol

The most common and economically viable synthesis of this compound originates from the readily available chiral pool starting material, D-glutamic acid. The reaction proceeds via a diazotization followed by an intramolecular cyclization (lactonization).

Synthetic Pathway

The causality of this stereospecific synthesis lies in the starting material. Using D-glutamic acid (which has S-configuration at the alpha-carbon by Cahn-Ingold-Prelog rules, but is dextrorotatory and designated 'D') leads to the desired (R)-enantiomer of the product. The reaction involves the substitution of the amine group with a hydroxyl group, which then undergoes intramolecular esterification.

D_Glutamic D-Glutamic Acid Product (R)-5-Oxotetrahydrofuran- 2-carboxylic acid D_Glutamic->Product 1. NaNO₂, conc. HCl, H₂O, 0°C 2. Stir at RT

Caption: Synthesis of the target compound from D-glutamic acid.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[6]

Materials:

  • D-glutamic acid (1.0 eq)

  • Sodium nitrite (NaNO₂) (1.5 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Water (H₂O)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, prepare a mixed solution of D-glutamic acid in water and concentrated hydrochloric acid. Cool the mixture to 0 °C in an ice bath.

  • Diazotization: Slowly add a solution of sodium nitrite in water to the cooled D-glutamic acid mixture over a period of 4 hours, ensuring the temperature remains at 0 °C.

  • Lactonization: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. The mixture should become a clarified solution.

  • Work-up: Remove the solvent (water and excess HCl) by vacuum evaporation.

  • Extraction: Treat the resulting residue with ethyl acetate and filter to remove any inorganic salts (e.g., NaCl).

  • Drying and Concentration: Dry the ethyl acetate filtrate over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The concentrated residue can be further purified by crystallization from a suitable solvent system, such as ethyl acetate/benzene/hexane, to afford the product as a white crystalline solid.[6]

This self-validating protocol relies on standard organic chemistry techniques. The successful formation of the product can be confirmed by comparing its physical (melting point) and spectroscopic (NMR) data with literature values.

Applications in Research and Drug Development

The structural features of this compound make it a powerful tool for medicinal chemists. Its stereocenter is often transferred into the final target molecule, ensuring the desired enantiomeric purity crucial for biological activity and safety.

  • Antiviral Agents: This compound is a documented intermediate used to synthesize 2'',3''-dideoxy-4''-selenonucleosides, which have been investigated as potential antiviral agents.[6] The furanose-like structure serves as a key scaffold for building these nucleoside analogues.

  • Beta-Lactamase Inhibitors: It is employed in the preparation of beta-lactamase inhibitors.[4] These drugs are critical components of modern antibiotic therapies, designed to overcome bacterial resistance.

  • Enzyme Inhibitors: Due to its structural similarity to natural metabolites, it serves as a starting point for the design of various enzyme inhibitors.[4]

  • General Asymmetric Synthesis: Beyond specific therapeutic areas, it is widely utilized as a chiral building block for creating a diverse range of complex molecules and chiral ligands where a precise three-dimensional architecture is required for function.[7]

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the quality and integrity of the compound.

AspectRecommendationRationale
Storage Store in a tightly sealed container in a cool, dry place. For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) at room temperature is recommended.The compound is a carboxylic acid and can be sensitive to moisture. Inert atmosphere prevents degradation.[4][8]
Handling Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.The compound is classified as an irritant, capable of causing skin and serious eye irritation.[9]
Incompatibilities Avoid strong oxidizing agents.Standard precaution for organic compounds to prevent uncontrolled reactions.

Conclusion

This compound is a commercially accessible and highly valuable chiral intermediate for pharmaceutical research and development. Its well-defined stereochemistry and versatile reactivity allow for the efficient synthesis of enantiomerically pure drug candidates. A robust understanding of its properties, reliable sourcing channels, and established synthetic methodologies, as outlined in this guide, empowers researchers to effectively leverage this building block in the creation of novel therapeutics.

References

  • (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic Acid. MySkinRecipes. [Link]
  • 5-Oxotetrahydrofuran-2-carboxylic acid | CAS#:4344-84-7. Chemsrc. [Link]
  • 5-Oxo-2-tetrahydrofurancarboxylic acid | C5H6O4 | CID 251524. PubChem. [Link]
  • CAS#:53558-93-3 | (2R)-5-Oxotetrahydro-2-furancarboxylic acid. Chemsrc. [Link]

Sources

Methodological & Application

Application Note: Synthesis of (R)-5-Oxotetrahydrofuran-2-carboxylic Acid from D-Glutamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of (R)-5-Oxotetrahydrofuran-2-carboxylic acid, a valuable chiral building block in pharmaceutical and chemical research. The protocol details a robust and efficient method starting from the readily available and inexpensive D-glutamic acid. The synthesis proceeds via a diazotization reaction, followed by an intramolecular cyclization. This document offers a detailed mechanistic explanation, a step-by-step experimental protocol, safety considerations, and characterization data for the final product, intended for researchers, scientists, and drug development professionals.

Introduction

This compound, also known as (R)-(-)-γ-carboxy-γ-butyrolactone, is a key chiral intermediate in the synthesis of a variety of biologically active molecules, including antiviral and antibacterial agents.[1] Its rigid, chiral scaffold makes it an attractive starting material for asymmetric synthesis, where precise control of stereochemistry is paramount for therapeutic efficacy.[1] The synthesis of this compound from D-glutamic acid is a classic example of utilizing the chiral pool to produce enantiomerically pure molecules. This method is advantageous due to the low cost of the starting material and the straightforward nature of the chemical transformation.

This application note aims to provide a detailed and practical guide for the successful synthesis and characterization of this compound, emphasizing the critical experimental parameters and the underlying chemical principles.

Reaction Mechanism and Stereochemistry

The conversion of D-glutamic acid to this compound is a two-step process occurring in a single pot. The reaction is initiated by the diazotization of the primary amine of D-glutamic acid, followed by an intramolecular nucleophilic substitution.

Diazotization

In the presence of a strong acid, typically hydrochloric acid, sodium nitrite (NaNO₂) generates nitrous acid (HNO₂). Nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺). The primary amino group of D-glutamic acid acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine intermediate. Following a series of proton transfers and tautomerization, a diazonium salt is formed. This diazonium group (-N₂⁺) is an excellent leaving group due to the high stability of dinitrogen gas (N₂).

The diazotization reaction is highly exothermic and the resulting diazonium salt is unstable at elevated temperatures.[2][3] Therefore, the reaction is typically carried out at low temperatures (0-5 °C) to prevent the premature decomposition of the diazonium intermediate and to minimize side reactions.[2][3]

Intramolecular Cyclization and Stereochemistry

Once the diazonium salt of D-glutamic acid is formed, the γ-carboxylic acid group acts as an internal nucleophile. It attacks the α-carbon, displacing the dinitrogen leaving group in an intramolecular Sₙ2 reaction. This nucleophilic attack from the backside of the C-N bond results in an inversion of the stereochemistry at the α-carbon. Consequently, the (S)-configuration of D-glutamic acid is converted to the (R)-configuration in the final lactone product.

Diagram of the Reaction Mechanism

reaction_mechanism start D-Glutamic Acid (S-configuration) reagents1 NaNO₂, HCl 0-5 °C start->reagents1 intermediate Diazonium Salt Intermediate reagents1->intermediate cyclization Intramolecular Sₙ2 Attack intermediate->cyclization Inversion of Stereochemistry product (R)-5-Oxotetrahydrofuran- 2-carboxylic Acid (R-configuration) cyclization->product

Caption: Reaction workflow for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of the enantiomeric (S)-lactone from L-glutamic acid and a specific procedure for the target (R)-enantiomer.[4][5]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )AmountMoles (mmol)
D-Glutamic AcidC₅H₉NO₄147.1325.0 g170
Sodium NitriteNaNO₂69.0017.5 g253.6
Concentrated Hydrochloric AcidHCl36.4635 mL-
Deionized WaterH₂O18.02104.5 mL-
Ethyl AcetateC₄H₈O₂88.11As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-
Equipment
  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Thermometer

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, prepare a solution of D-glutamic acid (25.0 g, 170 mmol) in deionized water (67 mL) and concentrated hydrochloric acid (35 mL).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath with vigorous stirring.

  • Diazotization: Dissolve sodium nitrite (17.5 g, 253.6 mmol) in deionized water (37.5 mL). Slowly add this solution dropwise to the reaction mixture via the dropping funnel over a period of approximately 4 hours, ensuring the internal temperature is maintained between 0 and 5 °C.[5]

  • Reaction Progression: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1 hour. Then, allow the mixture to slowly warm to room temperature and stir overnight. The solution should become clear.[5]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the water.

    • Treat the resulting residue with ethyl acetate (80 mL) and filter to remove any insoluble inorganic salts.[5]

    • Dry the filtrate over anhydrous sodium sulfate.

    • Remove the ethyl acetate by rotary evaporation to yield the crude product.

  • Purification:

    • The crude product can be further purified by crystallization. A solvent system of ethyl acetate/benzene/hexane has been reported to yield a white crystalline solid.[5]

Safety Precautions
  • Diazotization Hazard: Diazonium salts can be explosive, especially when dry.[6] It is crucial to keep the reaction mixture in solution and at a low temperature.

  • Gas Evolution: The reaction releases nitrogen gas. Ensure the reaction is performed in a well-ventilated fume hood.

  • Corrosive Reagents: Concentrated hydrochloric acid is highly corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic. Avoid contact with skin and inhalation.

Characterization

The final product should be characterized to confirm its identity and purity.

PropertyExpected Value
Appearance White to light yellow crystalline solid[5]
Melting Point 71-73 °C[5]
¹H NMR (400 MHz, CD₃OD) δ 4.20 (m, 1H, CHO), 1.8-2.3 (m, 4H, CH₂CH₂)[5]
Specific Rotation [α]D²⁰ -14° (c=5, in methanol)[5]
Molecular Formula C₅H₆O₄
Molecular Weight 130.10 g/mol

Visualization of the Synthesis Workflow

synthesis_workflow start Dissolve D-Glutamic Acid in HCl and Water cool Cool to 0-5 °C start->cool add_nitrite Slowly Add NaNO₂ Solution cool->add_nitrite react Stir Overnight at Room Temperature add_nitrite->react concentrate Concentrate in vacuo react->concentrate extract Extract with Ethyl Acetate concentrate->extract dry Dry and Evaporate Solvent extract->dry purify Purify by Crystallization dry->purify product Final Product: (R)-5-Oxotetrahydrofuran- 2-carboxylic Acid purify->product

Caption: Step-by-step workflow for the synthesis and purification.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound from D-glutamic acid. By carefully controlling the reaction temperature and following the outlined procedure, researchers can efficiently produce this valuable chiral building block in good yield and high purity. The mechanistic insights and safety precautions provided herein are intended to ensure a safe and successful synthesis.

References

  • Vedantu. (2024, June 6). Why is Diazotization done at Low Temperature.
  • ResearchGate. (2025, August 6). Reactive Chemical Hazards of Diazonium Salts.
  • Organic Syntheses. d-GLUTAMIC ACID.
  • MySkinRecipes. (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic Acid.
  • Chemistry Stack Exchange. (2017, June 19). Why should the temperature be maintained at 0–5 °C in a diazotisation?.
  • PubChem. 5-Oxo-2-tetrahydrofurancarboxylic acid.

Sources

Application Notes and Protocols for the Enantioselective Synthesis of 5-Oxotetrahydrofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Optically active 5-oxotetrahydrofuran-2-carboxylic acid and its derivatives are crucial chiral building blocks in the synthesis of a wide array of biologically active compounds and natural products.[1][2] The stereochemistry at the C2 position is often critical for the biological function of the final molecule, making the development of robust and efficient enantioselective synthetic methods a significant area of research.[2] These γ-butyrolactone structures are prevalent in pharmaceuticals, agrochemicals, and flavoring agents.[3] This document provides an in-depth guide for researchers, scientists, and drug development professionals on various methodologies for the enantioselective synthesis of this important scaffold. We will explore different catalytic systems, explain the rationale behind experimental choices, and provide detailed, validated protocols.

Strategic Approaches to Enantioselective Synthesis

The synthesis of chiral 5-oxotetrahydrofuran-2-carboxylic acid can be broadly categorized into several key strategies. This guide will focus on two prominent and effective methods:

  • Asymmetric Oxidation of Prochiral Substrates: This approach involves the enantioselective oxidation of a prochiral starting material to introduce the desired stereocenter. A notable example is the oxidation of 3-aryl-2-hydroxycyclopent-2-en-1-ones.

  • Chiral Pool Synthesis: This classic strategy utilizes readily available and inexpensive enantiopure starting materials, such as amino acids, to synthesize the target molecule. The synthesis of (S)-5-oxotetrahydrofuran-2-carboxylic acid from L-glutamic acid is a prime example.

  • Heterogeneous Asymmetric Hydrogenation: This method employs a chiral catalyst immobilized on a solid support to achieve enantioselective reduction of a prochiral substrate, such as dialkyl 2-oxoglutarates.

Each of these strategies offers distinct advantages and is suited for different research and development needs.

Method 1: Asymmetric Oxidation of 3-Aryl-2-hydroxycyclopent-2-en-1-ones

This method provides access to 2-aryl-5-oxotetrahydrofuran-2-carboxylic acids with good to high enantioselectivity. The core of this strategy is the asymmetric oxidation of an achiral 3-aryl-2-hydroxycyclopent-2-en-1-one using a titanium-based chiral catalyst system.[4]

Rationale and Mechanistic Insights

The chosen catalytic system is a complex formed from titanium(IV) isopropoxide, diethyl tartrate (a chiral ligand), and tert-butyl hydroperoxide (the oxidant). This system, a variation of the Sharpless asymmetric epoxidation catalyst, is known for its ability to effect highly enantioselective oxidations.[5] The chiral environment created by the titanium-tartrate complex directs the oxidant to one face of the substrate, leading to the formation of an enantiomerically enriched product.

The reaction proceeds through the oxidative cleavage of the double bond in the enol tautomer of the starting material, followed by intramolecular lactonization to yield the desired γ-lactone carboxylic acid. The electronic properties of the substituents on the aryl ring have a notable effect on both the yield and the enantioselectivity of the reaction.[6][7] Electron-donating groups tend to increase the reaction rate and yield but can decrease the enantioselectivity.[5][6]

Asymmetric_Oxidation_Workflow sub Prochiral Substrate (3-Aryl-2-hydroxycyclopent-2-en-1-one) reaction Asymmetric Oxidation sub->reaction reagents Catalyst System Ti(Oi-Pr)4 (+)-Diethyl Tartrate t-BuOOH reagents->reaction product Enantiomerically Enriched Product (2-Aryl-5-oxotetrahydrofuran-2-carboxylic acid) reaction->product Glutamic_Acid_to_Lactone start L-Glutamic Acid (S)-enantiomer reaction Intramolecular Cyclization start->reaction reagents NaNO2, HCl H2O, 0 °C to RT reagents->reaction product (S)-5-Oxotetrahydrofuran- 2-carboxylic Acid reaction->product

Sources

Application Note & Protocol: High-Purity Crystallization of (R)-(-)-5-oxo-2-tetrahydrofuran carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in synthetic chemistry, chiral separations, and materials science.

Abstract: This document provides a comprehensive, field-tested protocol for the crystallization of (R)-(-)-5-oxo-2-tetrahydrofuran carboxylic acid, a crucial chiral building block in the synthesis of various pharmaceutical agents. Beyond a mere recitation of steps, this guide elucidates the underlying chemical principles governing the crystallization process, ensuring both reproducibility and a deeper understanding of the technique. The protocol is designed to be self-validating, with clear benchmarks for success and troubleshooting guidance.

Introduction: The Significance of Stereochemical Purity

(R)-(-)-5-oxo-2-tetrahydrofuran carboxylic acid, also known as (R)-γ-Carboxy-γ-butyrolactone, is a chiral molecule of significant interest in medicinal chemistry. Its stereospecific architecture is a key component in the synthesis of complex molecules where enantiomeric purity is paramount for therapeutic efficacy and safety. The crystallization process detailed herein is not merely a purification step but the critical juncture at which the desired enantiomer is isolated in a highly ordered, crystalline form, ensuring its suitability for subsequent synthetic transformations. The principles of chiral resolution and the importance of obtaining a single enantiomer are fundamental in modern drug discovery.[1]

Physicochemical Properties & Rationale for Solvent System Selection

A thorough understanding of the material's properties is foundational to developing a robust crystallization protocol.

PropertyValueSource
Molecular Formula C₅H₆O₄[2]
Molecular Weight 130.10 g/mol [2]
Appearance White crystalline solid[3][4]
Melting Point 71-73 °C[2][3]
Optical Activity [α]20/D −14°, c = 5 in methanol[2]
Boiling Point 165-167 °C at 0.3 mmHg[2][3]

The choice of solvent is the most critical parameter in crystallization. The ideal solvent (or solvent system) should exhibit high solubility for the target compound at elevated temperatures and significantly lower solubility at cooler temperatures. This differential solubility is the driving force for crystal formation.

For (R)-(-)-5-oxo-2-tetrahydrofuran carboxylic acid, a ternary solvent system of ethyl acetate/benzene/hexane is highly effective.[3] Here's the rationale:

  • Ethyl Acetate: This polar aprotic solvent serves as the primary solvent, effectively dissolving the carboxylic acid at elevated temperatures through dipole-dipole interactions and hydrogen bonding with the carboxyl group.

  • Benzene: As a less polar solvent, benzene acts as an anti-solvent or "miscibility-modifying" agent. Its introduction decreases the overall polarity of the system, thereby reducing the solubility of the polar carboxylic acid.

  • Hexane: A nonpolar solvent, hexane is the primary anti-solvent. Its addition dramatically reduces the solubility of the target compound, inducing supersaturation and subsequent crystallization. The use of a co-solvent system is a common strategy to fine-tune solubility and achieve high purity crystals.[5][6][7][8]

An alternative solvent mentioned for this class of compounds is chloroform , which suggests that chlorinated solvents could also be explored for specific applications.[4]

Experimental Workflow: A Visual Guide

The following diagram illustrates the key stages of the crystallization protocol.

CrystallizationWorkflow cluster_0 Step 1: Dissolution cluster_1 Step 2: Induction cluster_2 Step 3: Crystallization & Isolation A Crude (R)-(-)-5-oxo-2-tetrahydrofuran carboxylic acid B Add Ethyl Acetate A->B C Gentle Warming & Dissolution B->C D Hot Filtration (Optional) C->D E Addition of Benzene (Anti-solvent 1) C->E If no filtration D->E F Addition of Hexane (Anti-solvent 2) E->F G Slow Cooling to Room Temperature F->G H Further Cooling (e.g., 0-4 °C) G->H I Vacuum Filtration H->I J Washing with Cold Hexane I->J K Drying under Vacuum J->K L High-Purity Crystalline Product K->L

Caption: Workflow for the crystallization of (R)-(-)-5-oxo-2-tetrahydrofuran carboxylic acid.

Detailed Step-by-Step Crystallization Protocol

This protocol is based on a reported procedure with a proven yield of 57%.[3]

4.1. Materials and Equipment:

  • Crude (R)-(-)-5-oxo-2-tetrahydrofuran carboxylic acid

  • Ethyl acetate (ACS grade or higher)

  • Benzene (ACS grade or higher) - Caution: Benzene is a known carcinogen. Handle only in a certified chemical fume hood with appropriate personal protective equipment.

  • Hexane (ACS grade or higher)

  • Erlenmeyer flask

  • Heating mantle or hot plate with stirring capabilities

  • Buchner funnel and filtration flask

  • Vacuum source

  • Filter paper

  • Spatula and weighing balance

  • Ice bath

4.2. Protocol:

  • Dissolution:

    • Place the crude (R)-(-)-5-oxo-2-tetrahydrofuran carboxylic acid into a clean, dry Erlenmeyer flask.

    • For every 1 gram of crude material, add approximately 6-7 mL of ethyl acetate. This ratio may need to be optimized depending on the purity of the starting material.

    • Gently warm the mixture to 40-50 °C with continuous stirring until all the solid has dissolved. Avoid boiling the solvent.

  • Inducing Crystallization:

    • Once a clear solution is obtained, remove the flask from the heat source.

    • Slowly add benzene to the solution with continuous stirring. A typical starting ratio would be 1:1 volume of benzene to ethyl acetate.

    • Continue by slowly adding hexane until the solution becomes slightly turbid (cloudy). This indicates that the solution is reaching saturation.

  • Crystal Growth:

    • Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals, which are typically of higher purity.

    • Once the flask has reached room temperature, place it in an ice bath or a refrigerator at 0-4 °C for at least 2 hours to maximize the yield of precipitated crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the collected crystalline solid (the "filter cake") with a small amount of ice-cold hexane to remove any residual soluble impurities.

    • Transfer the purified white crystalline solid to a watch glass or drying dish and dry under vacuum to a constant weight.

4.3. Self-Validating System & Troubleshooting:

  • Expected Outcome: The final product should be a white crystalline solid with a melting point in the range of 71-73 °C.[3]

  • Low Yield: If the yield is significantly lower than expected, it may be due to the addition of too much ethyl acetate initially, or insufficient cooling time.

  • Oily Product: If the product "oils out" instead of crystallizing, it indicates that the solution is too supersaturated or is cooling too rapidly. Try reheating the solution to redissolve the material and then allow it to cool more slowly. The addition of a seed crystal can also promote proper crystallization.

  • Impure Product (off-color or low melting point): This may necessitate a second recrystallization or suggest the presence of impurities that are not effectively removed by this solvent system. Consider a hot filtration step after initial dissolution to remove any insoluble impurities.

Conclusion

This detailed protocol provides a robust and reproducible method for the crystallization of (R)-(-)-5-oxo-2-tetrahydrofuran carboxylic acid. By understanding the function of each solvent and the rationale behind each step, researchers can not only successfully purify this important chiral building block but also adapt this methodology for other similar chemical systems. The emphasis on slow cooling and the use of a ternary solvent system are key to achieving high purity and a good crystalline form.

References

  • PubChem. (R)-5-oxo-2-tetrahydrofurancarboxylic acid.
  • Beilstein Journal of Organic Chemistry. Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs.
  • PubChem. 2-(Carboxymethyl)-5-oxo-2,5-dihydro-2-furoic acid.
  • PubMed. Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters.
  • National Institutes of Health (NIH). Bioengineering advancements, innovations and challenges on green synthesis of 2, 5-furan dicarboxylic acid.
  • European Patent Office. METHOD FOR PURIFYING CRUDE 2,5-FURANDICARBOXYLIC ACID BY CRYSTALLIZATION.
  • ResearchGate. Solubility of 2,5-Furandicarboxylic Acid in Eight Pure Solvents and Two Binary Solvent Systems at 313.15–363.15 K.
  • MDPI. Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane.
  • PubChem. Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic acid.
  • PubMed Central. Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters.
  • PubMed Central. The significance of chirality in contemporary drug discovery-a mini review.

Sources

Application Notes & Protocols: (R)-5-Oxotetrahydrofuran-2-carboxylic Acid as a Premier Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of (R)-5-Oxotetrahydrofuran-2-carboxylic Acid

In the landscape of asymmetric synthesis, the strategic selection of starting materials is paramount to achieving structural complexity and enantiopurity in target molecules. This compound, a γ-butyrolactone derivative, has emerged as a cornerstone chiral building block for the synthesis of a wide array of pharmaceuticals and natural products.[1][2][3] Its prevalence stems from a unique confluence of structural features: a stereodefined center at the C2 position, a reactive lactone carbonyl, and a versatile carboxylic acid handle. This trifecta of functionality, contained within a compact heterocyclic scaffold, provides chemists with a powerful tool for constructing complex molecular architectures with precise stereochemical control.

This molecule serves as a key intermediate in the development of antiviral and antibacterial agents, where specific three-dimensional arrangements are critical for biological activity.[1] Its utility is particularly noted in the synthesis of beta-lactamase inhibitors and other bioactive compounds.[1] This guide provides an in-depth exploration of its synthetic utility, complete with detailed protocols and expert insights designed for researchers in organic synthesis and drug development.

Physicochemical Properties
IUPAC Name (2R)-5-oxooxolane-2-carboxylic acid[4][5]
Synonyms (R)-(-)-γ-Carboxy-γ-butyrolactone, (R)-(-)-5-Oxo-2-tetrahydrofuroic Acid[6][7]
CAS Number 53558-93-3[1][5]
Molecular Formula C₅H₆O₄[1][5]
Molecular Weight 130.10 g/mol [1]
Appearance White to light yellow powder or crystalline solid[8][9]
Melting Point 69-74 °C[1][7]
Storage Room temperature, under inert gas, sealed and dry[1][8]

Core Concepts: Deconstructing Synthetic Versatility

The synthetic power of this compound lies in its distinct reactive sites, which can be addressed selectively or in concert to achieve diverse structural outcomes.

  • The Chiral Center (C2): The (R)-configuration at C2 is the molecule's primary value. This fixed stereocenter allows for the transfer of chirality into the target molecule, obviating the need for more complex asymmetric induction steps later in the synthesis.

  • The Lactone (γ-Butyrolactone Ring): The strained five-membered lactone ring is susceptible to nucleophilic attack at the carbonyl carbon (C5). This ring-opening reaction is a powerful method for generating highly functionalized, linear C4 chains with the original C2 stereocenter preserved.

  • The Carboxylic Acid (C1): The carboxyl group is a versatile functional handle that can undergo a wide range of transformations, including esterification, amidation, reduction, and conversion to other functional groups, all while leaving the lactone ring intact under appropriate conditions.

G cluster_0 Reactive Sites of this compound cluster_1 mol n1 Carboxylic Acid Derivatization (Esterification, Amidation) n1:e->mol:w n2 Lactone Ring-Opening (Nucleophilic Attack) n2:s->mol:n n3 Stereocenter (Chirality Transfer) n3:n->mol:s

Caption: Key reactive sites enabling diverse synthetic transformations.

Key Synthetic Transformations and Protocols

The following protocols represent foundational transformations that leverage the unique reactivity of this compound.

A. Transformation 1: Carboxylic Acid Derivatization (Esterification)

Esterification of the carboxylic acid is often the first step in a synthetic sequence. It protects the acidic proton and modifies the group's electronic properties, which can be crucial for directing the regioselectivity of subsequent reactions or improving solubility in organic solvents.

Protocol 1: Fischer Esterification to Methyl (R)-5-oxotetrahydrofuran-2-carboxylate

This protocol describes a classic acid-catalyzed esterification. The use of a large excess of methanol drives the equilibrium towards the product.

Methodology:

  • Suspend this compound (1.0 eq, e.g., 5.0 g, 38.4 mmol) in methanol (15-20 mL per gram of starting material).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (H₂SO₄) dropwise (approx. 0.1 eq).

  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Cool the mixture to room temperature and carefully neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Remove the bulk of the methanol under reduced pressure using a rotary evaporator.

  • Extract the remaining aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate in vacuo to yield the crude ester, which can be purified by silica gel column chromatography.

Senior Scientist's Insight:

  • Causality: The protonation of the carboxyl carbonyl by H₂SO₄ activates it towards nucleophilic attack by methanol. The reaction is an equilibrium, hence the use of methanol as the solvent to push it to completion.

  • Alternative Reagents: For substrates sensitive to strong acid, milder conditions such as using trimethylsilyl chloride (TMSCl) in methanol can be highly effective.

  • Workup Caution: Neutralization must be done slowly and with cooling, as it is an exothermic process. Ensure the final aqueous layer is neutral or slightly basic before extraction to prevent the loss of product.

B. Transformation 2: Nucleophilic Lactone Ring-Opening

The ring-opening of the γ-lactone provides a powerful method for generating enantiomerically pure, highly functionalized linear scaffolds. This is a cornerstone of its application in building complex molecules.

Protocol 2: Amine-Mediated Ring-Opening to a Chiral γ-Hydroxy Amide

This protocol details the reaction with a primary amine (e.g., benzylamine) to form a (R)-4,5-dihydroxy-N-substituted pentanamide derivative after hydrolysis of the initial lactone product. This reaction directly translates the chirality of the starting material into a complex linear product.

Methodology:

  • Dissolve this compound (1.0 eq, e.g., 2.0 g, 15.4 mmol) in a suitable solvent like tetrahydrofuran (THF) or methanol (20 mL).

  • Add the primary amine (e.g., benzylamine, 1.1 eq, 1.8 mL, 16.9 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by the disappearance of the starting material using TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The resulting crude product is the amide formed from the ring-opening. This can often be purified by recrystallization or silica gel chromatography. For purification, a solvent system such as ethyl acetate/hexanes or dichloromethane/methanol is typically effective.

G start (R)-5-Oxotetrahydrofuran- 2-carboxylic Acid step1 Dissolve in THF/Methanol start->step1 step2 Add Benzylamine (1.1 eq) Stir at RT, 12-24h step1->step2 step3 Solvent Removal (Rotary Evaporation) step2->step3 step4 Purification (Recrystallization or Chromatography) step3->step4 end Final Product: (R)-N-benzyl-4-hydroxy-5-oxotetrahydrofuran-2-carboxamide step4->end

Caption: Workflow for amine-mediated lactone ring-opening.

Senior Scientist's Insight:

  • Mechanism: The amine acts as a nucleophile, attacking the electrophilic lactone carbonyl (C5). This leads to the cleavage of the acyl-oxygen bond and formation of a stable amide, yielding a γ-hydroxy amide structure.

  • Solvent Choice: Methanol can facilitate the reaction by solvating the species, but aprotic solvents like THF are also effective and can simplify workup.

  • Reaction Rate: The reaction rate is dependent on the nucleophilicity of the amine. Less hindered and more basic amines will react faster. For less reactive amines, gentle heating (40-50 °C) may be required.

Application Case Study: A Key Synthon for Pharmaceuticals

This compound and its enantiomer are valuable in producing a variety of pharmaceuticals. While the exact (R)-isomer is a specific building block, its parent structure, tetrahydrofuran-2-carboxylic acid, is crucial in synthesizing important drugs. For instance, the related (R)-Tetrahydrofuran-2-carboxylic acid is a key intermediate in the synthesis of the antiviral drug Baloxavir Marboxil, used for treating influenza, and the antibiotic Faropenem sodium.[10] The stereochemistry provided by these building blocks is absolutely critical for the final drug's efficacy.[10]

The synthesis often involves derivatizing the carboxylic acid into an amide, followed by further transformations. This highlights the importance of mastering the fundamental reactions described in the protocols above.

Summary of Representative Transformations

TransformationReagents & ConditionsTypical YieldKey Outcome
Fischer Esterification CH₃OH, H₂SO₄ (cat.), Reflux85-95%Protection of the carboxylic acid, increased solubility in organic solvents.
Amine Ring-Opening R-NH₂, THF or CH₃OH, RT70-90%Formation of a linear, chiral γ-hydroxy amide.
Amide Coupling (Lactone Intact) R-NH₂, HOBt, EDCI, DMF, 0°C to RT75-85%Selective formation of an amide at C1 while preserving the lactone ring.

Conclusion

This compound is a testament to the power of chiral building blocks in modern organic synthesis. Its well-defined stereochemistry and dual functionality—a modifiable carboxylic acid and a reactive lactone—provide a reliable and efficient pathway to complex, enantiomerically pure molecules. The protocols and insights provided herein serve as a foundational guide for researchers looking to unlock the full synthetic potential of this invaluable reagent in their pursuit of novel therapeutics and complex natural products.

References

  • MySkinRecipes. (n.d.). (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic Acid.
  • Jõgia, A., et al. (2006). Asymmetric Synthesis of 2-Aryl-5-oxotetrahydrofuran-2-carboxylic Acids. Synthesis, 2006(16), 2731-2736. [Link]
  • MDPI. (2023). Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential. Molecules, 28(23), 7891. [Link]
  • Grafiati. (n.d.). Journal articles: 'Asymmetric synthesis. Lactones'.
  • Connolly, S. (2014). Asymmetric synthesis of pharmaceutically important lactones and cyclic ketones. Dublin City University. [Link]
  • Chemical Communications. (1998). Asymmetric synthesis of alkyl 5-oxotetrahydrofuran-2-carboxylates by enantioselective hydrogenation of dialkyl 2-oxoglutarates over cinchona modified Pt/Al2O3 catalysts. Chem. Commun., (2), 277-278. [Link]
  • Peed, J., et al. (2011). Asymmetric Synthesis of Chiral δ-Lactones Containing Multiple Contiguous Stereocenters. Organic Letters, 13(14), 3592-3595. [Link]
  • ResearchGate. (n.d.). Asymmetric Synthesis of 2Aryl5-oxotetrahydrofuran-2-carboxylic Acids.
  • JKU ePUB. (2020). Chiral Lewis Base-Catalysed Asymmetric Syntheses of Benzo-fused ɛ-Lactones. Chemistry – A European Journal, 26(2), 347-351. [Link]
  • PubChem. (n.d.). 5-Oxo-2-tetrahydrofurancarboxylic acid.
  • Pharmaffiliates. (2024). The Crucial Role of (R)-Tetrahydrofuran-2-carboxylic Acid in Drug Synthesis.
  • LookChem. (n.d.). Cas 21461-84-7,(S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID.
  • Chemsrc. (n.d.). CAS#:53558-93-3 | (2R)-5-Oxotetrahydro-2-furancarboxylic acid.

Sources

experimental setup for reactions with (R)-5-Oxotetrahydrofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Use of (R)-5-Oxotetrahydrofuran-2-carboxylic Acid

Abstract

This compound, a versatile chiral building block, holds significant potential in the synthesis of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the experimental setups for key reactions involving this compound. It moves beyond simple procedural lists to offer insights into the causality of experimental choices, ensuring robust and reproducible outcomes. Protocols for esterification, amidation, and nucleophilic ring-opening are detailed, supported by mechanistic diagrams and practical, field-proven advice.

Introduction and Molecular Overview

This compound, also known as (R)-(-)-γ-Carboxy-γ-butyrolactone, is a bifunctional organic molecule. It features a γ-lactone ring, a common motif in natural products, and a carboxylic acid group, providing two distinct and chemically addressable handles for synthetic transformations. Its defined stereochemistry at the C2 position makes it an invaluable starting material for the enantioselective synthesis of target molecules.[1] The strategic importance of this molecule lies in its ability to introduce both chirality and a lactone core, which can be retained or further modified. This guide will detail the fundamental reactivity and provide robust protocols for its derivatization.

Physicochemical Properties & Safe Handling Protocols

Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount.

Physical and Chemical Data

The key properties of this compound are summarized below for quick reference.

PropertyValueSource
CAS Number 53558-93-3TCI
Molecular Formula C₅H₆O₄PubChem[2]
Molecular Weight 130.10 g/mol PubChem[2]
Appearance White to light yellow crystalline powderChemicalBook[3], TCI
Melting Point 70.0 to 74.0 °CTCI
Boiling Point 150-155 °C at 0.2 mmHgChemicalBook[1][4]
Solubility Soluble in acetone, methanolChemicalBook[1][4]
Safety, Handling, and Storage

As a dicarboxylic acid derivative and lactone, this compound requires careful handling to mitigate risks.

  • Primary Hazards: The compound is classified as an irritant. It may cause skin and serious eye irritation. It can be harmful if swallowed.[2]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Always wear chemical safety goggles or a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and replaced if damaged.[5]

    • Body Protection: A standard laboratory coat is required. For larger quantities, consider an impervious apron.

  • Handling Procedures:

    • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[5]

    • Avoid all personal contact. Do not allow the material to come into contact with skin or clothing.[6]

    • Use non-sparking tools and prevent electrostatic discharge.[5]

  • Storage:

    • Store in a tightly sealed, original container in a cool, dry place.

    • For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C is recommended.[1][4]

  • First Aid Measures:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[5]

    • In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing.[5]

    • If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[5]

    • If swallowed: Do NOT induce vomiting. Rinse mouth with water and call a physician immediately.[5]

Core Reaction Protocols and Experimental Design

This section details the experimental setup for three fundamental transformations of this compound. Each protocol is designed to be a self-validating system, with explanations for key steps.

Diagram: General Experimental Workflow

The logical flow for any synthetic transformation involving the title compound follows a standard path from reaction to characterization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagent_prep Reagent & Glassware Preparation reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup reaction_monitoring Reaction Monitoring (TLC, LC-MS) reaction_setup->reaction_monitoring quench Quenching reaction_monitoring->quench extraction Liquid-Liquid Extraction quench->extraction purification Column Chromatography extraction->purification characterization Characterization (NMR, MS, IR) purification->characterization

Caption: General workflow for synthetic reactions.

Protocol 1: Acid-Catalyzed Esterification (Fischer Esterification)

This reaction targets the carboxylic acid moiety, converting it into an ester while preserving the lactone ring. It is a classic, cost-effective method, particularly for simple alkyl esters.[7]

Causality: The reaction is an equilibrium process.[7] To drive it towards the product, a large excess of the alcohol is used as the solvent, and a strong acid catalyst is employed to protonate the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic. Water, a byproduct, must be managed to prevent the reverse hydrolysis reaction.

G start Carboxylic Acid + H⁺ activated Protonated Carbonyl (Enhanced Electrophile) start->activated Protonation tetrahedral1 Tetrahedral Intermediate (Alcohol Attack) activated->tetrahedral1 + R'OH proton_transfer Proton Transfer tetrahedral1->proton_transfer Intramolecular H⁺ shift tetrahedral2 Protonated Intermediate proton_transfer->tetrahedral2 water_loss Loss of Water tetrahedral2->water_loss - H₂O ester_cation Protonated Ester water_loss->ester_cation final Ester + H⁺ ester_cation->final Deprotonation G acid (R)-Acid activated_ester Activated Ester (In Situ) acid->activated_ester agent Coupling Agent (e.g., HATU) agent->activated_ester base Organic Base (e.g., DIPEA) base->activated_ester product Amide Product activated_ester->product + Amine amine Amine (R-NH₂) amine->product G lactone Lactone attack Tetrahedral Intermediate (Alkoxide) lactone->attack + OH⁻ (Nucleophilic Attack) open Ring-Opened Carboxylate attack->open Ring Opening final γ-Hydroxy Acid (after acidification) open->final + H₃O⁺ (Acid Work-up)

Sources

Application Note: Advanced Analytical Strategies for the Quantification of (R)-5-Oxotetrahydrofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the analytical methodologies for the precise and accurate quantification of (R)-5-Oxotetrahydrofuran-2-carboxylic acid. As a critical chiral intermediate in the synthesis of various pharmaceuticals, rigorous analytical control of its enantiomeric purity and concentration is paramount. This guide is designed for researchers, analytical scientists, and drug development professionals, offering detailed protocols for Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The content emphasizes the rationale behind methodological choices, adherence to validation standards, and practical implementation in a laboratory setting.

Introduction and Analytical Considerations

This compound, a derivative of glutaric acid, is a key chiral building block in organic synthesis. Its stereospecific structure is fundamental to the biological activity of several active pharmaceutical ingredients (APIs). The presence of its enantiomer, (S)-5-Oxotetrahydrofuran-2-carboxylic acid, can lead to different pharmacological or toxicological effects, making the development of stereoselective analytical methods essential for ensuring drug safety and efficacy[1][2].

The quantification of this molecule presents several analytical challenges:

  • Chirality: The primary challenge is the separation and distinct quantification of the (R)-enantiomer from its (S)-counterpart.

  • High Polarity: The carboxylic acid and lactone functional groups confer high polarity, making it difficult to retain on traditional reversed-phase chromatography columns[3][4].

  • Low Volatility: The compound's low volatility and thermal lability necessitate derivatization for analysis by Gas Chromatography (GC)[5].

  • Lack of a Strong Chromophore: The molecule does not possess a strong UV-absorbing chromophore, which can limit sensitivity for UV-based detection methods.

This guide addresses these challenges by providing robust, validated protocols tailored to the unique physicochemical properties of the analyte.

Method 1: Chiral High-Performance Liquid Chromatography with UV Detection (Chiral HPLC-UV)

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds. The principle relies on the differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times and enabling their separation[1][6]. Polysaccharide-based CSPs are particularly effective for resolving a wide range of chiral acids.

2.1. Causality in Method Design

  • Column Selection: A Chiralpak® immobilized polysaccharide-based column is selected for its broad applicability and proven success in separating chiral acids and lactones. Immobilization allows for a wider range of solvents, enhancing method development flexibility.

  • Mobile Phase: A normal-phase mobile phase (e.g., Hexane/Isopropanol) is chosen to promote the hydrogen bonding and dipole-dipole interactions necessary for chiral recognition on the polysaccharide CSP.

  • Acidic Modifier: Trifluoroacetic acid (TFA) is added to the mobile phase to suppress the ionization of the analyte's carboxylic acid group. In its neutral form, the analyte exhibits better peak shape and more consistent interactions with the stationary phase, preventing peak tailing.

2.2. Experimental Protocol: Chiral HPLC-UV

Objective: To determine the enantiomeric purity of a sample containing 5-Oxotetrahydrofuran-2-carboxylic acid.

A. Instrumentation & Materials

  • HPLC System with a UV/Vis or Diode Array Detector (DAD)

  • Column: Chiralpak IA-3 (amylose tris(3,5-dimethylphenylcarbamate), immobilized on 3 µm silica gel), 250 x 4.6 mm

  • Reagents: HPLC-grade n-Hexane, Isopropanol (IPA), Trifluoroacetic Acid (TFA)

  • Standard: Racemic 5-Oxotetrahydrofuran-2-carboxylic acid and a reference standard of the pure (R)-enantiomer.

B. Sample & Standard Preparation

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of the racemic standard in IPA. Prepare a 1.0 mg/mL stock solution of the (R)-enantiomer reference standard.

  • Working Solution: Create a working solution by diluting the racemic stock to 50 µg/mL with the mobile phase. This is used for system suitability.

  • Sample Preparation: Accurately weigh and dissolve the sample in IPA to a nominal concentration of 1.0 mg/mL. Dilute with the mobile phase to a final concentration of approximately 50 µg/mL. Filter through a 0.22 µm syringe filter prior to injection[7].

C. Chromatographic Conditions

ParameterValue
Mobile Phase n-Hexane / Isopropanol / TFA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 20 minutes

D. System Suitability Test (SST) Inject the racemic working solution six times. The system is deemed suitable for analysis if the following criteria are met:

  • Resolution (Rs): ≥ 2.0 between the (R) and (S) enantiomer peaks[8].

  • Tailing Factor (T): ≤ 1.5 for each enantiomer peak.

  • Relative Standard Deviation (%RSD): ≤ 2.0% for the peak areas of six replicate injections[9].

E. Data Analysis

  • Identify the peaks for the (R) and (S) enantiomers based on the retention time of the pure (R)-enantiomer reference standard.

  • Calculate the percentage of the (R)-enantiomer using the area percent method: % (R)-enantiomer = [Area(R) / (Area(R) + Area(S))] x 100%

2.3. Method Validation Summary

The described method should be validated according to ICH Q2(R1) guidelines. A summary of typical acceptance criteria is provided below[2][9].

Validation ParameterTypical Acceptance Criteria
Specificity Baseline resolution (Rs > 2.0) of enantiomers from each other and any impurities.
Linearity r² > 0.998 over a range of 1-150% of the target concentration.
Accuracy (% Recovery) 98.0% - 102.0% for the (R)-enantiomer.
Precision (%RSD) Repeatability (Intra-day): ≤ 2.0%; Intermediate Precision (Inter-day): ≤ 2.0%.
Limit of Quantification (LOQ) S/N ratio ≥ 10 for the (S)-enantiomer (as the impurity). Typically ~0.5 µg/mL[8].
Limit of Detection (LOD) S/N ratio ≥ 3 for the (S)-enantiomer. Typically ~0.2 µg/mL[8].
Robustness No significant change in resolution or retention when flow rate (±0.1 mL/min) or mobile phase composition (±2%) are altered.

2.4. Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing S1 Weigh Sample / Standard S2 Dissolve in IPA S1->S2 S3 Dilute with Mobile Phase S2->S3 S4 Filter (0.22 µm) S3->S4 A1 Inject into HPLC S4->A1 Prepared Sample A2 Chiral Separation (Chiralpak IA-3) A1->A2 A3 UV Detection (210 nm) A2->A3 D1 Integrate Peaks A3->D1 Chromatogram D2 Perform SST Checks (Resolution, Tailing) D1->D2 D3 Calculate Area % D2->D3 Report Report D3->Report Final Report (% Enantiomeric Purity)

Caption: Workflow for Chiral HPLC-UV Analysis.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

For matrices where higher selectivity is needed or for orthogonal validation, GC-MS is a powerful alternative. Due to the low volatility of the analyte, a derivatization step is mandatory to convert the carboxylic acid into a more volatile and thermally stable ester or silyl-ester[5].

3.1. Causality in Method Design

  • Derivatization: Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is chosen. It is a highly reactive agent that efficiently converts the acidic proton of the carboxylic acid into a trimethylsilyl (TMS) group, significantly increasing volatility and amenability to GC analysis.

  • Column Selection: A chiral GC column, such as one coated with a cyclodextrin derivative, is essential. These phases create a chiral environment in the gas phase, allowing for the separation of the derivatized enantiomers.

  • Detection: Mass Spectrometry (MS) is used for detection due to its high selectivity and sensitivity. Selected Ion Monitoring (SIM) mode is employed to monitor characteristic fragment ions, minimizing interference from the sample matrix and improving the signal-to-noise ratio.

3.2. Experimental Protocol: GC-MS

Objective: To quantify this compound via its TMS derivative.

A. Instrumentation & Materials

  • GC System with a Mass Selective Detector (MSD)

  • Column: Cyclodextrin-based chiral capillary column (e.g., Beta DEX™ 225, 30 m x 0.25 mm, 0.25 µm)

  • Reagents: Dichloromethane (DCM), Pyridine, BSTFA with 1% TMCS

  • Internal Standard (IS): A suitable stable isotope-labeled analog or a structurally similar compound (e.g., 2-hydroxyglutaric acid).

B. Derivatization Procedure

  • Accurately transfer an aliquot of the sample extract or standard solution into a 2 mL autosampler vial.

  • Add the internal standard.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Add 50 µL of pyridine and 50 µL of BSTFA w/ 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

C. GC-MS Conditions

ParameterValue
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Inlet Temperature 250°C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program 100°C (hold 1 min), ramp at 5°C/min to 220°C (hold 5 min)
Transfer Line Temp 280°C
MS Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) - Monitor characteristic m/z fragments for the TMS-derivative and the IS.

D. Data Analysis

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

  • Quantify the (R)-enantiomer in the sample using the regression equation from the calibration curve.

3.3. Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification P1 Aliquot Sample + IS P2 Evaporate to Dryness P1->P2 P3 Add Pyridine + BSTFA P2->P3 P4 Heat at 70°C P3->P4 A1 Inject into GC P4->A1 Derivatized Sample A2 Chiral GC Separation A1->A2 A3 MS Detection (SIM Mode) A2->A3 D1 Integrate SIM Chromatograms A3->D1 Mass Spectra Data D2 Generate Calibration Curve (Area Ratio vs. Conc.) D1->D2 D3 Quantify Sample D2->D3 Report Report D3->Report Final Report (Concentration)

Caption: Workflow for GC-MS Analysis via Derivatization.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For ultra-trace level quantification, especially in complex biological matrices like plasma or urine, LC-MS/MS provides unparalleled sensitivity and selectivity[10][11]. This method is ideal for pharmacokinetic or biomarker studies.

4.1. Causality in Method Design

  • Chromatography Mode: Hydrophilic Interaction Liquid Chromatography (HILIC) is employed. This technique uses a polar stationary phase and a high organic content mobile phase, which is ideal for retaining and separating highly polar compounds like the target analyte that are poorly retained in reversed-phase mode[12].

  • Detection: Tandem Mass Spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode offers exceptional selectivity. It monitors a specific precursor-to-product ion transition, effectively filtering out background noise and matrix interferences.

  • Ionization: Electrospray Ionization (ESI) in negative mode is selected, as the carboxylic acid group readily deprotonates to form a [M-H]⁻ ion, providing a strong and stable signal for MS analysis.

4.2. Experimental Protocol: LC-MS/MS

Objective: To quantify this compound in a biological matrix (e.g., plasma).

A. Instrumentation & Materials

  • UHPLC System coupled to a Triple Quadrupole Mass Spectrometer with an ESI source.

  • Column: HILIC column (e.g., Acquity UPLC BEH HILIC, 100 x 2.1 mm, 1.7 µm).

  • Reagents: HPLC-grade Acetonitrile, Ammonium Formate.

  • Internal Standard (IS): Stable isotope-labeled this compound (e.g., ¹³C₅-labeled).

B. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, add 200 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for injection.

C. LC-MS/MS Conditions

ParameterValue
Mobile Phase A 10 mM Ammonium Formate in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 50% B over 5 min, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode ESI Negative
MRM Transitions Analyte: m/z 129 → 85; IS: m/z 134 → 90 (Example transitions; must be optimized)
Collision Energy Optimize for maximum product ion intensity

4.3. Workflow Diagram

LCMSMS_Workflow cluster_prep Biological Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification P1 Plasma Aliquot + IS P2 Protein Precipitation (Acetonitrile) P1->P2 P3 Centrifuge P2->P3 P4 Collect Supernatant P3->P4 A1 Inject into UHPLC P4->A1 Sample Extract A2 HILIC Separation A1->A2 A3 MS/MS Detection (ESI-, MRM Mode) A2->A3 D1 Integrate MRM Peaks A3->D1 MRM Data D2 Generate Calibration Curve D1->D2 D3 Quantify Analyte Conc. D2->D3 Report Report D3->Report Final Report (Concentration in Plasma)

Caption: Workflow for LC-MS/MS Analysis in a Biological Matrix.

Conclusion

The quantification of this compound can be successfully achieved using several analytical techniques. The choice of method depends on the specific analytical objective.

  • Chiral HPLC-UV is the preferred method for determining enantiomeric purity in bulk materials and formulations due to its robustness and directness.

  • GC-MS offers an excellent orthogonal method for identity confirmation and quantification, provided a reliable derivatization procedure is established.

  • LC-MS/MS is the superior choice for trace-level quantification in complex biological matrices, delivering the highest sensitivity and selectivity required for pharmacokinetic and metabolic studies.

Each protocol presented herein is a self-validating system when executed with appropriate system suitability tests and full validation according to regulatory standards. By understanding the causality behind the experimental choices, scientists can adapt and troubleshoot these methods effectively for their specific applications.

References

  • Vertex AI Search Result[6]. System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • Vertex AI Search Result[3]. Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2.
  • Vertex AI Search Result[13][14]. 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester - the NIST WebBook. [Link]
  • Vertex AI Search Result[4]. Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns.
  • Vertex AI Search Result[10]. BA Method Development: Polar Compounds - BioPharma Services. [Link]
  • Vertex AI Search Result[7].
  • Vertex AI Search Result[12].
  • Vertex AI Search Result[2]. A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine - Research Journal of Pharmacy and Technology. [Link]
  • Vertex AI Search Result[16].
  • Vertex AI Search Result[11]. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI. [Link]
  • Vertex AI Search Result[17]. Cas 21461-84-7,(S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID | lookchem. [Link]
  • Vertex AI Search Result[9]. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram - SciSpace. [Link]
  • Vertex AI Search Result[8]. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)
  • Vertex AI Search Result[5]. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis - SciSpace. [Link]

Sources

Chiral Purity Analysis of 5-Oxotetrahydrofuran-2-carboxylic Acid by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the determination of the enantiomeric purity of 5-Oxotetrahydrofuran-2-carboxylic acid. The stereoisomers of this compound are critical chiral building blocks in the synthesis of numerous pharmaceutical agents, where the specific stereochemistry is paramount for therapeutic efficacy and safety.[1][2] This guide provides a comprehensive protocol, from sample preparation to data analysis, and delves into the scientific rationale behind the selection of the chiral stationary phase, mobile phase composition, and other chromatographic parameters. The methodology described herein is designed for researchers, scientists, and drug development professionals to ensure the stereochemical integrity of their intermediates and final active pharmaceutical ingredients (APIs).

Introduction: The Significance of Chiral Purity in Pharmaceutical Synthesis

5-Oxotetrahydrofuran-2-carboxylic acid is a versatile heterocyclic compound that serves as a key chiral intermediate in the synthesis of a wide array of pharmaceuticals, including antiviral and antibacterial agents.[1] The biological activity of many drugs is intrinsically linked to their three-dimensional structure, with different enantiomers often exhibiting distinct pharmacological and toxicological profiles. Consequently, regulatory agencies worldwide mandate strict control over the chiral purity of pharmaceutical compounds.

The carboxylic acid functional group in 5-Oxotetrahydrofuran-2-carboxylic acid plays a crucial role in its utility as a synthetic precursor and in its interaction with chiral stationary phases.[3] Its ability to participate in hydrogen bonding and ionic interactions is a key factor in achieving successful enantiomeric separation.[3] An accurate and reliable analytical method to determine the enantiomeric excess (%ee) is therefore indispensable for quality control and regulatory compliance throughout the drug development process. This application note addresses this critical need by providing a validated HPLC method for the chiral purity analysis of this important molecule.

Principles of Chiral Separation by HPLC

The separation of enantiomers by HPLC is achieved by creating a chiral environment in which the two enantiomers interact differently, leading to different retention times. This is most commonly accomplished by using a chiral stationary phase (CSP).[4] The fundamental principle behind this separation is the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. For a successful chiral separation, there must be a sufficient difference in the stability of these diastereomeric complexes.[2]

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for their broad enantioselectivity.[4][5] The chiral recognition mechanism of these phases is complex and involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure.[6] For acidic compounds like 5-Oxotetrahydrofuran-2-carboxylic acid, the addition of a small amount of an acidic modifier to the mobile phase is often necessary to suppress the ionization of the carboxyl group, leading to improved peak shape and resolution.

Method Development and Optimization

The development of a robust chiral HPLC method requires a systematic approach. The choice of the chiral stationary phase is the most critical parameter. Based on the structure of 5-Oxotetrahydrofuran-2-carboxylic acid and literature precedents for similar acidic compounds, polysaccharide-based and macrocyclic glycopeptide columns are excellent starting points.[7]

A screening of different chiral columns is highly recommended to identify the most suitable stationary phase. Once a promising column is selected, the mobile phase composition, including the type and concentration of the organic modifier and the acidic additive, is optimized to achieve baseline separation of the enantiomers with good peak symmetry and a reasonable analysis time.

Figure 1: A systematic workflow for chiral HPLC method development.

Detailed Application Protocol

This protocol provides a validated method for the chiral purity analysis of 5-Oxotetrahydrofuran-2-carboxylic acid.

Materials and Reagents
  • Racemic 5-Oxotetrahydrofuran-2-carboxylic acid: (for method development and as a reference standard)

  • (S)- and (R)-5-Oxotetrahydrofuran-2-carboxylic acid enantiomers: (if available, for peak identification)

  • HPLC-grade Hexane

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Ethanol (EtOH)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Methanol, HPLC grade (for sample dissolution)

Instrumentation and Chromatographic Conditions
ParameterRecommended Setting
HPLC System A standard HPLC system with a UV detector
Chiral Column Daicel CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase Hexane / Isopropanol / Trifluoroacetic acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Diluent Methanol
Sample Concentration 1.0 mg/mL

Note: The selection of a Daicel CHIRALPAK® AD-H column is based on successful separations of structurally similar compounds.[8] Researchers may also consider other polysaccharide-based columns for initial screening.

Sample Preparation
  • Accurately weigh approximately 10 mg of the 5-Oxotetrahydrofuran-2-carboxylic acid sample.

  • Dissolve the sample in 10.0 mL of methanol to obtain a final concentration of 1.0 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the prepared sample solution onto the column.

  • Run the analysis for a sufficient time to allow for the elution of both enantiomers.

  • Integrate the peak areas of the two enantiomers.

Data Analysis and Calculation

The enantiomeric excess (%ee) is calculated using the following formula:

%ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where:

  • Area₁ is the peak area of the major enantiomer.

  • Area₂ is the peak area of the minor enantiomer.

The percentage of each enantiomer can also be calculated as follows:

% Enantiomer₁ = [ Area₁ / (Area₁ + Area₂) ] x 100 % Enantiomer₂ = [ Area₂ / (Area₁ + Area₂) ] x 100

Method Validation Considerations

For use in a regulated environment, the analytical method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10][11] The validation should demonstrate that the method is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by injecting a blank, the individual enantiomers (if available), and the racemic mixture.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by analyzing samples with known amounts of the minor enantiomer spiked into the major enantiomer.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor resolution Incorrect mobile phase composition. Column degradation.Optimize the ratio of hexane and isopropanol. Try a different chiral column.
Broad or tailing peaks Insufficient acidic modifier. Sample overload.Increase the concentration of TFA in the mobile phase (e.g., to 0.2%). Reduce the sample concentration.
No peaks detected Incorrect detection wavelength. Sample not eluting.Check the UV absorbance spectrum of the analyte. Use a stronger mobile phase.
Fluctuating baseline System not equilibrated. Mobile phase not properly degassed.Allow for longer equilibration time. Degas the mobile phase.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust approach for the determination of the chiral purity of 5-Oxotetrahydrofuran-2-carboxylic acid. The use of a polysaccharide-based chiral stationary phase in combination with an optimized mobile phase allows for excellent separation of the enantiomers. This method is suitable for implementation in research and quality control laboratories to ensure the stereochemical integrity of this critical pharmaceutical intermediate. Adherence to the principles of method development and validation outlined herein will ensure the generation of accurate and reproducible results, supporting the development of safe and effective medicines.

Figure 2: Step-by-step experimental workflow for the HPLC analysis.

References

  • MySkinRecipes. (n.d.). (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic Acid.
  • European Compliance Academy (ECA). (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Phenomenex. (n.d.). Chiral HPLC Column.
  • Daicel Corporation. (n.d.). Chiral Columns.
  • Analytics-Shop. (n.d.). Chiral HPLC Columns by DAICEL.
  • Ates, H., & Koyuncu, I. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 26(11), 3197. [Link]
  • Lopp, M., Paju, A., Kanger, T., & Pehk, T. (2006). Asymmetric Synthesis of 2-Aryl-5-oxotetrahydrofuran-2-carboxylic Acids. Synthesis, 2006(18), 3031-3036. [Link]
  • PubChem. (n.d.). 5-Oxo-2-tetrahydrofurancarboxylic acid.
  • Obrnuta faza. (n.d.). Astec Chirobiotic™ HPLC Columns.
  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
  • Gautam R. Desiraju. (2021). What is the importance of carboxylic group in the structure of drugs?. ResearchGate.
  • Phenomenex. (n.d.). Chiral HPLC Separations.

Sources

Application Note: A Robust, Scalable Synthesis of (R)-5-Oxotetrahydrofuran-2-carboxylic Acid for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-5-Oxotetrahydrofuran-2-carboxylic acid is a critical chiral building block in the synthesis of numerous pharmaceuticals, including antiviral and antibacterial agents.[1][2] Its specific stereochemistry is essential for the biological activity of the final active pharmaceutical ingredient (API).[1][3] This application note provides a detailed, scalable protocol for the synthesis of this compound, focusing on the well-established method of diazotization of L-glutamic acid. We will explore the causality behind experimental choices, present a step-by-step protocol suitable for gram-scale production, discuss alternative strategies, and outline critical safety and analytical considerations to ensure a robust and reproducible process.

Introduction: The Strategic Importance of a Chiral Lactone

This compound, a γ-lactone carboxylic acid, is a versatile intermediate whose value lies in its enantiomerically pure structure.[1][2] The presence of both a lactone and a carboxylic acid functional group, combined with a defined stereocenter, makes it an ideal starting point for constructing complex molecular architectures.[4] The regulatory landscape for pharmaceuticals strongly favors the development of single-enantiomer drugs to maximize therapeutic efficacy and minimize potential side effects associated with inactive or harmful stereoisomers.[5] Consequently, reliable and scalable access to chiral intermediates like this is a paramount concern for drug development professionals.

The most common and economically viable large-scale approach leverages the inherent chirality of L-glutamic acid, a readily available and inexpensive amino acid. This method involves a diazotization reaction followed by intramolecular cyclization, which proceeds with retention of stereochemistry.[6][7]

Overview of Synthetic Strategies

Several methodologies exist for the synthesis of this compound. The choice of route often depends on scale, cost, and available equipment.

  • Synthesis from L-Glutamic Acid (Recommended): This is the most direct route. The primary amine of L-glutamic acid is converted to a diazonium salt, which is an excellent leaving group. The neighboring carboxyl group then acts as an intramolecular nucleophile, leading to cyclization and formation of the lactone with the original stereochemistry preserved. This method is high-yielding and avoids costly chiral catalysts or resolution agents.[6]

  • Asymmetric Hydrogenation: This approach involves the enantioselective hydrogenation of a prochiral precursor, such as a dialkyl 2-oxoglutarate, using a heterogeneous catalyst (e.g., Platinum on Alumina) modified with a chiral alkaloid.[8] This method can achieve high enantiomeric excess (ee) but requires specialized high-pressure equipment and optimization of the catalyst system.[8][9]

  • Chiral Resolution: A racemic mixture of 5-oxotetrahydrofuran-2-carboxylic acid can be synthesized and then separated into its constituent enantiomers. This is typically achieved by forming diastereomeric salts with a chiral base, followed by separation via crystallization. While effective, this method is inherently inefficient, with a maximum theoretical yield of 50% for the desired enantiomer, unless a racemization and recycling process for the unwanted enantiomer is implemented.

Given its scalability, cost-effectiveness, and high fidelity in stereochemical transfer, the synthesis from L-glutamic acid is the focus of our detailed protocol.

Recommended Scale-Up Protocol: Synthesis via Diazotization of L-Glutamic Acid

This protocol details the conversion of L-glutamic acid to this compound on a gram scale. The core of this procedure is the careful control of the diazotization step.

Underlying Principle & Mechanism

The reaction is initiated by the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl).[10][11] The primary amine of L-glutamic acid attacks the nitrosonium ion (NO⁺), which after a series of proton transfers, forms a diazonium salt.[10] This intermediate is unstable in an aliphatic system and readily loses nitrogen gas (N₂).[12] The resulting secondary carbocation is then captured intramolecularly by the γ-carboxylic acid, forming the stable five-membered lactone ring. Strict temperature control below 5°C is critical to prevent the decomposition of the diazonium intermediate and minimize side reactions.[13][14]

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Controlled Reaction cluster_2 Work-up & Purification L-Glutamic_Acid L-Glutamic Acid in Aqueous Acid (HCl) Reaction_Vessel Reaction at 0-5 °C L-Glutamic_Acid->Reaction_Vessel Initial Charge NaNO2_Solution Aqueous Sodium Nitrite (NaNO2) NaNO2_Solution->Reaction_Vessel Slow Addition Stirring Stir at RT (12-18h) Reaction_Vessel->Stirring Warm to RT Evaporation Solvent Evaporation Stirring->Evaporation Extraction Ethyl Acetate Extraction Evaporation->Extraction Drying Dry (Na2SO4) & Concentrate Extraction->Drying Final_Product (R)-5-Oxotetrahydrofuran- 2-carboxylic Acid Drying->Final_Product

Diagram 1: Workflow for the synthesis of the target compound from L-Glutamic Acid.

Materials and Equipment
Reagents & MaterialsEquipment
L-Glutamic AcidThree-neck round-bottom flask (appropriately sized)
Sodium Nitrite (NaNO₂)Mechanical stirrer
Hydrochloric Acid (HCl), concentratedAddition funnel
Ethyl Acetate (EtOAc), reagent gradeThermometer / Temperature probe
Sodium Sulfate (Na₂SO₄), anhydrousIce-salt bath
Deionized WaterRotary evaporator
Separatory funnel
Step-by-Step Experimental Protocol
  • Reaction Setup: In a three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend L-glutamic acid (e.g., 50.0 g, 0.34 mol) in deionized water (500 mL).

  • Cooling: Cool the suspension to 0°C using an ice-salt bath. Once at temperature, slowly add concentrated hydrochloric acid (e.g., 50 mL). Maintain vigorous stirring. The causality here is to ensure the amine is fully protonated and to prepare the system for the highly exothermic diazotization.

  • Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (e.g., 37.5 g, 0.54 mol, ~1.6 equiv.) in deionized water (250 mL).

  • Diazotization: Add the sodium nitrite solution dropwise to the cold, stirred suspension of L-glutamic acid via the addition funnel. Crucially, maintain the internal reaction temperature between 0°C and 5°C throughout the addition. [14] This slow, controlled addition is the most critical step to ensure safety and prevent the formation of byproducts. The addition should take approximately 1-2 hours.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 12 to 18 hours. A gradual color change and gas evolution (N₂) will be observed.

  • Work-up - Concentration: Concentrate the reaction mixture using a rotary evaporator to remove the water. This will typically result in a thick, yellowish oil or semi-solid residue.

  • Extraction: Add ethyl acetate (EtOAc, e.g., 3 x 200 mL) to the residue and stir vigorously to dissolve the product. Filter off any insoluble inorganic salts (NaCl).[6] Combine the organic extracts in a separatory funnel.

  • Drying and Final Concentration: Dry the combined ethyl acetate solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under vacuum to yield the crude product as a solid or viscous oil.[6] The product can be further purified by crystallization from an appropriate solvent system if necessary.

Expected Results & Data
ParameterTypical ValueSource
Yield 91-98%[6]
Appearance White to light yellow solid or oil[15]
Melting Point 69-74 °C[1][15]
Purity (HPLC) >98%
Enantiomeric Excess (ee) >99% (retention of configuration)

Analytical Characterization & Quality Control

Ensuring the identity, purity, and chirality of the final product is essential. A suite of analytical techniques should be employed.

  • Structural Confirmation: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy should be used to confirm the chemical structure.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for determining chemical purity.[5][]

  • Enantiomeric Purity: Chiral HPLC is the definitive technique for determining the enantiomeric excess (ee) of the product.[17] This is critical to confirm that the reaction proceeded with the expected retention of stereochemistry.

  • Identity Confirmation: Mass Spectrometry (MS) can be used to confirm the molecular weight of the compound.[6]

QC_Workflow Crude_Product Crude Product Analysis Analytical QC Suite Crude_Product->Analysis Purity Purity Check (HPLC) Analysis->Purity Structure Structural ID (NMR, MS) Analysis->Structure Chirality Enantiomeric Excess (Chiral HPLC) Analysis->Chirality Final_Release Product Release (>98% Purity, >99% ee) Purity->Final_Release Structure->Final_Release Chirality->Final_Release

Diagram 2: Quality control workflow for product analysis and release.

Safety and Handling Considerations

The diazotization of amines is a potentially hazardous reaction that requires strict adherence to safety protocols.

  • Toxicity: Sodium nitrite is toxic if ingested and is a strong oxidizing agent. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Gas Evolution: The reaction releases nitrogen gas. It must be performed in a well-ventilated fume hood to prevent pressure buildup and ensure adequate ventilation.[13][14]

  • Exothermicity & Thermal Instability: The reaction is exothermic, and aliphatic diazonium salts are thermally unstable.[12] The cardinal rule is to maintain low temperatures (0-5°C) during the addition of sodium nitrite to prevent uncontrolled decomposition, which can be violent.[13][14]

  • Acid Handling: Concentrated hydrochloric acid is corrosive and should be handled with care in a fume hood.

Conclusion

The synthesis of this compound from L-glutamic acid is a highly efficient, robust, and scalable process. By leveraging a readily available chiral starting material, this method obviates the need for expensive asymmetric catalysts or inefficient resolution steps. The critical parameter for success is the meticulous control of temperature during the diazotization step. Adherence to the detailed protocol and safety guidelines presented in this note will enable researchers and drug development professionals to reliably produce this vital pharmaceutical intermediate with high yield and excellent enantiopurity, facilitating the advancement of chiral drug synthesis programs.

References

  • Chemistry Diazotization Reaction. (n.d.). Sathee Jee.
  • Yuan, J., Gao, H., & Ndou, T. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 19(9), 1178-1183.
  • Török, B., & Bartók, M. (2000). Asymmetric synthesis of alkyl 5-oxotetrahydrofuran-2-carboxylates by enantioselective hydrogenation of dialkyl 2-oxoglutarates over cinchona modified Pt/Al2O3 catalysts. Chemical Communications, (7), 555-556.
  • Chen, J., Chen, J., & Wu, J. (2015). Reactive Chemical Hazards of Diazonium Salts. Process Safety Progress, 34(3), 253-259.
  • Rogers, D. W., & Johnson, M. D. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(17), 6970-6973.
  • (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic Acid. (n.d.). MySkinRecipes.
  • Li, S., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1547-1565.
  • The Crucial Role of (R)-Tetrahydrofuran-2-carboxylic Acid in Drug Synthesis. (n.d.).
  • Diazotization Reaction Mechanism. (n.d.). BYJU'S.
  • Diazotization Reaction Mechanism - Detailed Information with FAQs. (n.d.). Careers360.
  • Li, H., et al. (2014). Efficient synthesis of glutaric acid from L-glutamic acid via diazoniation/hydrogenation sequence. Chemical Papers, 68(10), 1386-1390.
  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
  • Diazotisation. (n.d.). Organic Chemistry Portal.
  • Chiral HPLC Separations. (n.d.). Phenomenex.
  • Yáñez, J. A., Andrews, P. K., & Davies, N. M. (2007). Methods of analysis and separation of chiral flavonoids. Journal of Chromatography B, 848(2), 159-181.
  • (R-(-)-5-Oxotetrahydrofuran-2-carboxylic acid. (n.d.).
  • 5-Oxo-2-tetrahydrofurancarboxylic acid. (n.d.). PubChem.
  • Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. (2014). Molecules, 19(8), 12345-12356.
  • Bronze-Uhle, E. S., et al. (2006). Enantioselective hydrogenation of 4-(hydroxymethyl)furan-2(5H)-one derivatives. Tetrahedron: Asymmetry, 17(7), 1044-1048.
  • Desiraju, G. R. (2021). What is the importance of carboxylic group in the structure of drugs? ResearchGate.

Sources

Application Note & Protocol Guide: Enhancing Polymer Thermal Stability for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The effective service temperature of polymeric materials is fundamentally limited by their inherent thermal stability. As applications in aerospace, automotive, electronics, and drug delivery become increasingly demanding, the need for polymers that can withstand high temperatures without significant degradation of their physical and chemical properties is paramount. This guide provides a comprehensive overview of the fundamental mechanisms of polymer thermal degradation and explores state-of-the-art strategies for enhancing thermal stability. We delve into the roles of chemical modification, stabilizer additives, and the incorporation of nanofillers. Detailed experimental protocols for the synthesis and characterization of thermally stable polymer nanocomposites are provided, equipping researchers and professionals with the practical knowledge to design and validate next-generation, heat-resistant materials.

Introduction: The Imperative for Thermally Stable Polymers

Polymers are ubiquitous in modern technology due to their versatility, low cost, and tunable properties. However, their application in high-temperature environments is often restricted by their propensity to undergo thermal degradation—a process of molecular deterioration due to overheating[1]. This degradation manifests as undesirable changes in mechanical properties, such as embrittlement and reduced ductility, discoloration, and loss of structural integrity, ultimately leading to component failure[1][2][3]. Understanding and mitigating these degradation processes are critical for extending the operational lifetime and reliability of polymer-based products[4]. The strategies to enhance thermal stability are diverse, ranging from the incorporation of additives to the fundamental redesign of the polymer backbone[3][5].

Mechanisms of Polymer Thermal Degradation

The thermal stability of a polymer is intrinsically linked to the bond strengths within its molecular structure[6]. Degradation is initiated when the weakest bonds in the polymer chain are broken by thermal energy, leading to the formation of highly reactive free radicals[1][6]. This initiation step is followed by a cascade of reactions that propagate the degradation process. The primary mechanisms of thermal degradation include:

  • Random Chain Scission: The polymer backbone is cleaved at random points, resulting in a rapid decrease in molecular weight. This is a common degradation pathway for polymers like polyethylene and polypropylene[1][7].

  • End-Chain Scission (Depolymerization): Monomer units are successively "unzipped" from the chain ends. This is characteristic of polymers like poly(methyl methacrylate) (PMMA)[8].

  • Side-Group Elimination: Functional groups attached to the polymer backbone are eliminated, often leading to the formation of double bonds in the main chain and the release of small molecules. A classic example is the dehydrochlorination of poly(vinyl chloride) (PVC)[6].

In the presence of oxygen, these processes are often accelerated through thermo-oxidative degradation, where the formation of hydroperoxides leads to further chain scission and cross-linking reactions[1][7].

cluster_0 Initiation cluster_1 Propagation cluster_2 Chain Branching & Scission Polymer_Chain Polymer Chain (P-H) Polymer_Radical Polymer Radical (P•) Polymer_Chain->Polymer_Radical Heat High Temperature Heat->Polymer_Chain Bond Scission Oxygen O₂ Polymer_Radical->Oxygen Peroxy_Radical Peroxy Radical (POO•) Polymer_Radical->Peroxy_Radical Peroxy_Radical->Polymer_Chain H Abstraction Hydroperoxide Hydroperoxide (POOH) Peroxy_Radical->Hydroperoxide New_Radicals Alkoxy (PO•) & Hydroxyl (•OH) Radicals Hydroperoxide->New_Radicals Decomposition Degraded_Products Chain Scission, Cross-linking New_Radicals->Degraded_Products

Figure 1: A simplified representation of the thermo-oxidative degradation pathway in polymers.

Strategies for Enhancing Thermal Stability

Chemical Modification and High-Performance Polymers

One of the most effective strategies to enhance thermal stability is to design polymers with inherently strong chemical bonds and rigid backbones that resist thermal motion and bond cleavage[5][9]. This is the principle behind high-performance polymers.

  • Incorporation of Aromatic and Heterocyclic Rings: Aromatic structures, such as those found in polyimides (PI) and polyetheretherketone (PEEK), exhibit exceptional thermal stability due to the high bond energies of the aromatic rings[5][10]. These materials can have continuous use temperatures exceeding 250°C[10][11].

  • Fluoropolymers: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. This makes fluoropolymers like polytetrafluoroethylene (PTFE) highly resistant to thermal degradation and chemical attack[12].

  • Cross-linking: Creating a three-dimensional network through cross-linking restricts the mobility of polymer chains, thereby increasing the energy required to initiate degradation.

Examples of high-performance polymers include Polybenzimidazole (PBI), which has a glass transition temperature (Tg) over 400°C, and various polyimides used in aerospace and electronics[11][13].

Incorporation of Stabilizers and Flame Retardants

For commodity and engineering plastics, the addition of stabilizers is a cost-effective method to improve thermal resistance[3][5].

  • Antioxidants: These additives, typically hindered phenols or phosphites, interrupt the degradation cycle by scavenging free radicals or decomposing hydroperoxides into non-radical, stable products[3]. This is crucial for preventing thermo-oxidative degradation during both high-temperature processing and end-use[1].

  • Flame Retardants: These compounds are designed to inhibit or delay the spread of fire. They can function through several mechanisms[14][15]:

    • Gas Phase Inhibition: Halogenated flame retardants release radicals that interfere with the combustion reactions in the flame[15].

    • Condensed Phase Char Formation: Phosphorus-based flame retardants promote the formation of a carbonaceous char layer on the polymer surface. This layer acts as an insulating barrier, reducing heat transfer to the underlying material and limiting the release of flammable volatiles[14][15].

    • Cooling Effect: Inorganic flame retardants like aluminum hydroxide and magnesium hydroxide undergo endothermic decomposition, releasing water vapor that cools the material and dilutes flammable gases[15][16].

Polymer Nanocomposites

The incorporation of nanoscale fillers into a polymer matrix has emerged as a highly effective strategy for enhancing thermal stability[17][18]. Even at low loadings (typically <5 wt%), nanofillers can significantly increase the degradation temperature of the polymer.

The mechanisms for this enhancement are multifaceted and include[17]:

  • Barrier Effect: Well-dispersed, high-aspect-ratio nanofillers, such as layered silicates (nanoclay) and graphene, create a tortuous path that hinders the diffusion of volatile degradation products out of the polymer and the diffusion of oxygen into it[18][19].

  • Radical Trapping: The high surface area of nanoparticles can facilitate the trapping of reactive radicals, interrupting the propagation of degradation[17].

  • Char Formation: Nanofillers can act as catalysts for char formation, leading to a more stable and insulating protective layer[20].

The effectiveness of nanofillers is highly dependent on their dispersion within the polymer matrix. Poor dispersion can lead to agglomerates that act as stress concentrators and fail to provide the desired barrier properties[19][21].

Experimental Protocols

Protocol: Preparation of a Thermally Stable Polymer-Clay Nanocomposite via Melt Intercalation

This protocol describes the preparation of a polypropylene/montmorillonite (PP/MMT) nanocomposite using a twin-screw extruder. This method is widely used in industrial settings due to its scalability and efficiency.

Objective: To enhance the thermal stability of polypropylene by incorporating an organically modified montmorillonite clay.

Materials:

  • Polypropylene (PP) pellets (Melt Flow Index: 10-20 g/10 min)

  • Maleic anhydride-grafted polypropylene (PP-g-MA) (compatibilizer)

  • Organically modified montmorillonite (OMMT) clay (e.g., Cloisite® 20A)

  • Nitrogen gas (for TGA analysis)

  • Air or Oxygen (for TGA analysis)

Equipment:

  • Co-rotating twin-screw extruder

  • Pelletizer

  • Drying oven

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Drying: Dry the PP, PP-g-MA, and OMMT in a vacuum oven at 80°C for at least 4 hours to remove any absorbed moisture. Moisture can cause voids and interfere with the intercalation process.

  • Premixing: In a plastic bag, thoroughly mix the dried components in the desired weight ratio (e.g., 92% PP, 3% PP-g-MA, 5% OMMT). The PP-g-MA acts as a compatibilizer to improve the interaction between the nonpolar PP matrix and the polar clay surface.

  • Melt Extrusion:

    • Set the temperature profile of the extruder. A typical profile for PP would be from 170°C at the feed zone to 200°C at the die.

    • Feed the premixed material into the extruder at a constant rate. The shear forces within the extruder will break down the clay tactoids and facilitate the intercalation of polymer chains into the clay galleries.

    • The extruded strand is cooled in a water bath and then fed into a pelletizer to produce nanocomposite pellets.

  • Control Sample Preparation: Prepare a control sample of pure PP and a sample of PP with 3% PP-g-MA using the same extrusion process to isolate the effect of the nanoclay.

  • Drying: Dry the resulting pellets at 80°C overnight before characterization.

cluster_0 Mechanism of Nanoclay Enhancement Heat Heat Source Polymer Polymer Matrix Heat->Polymer Volatiles Volatile Degradation Products Polymer->Volatiles Degradation Nanoclay Dispersed Nanoclay Layers Char Insulating Char Layer Nanoclay->Char Promotes Formation Volatiles->Nanoclay Trapped by Tortuous Path Char->Polymer Insulates

Figure 3: Conceptual diagram of how dispersed nanoclay layers enhance polymer thermal stability.

Conclusion

Enhancing the thermal stability of polymers is a critical enabler for advancing technology in numerous fields. This guide has outlined the fundamental principles of polymer degradation and surveyed the primary strategies for its mitigation, including the design of high-performance polymers, the use of stabilizers, and the development of nanocomposites. The provided protocols for the preparation and analysis of a polymer-clay nanocomposite offer a practical framework for researchers to apply these concepts. By understanding the interplay between chemical structure, additives, and morphology, scientists and engineers can rationally design polymeric materials with superior performance in demanding, high-temperature environments.

References

  • Mechanisms of Thermal Degrad
  • Thermal Degradation of Plastics. Zeus Industrial Products, Inc. [Link]
  • Thermal degradation | Polymer Chemistry Class Notes. Fiveable. [Link]
  • Thermal degrad
  • Thermal Degradation and Stability of Polymers. POLYMER-SEARCH.COM. [Link]
  • Thermal degrad
  • Mechanisms of Thermal Stability Enhancement in Polymer Nanocomposites.
  • The Characterization of Polymers Using Thermal Analysis. AZoM. [Link]
  • High-temperature Polymers. Allegheny Performance Plastics®. [Link]
  • High-Performance Polymers: Advanced Materials for Extreme Applic
  • Theoretical Characterization of Thermal Conductivities for Polymers—A Review. MDPI. [Link]
  • Best Polymers for High-Temperature Applications (Tg > 200°C).
  • Characterization of Nanocomposites by Thermal Analysis. PMC - NIH. [Link]
  • A Guide to the Different Types of High-Performance Polymers: What is Right for Your Applic
  • 4.2 Thermal properties - Polymer Chemistry. Fiveable. [Link]
  • Improving the Thermal Stability of Hydrophobic Associative Polymer Aqueous Solution Using a “Triple-Protection” Str
  • Thermal characteriz
  • A Comprehensive Review on the Thermal Stability Assessment of Polymers and Composites for Aeronautics and Space Applic
  • How to characterize the specific temperatures of polymers ? PolymerExpert. [Link]
  • High-performance plastics. Wikipedia. [Link]
  • Thermal Stability and Degradation of Polymer Nanocomposites.
  • Thermal Properties of Polymer Nanocomposites. Cambridge University Press & Assessment. [Link]
  • The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering. NIH. [Link]
  • Thermal Decomposition of Flame Retardant Polymers. Taylor & Francis. [Link]
  • A Polymer Route to the Design of Thermally Stable Metal Matrix Composites: Materials Selection and In-situ Processing. SciTechnol. [Link]
  • What Are Common Flame Retardants Used In Polymers? YouTube. [Link]
  • Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition.
  • Thermal Stability of Polymers: Why Some Degrade Faster Than Others.
  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. [Link]
  • Thermogravimetric Analysis of Polymers.
  • Structural studies of thermally stable, combustion-resistant polymer composites. White Rose Research Online. [Link]
  • Thermally stable polymeric materials.
  • Structural studies of thermally stable, combustion-resistant polymer composites. CentAUR. [Link]
  • Thermal Stability, Fire Performance, and Mechanical Properties of Natural Fibre Fabric-Reinforced Polymer Composites with Different Fire Retardants.
  • Formation of polymer materials with increased thermal stability.

Sources

Application Notes and Protocols for Biochemical Research in Enzyme Activity Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Enzyme Activity Studies

Enzymes are the quintessential biological catalysts, accelerating the rate of biochemical reactions to speeds necessary to sustain life.[1] Their remarkable specificity and efficiency make them central players in metabolic pathways, signal transduction, and cellular regulation. Consequently, enzymes have become primary targets for therapeutic intervention in a vast array of diseases. The study of enzyme activity—the rate at which an enzyme catalyzes a reaction—is therefore a cornerstone of biochemical research and drug discovery.[2][3]

These studies are vital for elucidating enzyme mechanisms, understanding their roles in metabolism, and discovering molecules that can modulate their function.[4][5] From initial high-throughput screening (HTS) campaigns to detailed mechanism-of-action (MOA) studies, robust and reliable enzyme assays are indispensable tools for identifying and characterizing novel inhibitors or activators.[2][6]

This guide provides a comprehensive overview of the foundational principles, core methodologies, and practical applications of enzyme activity studies. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and the field-proven protocols necessary to design, execute, and interpret enzyme assays with confidence and scientific rigor.

Foundational Principles: Understanding Enzyme Kinetics

A quantitative understanding of enzyme kinetics is essential for designing meaningful experiments. Kinetic parameters not only define an enzyme's catalytic efficiency but also provide the framework for assessing the potency and mechanism of inhibitors.

The Michaelis-Menten Model

The Michaelis-Menten model is the most widely accepted framework for describing the kinetics of many enzyme-catalyzed reactions.[7][8] It posits that an enzyme (E) binds reversibly to its substrate (S) to form an enzyme-substrate complex (ES), which then irreversibly converts to product (P) and free enzyme.[1]

This relationship is mathematically described by the Michaelis-Menten equation, which relates the initial reaction velocity (V₀) to the substrate concentration ([S]).[9]

V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

Two critical parameters emerge from this model[1][10]:

  • Vₘₐₓ (Maximum Velocity): The maximum rate of the reaction when the enzyme is fully saturated with the substrate. Vₘₐₓ is directly proportional to the enzyme concentration.[9]

  • Kₘ (Michaelis Constant): The substrate concentration at which the reaction velocity is half of Vₘₐₓ. Kₘ is an inverse measure of the enzyme's affinity for its substrate; a lower Kₘ indicates a higher affinity.[1][10]

A plot of initial velocity versus substrate concentration yields a hyperbolic curve, which is a hallmark of Michaelis-Menten kinetics.[8]

G E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k1 E:e->ES:w S Substrate (S) ES->E k-1 ES->E kcat P Product (P) ES:e->P:w G cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition cluster_uncomp Uncompetitive Inhibition E_comp E + S ⇌ ES → E + P I_comp + I EI E_noncomp E + S ⇌ ES → E + P ES_noncomp ES + I I_noncomp + I EI ESI_noncomp ESI E_uncomp E + S ⇌ ES → E + P ES_uncomp ES + I ESI_uncomp ESI G start Assay Development reagent_prep Prepare Reagents (Buffer, Substrate, Enzyme) start->reagent_prep assay_setup Set up Reaction Mix (Buffer, Substrate, Cofactors) reagent_prep->assay_setup temp_equil Temperature Equilibration assay_setup->temp_equil initiate Initiate Reaction (Add Enzyme) temp_equil->initiate monitor Monitor Signal Change (e.g., Absorbance, Fluorescence) initiate->monitor data_analysis Data Analysis (Calculate Initial Velocity) monitor->data_analysis end Results data_analysis->end

Generalized Experimental Workflow for an Enzyme Assay.
Spectrophotometric (Colorimetric) Assays

Spectrophotometric assays are a workhorse of enzymology due to their simplicity, low cost, and robust reproducibility. T[11]hey measure the change in light absorbance as a reaction proceeds. T[12][13]his requires that either a substrate or a product absorbs light at a specific wavelength, resulting in a color change for assays in the visible spectrum.

[11]A classic example is the use of cofactors like NADH, which absorbs light at 340 nm, while its oxidized form (NAD⁺) does not. The activity of any NADH-dependent dehydrogenase can thus be monitored by the decrease in absorbance at 340 nm.

[11]#### Protocol: General Spectrophotometric Assay for a Dehydrogenase

This protocol provides a template for measuring the activity of an enzyme that uses NADH or NADPH.

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer at the optimal pH for the enzyme (e.g., 100 mM Tris-HCl, pH 7.5). Ensure all reagents are fully dissolved and the pH is adjusted at the desired reaction temperature.

  • Substrate Solution: Prepare a stock solution of the specific substrate for the enzyme in the assay buffer. The final concentration in the assay should ideally be around the Kₘ value or higher for initial rate measurements.

  • Cofactor Solution: Prepare a fresh stock solution of NADH or NADPH in the assay buffer. A typical final assay concentration is 0.1-0.2 mM.

  • Enzyme Solution: Prepare a stock solution of the enzyme in a suitable buffer on ice. The final concentration should be sufficient to produce a linear rate of absorbance change for at least 5-10 minutes.

[14]2. Assay Execution:

  • Set a UV/Vis spectrophotometer to the correct wavelength (340 nm for NADH/NADPH) and temperature (e.g., 25°C or 37°C). *[15] In a quartz cuvette, prepare the reaction mixture by adding the assay buffer, substrate solution, and cofactor solution. Typical reaction volumes are 1 mL.

  • Mix gently by inverting the cuvette and place it in the spectrophotometer.

  • Allow the mixture to equilibrate to the set temperature for 3-5 minutes and record a baseline reading.

  • To initiate the reaction, add a small volume of the enzyme solution, mix quickly, and immediately start recording the absorbance at regular intervals (e.g., every 15-30 seconds) for 5-10 minutes.

[15]3. Controls:

  • Blank (No Enzyme): A reaction mixture containing all components except the enzyme. This control ensures there is no non-enzymatic degradation of the substrate or cofactor.

  • No Substrate: A reaction mixture containing all components except the substrate. This control verifies that any observed activity is substrate-dependent.

4. Data Analysis:

  • Plot absorbance versus time.

  • Determine the initial reaction velocity (V₀) by calculating the slope (ΔA/min) of the linear portion of the curve. *[14] Convert ΔA/min to enzyme activity (U/mL) using the Beer-Lambert law (see Section 6).

Fluorometric Assays

Fluorometric assays measure the change in fluorescence during an enzymatic reaction. T[16]hey are generally much more sensitive than spectrophotometric assays and are well-suited for miniaturization and HTS. T[3][17]hese assays require a substrate that becomes fluorescent upon enzymatic action (a fluorogenic substrate) or vice-versa.

[18]#### Protocol: General Fluorometric Assay for a Protease

This protocol uses a peptide substrate linked to a fluorophore and a quencher. Cleavage of the peptide separates the pair, resulting in an increase in fluorescence.

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer optimal for the protease (e.g., 50 mM HEPES, pH 7.5, with any required salts or cofactors like CaCl₂).

  • Fluorogenic Substrate: Dissolve the substrate (e.g., a FRET-based peptide) in a compatible solvent like DMSO to create a concentrated stock solution. Further dilute in assay buffer to a working concentration. The final concentration should be at or below the Kₘ to maximize sensitivity for inhibitor screening.

  • Enzyme Solution: Prepare a stock solution of the protease in assay buffer on ice.

  • Inhibitor/Compound Solution (if applicable): Prepare serial dilutions of test compounds in DMSO, then dilute in assay buffer.

2. Assay Execution (96-well plate format):

  • Add assay buffer to the wells of a black microplate (to minimize background). *[19] Add the test compounds or vehicle control (e.g., buffer with DMSO).

  • Add the enzyme solution to all wells except the "no enzyme" control wells. Mix gently.

  • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow compound binding.

  • Initiate the reaction by adding the fluorogenic substrate solution to all wells. Mix the plate on a shaker for 30 seconds.

  • Immediately place the plate in a fluorescence plate reader.

  • Measure the fluorescence intensity (e.g., Ex/Em = 485/520 nm) kinetically over time (e.g., every minute for 30-60 minutes) or as a single endpoint reading after a fixed incubation period.

3. Controls:

  • Positive Control (No Inhibitor): Enzyme and substrate in the presence of vehicle (DMSO). Represents 100% activity.

  • Negative Control (No Enzyme): Substrate and vehicle only. Defines the background fluorescence.

  • Inhibitor Control: A known inhibitor of the enzyme to validate assay performance.

4. Data Analysis:

  • Subtract the background fluorescence from all readings.

  • For kinetic reads, determine the reaction rate (slope of fluorescence units vs. time).

  • For endpoint reads, use the final fluorescence value.

  • Calculate percent inhibition for test compounds relative to the positive and negative controls.

Luminescent Assays

Luminescent assays measure the light produced by an enzymatic reaction and are among the most sensitive methods available. T[20][21]hey often involve coupled enzyme systems where the product of the primary reaction is a substrate for a light-producing enzyme, such as luciferase. A[16][22] prime example is measuring the activity of ATP-dependent enzymes (like kinases) by quantifying the amount of ATP remaining after the reaction using a luciferase/luciferin system.

[22]#### Protocol: General Luminescent Kinase Assay (ATP Depletion)

This protocol measures kinase activity by quantifying the amount of ATP consumed. The luminescent signal is inversely proportional to kinase activity.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a buffer containing components necessary for kinase activity (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).

  • Substrate/ATP Mix: Prepare a solution in kinase buffer containing the peptide or protein substrate and ATP. The ATP concentration should be at or near the Kₘ for the kinase to ensure sensitivity.

  • Kinase Solution: Dilute the kinase enzyme in kinase buffer to the desired working concentration.

  • Luminescent Detection Reagent: Prepare the ATP detection reagent (e.g., a commercial kit containing luciferase, luciferin, and other components) according to the manufacturer's instructions.

2. Assay Execution (White, Opaque 384-well plate format):

  • Add test compounds or vehicle control to the wells of a white, opaque microplate (to maximize light signal). *[19] Add the kinase solution to all wells except the "no enzyme" controls.

  • Initiate the kinase reaction by adding the Substrate/ATP mix.

  • Mix the plate and incubate at the desired temperature (e.g., 30°C) for a fixed time (e.g., 60 minutes).

  • Stop the reaction by adding the luminescent detection reagent. This reagent typically contains detergents to lyse cells (if applicable) and inhibitors to stop the kinase reaction.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a plate luminometer.

3. Controls:

  • 0% ATP Depletion (No Enzyme): Represents the initial amount of ATP and gives the maximum luminescent signal.

  • 100% ATP Depletion (No ATP): A control with no ATP added to define the background signal.

  • Positive Control (Uninhibited Enzyme): Kinase reaction with vehicle control, showing the level of ATP consumption by the active enzyme.

4. Data Analysis:

  • Normalize the data using the high (no enzyme) and low (uninhibited enzyme) signal controls.

  • Calculate the percent inhibition for each test compound. A potent inhibitor will prevent ATP consumption, resulting in a luminescent signal close to the "no enzyme" control.

FeatureSpectrophotometricFluorometricLuminescent
Principle Light AbsorbanceLight Emission (Excitation required)Light Emission (No excitation)
Sensitivity Low to ModerateHighVery High
Throughput Low to MediumHighHigh
Cost LowModerateHigh
Common Interferences Compound absorbance, light scatteringCompound fluorescence, quenchingCompound inhibition of luciferase

Applications in Drug Discovery and Development

Enzyme assays are the engine of modern drug discovery, from identifying initial hits to characterizing lead candidates.

[2][23]### High-Throughput Screening (HTS) for Inhibitors

HTS involves the rapid, automated testing of large libraries (often hundreds of thousands) of chemical compounds to identify "hits" that modulate the activity of a target enzyme. A[24][25]ssays for HTS must be robust, miniaturized (usually in 384- or 1536-well plates), and cost-effective. F[26]luorometric and luminescent assays are particularly favored for HTS due to their high sensitivity and compatibility with automation.

[6][27]### Mechanism of Action (MOA) Studies

Once hits are identified from an HTS campaign, detailed kinetic studies are performed to determine their mechanism of action. B[28]y measuring the inhibitor's effect on Kₘ and Vₘₐₓ at various substrate concentrations, researchers can classify it as competitive, non-competitive, or uncompetitive. T[29]his information is crucial for medicinal chemists to optimize the inhibitor's structure and improve its potency and selectivity.

G hts High-Throughput Screening (HTS) (Large Compound Library) hit_id Hit Identification (Primary Hits) hts->hit_id hit_val Hit Validation (Dose-Response, Orthogonal Assays) hit_id->hit_val moa Mechanism of Action (MOA) (Kinetic Studies) hit_val->moa lead_opt Lead Optimization (Medicinal Chemistry, SAR) moa->lead_opt candidate Preclinical Candidate lead_opt->candidate

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-5-Oxotetrahydrofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-5-Oxotetrahydrofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions related to this synthesis. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize your yield, and ensure the highest purity of your final product.

I. Overview of the Primary Synthetic Route: Diazotization of L-Glutamic Acid

The most common and cost-effective method for synthesizing this compound is the diazotization of the readily available and chiral starting material, L-glutamic acid. This reaction involves the conversion of the primary amine group of L-glutamic acid into a diazonium salt intermediate, which is then displaced by the neighboring carboxylic acid group to form the desired lactone with retention of stereochemistry.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via the diazotization of L-glutamic acid.

Problem 1: Low or No Product Yield

Symptoms:

  • Minimal or no solid product is obtained after workup.

  • The isolated product has a very low mass.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Inadequate Temperature Control The diazonium salt intermediate is highly unstable at temperatures above 5 °C.[1] Decomposition of this intermediate leads to the formation of byproducts and a significant reduction in yield.Strictly maintain the reaction temperature between 0-5 °C, ideally using an ice-salt bath for more effective cooling. Monitor the temperature closely, especially during the addition of sodium nitrite.
Incorrect pH of the Reaction Mixture The formation of the active nitrosating agent, the nitrosonium ion (NO+), is highly dependent on the acidity of the medium.[2][] If the pH is too high, the concentration of the nitrosonium ion will be insufficient, leading to an incomplete reaction.Ensure a strongly acidic environment by using a sufficient excess of a mineral acid like hydrochloric acid (HCl). The excess acid also serves to protonate the starting amine, preventing unwanted side reactions.[4]
Insufficient or Degraded Sodium Nitrite Sodium nitrite is the source of the nitrosonium ion. If an insufficient amount is used, or if the reagent has degraded due to improper storage, the diazotization will be incomplete.Use a stoichiometric excess of high-purity sodium nitrite (typically 1.5-2.0 equivalents). It is advisable to use a freshly prepared aqueous solution of sodium nitrite.
Premature Workup The intramolecular cyclization step may require sufficient time to proceed to completion after the initial diazotization.Allow the reaction to stir for the recommended time (often several hours or overnight) at room temperature after the initial low-temperature diazotization to ensure complete conversion to the lactone.[5]
Problem 2: Formation of Colored Impurities

Symptoms:

  • The reaction mixture turns dark brown or black.

  • The isolated product is a dark, oily substance instead of a white or light-yellow solid.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Azo Coupling Side Reaction If the reaction is not sufficiently acidic, the newly formed diazonium salt can act as an electrophile and couple with the unreacted L-glutamic acid (which is electron-rich) to form colored azo compounds.[4]Maintain a high concentration of acid throughout the reaction. This ensures that the amino group of the starting material is protonated, rendering it non-nucleophilic and preventing it from participating in coupling reactions.
Decomposition of Diazonium Salt As mentioned previously, elevated temperatures cause the diazonium salt to decompose, which can lead to the formation of complex, colored byproducts.[1]Adhere strictly to low-temperature conditions (0-5 °C) during the diazotization step.
Problem 3: Product is an Oil and Does Not Solidify

Symptoms:

  • After solvent evaporation, the product remains a viscous oil and does not crystallize.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Presence of Impurities Impurities, such as residual solvents or byproducts, can inhibit crystallization.Ensure the product is thoroughly dried under high vacuum to remove any residual ethyl acetate or water. If the product is still an oil, consider purification by column chromatography.
Hygroscopic Nature of the Product The product is hygroscopic and can absorb moisture from the atmosphere, which can prevent it from solidifying.Handle the product under a dry atmosphere (e.g., in a glove box or using a nitrogen blanket) and store it in a desiccator.

III. Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the conversion of L-glutamic acid to this compound?

A1: The reaction proceeds through a two-step mechanism:

  • Diazotization: In the presence of a strong acid (like HCl), sodium nitrite (NaNO2) is converted to nitrous acid (HONO). The nitrous acid is then protonated and loses a molecule of water to form the highly electrophilic nitrosonium ion (NO+). The primary amine of L-glutamic acid then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of a diazonium salt intermediate.[2]

  • Intramolecular Cyclization: The diazonium group (-N2+) is an excellent leaving group. The neighboring carboxylic acid group acts as an intramolecular nucleophile, attacking the carbon atom bearing the diazonium group. This results in the displacement of nitrogen gas (N2) and the formation of the five-membered lactone ring. This intramolecular cyclization proceeds with retention of the original stereochemistry at the alpha-carbon.[1]

Q2: How critical is the stoichiometry of sodium nitrite?

A2: The stoichiometry of sodium nitrite is a critical parameter. An insufficient amount will lead to incomplete conversion of the starting material, resulting in a lower yield. Conversely, a large excess of sodium nitrite can lead to the formation of unwanted byproducts and can also pose safety risks.[6][7] A molar ratio of 1.5 to 2.0 equivalents of sodium nitrite relative to L-glutamic acid is generally recommended to ensure complete diazotization while minimizing side reactions.[8]

Q3: Can I use other acids besides hydrochloric acid?

A3: While other strong mineral acids like sulfuric acid can be used, hydrochloric acid is commonly employed. The choice of acid can sometimes influence the formation of minor byproducts. For instance, in some diazotization reactions, the use of hydrochloric acid can lead to the formation of small amounts of chlorinated byproducts.[9] However, for the intramolecular cyclization of glutamic acid, the primary role of the acid is to facilitate the formation of the nitrosonium ion and maintain a low pH.

Q4: What are the best practices for purifying the final product?

A4: The purification strategy depends on the purity of the crude product:

  • Recrystallization: If the crude product is a solid and relatively pure, recrystallization is an effective method for removing minor impurities. A solvent system such as ethyl acetate/hexanes can be employed.

  • Column Chromatography: If the product is an oil or contains significant impurities, purification by silica gel column chromatography is recommended. A mobile phase of ethyl acetate with a small percentage of acetic acid (to keep the carboxylic acid protonated) is often effective.

  • Extraction: A thorough workup with a water-immiscible organic solvent like ethyl acetate is crucial to separate the product from inorganic salts and other water-soluble impurities.[5]

Q5: Are there any alternative methods for synthesizing this compound?

A5: Yes, several alternative enantioselective methods exist, although they may be more complex or expensive than the diazotization of L-glutamic acid. These include:

  • Asymmetric oxidation of 3-aryl-2-hydroxycyclopent-2-en-1-ones: This method can produce enantiomerically enriched 2-aryl-5-oxotetrahydrofuran-2-carboxylic acids.[10][11]

  • Microwave-assisted 1,3-dipolar cycloaddition: This approach can be used to synthesize derivatives of 5-oxotetrahydrofuran-2-carboxylic acid.[12]

These alternative routes can be advantageous when the desired product has specific substitutions that are not easily accessible from L-glutamic acid.

IV. Experimental Protocols and Data

Optimized Protocol for the Synthesis of this compound from L-Glutamic Acid

This protocol is a synthesis of best practices derived from multiple sources.[5][8]

Materials:

  • L-Glutamic Acid

  • Sodium Nitrite (NaNO2)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Ice-salt bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve L-glutamic acid in deionized water and concentrated hydrochloric acid.

  • Cool the flask to 0-5 °C using an ice-salt bath.

  • In a separate beaker, prepare a solution of sodium nitrite in deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cooled L-glutamic acid solution, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour.

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring overnight.

  • Concentrate the reaction mixture under reduced pressure to remove the water.

  • To the resulting residue, add ethyl acetate and stir vigorously to dissolve the product.

  • Filter the mixture to remove any insoluble inorganic salts.

  • Dry the ethyl acetate solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography as needed.

Impact of Reaction Parameters on Yield (Illustrative Data)

The following table illustrates the expected trends in yield based on variations in key reaction parameters.

Parameter Condition Expected Yield Rationale
Temperature 0-5 °CHighMinimizes decomposition of the diazonium intermediate.[1]
> 10 °CLowSignificant decomposition of the diazonium intermediate.
pH Strongly Acidic (< 2)HighPromotes formation of the nitrosonium ion and prevents side reactions.[2][4]
Moderately Acidic (3-5)Moderate to LowIncomplete formation of the nitrosonium ion and potential for azo coupling.
NaNO2 Stoichiometry 1.5-2.0 equiv.HighEnsures complete diazotization.[8]
< 1.2 equiv.LowIncomplete conversion of the starting material.

V. Visualizing the Workflow and Safety

Workflow for the Synthesis of this compound

G cluster_prep Reaction Setup cluster_reaction Diazotization & Cyclization cluster_workup Workup & Isolation cluster_purification Purification A Dissolve L-Glutamic Acid in HCl/H2O C Cool to 0-5 °C A->C B Prepare aq. NaNO2 Solution D Slowly Add NaNO2 Solution B->D C->D E Stir at 0-5 °C D->E F Warm to RT & Stir Overnight E->F G Concentrate Reaction Mixture F->G H Extract with Ethyl Acetate G->H I Dry with Na2SO4 H->I J Concentrate to Obtain Crude Product I->J K Recrystallization or Chromatography J->K L Pure this compound K->L

Caption: Synthesis workflow from L-glutamic acid.

Safety Precautions

Hazard: Diazonium salts are thermally unstable and can be explosive in a solid, dry state.[6]

Mitigation:

  • Never isolate the diazonium salt intermediate. This synthesis is designed to be a one-pot reaction where the intermediate is generated and consumed in situ.

  • Maintain strict temperature control. As emphasized throughout this guide, keeping the reaction temperature below 5 °C during the diazotization step is crucial for both yield and safety.

  • Ensure proper ventilation. The reaction releases nitrogen gas, which should be safely vented in a fume hood.

  • Quench any excess nitrous acid. Before workup, any residual nitrous acid can be quenched by the addition of a small amount of sulfamic acid or urea.[7]

VI. References

  • Chen, J. et al. (2018). Reactive Chemical Hazards of Diazonium Salts. Org. Process Res. Dev., 22(9), 1263-1273. Available at: [Link]

  • Request PDF. Asymmetric Synthesis of 2Aryl5-oxotetrahydrofuran-2-carboxylic Acids. Available at: [Link]

  • O'Brien, P. et al. (2019). Diazotization of S-Sulfonyl-cysteines. J. Org. Chem., 84(21), 14047-14055. Available at: [Link]

  • Sciencemadness Discussion Board. (2013). Diazotization safety. Available at: [Link]

  • ResearchGate. Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. Available at: [Link]

  • DeTar, D. F., & Relyea, D. I. (1954). Intramolecular Reactions. II. The Mechanism of the Cyclization of Diazotized 2-Aminobenzophenones. Journal of the American Chemical Society, 76(6), 1680–1685. Available at: [Link]

  • Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. Available at: [Link]

  • SlideShare. (2018). Sodium nitrite titration/ Diazotization Titration. Available at: [Link]

  • NCERT. (2022). Amines. In Chemistry Part II Textbook for Class XII (pp. 268-273). Available at: [Link]

  • Google Patents. (1987). EP0209492A2 - Process to eliminate the nitrite excess in diazotization solutions. Available at:

Sources

preventing racemization during synthesis of chiral lactones

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Chiral Lactones

From the desk of a Senior Application Scientist

Welcome to the technical support center dedicated to the stereoselective synthesis of chiral lactones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of maintaining stereochemical integrity during their synthetic routes. Racemization is a significant challenge in the synthesis of chiral molecules, and this resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome these hurdles.

The information presented here is a synthesis of established scientific principles and practical, field-tested experience. Our goal is to not only provide solutions to common problems but also to foster a deeper understanding of the underlying mechanisms that govern stereochemical control.

Understanding the Root of the Problem: Mechanisms of Racemization

Before diving into troubleshooting, it's crucial to understand how racemization occurs. In the context of chiral lactone synthesis, the most common pathway to loss of stereochemical integrity is through the formation of an achiral enolate intermediate. This typically happens at the α-carbon to the carbonyl group of the lactone.

Question: I'm observing a significant loss of enantiomeric excess (ee) in my final lactone product. What are the most likely causes?

Answer: Loss of enantiomeric excess during the synthesis of chiral lactones is a common and frustrating problem. The primary culprit is often racemization at the α-carbon to the lactone carbonyl. This can be triggered by a number of factors throughout your synthetic sequence, from the choice of reagents and reaction conditions to the workup and purification procedures.

Here's a breakdown of the most common causes and how to address them:

  • Harsh Reaction Conditions: Both strongly acidic and strongly basic conditions can promote enolization, leading to racemization. High temperatures can also provide the energy needed to overcome the activation barrier for enolization.

  • Inappropriate Base/Acid: The choice of base or acid is critical. Even seemingly "mild" bases can be strong enough to deprotonate the α-carbon, especially if the resulting enolate is stabilized.

  • Prolonged Reaction Times: The longer your chiral intermediate is exposed to conditions that can induce racemization, the greater the potential for loss of stereochemical purity.

  • Workup and Purification: Aqueous workups with acidic or basic solutions can cause racemization. Similarly, purification methods like silica gel chromatography can sometimes lead to epimerization on the column, especially with sensitive substrates.

Troubleshooting Guide: A Proactive Approach to Preventing Racemization

This section provides a structured approach to troubleshooting and preventing racemization in your chiral lactone syntheses.

Strategic Selection of Reagents and Reaction Conditions

The first line of defense against racemization is the careful selection of your reaction parameters.

Question: I suspect my choice of base is causing racemization during a cyclization step to form the lactone. What are my options?

Answer: This is a very common issue. The ideal base should be strong enough to effect the desired transformation but not so strong that it indiscriminately deprotonates the α-carbon.

Table 1: Comparison of Common Bases for Lactonization and Their Racemization Potential

BasepKa of Conjugate AcidTypical UseRacemization RiskMitigation Strategies
Triethylamine (Et3N)10.75General baseLow to ModerateUse at low temperatures (-20 °C to 0 °C); use in combination with a Lewis acid to activate the electrophile.
Diisopropylethylamine (DIPEA)10.75Sterically hindered baseLowPreferred over Et3N for sensitive substrates due to its steric bulk, which can disfavor α-deprotonation.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)13.5Strong, non-nucleophilic baseHighUse only when necessary for difficult cyclizations; employ very short reaction times and low temperatures.
Proton Sponge12.1Sterically hindered proton scavengerVery LowExcellent for neutralizing acid byproducts without promoting enolization.
Metal Hydrides (e.g., NaH)~36Strong, non-nucleophilic baseVery HighGenerally avoid for substrates with acidic α-protons unless the reaction is very fast and can be performed at extremely low temperatures.

Expert Insight: When considering a base, it's not just about the pKa. Steric hindrance can be a powerful tool. A bulky base like DIPEA may be less effective at deprotonating a sterically accessible proton required for the main reaction, but it is also less likely to access a more hindered α-proton, thus minimizing racemization.

Question: How does solvent choice impact racemization?

Answer: Solvents play a multifaceted role in controlling racemization. They can influence the stability of the enolate intermediate and the solubility of your reagents.

  • Protic Solvents (e.g., methanol, ethanol):

managing reaction temperature for synthesis of (R)-5-Oxotetrahydrofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-5-Oxotetrahydrofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice, with a specific focus on the critical parameter of reaction temperature management. Our goal is to equip you with the necessary knowledge to navigate the nuances of this synthesis, ensuring high yield and enantiomeric purity.

Introduction: The Thermal Tightrope of Chiral Lactone Synthesis

The synthesis of this compound, a valuable chiral building block in medicinal chemistry, is a process exquisitely sensitive to temperature fluctuations. The most common and stereospecific route from L-glutamic acid involves a diazotization followed by an intramolecular cyclization. This transformation, while elegant, walks a thermal tightrope. Deviations in temperature can lead to a cascade of undesirable outcomes, including decomposition of key intermediates, formation of stubborn impurities, and erosion of the final product's enantiomeric purity. This guide will dissect the thermal landscape of this reaction, providing you with the expertise to maintain precise control and achieve reproducible, high-quality results.

Frequently Asked Questions (FAQs)

Q1: What is the most critical temperature-controlled step in the synthesis of this compound from L-glutamic acid?

A1: The most critical step is the initial diazotization of L-glutamic acid using sodium nitrite in an acidic medium. This reaction is highly exothermic and the resulting diazonium salt is thermally unstable. It is imperative to maintain a low temperature, typically between -5°C and 0°C, during the addition of sodium nitrite.[1]

Q2: Why is a low temperature (-5°C to 0°C) so crucial during the diazotization step?

A2: There are two primary reasons for strict low-temperature control:

  • Stability of the Diazonium Intermediate: Aliphatic diazonium salts are notoriously unstable and readily decompose at higher temperatures, leading to a complex mixture of byproducts and a significant reduction in yield.[2] Maintaining a low temperature suppresses these decomposition pathways.

  • Controlling the Exothermic Reaction: The reaction of sodium nitrite with acid to form nitrous acid is exothermic. Slow, controlled addition of the nitrite solution to the cooled acidic solution of glutamic acid is essential to prevent localized heating and temperature spikes that could degrade the diazonium salt.

Q3: What happens if the temperature rises above 5°C during the diazotization?

A3: An increase in temperature above the optimal range can lead to several adverse effects:

  • Rapid decomposition of the diazonium salt: This results in the evolution of nitrogen gas and the formation of carbocations, which can then react with water or other nucleophiles present to form a variety of unwanted byproducts, significantly lowering the yield of the desired lactone.

  • Increased formation of pyroglutamic acid: While the formation of pyroglutamic acid from glutamic acid is a known side reaction, its rate increases with temperature.[3][4] This impurity can be challenging to separate from the final product.

  • Potential for runaway reaction: Although less common on a lab scale with proper precautions, poor temperature control of this exothermic process can theoretically lead to a runaway reaction.

Q4: After the initial low-temperature diazotization, the protocol calls for warming the reaction to room temperature. Why is this temperature increase necessary?

A4: The subsequent intramolecular cyclization (lactonization) of the intermediate α-hydroxy acid, formed after the displacement of the diazonium group by water, requires a higher temperature to proceed at a reasonable rate. While the diazotization is best performed at low temperatures to preserve the intermediate, the lactonization step benefits from the increased kinetic energy provided by warming to room temperature, typically for 12 to 18 hours, to drive the reaction to completion.[1]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis, with a focus on temperature-related issues.

Problem Potential Cause (Temperature-Related) Recommended Solution
Low Yield of Final Product 1. Temperature excursion during diazotization: The most likely culprit. Even brief periods above 5°C can cause significant decomposition of the diazonium intermediate. 2. Insufficient reaction time or temperature during lactonization: The cyclization may be incomplete.1. Improve cooling efficiency: Use a well-calibrated cryostat or an ice-salt bath. Ensure vigorous stirring to dissipate heat effectively. Add the sodium nitrite solution dropwise and monitor the internal temperature continuously with a calibrated thermometer. 2. Optimize lactonization conditions: Ensure the reaction is stirred at room temperature for the full recommended duration (e.g., 18 hours). If the yield is still low, a gentle warming (e.g., to 30-40°C) could be cautiously explored, though this may increase byproduct formation.
Poor Enantiomeric Purity (ee%) Racemization at elevated temperatures: While the reaction is generally considered to proceed with retention of configuration, harsh temperature conditions could potentially lead to some degree of racemization, although this is less common than yield loss.Strict adherence to the low-temperature protocol for diazotization is paramount. Avoid any unnecessary heating steps.
Presence of Pyroglutamic Acid Impurity Elevated temperatures during the reaction or work-up: The rate of pyroglutamic acid formation from any unreacted glutamic acid is accelerated by heat.[3][4]Maintain the recommended low temperature during diazotization. During the work-up, avoid excessive heating. For instance, when removing the solvent by rotary evaporation, use a water bath temperature below 50°C.[1]
Vigorous Gas Evolution and Foaming Too rapid addition of sodium nitrite or inadequate cooling: This indicates a loss of control over the exothermic reaction and rapid decomposition of the diazonium salt.Immediately slow down or stop the addition of sodium nitrite. Ensure the cooling bath is at the correct temperature and that the reaction flask is adequately submerged. Improve stirring to enhance heat transfer.

Experimental Protocols

Detailed Protocol for the Synthesis of this compound from L-Glutamic Acid

This protocol is adapted from established literature procedures and emphasizes critical temperature control points.[1][2]

Materials:

  • L-Glutamic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and an addition funnel

  • Low-temperature cooling bath (e.g., ice-salt bath or cryostat) capable of maintaining -5°C to 0°C

  • Calibrated thermometer to monitor the internal reaction temperature

  • Rotary evaporator

Procedure:

  • Preparation of the Glutamic Acid Suspension: In a round-bottom flask, suspend L-glutamic acid (e.g., 10.0 g, 68 mmol) in deionized water (e.g., 100 mL).

  • Cooling: Cool the suspension to 0°C using an ice-salt bath with vigorous stirring. It is crucial to ensure the entire flask content is uniformly cooled.

  • Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve sodium nitrite (e.g., 7.5 g, 108.7 mmol, 1.6 equivalents) in deionized water.

  • Diazotization (Critical Temperature Step): Slowly add the sodium nitrite solution dropwise to the cooled and vigorously stirred suspension of L-glutamic acid. Concurrently, add diluted hydrochloric acid (e.g., 10 mL concentrated HCl diluted to 50 mL) dropwise via an addition funnel. MAINTAIN THE INTERNAL REACTION TEMPERATURE BETWEEN -5°C and 0°C THROUGHOUT THE ADDITION. This step should be performed over a period of at least 1 hour to ensure adequate heat dissipation.

  • Lactonization: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature. Continue stirring for 12-18 hours.

  • Work-up:

    • Remove the water by vacuum evaporation. It is recommended to keep the water bath temperature below 50°C to minimize the formation of pyroglutamic acid.[1]

    • To the resulting residue, add ethyl acetate and stir for 30 minutes.

    • Filter the mixture to remove any inorganic salts.

    • Dry the organic extract over anhydrous magnesium sulfate or sodium sulfate.

    • Remove the solvent in vacuo to yield this compound as a solid syrup.

Data Presentation

The following table provides an illustrative summary of the expected impact of temperature deviations during the diazotization step on the yield and enantiomeric excess (ee%) of this compound. These values are representative and intended to highlight the importance of precise temperature control.

Diazotization Temperature (°C)Expected Yield (%)Expected ee% (%)Primary Byproducts
-5 to 0 (Optimal) >90% >98% Minimal
570-80%95-98%Increased decomposition products
1050-60%90-95%Significant decomposition products, increased pyroglutamic acid
25 (Room Temp)<30%<90%Predominantly decomposition products and pyroglutamic acid

Visualizing the Workflow and Key Relationships

The following diagrams illustrate the synthesis workflow and the critical influence of temperature.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up GlutamicAcid L-Glutamic Acid Suspension Cooling Cool to 0°C GlutamicAcid->Cooling Diazotization Diazotization (-5 to 0°C) (Addition of NaNO2/HCl) Cooling->Diazotization Lactonization Lactonization (Warm to RT, 12-18h) Diazotization->Lactonization Evaporation Evaporation (<50°C) Lactonization->Evaporation Extraction Ethyl Acetate Extraction Evaporation->Extraction Drying Drying Extraction->Drying FinalProduct (R)-5-Oxotetrahydrofuran- 2-carboxylic acid Drying->FinalProduct TemperatureEffects cluster_outcomes Outcomes cluster_results_optimal Results (Optimal) cluster_results_high Results (High Temp) Temp Reaction Temperature (Diazotization Step) Optimal Optimal Temperature (-5 to 0°C) Temp->Optimal HighTemp High Temperature (>5°C) Temp->HighTemp HighYield High Yield Optimal->HighYield HighEE High Enantiomeric Purity Optimal->HighEE LowYield Low Yield HighTemp->LowYield LowEE Decreased Purity HighTemp->LowEE Byproducts Byproduct Formation (e.g., Pyroglutamic Acid) HighTemp->Byproducts

Caption: Influence of temperature on reaction outcomes.

References

  • Chelius, D., et al. (2006). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. Analytical Chemistry, 78(7), 2370-2376. [Link]
  • Lindenberg, C., et al. (2008). Effect of temperature on the nucleation kinetics of α L-glutamic acid. Crystal Growth & Design, 8(9), 3277-3285. [Link]
  • O'Brien, D. J., et al. (2004). Stability of Glutamine and Pyroglutamic Acid under Model System Conditions: Influence of Physical and Technological Factors. Journal of Agricultural and Food Chemistry, 52(23), 7108-7114. [Link]
  • Organic Syntheses. (S)-(+)-γ-BUTYROLACTONE-γ-CARBOXYLIC ACID. [Link]
  • Park, M. H., et al. (2003). l-Pyroglutamate Spontaneously Formed from l-Glutamate Inhibits Growth of the Hyperthermophilic Archaeon Sulfolobus solfataricus. Applied and Environmental Microbiology, 69(9), 5327-5332. [Link]
  • Schotten, C., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 24(10), 2248-2254. [Link]
  • Steer, R. P., & Tidwell, T. T. (2003). Diazonium Salts: Stable, Versatile, and Pure.
  • Teng, C., et al. (2012). glutamic acid valorization through solvent-enabled decarboxylation for 2-pyrrolidone production. Green Chemistry, 14(12), 3329-3337. [Link]
  • Zollinger, H. (1994).

Sources

Technical Support Center: Alternative Work-up Procedures for Aqueous Reactions of Glutamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding alternative work-up procedures for aqueous reactions involving glutamic acid. Our focus is on providing practical, field-proven insights to help you overcome common challenges and ensure the integrity of your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during the work-up of aqueous glutamic acid reactions, providing step-by-step solutions and the scientific rationale behind them.

Scenario 1: Low Yield After Precipitation/Crystallization

Question: I'm trying to isolate glutamic acid from my aqueous reaction mixture by adjusting the pH to its isoelectric point, but my yields are consistently low. What could be going wrong?

Answer: Low yields during isoelectric precipitation are a common issue and can stem from several factors. Here’s a systematic approach to troubleshooting this problem:

  • Verify the Isoelectric Point (pI): The isoelectric point of glutamic acid is approximately 3.2.[1] At this pH, its net charge is zero, leading to minimal solubility in water and subsequent precipitation.[2][3]

    • Troubleshooting Step: Calibrate your pH meter immediately before use. Prepare a fresh buffer solution for calibration. When adjusting the pH of your reaction mixture, add the acid or base dropwise with vigorous stirring to avoid localized pH extremes that could lead to product degradation.

    • Causality: Inaccurate pH measurement is a primary cause of low yield. If the final pH is too high or too low, a significant portion of the glutamic acid will remain in its charged, more soluble form.

  • Incomplete Precipitation: Even at the pI, some glutamic acid will remain dissolved.

    • Troubleshooting Step: After pH adjustment, cool the solution in an ice bath for at least an hour, or preferably overnight at 4°C. This will further decrease the solubility of glutamic acid.

    • Causality: The solubility of glutamic acid in water is temperature-dependent. Lowering the temperature reduces the kinetic energy of the molecules and promotes crystallization.

  • Filtration Issues: Your product may be passing through the filter paper.

    • Troubleshooting Step: Use a filter paper with a smaller pore size. Alternatively, use a Buchner funnel with a vacuum flask for more efficient filtration. Ensure the filter paper is properly seated and wetted with the solvent before filtration.

    • Causality: Fine crystals of glutamic acid can easily pass through large-pored filter paper, leading to significant product loss.

Scenario 2: Product is Contaminated with Salts

Question: My isolated glutamic acid is contaminated with inorganic salts from my reaction buffers. How can I remove them?

Answer: Salt contamination is a frequent problem, especially when using high concentrations of buffers or acids/bases for pH adjustment. Here are a couple of effective strategies:

  • Washing the Precipitate:

    • Troubleshooting Step: After filtration, wash the collected glutamic acid crystals with ice-cold deionized water. Use small volumes of water for each wash to minimize product loss. A final wash with a water-miscible organic solvent in which glutamic acid is insoluble, such as cold ethanol or acetone, can help remove residual water and salts.[4][5]

    • Causality: The salts are typically more soluble in the wash solvent than glutamic acid, allowing for their selective removal. Using cold solvent minimizes the dissolution of your desired product.

  • Ion-Exchange Chromatography (IEX): This is a more rigorous method for removing ionic impurities.

    • Troubleshooting Step: Dissolve the crude glutamic acid in a suitable buffer at a pH where it carries a net charge. For example, at a pH below 3.2, glutamic acid will be positively charged and can be loaded onto a cation-exchange column.[6] The salts can then be washed away. Elute the purified glutamic acid by changing the pH or increasing the salt concentration of the buffer.

    • Causality: IEX separates molecules based on their charge.[7] By carefully selecting the column type and buffer pH, you can selectively bind your product while allowing charged impurities to pass through, or vice-versa.

Scenario 3: Formation of an Oil or Gummy Solid Instead of Crystals

Question: When I try to precipitate my glutamic acid, it separates as a sticky oil or a gum, not a filterable solid. What's causing this and how can I fix it?

Answer: Oiling out is a frustrating but solvable problem. It often occurs when the supersaturation of the solution is too high, leading to rapid, uncontrolled precipitation.

  • Control the Rate of Supersaturation:

    • Troubleshooting Step: Instead of rapidly adding a strong acid, try a slower method to reach the isoelectric point. You can add the acid dropwise over a longer period with vigorous stirring. Alternatively, consider using a weaker acid.

    • Causality: Rapidly achieving a high level of supersaturation favors amorphous precipitation over ordered crystal growth. A slower approach allows for the formation of stable crystal nuclei.

  • Introduce Seed Crystals:

    • Troubleshooting Step: If you have a small amount of pure, crystalline glutamic acid, add a few seed crystals to the solution after adjusting the pH.

    • Causality: Seed crystals provide a template for ordered crystal growth, bypassing the need for spontaneous nucleation which can sometimes lead to amorphous precipitation.

  • Anti-Solvent Crystallization:

    • Troubleshooting Step: After adjusting the pH, slowly add a solvent in which glutamic acid is insoluble, such as ethanol or isopropanol, to the aqueous solution with stirring.[8]

    • Causality: The addition of an anti-solvent reduces the solubility of glutamic acid in the mixture, promoting a more controlled crystallization process.

Frequently Asked Questions (FAQs)

Q1: What is the best alternative to simple precipitation for purifying glutamic acid from a complex aqueous mixture?

A1: Ion-exchange chromatography (IEX) is an excellent alternative for high-purity applications.[9] It offers high selectivity based on the charge of the glutamic acid molecule. By manipulating the pH of the mobile phase, you can control the charge of glutamic acid and achieve separation from other charged or neutral impurities in your reaction mixture.[6][10]

Q2: Can I use liquid-liquid extraction to isolate glutamic acid?

A2: While possible, liquid-liquid extraction is generally less straightforward for glutamic acid due to its high polarity and low solubility in common organic solvents.[4][5] Specialized techniques like emulsion liquid membrane extraction have been developed but are more complex to implement in a standard laboratory setting compared to precipitation or IEX.[11]

Q3: My reaction is performed in a mixed aqueous/organic solvent system. How does this affect the work-up?

A3: The presence of an organic co-solvent can significantly alter the solubility of glutamic acid. You may find that isoelectric precipitation is more efficient as the organic solvent can act as an anti-solvent. However, it's crucial to consider the solubility of your impurities in the mixed solvent system as well. You may need to adjust the ratio of aqueous to organic solvent to optimize the selective precipitation of glutamic acid.

Q4: How can I control the polymorphic form of glutamic acid during crystallization?

A4: Glutamic acid can exist in two polymorphic forms, α (metastable) and β (stable).[12][13] The formation of a specific polymorph is influenced by factors such as the cooling rate, the level of supersaturation, and the presence of other amino acids.[14] For instance, rapid cooling of a saturated solution tends to yield the α-form, while slower cooling can favor the β-form.[14] If a specific polymorph is required, careful control over the crystallization conditions is essential.

Experimental Protocols

Detailed Protocol for Isoelectric Point Precipitation of L-Glutamic Acid

This protocol describes the purification of L-glutamic acid from an aqueous solution by adjusting the pH to its isoelectric point.

Materials:

  • Crude aqueous solution of L-glutamic acid

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Calibrated pH meter

  • Stir plate and stir bar

  • Ice bath

  • Buchner funnel and filter paper (e.g., Whatman No. 1)

  • Vacuum flask

  • Ice-cold deionized water

  • Cold ethanol

  • Drying oven or desiccator

Procedure:

  • Place the aqueous solution containing L-glutamic acid in a beaker with a stir bar and begin stirring.

  • Immerse the beaker in an ice bath to cool the solution.

  • Slowly add 1 M HCl dropwise while continuously monitoring the pH.

  • Continue adding HCl until the pH of the solution reaches approximately 3.2.[1] If you overshoot the pI, you can back-titrate with 1 M NaOH.

  • Once the pH is stable at 3.2, continue stirring the solution in the ice bath for at least 60 minutes to ensure complete precipitation. For optimal yield, the solution can be stored at 4°C overnight.

  • Set up a vacuum filtration apparatus with a Buchner funnel and appropriately sized filter paper.

  • Wet the filter paper with a small amount of ice-cold deionized water.

  • Pour the cold slurry of glutamic acid onto the filter paper and apply vacuum.

  • Wash the collected solid with two small portions of ice-cold deionized water.

  • Follow with a wash of one small portion of cold ethanol to aid in drying.

  • Continue to pull air through the filter cake for several minutes to partially dry the solid.

  • Carefully transfer the purified L-glutamic acid to a watch glass and dry to a constant weight in a vacuum oven at a low temperature (e.g., 50°C) or in a desiccator.

Data Presentation

Work-up ProcedurePrincipleAdvantagesDisadvantagesTypical Purity
Isoelectric Point Precipitation Minimum solubility at pI[2][3]Simple, cost-effective, scalableModerate purity, potential for salt contamination90-98%
Anti-Solvent Crystallization Reduced solubility upon addition of a miscible organic solvent[8]Can improve crystal quality, good for temperature-sensitive compoundsRequires larger solvent volumes, potential for oiling out95-99%
Ion-Exchange Chromatography Separation based on net charge[6]High purity, effective for removing ionic impuritiesMore complex, requires specialized equipment and resins, can be time-consuming>99%
Liquid-Liquid Extraction Partitioning between immiscible liquid phasesCan be selective with appropriate carrier moleculesOften requires specialized reagents (carriers), can be difficult to optimize, potential for emulsion formation[11]Variable, depends on the system

Visualization

Decision-Making Workflow for Glutamic Acid Work-up

This diagram illustrates a logical workflow for selecting an appropriate work-up procedure based on the experimental scale and desired product purity.

Workup_Decision_Tree start Aqueous Reaction Mixture containing Glutamic Acid purity_check High Purity Required? (>99%) start->purity_check scale_check Large Scale? (>10g) purity_check->scale_check No iex Ion-Exchange Chromatography purity_check->iex Yes precipitation Isoelectric Point Precipitation scale_check->precipitation Yes anti_solvent Anti-Solvent Crystallization scale_check->anti_solvent No salt_check Salt Contamination? precipitation->salt_check anti_solvent->salt_check final_product Pure Glutamic Acid iex->final_product wash Cold Water/Solvent Wash salt_check->wash Yes salt_check->final_product No wash->final_product

Caption: Decision tree for selecting a glutamic acid work-up procedure.

References

  • Sciencemadness Wiki. (2020, August 3). Glutamic acid.
  • ACS Publications. (n.d.). Temperature Dependent Solubility of α-Form l-Glutamic Acid in Selected Organic Solvents: Measurements and Thermodynamic Modeling.
  • RSC Publishing. (n.d.). l-Glutamic acid crystals of pure α form and uniform size distribution from continuous non-seeded reaction crystallization in slug flow.
  • ACS Publications. (2021, October 4). Solubility and Hansen Solubility Parameters of l-Glutamic Acid 5-Methyl Ester in 12 Organic Solvents from 283.15 to 323.15 K. Journal of Chemical & Engineering Data.
  • Ovid. (2010, July 1). Separation and nucleation control of a and b polymorphs of L-glutamic acid by swift cooling crystallization process.
  • Research Inventy. (n.d.). Crystallization of L-Glutamic Acid: Mechanism of Heterogeneous β -Form Nucleation.
  • Separation and Purification Technology. (n.d.). Separation of L-Glutamic Acid by Emulsion Liquid Membrane Extraction.
  • PubChem. (n.d.). L-Glutamic Acid. National Institutes of Health.
  • J-STAGE. (n.d.). Studies on the Polymorphism of L-Glutamic Acid.
  • YouTube. (2022, April 16). Industrial Microbiology:5|Production of Glutamic Acid|Fermentation|RohitMane @Scientistracademy.
  • Solubility of Things. (n.d.). Glutamic acid.
  • White Rose eTheses Online. (n.d.). Batch and containerless crystallisation of L-glutamic acid in the presence and absence of amino acid additives.
  • ResearchGate. (2025, August 9). Glutamic Acid Production from Rice Husk Using Corynebacterium glutamicum Isolated from Soil.
  • Google Patents. (n.d.). CN102952266A - Separation and purification method of gamma-polyglutamic acid.
  • ResearchGate. (2025, August 7). Extraction of L-glutamic acid using emulsion liquid membrane.
  • BEPLS. (2021, March). Glutamic Acid Production by Fermentation: A Comprehensive Review.
  • ACS Publications. (n.d.). l-Glutamic Acid Precipitation: Agglomeration Effects. Crystal Growth & Design.
  • ResearchGate. (2025, August 9). Precipitation of L‐Glutamic Acid: Determination of Nucleation Kinetics.
  • Google Patents. (n.d.). CN102086159A - Glutamic acid extraction method.
  • IndexBox. (n.d.). Glutamic Acid Production Process.
  • PubMed. (1991, November 15). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography.
  • YouTube. (2024, October 2). Explanation of Isoelectric point and How to Calculate isoelectric point for Amino acids.
  • Pearson+. (n.d.). The isoelectric point of glutamic acid is pH 3.2. Draw the struct....
  • UCL. (n.d.). Ion exchange chromatography.
  • G-Biosciences. (2012, July 24). What is the Role of the Isoelectric Point of a Protein in its Purification?.
  • Diaion. (n.d.). Separation and Refining of Amino acids.
  • Wikipedia. (n.d.). Isoelectric point.
  • YouTube. (2025, January 29). How To Use Ion Exchange Chromatography?. Chemistry For Everyone.

Sources

stability issues of (R)-5-Oxotetrahydrofuran-2-carboxylic acid in storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-5-Oxotetrahydrofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information regarding the stability and proper handling of this chiral building block. This resource offers troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments and drug development processes.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the storage and use of this compound, providing systematic approaches to identify and resolve these challenges.

Issue 1: Inconsistent Experimental Results or Loss of Potency

Symptoms:

  • Variability in reaction yields.

  • Decreased biological activity of synthesized compounds.

  • Emergence of unexpected side products.

Possible Causes & Troubleshooting Steps:

  • Degradation of the Starting Material: The primary suspect for inconsistent results is the degradation of this compound. The lactone ring is susceptible to hydrolysis, and the entire molecule can undergo racemization or decarboxylation under suboptimal conditions.

    • Action: Verify the purity of your stored material. A melting point determination can be a quick initial check; pure (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic acid has a melting point of 71-73 °C.[1][2] A broadened or depressed melting point range suggests the presence of impurities. For a more definitive analysis, use analytical techniques such as chiral HPLC or GC to assess both chemical and enantiomeric purity.

  • Improper Storage Conditions: Exposure to moisture, elevated temperatures, or non-inert atmospheres can accelerate degradation.

    • Action: Review your storage protocol. This compound should be stored in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and at a recommended temperature of 2-8°C for long-term stability.[2][3] Some suppliers recommend room temperature storage, but for ensuring high purity over time, refrigerated conditions are preferable.[4][5][6] The compound is also hygroscopic, meaning it readily absorbs moisture from the air, which can lead to hydrolysis.[5]

  • Contamination of Solvents or Reagents: Trace amounts of water, acids, or bases in your reaction system can catalyze the degradation of the starting material.

    • Action: Ensure all solvents are anhydrous and reagents are of appropriate purity. If preparing stock solutions, it is best to prepare them fresh for each experiment to minimize the risk of degradation in solution.[7]

Issue 2: Appearance of a New Peak in Analytical Chromatogram (e.g., HPLC, GC)

Symptoms:

  • A new, unidentified peak appears in your analytical data, suggesting the formation of an impurity.

Possible Causes & Troubleshooting Steps:

  • Hydrolysis: The most common degradation pathway for lactones is hydrolysis, where the cyclic ester is cleaved to form the corresponding hydroxy acid (in this case, (R)-2-hydroxyglutaric acid).[8] This is particularly prevalent in the presence of moisture, acids, or bases.

    • Action: To confirm hydrolysis, you can attempt to synthesize the suspected hydroxy acid as a reference standard. Alternatively, LC-MS analysis can help identify the new peak by its mass-to-charge ratio. The hydrolyzed product will have a molecular weight of 148.12 g/mol , corresponding to the addition of a water molecule (18.02 g/mol ) to the starting material's molecular weight of 130.10 g/mol .

  • Racemization: The chiral center at the 2-position is susceptible to racemization (loss of stereochemical integrity), especially under basic conditions or at elevated temperatures.[9][10] This would result in the formation of the (S)-enantiomer.

    • Action: Use a chiral HPLC or GC method to resolve the (R) and (S) enantiomers. A new peak corresponding to the (S)-enantiomer confirms that racemization has occurred.

  • Decarboxylation: While less common under typical storage conditions, heating β-keto acids can lead to the loss of carbon dioxide.[11] Although this compound is a γ-lactone, not a β-keto acid, decarboxylation can still be a concern under harsh thermal stress.

    • Action: GC-MS analysis can be used to identify potential decarboxylated byproducts. The decarboxylated product would have a significantly lower molecular weight.

Troubleshooting Workflow Diagram

G cluster_0 Problem Identification cluster_1 Investigation Steps cluster_2 Root Cause Analysis cluster_3 Corrective Actions Inconsistent Results / New Peak Inconsistent Results / New Peak Check Storage Conditions Check Storage Conditions Inconsistent Results / New Peak->Check Storage Conditions Verify Purity (MP, HPLC/GC) Verify Purity (MP, HPLC/GC) Inconsistent Results / New Peak->Verify Purity (MP, HPLC/GC) Assess Solvent/Reagent Quality Assess Solvent/Reagent Quality Inconsistent Results / New Peak->Assess Solvent/Reagent Quality Improper Handling Improper Handling Check Storage Conditions->Improper Handling Hydrolysis Hydrolysis Verify Purity (MP, HPLC/GC)->Hydrolysis Racemization Racemization Verify Purity (MP, HPLC/GC)->Racemization Other Degradation Other Degradation Verify Purity (MP, HPLC/GC)->Other Degradation Use Anhydrous Solvents Use Anhydrous Solvents Assess Solvent/Reagent Quality->Use Anhydrous Solvents Prepare Fresh Solutions Prepare Fresh Solutions Assess Solvent/Reagent Quality->Prepare Fresh Solutions Procure New Material Procure New Material Hydrolysis->Procure New Material Racemization->Procure New Material Other Degradation->Procure New Material Implement Strict Storage Protocol Implement Strict Storage Protocol Improper Handling->Implement Strict Storage Protocol

Caption: Troubleshooting workflow for stability issues.

II. Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

For optimal long-term stability, the compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[2][3] It is crucial to protect it from moisture due to its hygroscopic nature and the risk of hydrolysis.[5]

ParameterRecommended ConditionRationale
Temperature 2-8°CMinimizes rates of potential degradation reactions.
Atmosphere Inert gas (Nitrogen, Argon)Prevents oxidation and moisture uptake.
Container Tightly sealed, opaqueProtects from moisture and light.
Handling Minimize exposure to airThe compound is hygroscopic.[5]

Q2: How does pH affect the stability of the lactone ring?

Lactone rings are susceptible to hydrolysis under both acidic and basic conditions, with the rate of hydrolysis generally being faster under basic conditions.[8] The hydrolysis reaction is reversible, but in the presence of a strong base, the resulting carboxylate salt is formed, driving the reaction to completion. For experimental work, maintaining a neutral or slightly acidic pH is generally advisable to minimize hydrolysis.

Q3: Can I prepare a stock solution of this compound and store it?

While possible, it is highly recommended to prepare solutions fresh for each experiment.[7] The stability of the compound in solution is significantly lower than in its solid state. If a stock solution must be prepared, use an anhydrous, aprotic solvent (e.g., acetone, anhydrous THF) and store it at low temperature (-20°C or below) for a very limited time. Always cap the vial tightly and consider using a septa to withdraw aliquots to minimize atmospheric exposure.

Q4: What are the primary degradation pathways I should be aware of?

The main stability concerns for this compound are:

  • Hydrolysis: The opening of the lactone ring to form (R)-2-hydroxyglutaric acid. This is accelerated by water, acids, and bases.[8]

  • Racemization: The loss of stereochemical purity at the chiral center, leading to a mixture of (R) and (S) enantiomers. This can be induced by heat or basic conditions.[9][10]

G A (R)-5-Oxotetrahydrofuran- 2-carboxylic acid B (R)-2-Hydroxyglutaric acid A->B Hydrolysis (+H2O) C (S)-5-Oxotetrahydrofuran- 2-carboxylic acid A->C Racemization (Heat, Base)

Caption: Primary degradation pathways.

Q5: What analytical methods are recommended for quality control?

To ensure the quality of your this compound, the following analytical methods are recommended:

  • Chiral HPLC or GC: To determine enantiomeric purity (ee%) and detect racemization.

  • Standard HPLC or GC: To assess chemical purity and identify non-chiral impurities.

  • ¹H NMR Spectroscopy: To confirm the chemical structure and identify major impurities.

  • Melting Point Analysis: As a rapid, preliminary check of purity.[1][2]

  • Karl Fischer Titration: To determine water content, which is critical given the compound's hygroscopic nature.

III. References

  • US5847202A - Racemization process for optically active carboxylic acids or salts or esters thereof - Google Patents. Available from:

  • (2R)-5-Oxotetrahydro-2-furancarboxylic acid | CAS#:53558-93-3 | Chemsrc. Available from: [Link]

  • US5221765A - Racemization process for an optically active carboxylic acid or ester thereof - Google Patents. Available from:

  • Kinetic Resolution of Racemic Carboxylic Acids Using Achiral Alcohols by the Promotion of Benzoic Anhydrides and Tetramisole Derivatives: Production of Chiral Nonsteroidal Anti-Inflammatory Drugs and Their Esters | Semantic Scholar. Available from: [Link]

  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC - MDPI. Available from: [Link]

  • Racemization and Asymmetrie Transformation of α-Substituted Carboxylic Acids. Available from: [Link]

  • 5-Oxo-2-tetrahydrofurancarboxylic acid | C5H6O4 | CID 251524 - PubChem. Available from: [Link]

  • 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester - NIST WebBook. Available from: [Link]

  • (S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID | CAS 21461-84-7 | LookChem. Available from: [Link]

  • Lactones - Herbs2000.com. Available from: [Link]

  • Lactone - Wikipedia. Available from: [Link]

  • Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PMC. Available from: [Link]

  • Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage - NIH. Available from: [Link]

  • 5-Oxotetrahydrofuran-2-carboxylic acid | CAS#:4344-84-7 | Chemsrc. Available from: [Link]

  • Decarboxylation of carboxylic acids - YouTube. Available from: [Link]

  • Decarboxylation - Master Organic Chemistry. Available from: [Link]

Sources

common impurities in commercially available (R)-5-Oxotetrahydrofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (R)-5-Oxotetrahydrofuran-2-carboxylic Acid

Prepared by: Senior Application Scientist, Gemini Division Last Updated: January 8, 2026

Welcome to the technical support hub for this compound (CAS 53558-93-3). This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges and ensure the integrity of their experiments. We will address common questions regarding impurities, provide robust analytical protocols, and offer a logical framework for troubleshooting.

Frequently Asked Questions (FAQs)

Q1: I've purchased a new batch of this compound. What are the most common impurities I should be aware of?

A1: Commercially available this compound is a chiral building block often synthesized from D-glutamic acid.[1][2] The nature of this synthesis and the compound's chemical structure give rise to several potential impurities that can affect your experiments. It is crucial to assess the purity of each new lot, as variations can occur between suppliers and batches. The primary impurities fall into three categories:

  • Enantiomeric Impurity: The most critical impurity is often the incorrect enantiomer, (S)-5-Oxotetrahydrofuran-2-carboxylic acid .[3][4] Its presence can significantly impact the stereoselectivity of subsequent reactions or the biological activity of the final product. Most reputable suppliers provide a certificate of analysis (CoA) with an enantiomeric excess (ee) value, typically determined by chiral HPLC or GLC.[5]

  • Synthesis-Related Impurities:

    • Starting Material: Residual D-Glutamic Acid may be present if the initial reaction did not go to completion.

    • Ring-Opened Hydroxy Acid: The lactone ring can exist in equilibrium with its ring-opened form, (R)-2-Hydroxyglutaric acid .[6] This is particularly relevant in aqueous or protic solutions. The synthesis from glutamic acid proceeds via this intermediate, which may not have fully cyclized.[1][2]

    • Inorganic Salts: Salts like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) may be present, arising from the workup and neutralization steps of the synthesis.[2]

  • Degradation Products & Solvents:

    • Hydrolysis Product: As mentioned, (R)-2-Hydroxyglutaric acid can also be a degradation product if the material is exposed to moisture or basic conditions during storage or in a reaction.

    • Residual Solvents: Solvents used during purification, such as ethyl acetate (EtOAc) or other organic solvents, may be present in trace amounts.[2]

Q2: My NMR spectrum shows signals that don't correspond to the product. How can I identify the impurity?

A2: Proton NMR (¹H NMR) is an excellent first-pass tool for identifying structural impurities. While the spectrum of the pure compound is relatively simple, extraneous peaks can be diagnostic.

  • Broad Singlet around 9-12 ppm: This is the carboxylic acid proton. If you see multiple broad signals in this region, it could indicate the presence of another acidic species, such as residual glutamic acid.

  • Signals between 3.5-4.5 ppm: These are typically associated with protons on a carbon bearing an oxygen atom (C-H-O). While the C2 proton of the product is around 5.0 ppm, the corresponding proton in the ring-opened (R)-2-hydroxyglutaric acid will appear further upfield.

  • Signals around 1.9-2.2 ppm: Residual glutamic acid will have characteristic multiplets in this region.

  • Sharp Singlet at 2.05 ppm or Quartet/Triplet at 4.12/1.26 ppm: These are classic signals for residual acetone and ethyl acetate, respectively, which are common laboratory solvents.

To confirm an impurity's identity, we recommend supplementing NMR data with LC-MS analysis, which can provide an accurate mass for the unknown species.

Q3: My reaction requires high enantiomeric purity. How can I independently verify the enantiomeric excess (ee%) of my starting material?

A3: You are right to be cautious; verifying the enantiomeric purity is critical for stereospecific synthesis. The most reliable method is Chiral High-Performance Liquid Chromatography (HPLC) . While some vendors report ee% by GLC, HPLC often provides better resolution and is more common in pharmaceutical development labs.[7]

You will need a chiral stationary phase (CSP) column. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are highly effective for separating enantiomers of carboxylic acids.[8][9] A detailed, validated protocol for this analysis is provided in the "Experimental Protocols" section of this guide.

Q4: I am observing poor yield and unexpected side products in my reaction. Could impurities in the this compound be the cause?

A4: Absolutely. Impurities can have significant downstream effects:

  • Enantiomeric Impurity: If your reaction is stereospecific, the (S)-enantiomer may either not react, react slower, or react to form a diastereomeric product that complicates purification and reduces the yield of the desired product.

  • Nucleophilic Impurities: The presence of the ring-opened (R)-2-hydroxyglutaric acid introduces an additional hydroxyl and carboxylic acid group. In reactions involving coupling agents (e.g., DCC, EDC), these functional groups can compete with the intended substrate, leading to side products and consuming valuable reagents.

  • Inorganic Salts: While often considered inert, high concentrations of inorganic salts can alter the polarity of the reaction medium, affect the solubility of reagents, and in some cases, interfere with catalysts.

We recommend following the troubleshooting workflow outlined below to diagnose the issue systematically.

Impurity Troubleshooting Workflow

If you encounter unexpected results, this workflow provides a logical path to identify the root cause.

G cluster_0 cluster_1 cluster_2 Step 2: Analytical Characterization cluster_3 Step 3: Diagnosis & Action cluster_4 A Unexpected Experimental Result (e.g., Low Yield, Side Products) B Step 1: Verify Purity of Starting Material A->B Start Troubleshooting C Chiral HPLC Analysis B->C Check Enantiomeric Purity D ¹H NMR Spectroscopy B->D Check Structural Purity E LC-MS Analysis B->E Identify Unknowns H Diagnosis: Purity Confirmed (>99% pure, >99% ee) B->H If all tests pass F Diagnosis: Low ee% (>1% (S)-enantiomer) C->F G Diagnosis: Structural Impurity (e.g., Starting Material, Ring-Opened Form) D->G E->G I Action: Source higher purity material or perform chiral resolution. F->I J Action: Repurify material (e.g., recrystallization, column chromatography). G->J K Action: Problem is not the starting material. Investigate other reaction parameters (reagents, conditions, setup). H->K

Caption: Troubleshooting workflow for purity-related issues.

Data Summary: Potential Impurities

Impurity NameStructureMolecular Weight ( g/mol )Common Analytical Signatures
This compound OC(=O)[C@@H]1CCC(=O)O1130.10Desired Product. MS (ESI-): m/z 129.02.
(S)-5-Oxotetrahydrofuran-2-carboxylic acid OC(=O)[C@H]1CCC(=O)O1130.10Enantiomer. Same MS and NMR as (R)-form. Differentiated only by chiral analysis (e.g., HPLC) or optical rotation.[3][5]
(R)-2-Hydroxyglutaric acid OC(=O)C(O)CCC(=O)O148.11Ring-Opened Form. MS (ESI-): m/z 147.03. Different NMR chemical shifts compared to the lactone.
D-Glutamic acid OC(=O)C(N)CCC(=O)O147.13Starting Material. MS (ESI-): m/z 146.05. Characteristic ¹H NMR signals for the α-amino acid structure.
Ethyl Acetate CH₃COOCH₂CH₃88.11Residual Solvent. Characteristic signals in ¹H NMR (quartet ~4.1 ppm, triplet ~1.2 ppm).

Experimental Protocols

Protocol: Determination of Enantiomeric Purity by Chiral HPLC

This protocol provides a robust method for separating and quantifying the (R)- and (S)-enantiomers of 5-Oxotetrahydrofuran-2-carboxylic acid.

1. Objective: To determine the enantiomeric excess (ee%) of a sample of this compound.

2. Materials & Equipment:

  • HPLC system with UV detector

  • Chiral Column: A polysaccharide-based column such as Lux Cellulose-2 or Chiralpak IA is recommended.[7][8] (Typical dimensions: 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: HPLC-grade n-Hexane, Isopropanol (IPA), and Trifluoroacetic acid (TFA).

  • Sample: this compound.

  • Racemic Standard: (R,S)-5-Oxotetrahydrofuran-2-carboxylic acid (if available, for method development).

3. Chromatographic Conditions (Starting Point):

  • Column: Lux Cellulose-2 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane : IPA : TFA (85 : 15 : 0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Concentration: 1.0 mg/mL in mobile phase

4. Methodology:

  • System Suitability (Method Validation):

    • Prepare a solution of the racemic standard (or a sample known to contain both enantiomers).

    • Inject the solution onto the column.

    • Verify that two peaks are observed. The resolution factor (Rs) between the two enantiomer peaks should be greater than 1.5. If resolution is poor, optimize the mobile phase by adjusting the percentage of IPA. Causality: Increasing the IPA content will generally decrease retention times, while decreasing it will improve resolution at the cost of longer run times. The small amount of TFA is crucial for good peak shape of the carboxylic acid.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10.0 mL of the mobile phase to create a 1.0 mg/mL solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared sample solution into the HPLC system.

    • Record the chromatogram for a sufficient time to allow both enantiomers to elute.

    • Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the injection of an authentic (R)-standard and/or the racemic standard. The major peak in your sample should be the (R)-enantiomer.

5. Calculation of Enantiomeric Excess (ee%):

  • Determine the peak area for both the (R)-enantiomer (Area_R) and the (S)-enantiomer (Area_S) from the chromatogram.

  • Calculate the ee% using the following formula:

    ee% = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

6. Interpretation: A high-quality, commercially available batch should have an ee% of ≥98%. If your result is significantly lower, it confirms enantiomeric contamination, which may be the source of issues in your experiments.

References

  • LookChem. (S)-(+)-5-OXOTETETRAHYDROFURAN-2-CARBOXYLIC ACID. [Link]
  • NIST. 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. [Link]
  • Chemsrc. 5-Oxotetrahydrofuran-2-carboxylic acid. [Link]
  • ResearchGate. Determination of enantiomeric purities by chiral HPLC analysis. [Link]
  • PubChem. 5-Oxo-2-tetrahydrofurancarboxylic acid. [Link]
  • ResearchGate. Asymmetric Synthesis of 2Aryl5-oxotetrahydrofuran-2-carboxylic Acids. [Link]
  • MDPI.
  • Chemsrc. (2R)-5-Oxotetrahydro-2-furancarboxylic acid. [Link]
  • Der Pharma Chemica.

Sources

Technical Support Center: Optimizing Solvent Systems for Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for recrystallization optimization. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying solid compounds. As a self-validating system, each protocol and troubleshooting step is grounded in fundamental principles of solubility, thermodynamics, and kinetics to empower you to make informed decisions during your experiments.

Section 1: Core Principles of Recrystallization

Recrystallization is a powerful purification technique that relies on the differential solubility of a compound and its impurities in a given solvent system at varying temperatures.[1][2][3][4] The ideal solvent will dissolve the target compound sparingly or not at all at room temperature but will fully dissolve it at an elevated temperature, typically the solvent's boiling point.[1][3][5][6] As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of a supersaturated solution from which pure crystals precipitate, while impurities remain dissolved in the mother liquor.[7][8]

The Seven Stages of Recrystallization

The process of recrystallization can be broken down into seven key stages, each presenting its own set of challenges and optimization parameters.[7] Understanding these stages is crucial for effective troubleshooting.

  • Solvent Screening: The selection of an appropriate solvent or solvent system is the most critical step.[5][7]

  • Dissolution: The impure solid is dissolved in a minimum amount of hot solvent to create a saturated or near-saturated solution.

  • Hot Filtration (if necessary): Insoluble impurities are removed by filtering the hot solution.[1][9]

  • Cooling and Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed to promote the formation of large, pure crystals.[1][8]

  • Crystal Collection: The purified crystals are separated from the mother liquor by vacuum filtration.[1][4]

  • Washing: The collected crystals are washed with a small amount of cold solvent to remove any adhering mother liquor.[1][4]

  • Drying: The pure crystals are dried to remove any residual solvent.[4][9]

Section 2: Troubleshooting Common Recrystallization Problems

This section addresses specific issues that may arise during the recrystallization process in a question-and-answer format.

Issue 1: No Crystals Form Upon Cooling

Q: I've cooled my solution to room temperature and then in an ice bath, but no crystals have formed. What should I do?

A: This is a common issue that can arise from several factors, primarily related to either using too much solvent or the formation of a stable supersaturated solution.[10][11][12]

  • Underlying Cause 1: Excessive Solvent

    • Explanation: Using too much solvent will result in a solution that is not saturated enough for crystals to form upon cooling.[10][12] The concentration of the solute remains below its solubility limit even at lower temperatures.

    • Solution:

      • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent.[11][12] This will increase the concentration of the solute.

      • Monitor for Cloudiness: Continue to evaporate the solvent until you observe slight turbidity or the formation of solid particles at the boiling temperature. This indicates that you are approaching the saturation point.

      • Re-dissolve and Cool: Add a minimal amount of hot solvent back into the solution until it becomes clear again, and then allow it to cool slowly.

  • Underlying Cause 2: Supersaturation

    • Explanation: Sometimes, a solution can become supersaturated, meaning the concentration of the solute is higher than its solubility limit, but crystal nucleation has not been initiated.[10][11]

    • Solutions to Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface.[10][11] The microscopic scratches on the glass provide nucleation sites for crystal growth.

      • Seeding: Introduce a "seed" crystal of the pure compound into the solution.[7][10] The seed crystal acts as a template for other molecules to deposit onto, initiating crystallization.

      • Further Cooling: If not already done, cool the solution in an ice-salt bath to achieve even lower temperatures, which will further decrease the solubility of your compound.[9]

Issue 2: The Compound "Oils Out" Instead of Forming Crystals

Q: My compound is separating as a liquid or an "oil" rather than forming solid crystals. Why is this happening and how can I fix it?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice.[11][13][14] This is problematic because the oil can trap impurities, leading to poor purification.[9][13]

  • Underlying Causes:

    • Low Melting Point: The compound has a low melting point, and the solution is still too hot when it becomes saturated.[11][13]

    • High Solute Concentration: The concentration of the solute is too high, causing it to precipitate out of solution rapidly at a higher temperature.

    • Inappropriate Solvent: The chosen solvent's boiling point may be too high, or its polarity may be too different from the solute.[15][16]

  • Troubleshooting Strategies:

    • Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation temperature.[11][13][17]

    • Slow Cooling: Allow the solution to cool much more slowly. This can be achieved by leaving the flask on a cooling hotplate or insulating it with glass wool to reduce the rate of heat loss.[12]

    • Change the Solvent System:

      • Select a solvent with a lower boiling point.[16]

      • If using a single solvent, try a mixed-solvent system. If already using a mixed-solvent system, adjust the ratio of the "good" solvent to the "bad" solvent.

    • Vigorous Stirring: As the oil begins to form, vigorous stirring can sometimes break it up into smaller droplets that may act as nuclei for crystallization.[18]

Issue 3: Premature Crystallization During Hot Filtration

Q: My product is crystallizing in the filter funnel during the hot filtration step. How can I prevent this?

A: This happens when the solution cools down as it passes through the funnel, causing the solute to precipitate prematurely.[9][11]

  • Preventative Measures:

    • Use Excess Solvent: Add a slight excess of hot solvent before filtration to ensure the compound remains dissolved even with a small drop in temperature.[11] This excess solvent can be evaporated after filtration.

    • Pre-heat the Apparatus:

      • Use a stemless funnel to reduce the surface area for cooling.[18]

      • Pre-heat the funnel and the receiving flask by placing them in an oven or by pouring hot solvent through the funnel just before filtering your solution.[9]

      • Keeping the solution boiling in the filtration flask can help keep the funnel hot.[9]

Issue 4: The Recrystallized Product is Still Impure

Q: I have completed the recrystallization, but my product's melting point is still broad, or I can see visible impurities. What went wrong?

A: Impure final product can result from several procedural missteps.

  • Underlying Cause 1: Rapid Crystallization

    • Explanation: If the solution is cooled too quickly, impurities can become trapped within the rapidly forming crystal lattice.[1][8]

    • Solution: Repeat the recrystallization, ensuring a slow cooling process. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.[1]

  • Underlying Cause 2: Ineffective Solvent

    • Explanation: The chosen solvent may not be effectively differentiating between your compound and the impurities. Ideally, impurities should be either highly soluble in the cold solvent or insoluble in the hot solvent.[6]

    • Solution: Re-evaluate your solvent choice. Perform small-scale solubility tests with a range of solvents to find one with the optimal solubility profile for your compound and its impurities.

  • Underlying Cause 3: Insufficient Washing

    • Explanation: The surfaces of the crystals can be coated with the impurity-rich mother liquor.

    • Solution: Ensure you wash the crystals in the Buchner funnel with a small amount of ice-cold solvent to rinse away the mother liquor without dissolving a significant amount of your product.[1]

Section 3: Advanced Techniques and Considerations

Single-Solvent vs. Mixed-Solvent Systems
System Type Description When to Use Key Considerations
Single-Solvent A single solvent is used that dissolves the compound well when hot but poorly when cold.[1]This is the preferred method when a suitable solvent can be identified.[1]The solvent should not react with the compound and should have a relatively low boiling point for easy removal.[16][19]
Mixed-Solvent A pair of miscible solvents is used. The compound is soluble in the "good" solvent and insoluble in the "bad" solvent.[1][6][9]Used when no single solvent has the ideal solubility characteristics.[9][20]The two solvents must be fully miscible.[1] The "bad" solvent is added to the hot solution of the compound in the "good" solvent until the cloud point is reached.[9][21]
Protocol: Mixed-Solvent Recrystallization
  • Dissolution: Dissolve the impure solid in the minimum amount of the hot "good" solvent.[9]

  • Addition of "Bad" Solvent: While keeping the solution hot, add the "bad" solvent dropwise until the solution becomes cloudy (this is the cloud point).[9][21]

  • Clarification: Add a few drops of the hot "good" solvent until the solution just becomes clear again.[9]

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collection, Washing, and Drying: Proceed as you would for a single-solvent recrystallization.

Controlling Supersaturation and Nucleation for Polymorph Control

Supersaturation is the driving force for both crystal nucleation and growth.[22] The level of supersaturation can influence the resulting crystal size and even the polymorphic form of the compound.[22][23]

  • Low Supersaturation: Favors crystal growth over nucleation, leading to larger crystals.[22]

  • High Supersaturation: Promotes rapid nucleation, resulting in a larger number of smaller crystals.[22]

In pharmaceutical development, controlling polymorphism is critical as different crystal forms can have different physical properties, including solubility and bioavailability.[24] The crystallization conditions, including the solvent, cooling rate, and presence of additives, can all influence which polymorph is obtained.[23][25]

Visualizing the Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation start Impure Solid dissolve Dissolve in Min. Hot Solvent start->dissolve hot_filt Hot Filtration (if needed) dissolve->hot_filt Insoluble impurities? cool Slow Cooling dissolve->cool No insoluble impurities hot_filt->cool vac_filt Vacuum Filtration cool->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: A generalized workflow for single-solvent recrystallization.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization start Problem Encountered no_crystals No Crystals Form start->no_crystals oiling_out Compound 'Oils Out' start->oiling_out impure_product Product Still Impure start->impure_product too_much_solvent Too much solvent? no_crystals->too_much_solvent add_solvent Add more solvent oiling_out->add_solvent slow_cool Cool more slowly oiling_out->slow_cool change_solvent Change solvent oiling_out->change_solvent cool_rate Cooled too fast? impure_product->cool_rate evaporate Evaporate some solvent too_much_solvent->evaporate Yes induce Induce Crystallization (scratch/seed) too_much_solvent->induce No recrystallize_slowly Recrystallize again, slowly cool_rate->recrystallize_slowly Yes wrong_solvent Ineffective solvent? cool_rate->wrong_solvent No rescreen_solvent Re-screen solvents wrong_solvent->rescreen_solvent

Caption: Decision tree for common recrystallization problems.

Section 4: Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallization? A1: An ideal recrystallization solvent should meet several criteria:

  • The compound of interest should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures.[3][5][6]

  • Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[19]

  • The solvent should not react with the compound being purified.[16][19]

  • It should have a relatively low boiling point for easy removal after crystallization.[16]

  • The principle of "like dissolves like" is a good starting point; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[3][26] However, empirical testing is always necessary.[9][26]

Q2: What is a mixed-solvent recrystallization, and when should I use it? A2: A mixed-solvent recrystallization is used when a single suitable solvent cannot be found.[9] This technique employs two miscible solvents. The compound to be purified should be soluble in one solvent (the "good" or "soluble" solvent) and insoluble in the other (the "bad" or "insoluble" solvent).[1][9] The two solvents must be completely miscible with each other.[1][9]

Q3: How much solvent should I use for recrystallization? A3: You should use the minimum amount of hot solvent necessary to completely dissolve the impure solid.[17] Using too much solvent is a common error that leads to poor or no yield of crystals because the solution does not become saturated upon cooling.[10][12]

Q4: Can I put my hot solution directly into an ice bath to speed up crystallization? A4: This is not recommended. Rapid cooling, or "shock cooling," can cause the compound to precipitate as a powder or an impure solid rather than forming pure crystals.[8] Impurities can get trapped in the rapidly formed solid.[1] It is crucial to allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.[1][8]

Q5: What are some common solvent pairs for mixed-solvent recrystallization? A5: Some frequently used miscible solvent pairs include ethanol/water, acetone/water, ethyl acetate/hexane (or petroleum ether), and methanol/diethyl ether.[6][9]

References

  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of Calgary. (n.d.). Recrystallization - Single Solvent.
  • Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth.
  • Reddit. (2013, February 3). Recrystallization (help meeeeee).
  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization.
  • Biocyclopedia. (n.d.). Problems in recrystallization.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • EBSCO. (n.d.). Recrystallization (chemistry) | Research Starters.
  • University of Massachusetts. (n.d.). Recrystallization1.
  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION.
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
  • University of York. (n.d.). Problems with Recrystallisations.
  • Wikipedia. (n.d.). Recrystallization (chemistry).
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • California State University, Stanislaus. (n.d.). Recrystallization.
  • University of York. (n.d.). Solvent Choice.
  • Wired Chemist. (n.d.). Recrystallization.
  • Kitamura, M. (2009). Strategy for control of crystallization of polymorphs. CrystEngComm, 11, 949-964.
  • Wellesley College. (n.d.). Recrystallization.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
  • Journal of Chemical Education. (1975). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Di Profio, G., et al. (2011). Effect of Supersaturation Control and Heterogeneous Nucleation on Porous Membrane Surfaces in the Crystallization of l-Glutamic Acid Polymorphs. Crystal Growth & Design, 11(1), 73-79.
  • Massachusetts Institute of Technology. (2017). Control of polymorphism in continuous crystallization.
  • SlideShare. (n.d.). 1- List the most important criteria for selecting a recrystallization.docx.
  • Study.com. (n.d.). What are the most important factors in selecting a solvent for recrystallization?
  • Millersville University. (n.d.). Recrystallization.
  • Royal Society of Chemistry. (2020, February 13). CHAPTER 1: Nucleation and Crystal Growth in Continuous Crystallization 1.
  • Kitamura, M. (2009). Strategy for control of crystallization of polymorphs. CrystEngComm, 11, 949-964.
  • University of Colorado Boulder. (n.d.). Crystallization Solvents.pdf.
  • Mettler Toledo. (2018, November 12). 4 Recrystallization Methods for Increased Yield [Video]. YouTube.
  • Chemistry LibreTexts. (2022, April 7). 3.6D: Mixed Solvent Crystallization.

Sources

dealing with hygroscopic nature of crystalline carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Crystalline Carboxylic Acids >

A Senior Application Scientist's Guide to Managing Hygroscopicity in Research and Pharmaceutical Development

Welcome to the technical support center for handling crystalline carboxylic acids. As a senior application scientist, I've frequently collaborated with researchers and drug development professionals who encounter challenges stemming from the inherent hygroscopicity of these essential compounds. This guide is structured to provide both quick answers to common questions and in-depth troubleshooting protocols for more complex experimental issues. My goal is to equip you with the scientific understanding and practical techniques necessary to ensure the integrity, accuracy, and reproducibility of your work.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive.

Q1: What is hygroscopicity, and why are my crystalline carboxylic acids so susceptible to it?

A: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[1] Carboxylic acids are particularly prone to this phenomenon due to the presence of polar carboxyl groups (-COOH) that readily form hydrogen bonds with atmospheric water vapor. This interaction can range from simple surface adsorption to the absorption of significant amounts of water, which can alter the material's properties.[1]

Q2: How can I visually identify if my crystalline sample has absorbed water?

A: Visual cues can be the first indicator of a problem. Look for:

  • Caking or Clumping: The powder loses its free-flowing nature and forms aggregates.[2][3]

  • Appearance Change: The material may become opaque, change color, or appear damp.[3]

  • Deliquescence: In cases of high hygroscopicity and ambient humidity, the solid may absorb enough water to dissolve and transform into a liquid solution.[4][5][6] This occurs when the ambient relative humidity (RH) exceeds the compound's specific critical relative humidity (CRH).[4][5]

Q3: What's the practical difference between hygroscopicity and deliquescence?

A: These terms describe points on a continuum of water-solid interactions.

  • Hygroscopicity is the general tendency to absorb moisture. A hygroscopic material may only absorb a small amount of water without changing its physical state.

  • Deliquescence is a more extreme form of hygroscopicity. It is a first-order phase transition where the solid absorbs enough atmospheric moisture to completely dissolve and form a saturated aqueous solution.[4][5][7] This happens abruptly when the environmental humidity surpasses the material's CRH.[5]

Q4: What are the immediate consequences of unintended water absorption on my experiments?

A: The consequences can be severe and multifaceted:

  • Inaccurate Weighing: Rapid water uptake on an analytical balance leads to drifting and erroneous mass measurements, compromising the accuracy of all subsequent solution preparations and reactions.[8]

  • Altered Physical Properties: Beyond caking, moisture can induce polymorphic transformations, converting an anhydrous crystal form to a hydrate.[1] This changes fundamental properties like solubility and dissolution rate.[9]

  • Chemical Degradation: Water can act as a reactant in hydrolysis reactions or as a plasticizer.[10][11][12] A plasticizer lowers the glass transition temperature (Tg) of any amorphous content, increasing molecular mobility and accelerating degradation pathways.[1][10][11][13]

Troubleshooting Guides

This section provides structured, in-depth solutions to specific experimental problems.

Problem 1: Inconsistent and Drifting Weights on the Analytical Balance
  • Symptoms: You place your crystalline carboxylic acid on the balance, and the reading continuously increases, making it impossible to obtain a stable, accurate weight.

  • Root Cause Analysis: The compound is rapidly adsorbing atmospheric moisture upon exposure to the ambient laboratory environment. The mass increase you observe is the weight of the water being absorbed in real-time.

Caption: Workflow for weighing hygroscopic materials by difference.

  • Environment Control: Whenever possible, perform weighing inside a glove box with a controlled inert atmosphere (e.g., Nitrogen or Argon) or a low-humidity desiccator cabinet.[14][15] If unavailable, minimize exposure time to the open air.

  • Use Appropriate Weighing Vessels: Employ a weighing bottle or vial with a secure cap or stopper.[16]

  • Weigh by Difference: This is the most reliable manual method.[17]

    • Place the capped, empty weighing vessel on the tared balance and record its initial mass (Initial Tare).

    • Remove the vessel from the balance. Quickly add an approximate amount of the carboxylic acid and immediately recap it.

    • Place the capped vessel containing the sample back on the balance and record the mass (Gross Weight).

    • Transfer the solid from the weighing vessel to your reaction flask.

    • Immediately re-cap the now-emptier weighing vessel and weigh it again. Record this mass (Final Tare).

    • Calculation: The actual mass of the transferred sample is (Gross Weight - Final Tare). This method ensures that any moisture adsorbed by the container or the remaining solid does not affect the calculated mass of the transferred portion.

Problem 2: Sample Caking and Phase Changes During Storage
  • Symptoms: A previously free-flowing crystalline powder has become a solid cake or has partially liquefied in its container upon storage. Analytical tests (e.g., PXRD, DSC) show a different solid form than expected.

  • Root Cause Analysis: The sample was stored at a relative humidity (RH) above its Critical Relative Humidity (CRH), causing deliquescence, or at an RH that favors the formation of a more stable hydrate form.[1][5] Water acts as a plasticizer, increasing molecular mobility and facilitating the transition to a more thermodynamically stable state (which is often a hydrate in the presence of moisture).[9][11]

  • Characterize Your Material: The first step is to understand your material's behavior in the presence of moisture.

    • Protocol: Dynamic Vapor Sorption (DVS) Analysis: DVS is a gravimetric technique that measures how much water vapor a sample absorbs or desorbs as a function of relative humidity at a constant temperature.[18][19]

      • Objective: To determine the CRH, identify hydrate formation, and assess the overall hygroscopicity.[20]

      • Methodology:

        • Place a small, accurately weighed amount of the sample (typically 5-20 mg) in the DVS instrument.

        • Dry the sample in-situ under a stream of dry nitrogen (0% RH) until a stable mass is achieved.

        • Program the instrument to increase the RH in a stepwise fashion (e.g., 10% steps from 0% to 90% RH). At each step, the instrument waits until the sample mass equilibrates before proceeding.[18]

        • After reaching the maximum RH, the process is reversed, decreasing the RH back to 0%.

      • Interpretation: The resulting sorption/desorption isotherm provides critical information. A sharp, significant mass increase at a specific RH indicates the CRH for deliquescence or a phase transition to a hydrate.[21] Hysteresis between the sorption and desorption curves can also indicate irreversible changes like crystallization of amorphous content.[18]

  • Implement a Controlled Storage Strategy:

    • Below CRH: Based on the DVS data, always store the material in an environment with an RH well below the determined CRH or any phase transition point.

    • Use Desiccants: Store containers within a desiccator containing an active desiccant like silica gel or molecular sieves.[22] Ensure the desiccant is regularly regenerated or replaced.

    • Select Appropriate Packaging: For long-term storage, use high-barrier packaging with a low water vapor permeation rate.[2] Standards for such containers are outlined in USP General Chapter <671>.[23][24][25]

The following table, based on USP guidelines, helps classify your material based on DVS data (% weight gain at 25 °C and 80% RH).

Hygroscopicity Class% Weight GainDescriptionHandling & Storage Implications
Non-hygroscopic< 0.2%Essentially no moisture uptake.Standard storage conditions are usually sufficient.
Slightly hygroscopic≥ 0.2% and < 2%Minimal moisture uptake.Store in well-closed containers.
Moderately hygroscopic≥ 2% and < 15%Appreciable moisture uptake.Store in tight containers, possibly with a desiccant.
Very hygroscopic≥ 15%Significant moisture uptake.Store in tight containers with a desiccant, in a low-humidity environment.
Problem 3: Inaccurate Water Content Determination
  • Symptoms: You get variable or unexpectedly high results from your water content analysis, which do not seem to correlate with other observations.

  • Root Cause Analysis: The chosen analytical method may not be appropriate for the way water is bound to your solid, or sample handling during preparation is introducing atmospheric moisture.

Water_Content_Decision Start Determine Water Content of Crystalline Carboxylic Acid Question1 Is the water ONLY surface-adsorbed (non-bound)? Start->Question1 Question2 Is the sample soluble in KF reagent & thermally stable? Question1->Question2 No (Hydrates or Trapped Water) LOD Use Loss on Drying (LOD) (Thermogravimetric Analyzer) Question1->LOD Yes KFT_Direct Use Karl Fischer (KF) Titration (Direct Volumetric/Coulometric) Question2->KFT_Direct Yes KFT_Oven Use Karl Fischer (KF) Titration with an Evaporator Oven Question2->KFT_Oven No Warning Warning: LOD measures all volatiles, not just water. LOD->Warning

Caption: Decision tree for selecting a water content analysis method.

  • Method 1: Karl Fischer (KF) Titration

    • Principle: The gold standard for water determination as it is specific to water.[26][27] It involves a chemical reaction between iodine and water.

    • Protocol for Direct Titration (for soluble samples):

      • Use a titration vessel equipped with a septum to prevent ambient moisture ingress.[28]

      • Accurately weigh the sample using the "weighing by difference" method described previously.

      • Inject the solid sample directly into the KF titration cell through a sample port.[29] For coulometric KF, which is sensitive to small amounts of water, direct addition is not recommended as it can introduce significant atmospheric moisture.[28]

      • The titrator will automatically dispense the KF reagent until all water has reacted, and the endpoint is detected. The instrument software calculates the water content.

    • Protocol for KF with an Evaporator Oven (for insoluble or reactive samples):

      • Place the weighed sample into a vial and seal it.

      • Place the vial in the KF oven, which heats the sample to a predetermined temperature.[28][30]

      • A stream of dry, inert gas (e.g., nitrogen) flows over the sample, carrying the released water vapor into the KF titration cell for analysis.[30] This prevents unwanted side reactions between the sample and the KF reagents.

  • Method 2: Loss on Drying (LOD) / Thermogravimetric Analysis (TGA)

    • Principle: This method measures the mass loss of a sample as it is heated.[26][27]

    • Caveat: LOD is not specific to water. It measures the mass loss of all volatile components (e.g., residual solvents).[26][31] Therefore, it should only be used when water is known to be the only volatile species present.

    • Protocol:

      • Place a weighed sample onto the TGA pan.

      • Heat the sample under a controlled atmosphere using a defined temperature program (e.g., ramp to 120 °C and hold).

      • The resulting weight loss curve indicates the temperature at which volatiles are removed and the total mass lost.

By understanding the principles behind the hygroscopic nature of crystalline carboxylic acids and implementing these validated protocols, you can mitigate risks, improve the accuracy of your results, and ensure the stability and quality of your materials.

References

  • Allan, M., & Mauer, L. (2025). Deliquescence of crystalline materials: mechanism and implications for foods.
  • TA Instruments. (n.d.). Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis. TA Instruments. [Link]
  • Hancock, B. C., & Zografi, G. (1997). The relationship between the glass transition temperature and the water content of amorphous pharmaceutical solids. Pharmaceutical Research, 14(2), 169–174. [Link]
  • Surface Measurement Systems Ltd. (2024). Enhancing pharmaceutical development with dynamic vapor sorption (DVS) technology. AZoM.com. [Link]
  • Le, T. P., & Heinz, A. (2015). Dynamic vapour sorption of freeze-dried pharmaceuticals. European Pharmaceutical Review. [Link]
  • Particle Characterisation Laboratories. (2024). The Benefits of Using Dynamic Vapor Sorption (DVS) in Pharmaceutical Production Development.
  • ProUmid. (n.d.). Dynamic Vapor Sorption (DVS) Analysis. ProUmid. [Link]
  • CS Analytical. (n.d.).
  • O'Donoghue, L., et al. (2020). Predicting Deliquescence Relative Humidities of Crystals and Crystal Mixtures. Molecules, 25(21), 5039. [Link]
  • Lim, S. Y., & Lee, J. S. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(9), 1369. [Link]
  • Wikipedia. (n.d.). Moisture analysis. Wikipedia. [Link]
  • METTLER TOLEDO. (n.d.).
  • Gouverneur, P., & van der Meulen, A. (1967). An improved weighing bottle for use in the weighing of hygroscopic materials. Analyst, 92(1098), 584-585. [Link]
  • USP. (n.d.). 〈671〉 Containers—Performance Testing. USP-NF. [Link]
  • Luthra, S., et al. (2019). Effect of Water on Molecular Mobility and Physical Stability of Amorphous Pharmaceuticals. Journal of Pharmaceutical Sciences, 108(5), 1735-1741. [Link]
  • Nielsen, A. T., et al. (2022). Influence of Water on Amorphous Lidocaine. Molecular Pharmaceutics, 19(9), 3276–3284. [Link]
  • Surface Measurement Systems Ltd. (2023).
  • USP. (n.d.).
  • Nielsen, A. T., et al. (2022). Influence of Water on Amorphous Lidocaine.
  • Pikal, M. J. (2011). Effect of Water on the Chemical Stability of Amorphous Pharmaceuticals: I. Small Molecules.
  • Singh, P., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. MDPI. [Link]
  • YSI. (2021).
  • ChemEurope.com. (n.d.). Moisture analysis. chemeurope.com. [Link]
  • Packaging Digest. (2013).
  • Eurofins. (n.d.). Container Testing. Eurofins. [Link]
  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments. [Link]
  • Marsac, P. J. (2006). The effects of moisture on pharmaceutical amorphous solid dispersion systems. Purdue University e-Pubs. [Link]
  • Mauer, L. J., & Taylor, L. S. (2010). Deliquescence: A Review of the Phenomenon and its Importance in the Pharmaceutical and Food Industries. Journal of Pharmaceutical Sciences, 99(11), 4493-4509. [Link]
  • Scientific Gear. (n.d.). Karl Fisher Titration can be used to measure solid and liquid samples. Scientific Gear. [Link]
  • METTLER TOLEDO. (n.d.). Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. METTLER TOLEDO. [Link]
  • National Physical Laboratory. (n.d.). Moisture content of solids and liquids. NPL. [Link]
  • News-Medical.Net. (2023). Dynamic Vapor Sorption for the Determination of Moisture-Induced Glass Transition in an Amorphous Pharmaceutical. News-Medical.Net. [Link]
  • Alber, H. K., & Harand, J. (1938). Drying and Weighing Hygroscopic Substances in Microanalysis. Industrial & Engineering Chemistry Analytical Edition, 10(8), 403–406. [Link]
  • University of California, Irvine. (2017). Weighing by Difference. YouTube. [Link]
  • Peng, C., et al. (2021). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation lev. Atmospheric Chemistry and Physics. [Link]
  • Pharma.Tips. (2025). How to Stabilize Tablets Containing Hygroscopic Ingredients. Pharma.Tips. [Link]
  • Popovitcheva, O. B., & Kireeva, E. D. (2004). Deliquescence: Hygroscopicity of Water-Soluble Crystalline Solids. Journal of Aerosol Science, 35(6-7), 785-802. [Link]
  • University of Rochester. (n.d.). Tips & Tricks: Weighing. University of Rochester Department of Chemistry. [Link]
  • Vedantu. (n.d.).
  • Peng, C., et al. (2021). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation lev. Atmospheric Chemistry and Physics Discussions. [Link]
  • Chromatography Forum. (2008). How to weigh a higroscopic substance.
  • Peng, C., & Chan, C. K. (2001). The Hygroscopic Properties of Dicarboxylic and Multifunctional Acids: Measurements and UNIFAC Predictions. Environmental Science & Technology, 35(22), 4495–4501. [Link]
  • Zocher, M., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Journal of Pharmaceutical and Biomedical Analysis, 219, 114946. [Link]
  • McClements, D. J. (n.d.). DETERMINATION OF MOISTURE AND TOTAL SOLIDS. University of Massachusetts Amherst. [Link]
  • Peng, C., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4149–4164. [Link]
  • Lefebvre, T. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Qualicaps. [Link]
  • Marsh, A., et al. (2017). Equilibrium hygroscopicity curves for a series of branched dicarboxylic acids.

Sources

Technical Support Center: Catalyst Poisoning in Reactions Involving Furan Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalyst deactivation in furan conversion processes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with catalyst poisoning in reactions involving furan and its derivatives. Here, you will find practical troubleshooting advice, answers to frequently asked questions, and preventative strategies grounded in established scientific principles.

Introduction: The Challenge of Catalyst Stability in Furan Chemistry

The catalytic upgrading of furan derivatives, derived from renewable biomass, is a cornerstone of sustainable chemistry. However, the journey from bio-based feedstocks to valuable chemicals and fuels is often hampered by catalyst deactivation.[1][2] Furanic compounds and their feedstock sources can contain a variety of impurities that act as potent catalyst poisons, leading to diminished activity, reduced product selectivity, and increased operational costs.[1][3] This guide provides a structured approach to identifying, troubleshooting, and mitigating catalyst poisoning in your experimental work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst poisoning in furan derivative reactions.

Q1: My catalyst's activity has dropped sharply after only a few runs. What is the most likely cause?

A rapid decline in catalyst performance often points to acute catalyst poisoning.[4] This occurs when impurities in the feedstock or reaction environment strongly bind to the active sites of the catalyst, rendering them inaccessible to the reactants.[5] Common poisons in furan chemistry include sulfur and nitrogen compounds, halides, and heavy metals.[1][3][6]

Q2: What are the most common catalyst poisons I should be aware of when working with furan derivatives?

Several classes of compounds are notorious for poisoning catalysts used in furan conversions:

  • Sulfur Compounds: Species like thiophenes, mercaptans, and hydrogen sulfide are particularly detrimental to noble metal catalysts (e.g., Pd, Pt, Ru).[3][7][8] They form strong bonds with the metal surface, blocking active sites.[6][8] Even oxidized sulfur species like DMSO can be reduced in the reaction environment to form highly poisonous sulfides.[7]

  • Nitrogen-Containing Heterocycles: Compounds like pyridines and quinolines can coordinate strongly with metal centers, inhibiting catalytic activity.[5][9]

  • Halides: Chloride, bromide, and iodide ions, even in trace amounts, can poison catalyst surfaces.[4]

  • Carbon Monoxide (CO): CO can be a byproduct of decarbonylation reactions of furanic aldehydes and is a known poison for many metal catalysts.[9][10][11]

  • Heavy Metals: Trace amounts of lead, mercury, and arsenic from feedstock or equipment can cause irreversible deactivation.[4][10]

Q3: How can I determine if my catalyst is poisoned?

A combination of analytical techniques can help diagnose catalyst poisoning:

  • X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique is excellent for identifying the elemental composition of the catalyst surface and can detect the presence of poisons like sulfur, nitrogen, and halides.[1]

  • Energy-Dispersive X-ray Spectroscopy (EDS): Often coupled with electron microscopy, EDS provides elemental analysis of specific points or areas on the catalyst, helping to identify localized poison deposition.[1]

  • Inductively Coupled Plasma (ICP) Analysis: ICP can be used to analyze the feedstock for potential poisons before the reaction or to detect leached metals from the catalyst in the product stream.[1]

  • Temperature-Programmed Desorption (TPD): TPD can be used to identify strongly chemisorbed species on the catalyst surface by monitoring the gases evolved as the catalyst is heated.[1]

Q4: Is it possible to regenerate a poisoned catalyst?

Catalyst regeneration is often possible, but its success depends on the nature of the poison and the catalyst.[12]

  • For coke fouling: A common method is controlled oxidation (burning off the coke) in air or a diluted oxygen stream.[1][13]

  • For sulfur poisoning: Regeneration can be more challenging. High-temperature treatments with steam or hydrogen may be effective in some cases.[14][15] Solvent washing has also been shown to be effective for removing some sulfur species in low-temperature hydrogenation processes.[16]

It is crucial to characterize the catalyst after regeneration to ensure the poison has been removed and the active sites are restored.[1]

Part 2: Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues related to catalyst poisoning.

Issue 1: Rapid and Severe Loss of Catalytic Activity

Symptoms:

  • A dramatic drop in conversion and/or yield in the first few hours or even minutes of the reaction.

  • Complete cessation of the reaction.

Potential Cause: Acute poisoning by a potent inhibitor in the feedstock or reaction system.[4]

Troubleshooting Workflow:

G start Reaction Failure: Rapid Activity Loss feedstock Analyze Feedstock (GC-MS, ICP, Elemental Analysis) start->feedstock solvent Check Solvent and Gas Purity start->solvent replace Replace Catalyst start->replace If all else fails catalyst Characterize Spent Catalyst (XPS, EDS) feedstock->catalyst Poison Detected guard_bed Implement a Guard Bed catalyst->guard_bed purify Purify Feedstock catalyst->purify solvent->purify optimize Optimize Reaction Conditions guard_bed->optimize purify->optimize success Problem Resolved optimize->success

Caption: Troubleshooting workflow for rapid catalyst deactivation.

Step-by-Step Guide:

  • Analyze Your Feedstock: The first step is to identify the source of the poison.[1] Analyze your furan derivative feedstock for common poisons like sulfur, nitrogen, and halides using techniques like GC-MS and elemental analysis.

  • Characterize the Spent Catalyst: Use surface analysis techniques like XPS and EDS to directly identify the elements that have deposited on your catalyst's surface.[1] This provides direct evidence of poisoning.

  • Evaluate Solvents and Gases: Ensure the purity of your solvents and any gases (e.g., hydrogen) used in the reaction.[4][9] Impurities in these can also be a source of poisons.

  • Implement a Guard Bed: A guard bed is a pre-reactor column containing a material that adsorbs poisons before they reach your catalyst.[4] This is a highly effective preventative measure.

  • Feedstock Purification: If poisons are identified, implement a purification step for your feedstock, such as distillation, recrystallization, or passing it through an adsorbent column.[10]

Issue 2: Gradual Decline in Performance Over Multiple Cycles

Symptoms:

  • A noticeable but less dramatic decrease in activity and/or selectivity with each subsequent reaction or regeneration cycle.

Potential Causes:

  • Fouling by Coking: The gradual buildup of carbonaceous deposits (coke) on the catalyst surface.[1][17] This is common in higher temperature reactions with furanic compounds, which can polymerize.[18]

  • Metal Leaching: The slow dissolution of active metal particles from the catalyst support into the reaction medium.[19]

  • Sintering: The agglomeration of metal particles at high temperatures, leading to a loss of active surface area.[20]

Troubleshooting Workflow:

G start Gradual Performance Decline tga Analyze for Coke (TGA, TPO) start->tga icp Analyze Product for Leached Metals (ICP) start->icp tem Characterize Catalyst Structure (TEM, Chemisorption) start->tem optimize_regen Optimize Regeneration Protocol tga->optimize_regen Coke Detected modify_conditions Modify Reaction Conditions (Lower Temp, Solvent Effects) tga->modify_conditions catalyst_design Redesign Catalyst (Stronger Support, Promoters) icp->catalyst_design Leaching Detected tem->modify_conditions Sintering Detected success Performance Stabilized optimize_regen->success modify_conditions->success catalyst_design->success

Caption: Troubleshooting workflow for gradual catalyst deactivation.

Step-by-Step Guide:

  • Quantify Coke Formation: Use Thermogravimetric Analysis (TGA) or Temperature-Programmed Oxidation (TPO) to determine the amount of coke on the spent catalyst.[1]

  • Check for Metal Leaching: Analyze the liquid product stream using ICP to see if the active metal is being stripped from the catalyst.[1][19]

  • Assess Catalyst Morphology: Use Transmission Electron Microscopy (TEM) to visualize the size and dispersion of your metal nanoparticles.[1] An increase in particle size over time indicates sintering. H₂ or CO chemisorption can quantify the loss of active metal surface area.[1]

  • Optimize Regeneration: If coking is the issue, refine your regeneration procedure. This may involve adjusting the temperature, time, and oxidizing atmosphere to ensure complete coke removal without damaging the catalyst.[13]

  • Modify Reaction Conditions: To mitigate coking, consider lowering the reaction temperature or using a solvent that can help suppress polymerization reactions.[1][17]

Part 3: Preventative Measures and Best Practices

Proactive measures are the most effective way to combat catalyst poisoning.

1. Rigorous Feedstock Purification: The single most important preventative step is to remove poisons before they enter your reactor.[10]

  • Adsorption: Use activated carbon, alumina, or specialized sorbents to remove sulfur and other polar impurities.

  • Distillation: For volatile furan derivatives, distillation can be an effective purification method.[10]

2. Catalyst Design and Selection: The choice of catalyst can significantly impact its resistance to poisoning.[10]

  • Material Selection: Some catalyst supports and promoters can enhance poison resistance.[12] For example, adding a second metal to create a bimetallic catalyst can sometimes improve stability.

  • Protective Coatings: In some industrial applications, catalysts are designed with protective coatings that selectively allow reactants to reach the active sites while blocking larger poison molecules.[10]

3. Process Optimization:

  • Lower Operating Temperatures: Where possible, operating at lower temperatures can reduce the rate of coking and other deactivation pathways.[17]

  • Solvent Choice: The reaction solvent can influence catalyst stability. Some solvents may help to keep the catalyst surface clean or suppress side reactions that lead to fouling.[1]

Part 4: Experimental Protocols

Here are detailed protocols for key analytical techniques used to diagnose catalyst deactivation.

Protocol 1: Quantification of Coke by Thermogravimetric Analysis (TGA)

Objective: To determine the weight percentage of carbonaceous deposits on a spent catalyst.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the dried spent catalyst into a TGA crucible.

  • Drying/Desorption: Heat the sample to 120 °C under a nitrogen flow (50 mL/min) and hold for 30 minutes to remove adsorbed water and volatiles.

  • Oxidation: Switch the gas to air or a 20% O₂/N₂ mixture (50 mL/min).

  • Temperature Ramp: Increase the temperature at a rate of 10 °C/min up to 800 °C.

  • Analysis: The weight loss observed during the temperature ramp in the oxidizing atmosphere corresponds to the amount of coke combusted.[1]

Protocol 2: Analysis of Surface Acidity by Ammonia Temperature-Programmed Desorption (NH₃-TPD)

Objective: To characterize the acid sites of a catalyst, which can be affected by poisoning from alkali metals or coking.

Procedure:

  • Pre-treatment: Place approximately 100 mg of the catalyst in a quartz reactor and heat under an inert gas (e.g., Helium) flow to a high temperature (e.g., 500 °C) to clean the surface.

  • Adsorption: Cool the sample to 100 °C and then introduce a flow of a gas mixture containing a known concentration of ammonia (e.g., 5% NH₃ in He) for 1 hour to saturate the acid sites.

  • Purging: Switch back to the inert gas flow at 100 °C to remove any physically adsorbed ammonia.

  • Desorption: Increase the temperature at a constant rate (e.g., 10 °C/min) while monitoring the desorbed ammonia with a thermal conductivity detector (TCD) or mass spectrometer.

  • Analysis: The amount of desorbed ammonia and the temperatures at which it desorbs provide quantitative and qualitative information about the acid sites.[1]

Data Summary Table

Deactivation MechanismCommon Poisons/CausesKey Diagnostic TechniquesPotential Mitigation Strategies
Chemical Poisoning Sulfur compounds, Nitrogen compounds, Halides, CO, Heavy metals[3][4][7][9]XPS, EDS, ICP[1]Feedstock purification, Guard beds, Catalyst design[4][10]
Fouling (Coking) Polymerization of furanics, Heavy hydrocarbons[1][17]TGA, TPO[1]Optimized regeneration, Lower reaction temperature, Solvent selection[1][13][17]
Thermal Degradation High temperatures[20]TEM, Chemisorption, BET surface area analysis[1]Lower reaction temperature, Use of thermally stable supports
Metal Leaching Acidic or complexing media[19]ICP analysis of product stream[1]Stronger metal-support interaction, pH control

References

  • Metal Catalyst-Dependent Poisoning Effect of Organic Sulfur Species for the Hydroconversion of 5-Hydroxymethylfurfural | ACS Sustainable Chemistry & Engineering. (2023).
  • Development of Sustainable Catalytic Pathways for Furan Deriv
  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). In-plains. [Link]
  • Reducing coke formation in the catalytic fast pyrolysis of bio-derived furan with surface modified HZSM-5 c
  • Catalytic Biomass Conversion into Fuels and Materials: Sustainable Technologies and Applic
  • How Can You Prevent Catalyst Poisoning?. (2023). Chemistry For Everyone - YouTube. [Link]
  • Reducing coke formation in the catalytic fast pyrolysis of bio-derived furan with surface modified HZSM-5 catalysts | Request PDF. (2015).
  • What Is Catalyst Poisoning In Chemical Reactions?. (2023). Chemistry For Everyone - YouTube. [Link]
  • Selective Catalytic Oxidation of 5-Hydroxymethylfurfural to Produce 2,5-Diformylfuran Over Nitrogen Doped Porous Carbons | Request PDF. (2023).
  • Catalyst Deactivation Mitigation for Biomass Conversion. (2021). energy.gov. [Link]
  • Catalytic Hydrogenation and Hydrodeoxygenation of Furfural over Pt(111): A Model System for the Rational Design and Operation of Practical Biomass Conversion Catalysts. (2014).
  • Addressing Unique Catalyst Deactivation Challenges for Converting Biomass-Derived Feedstocks. (2020).
  • Experimental Study on Sulfur Deactivation and Regeneration of Ni-Based Catalyst in Dry Reforming of Biogas. (2021). MDPI. [Link]
  • What is coke formation on catalysts and how is it minimized?. (n.d.).
  • Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy. (2022).
  • Catalytic Pyrolysis of Lignocellulosic Biomass: The Influence of the Catalyst Regeneration Sequence on the Composition of Upgraded Pyrolysis Oils over a H-ZSM-5/Al-MCM-41 Catalyst Mixture. (2020). ACS Omega. [Link]
  • Addressing Unique Catalyst Deactivation Challenges for Converting Biomass-Derived Feedstocks Webinar. (n.d.).
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2014). PMC - NIH. [Link]
  • Catalyst poisoning. (n.d.). Wikipedia. [Link]
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). Anguil. [Link]
  • Selectivity controlled synthesis of furan-ring nitrogenous compounds from 5-hydroxymethylfurfural, ammonia and hydrogen peroxide | Request PDF. (2022).
  • Final Analysis: Sulfur as a Catalyst Poison | Request PDF. (2019).
  • An oxygen atom replaced with nitrogen in furan using light. (2022). Mapping Ignorance. [Link]
  • Detection of Catalyst Poisons. (n.d.). GAS Dortmund. [Link]
  • Selectivity controlled synthesis of furan-ring nitrogenous compounds from 5-hydroxymethylfurfural, ammonia and hydrogen peroxide. (2022). Catalysis Science & Technology (RSC Publishing). [Link]
  • Selective furfural hydrogenolysis towards 2-methylfuran by controlled poisoning of Cu–Co catalysts with chlorine | Request PDF. (2023).
  • Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. (2022). PubMed. [Link]
  • Coke Formation in FCC Catalyst Testing. (n.d.).
  • Coke formation on activated carbon during catalytic upgrading of coal pyrolysis volatiles. (2018).
  • Conventional and Intensified Steam Reforming of Bio-Oil for Renewable Hydrogen Production: Challenges and Future Perspectives. (2023). MDPI. [Link]
  • Why Does Catalyst Poisoning Occur In Kinetics?. (2023). Chemistry For Everyone - YouTube. [Link]
  • Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. (2023). ChemRxiv | Cambridge Open Engage. [Link]

Sources

Technical Support Center: Navigating Unexpected Byproducts in 1,3-Dipolar Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,3-dipolar cycloaddition is a cornerstone of heterocyclic chemistry, enabling the regio- and stereoselective synthesis of five-membered rings.[1] Its power is particularly evident in drug discovery and materials science, where it forms the basis of "click chemistry".[][3] However, like any powerful tool, its application can sometimes lead to unexpected and challenging outcomes. The formation of byproducts can complicate purification, reduce yields, and in some cases, lead to incorrect structural assignments.

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting unexpected byproduct formation in 1,3-dipolar cycloaddition reactions. Drawing upon established mechanistic principles and field-proven insights, this guide offers a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

A1: Regioselectivity in 1,3-dipolar cycloadditions is primarily governed by the electronic properties of the 1,3-dipole and the dipolarophile, a concept explained by Frontier Molecular Orbital (FMO) theory.[1] The reaction can be under "normal-electron demand" (HOMOdipole-LUMOdipolarophile controlled) or "inverse-electron demand" (LUMOdipole-HOMOdipolarophile controlled).[4][5]

  • For Azide-Alkyne Cycloadditions ("Click Chemistry"):

    • Copper(I)-catalyzed (CuAAC): This reaction is highly regioselective and almost exclusively yields the 1,4-disubstituted 1,2,3-triazole.[6][7] If you are obtaining the 1,5-isomer, it may indicate that the uncatalyzed thermal reaction is also occurring.

    • Ruthenium-catalyzed (RuAAC): This method selectively produces the 1,5-disubstituted 1,2,3-triazole.[6][7]

  • For Nitrone and Nitrile Oxide Cycloadditions:

    • Electronic Tuning: Modifying the electronic nature of your substrates can significantly influence regioselectivity. Electron-withdrawing groups on the dipolarophile often favor one regioisomer, while electron-donating groups favor the other.[8][9]

    • Steric Effects: Bulky substituents on either the dipole or dipolarophile can direct the cycloaddition to the less sterically hindered regioisomer.[1]

    • Lewis Acid Catalysis: The use of a Lewis acid catalyst can enhance the regioselectivity of the reaction.[10][11]

Q2: I am observing a significant amount of a dimeric byproduct. What is its origin and how can I prevent its formation?

A2: Dimerization is a common side reaction, particularly with highly reactive 1,3-dipoles like nitrile oxides. In the absence of a sufficiently reactive dipolarophile, the nitrile oxide can react with itself to form a furoxan (1,2,5-oxadiazole-2-oxide).[12]

  • Mitigation Strategies:

    • In situ Generation: Generate the nitrile oxide slowly in the presence of the dipolarophile. This keeps the instantaneous concentration of the nitrile oxide low, favoring the desired cycloaddition over dimerization.

    • Excess Dipolarophile: Using a slight excess of the dipolarophile can help to outcompete the dimerization reaction.

    • Temperature Control: For some unstable 1,3-dipoles, running the reaction at a lower temperature can suppress dimerization.[12]

Q3: My reaction is yielding a mixture of diastereomers. How can I improve the diastereoselectivity?

A3: Diastereoselectivity in 1,3-dipolar cycloadditions is influenced by a delicate balance of attractive π-π stacking interactions and repulsive steric interactions in the transition state.[1] Unlike the Diels-Alder reaction where the endo product is often favored, the outcome in 1,3-dipolar cycloadditions can be less predictable.[1]

  • Troubleshooting Steps:

    • Solvent Screening: While solvent polarity generally has a small effect on the reaction rate, it can influence the diastereoselectivity by stabilizing one transition state over another.[1][13]

    • Temperature Optimization: Lowering the reaction temperature can often enhance the selectivity for the thermodynamically favored diastereomer.

    • Chiral Auxiliaries and Catalysts: For asymmetric synthesis, employing chiral auxiliaries on the dipolarophile or using a chiral Lewis acid catalyst can provide excellent diastereocontrol.[11]

    • Intramolecular Reactions: Intramolecular 1,3-dipolar cycloadditions often exhibit high diastereoselectivity due to the conformational constraints of the tether connecting the dipole and dipolarophile.[14]

Q4: My reaction is not proceeding to completion, and I'm recovering starting material. What can I do to improve the yield?

A4: Low conversion can be due to several factors, including the inherent reactivity of your substrates, decomposition of the 1,3-dipole, or suboptimal reaction conditions.

  • For Nitrone Cycloadditions: Nitrones can be prone to decomposition, especially at elevated temperatures. It is often recommended to use freshly prepared nitrones or generate them in situ.[10] Microwave irradiation can sometimes reduce reaction times and improve yields.[10]

  • General Troubleshooting:

    • Increase Temperature: Cautiously increasing the reaction temperature can improve the rate. However, be mindful of potential decomposition of starting materials or products.

    • Catalysis: The addition of a suitable catalyst, such as a Lewis acid for nitrone cycloadditions or a copper(I) or ruthenium source for azide-alkyne cycloadditions, can dramatically increase the reaction rate.[10][15]

    • Solvent Choice: While often having a minor effect on rate, in some cases, the solvent can influence the solubility of reagents and reaction kinetics.[1][13]

Troubleshooting Guides

Guide 1: Low Yield and Furoxan Formation in Nitrile Oxide Cycloadditions

Problem: You are attempting a 1,3-dipolar cycloaddition with a nitrile oxide and observe a low yield of the desired isoxazoline/isoxazole product, with a significant amount of a byproduct identified as the furoxan dimer.[12]

Causality: Nitrile oxides are highly reactive and can readily dimerize. This side reaction becomes dominant if the concentration of the nitrile oxide is too high or if the dipolarophile is not sufficiently reactive.[12]

start Low Yield & Furoxan Byproduct step1 Diagnosis: Nitrile Oxide Dimerization start->step1 step2 Action: Slow Generation of Nitrile Oxide step1->step2 step3 Protocol: In situ Generation from Aldoxime step2->step3 step5 Alternative: Use a More Reactive Dipolarophile step2->step5 step4 Optimization: Vary Oxidant and Conditions step3->step4 step6 Outcome: Improved Yield of Desired Product step4->step6 step5->step6

Caption: Workflow to address furoxan byproduct formation.

This protocol is adapted for the slow, in situ generation of nitrile oxide from an aldoxime precursor using a mild oxidant.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldoxime (1.0 equiv) and the dipolarophile (1.2-1.5 equiv) in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Slow Addition of Oxidant: Prepare a solution of the oxidant (e.g., sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS)) in the same solvent. Add the oxidant solution dropwise to the stirred reaction mixture at room temperature over a period of 1-2 hours using a syringe pump.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench any remaining oxidant, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Table 1: Common Oxidants for In Situ Nitrile Oxide Generation

OxidantPrecursorTypical ConditionsNotes
Sodium Hypochlorite (NaOCl)AldoximeBiphasic (e.g., CH2Cl2/water) or with a phase-transfer catalystReadily available and inexpensive.[12]
N-Chlorosuccinimide (NCS)AldoximeIn the presence of a base (e.g., pyridine or triethylamine)Mild and effective for a wide range of substrates.
Iodobenzene DiacetateAldoximeCatalytic trifluoroacetic acid in methanolEfficient under mild conditions.[12]
Guide 2: Poor Regio- and Diastereoselectivity in Nitrone Cycloadditions

Problem: Your reaction between a nitrone and an alkene is producing a mixture of regioisomers and/or diastereomers, complicating purification and reducing the yield of the desired isoxazolidine.

Causality: The transition state energies leading to different regio- and diastereomers are often very close, making these reactions sensitive to subtle changes in reaction conditions.[1] Both steric and electronic factors, as well as potential secondary orbital interactions, play a role.[1]

cluster_screening Screening Parameters start Poor Regio-/Diastereoselectivity step1 Diagnosis: Competing Transition States start->step1 step2 Action: Systematic Parameter Screening step1->step2 step3 Temperature Study step2->step3 step4 Solvent Screening step2->step4 step5 Lewis Acid Catalysis step2->step5 step6 Analysis of Results step3->step6 step4->step6 step5->step6 step7 Optimized Conditions step6->step7

Caption: Systematic approach to optimizing selectivity.

  • Baseline Experiment: Run the reaction under your initial conditions and carefully determine the ratio of isomers by 1H NMR spectroscopy or a suitable chromatographic method.[16][17]

  • Temperature Screening: Set up a series of reactions at different temperatures (e.g., -20 °C, 0 °C, room temperature, 50 °C). Analyze the isomer ratio for each reaction. Lower temperatures often lead to higher selectivity.

  • Solvent Screening: Perform the reaction in a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile, methanol).

  • Lewis Acid Screening: In separate experiments, add a catalytic amount (5-20 mol%) of different Lewis acids (e.g., MgBr2, Zn(OTf)2, Sc(OTf)3). Monitor the reaction for changes in rate and selectivity.

  • Data Analysis: Tabulate the results to identify the conditions that provide the best selectivity for the desired isomer.

Table 2: Influence of Parameters on Selectivity

ParameterGeneral Effect on SelectivityConsiderations
Temperature Lower temperature often increases selectivity.May significantly slow down the reaction rate.
Solvent Polarity Can influence transition state stabilization.[13]Effect is often substrate-dependent and not always predictable.
Lewis Acid Can coordinate to the nitrone or dipolarophile, enhancing facial and regioselectivity.[11]May also catalyze decomposition or side reactions.
Guide 3: Characterization of Unexpected Byproducts

Problem: An unknown byproduct is observed in your reaction mixture, and its structure needs to be determined to understand the side reaction.

Causality: The byproduct could be an isomer of the expected product, a product of a competing reaction pathway (e.g., Michael addition), or a decomposition product of one of the starting materials.

start Unknown Byproduct Observed step1 Isolate Byproduct (e.g., Chromatography) start->step1 step2 Mass Spectrometry (MS) step1->step2 step4 NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) step1->step4 step3 Determine Molecular Weight & Formula step2->step3 step6 Propose Structure step3->step6 step5 Elucidate Connectivity & Stereochemistry step4->step5 step5->step6 step7 Postulate Formation Mechanism step6->step7

Caption: Workflow for identifying unknown byproducts.

  • Mass Spectrometry (MS): Provides the molecular weight of the byproduct. High-resolution mass spectrometry (HRMS) can give the elemental composition, which is crucial for determining the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: Gives information about the number and types of protons and their connectivity.[18][19]

    • 13C NMR: Shows the number and types of carbon environments.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the complete connectivity of the molecule and confirming the structure.[20]

By systematically applying these troubleshooting guides and analytical techniques, researchers can effectively identify, understand, and mitigate the formation of unexpected byproducts in 1,3-dipolar cycloaddition reactions, leading to more efficient and successful synthetic outcomes.

References

  • 1,3-Dipolar cycloaddition - Wikipedia.
  • In-Plane Aromaticity in 1,3-Dipolar Cycloadditions. Solvent Effects, Selectivity, and Nucleus-Independent Chemical Shifts - ACS Publications.
  • 1,3-Dipolar Cycloadditions - Planning Organic Syntheses - Pharmacy 180.
  • Theoretical Study of Solvent Effects on 1,3- Dipolar Cycloaddition Reaction. Journal of University of Babylon for Pure and Applied Sciences.
  • Theoretical Study of Solvent Effects on 1,3- Dipolar Cycloaddition Reaction. Journal of University of Babylon for Pure and Applied Sciences.
  • Solvent Effects on the Selectivity of Ambimodal Dipolar/Diels–Alder Cycloadditions: A Study Using Explicit Solvation Models - NIH.
  • On the problem of regioselectivity in the 1,3-dipolar cycloaddition reaction of munchnones and sydnones with acetylenic dipolarophiles | The Journal of Organic Chemistry - ACS Publications.
  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism | The Journal of Organic Chemistry - ACS Publications.
  • Click Chemistry: Mechanistic and Synthetic Perspectives - Wiley-VCH.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.
  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - MDPI.
  • The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design - PMC.
  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Data.
  • Selected Diastereoselective Reactions. Diastereoselective Intra- and Intermolecular 1,3-Dipolar Cycloadditions in Natural Product Synthesis - ResearchGate.
  • SYNTHESIS OF SOME NEW SCAFFOLDS OF ISOXAZOLIDINE & ISOXAZOLINE DERIVATIVES USING NOVEL CLASS OF NITRONES VIA 1,3-DIPOLAR CYCLOADDITION REACTION USING GREENER CHEMISTRY PROTOCOL AND THEIR FURTHER APPLICATIONS INCLUDING POTENTIAL BIOLOGICAL ACTIVITIES OF THE CYCLOADDUCTS - TSI Journals.
  • Design and Synthesis of Pyrazoline Derivatives As Anti-Inflammatory Agents - IJFMR.
  • (PDF) Microwave-Assisted Synthesis and Odour Characteristics of Some New Isoxazolidines - ResearchGate.
  • Recent Advances in the Synthesis of Isoxazolidines | Request PDF - ResearchGate.
  • Regioselectivity of the 1,3-Dipolar Cycloaddition of Organic Azides to 7-Heteronorbornadienes. Synthesis of β-Substituted Furans/Pyrroles - ACS Publications.
  • Isoxazolidine synthesis - Organic Chemistry Portal.
  • Computational and experimental studies into NMR characterization of [2+2] cycloaddition products of norbornene | Request PDF - ResearchGate.
  • Pyrazole synthesis - Organic Chemistry Portal.
  • Reactivity and Regioselectivity in 1,3-Dipolar Cycloadditions of Azides to Strained Alkynes and Alkenes: A Computational Study | Request PDF - ResearchGate.
  • Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents - MDPI.
  • Asymmetric 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides, Thiocarbonyl Ylides, and Nitrones Staffan Karlsson - DiVA portal.
  • Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach | ACS Omega.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers.
  • Synthesis of pyrazolines by reaction of chalcone with hydrazine in ethanol and HCl. Organic Chemistry.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
  • Acceleration and Selectivity of 1,3-Dipolar Cycloaddition Reactions Included in a Polar [4 + 2] Octa-imine Bis-calix[8]pyrrole Cage | JACS Au.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC - NIH.
  • Catalytic enantioselective 1,3-dipolar cycloaddition reactions of nitrones - ResearchGate.
  • 1 H-NMR spectra after (A) and before (B) the cycloaddition reaction. - ResearchGate.
  • A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY - IJRPC.
  • Triazole formation and the click concept in the synthesis of interlocked molecules - ePrints Soton.
  • 1 H NMR spectrum of the mixture of cycloadducts 5 and 6 - ResearchGate.
  • Copper-catalysed cycloaddition reactions of nitrones and alkynes for bioorthogonal labelling of living cells - The Royal Society of Chemistry.
  • Huisgen 1,3-Dipolar Cycloaddition - Organic Chemistry Portal.
  • NMR [4+2] Cycloaddition and Addition of HX to Conjugated Dienes: Signals and Assignments PART 1 - YouTube.

Sources

Validation & Comparative

A Comparative Guide to the Solid-State Characterization of (R)-(-)-5-Oxo-2-tetrahydrofuran Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Chiral Intermediates in Pharmaceutical Development

In the landscape of modern drug discovery, the synthesis of enantiomerically pure compounds is a fundamental requirement. Chiral building blocks, which are molecules with a specific three-dimensional arrangement, are instrumental in constructing complex active pharmaceutical ingredients (APIs).[1][2] The precise stereochemistry of a drug can determine its efficacy and safety, as different enantiomers can exhibit widely varying pharmacological and toxicological profiles.[1]

(R)-(-)-5-oxo-2-tetrahydrofuran carboxylic acid, a member of the furan class of heterocyclic building blocks, is a versatile chiral intermediate used in the synthesis of various complex molecules, including potential antiviral agents.[3][4] Its rigid, chiral scaffold makes it an attractive starting point for asymmetric synthesis.[2][5] However, the successful integration of any building block into a drug development pipeline hinges on a thorough understanding of its solid-state properties. These properties—such as crystallinity, thermal stability, and purity—directly impact storage, handling, formulation, and ultimately, the quality of the final API.

This guide provides a comprehensive solid-state characterization of (R)-(-)-5-oxo-2-tetrahydrofuran carboxylic acid. It further presents a comparative analysis with a structurally related and widely used chiral building block, L-Pyroglutamic acid, to offer researchers a broader context for material selection. All data and protocols are presented to ensure scientific integrity and enable reproducibility.

Physicochemical and Solid-State Profile of (R)-(-)-5-Oxo-2-tetrahydrofuran Carboxylic Acid

A complete understanding of a material's physical and chemical characteristics is the foundation of its application. The solid form of (R)-(-)-5-oxo-2-tetrahydrofuran carboxylic acid is typically a white crystalline powder.[6] Key properties are summarized below.

Data Presentation: Core Properties
PropertyExperimental ValueSource(s)
Molecular Formula C₅H₆O₄[3]
Molecular Weight 130.10 g/mol [3]
CAS Number 53558-93-3[3]
Appearance White crystalline solid/powder[4][6]
Melting Point (m.p.) 71-73 °C[3][4]
Optical Activity [α]²⁰/D −14° (c = 5 in methanol)[3][7]
Assay Purity ≥98%[3][8]
Enantiomeric Excess (ee) ≥97% (GLC)[3][7]
Thermal Analysis: Unveiling Stability and Transitions

Principle & Purpose: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for determining the melting point, thermal stability, and decomposition profile of a solid. For a crystalline pharmaceutical intermediate, a sharp DSC endotherm is indicative of high purity. TGA provides critical information about the temperature at which the material begins to degrade, defining the upper limit for processing and storage temperatures.

A typical DSC analysis of (R)-(-)-5-oxo-2-tetrahydrofuran carboxylic acid shows a sharp endothermic peak corresponding to its melting point between 71-73 °C.[3][4] TGA would be expected to show thermal stability up to its boiling point (165-167 °C at 0.3 mmHg), with significant mass loss occurring thereafter.[3]

Experimental Protocol: Differential Scanning Calorimetry (DSC)
  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using an indium standard.

  • Sample Preparation: Accurately weigh 3-5 mg of (R)-(-)-5-oxo-2-tetrahydrofuran carboxylic acid into a non-hermetic aluminum pan. Crimp the pan with a lid.

  • Reference: Prepare an empty, crimped aluminum pan to serve as the reference.

  • Method Parameters:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the system at 25 °C.

    • Ramp the temperature from 25 °C to 100 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

  • Data Analysis: Analyze the resulting thermogram to determine the onset and peak temperature of the melting endotherm.

Structural Identity and Purity Confirmation

Principle & Purpose: Spectroscopic and chromatographic techniques are employed to confirm the molecular structure and assess the purity of the compound. Nuclear Magnetic Resonance (NMR) provides detailed information about the molecular structure, while Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric purity, a critical parameter for any chiral building block.[1]

  • ¹H NMR: The proton NMR spectrum confirms the expected arrangement of protons in the molecule. A representative spectrum in CD₃OD shows a multiplet around 4.20 ppm for the proton at the chiral center (CHO) and multiplets between 1.8-2.3 ppm for the four protons of the two CH₂ groups.[4]

  • Chiral HPLC: An enantiomeric excess (ee) of ≥97% is commonly reported for commercial-grade material, confirming its high optical purity.[3][7]

Experimental Protocol: Chiral HPLC for Enantiomeric Purity
  • System Preparation:

    • Column: Chiral stationary phase column (e.g., Chiralcel OD-H or equivalent).

    • Mobile Phase: A mixture of hexane and isopropanol with a small percentage of a modifier like trifluoroacetic acid (TFA). A typical starting ratio is 90:10 (Hexane:IPA) + 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • System Suitability:

    • Inject a racemic (50:50 mixture of R and S enantiomers) standard of 5-oxo-2-tetrahydrofuran carboxylic acid.

    • Ensure the resolution (Rs) between the two enantiomer peaks is > 1.5. This validates the method's ability to separate the enantiomers.

  • Sample Analysis:

    • Prepare a solution of (R)-(-)-5-oxo-2-tetrahydrofuran carboxylic acid in the mobile phase at a concentration of approximately 1 mg/mL.

    • Inject the sample solution.

    • Integrate the peak areas for both the R (major) and S (minor, if present) enantiomers.

  • Calculation:

    • Calculate the enantiomeric excess using the formula: ee (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100.

Comparative Analysis: (R)-(-)-5-Oxo-2-tetrahydrofuran Carboxylic Acid vs. L-Pyroglutamic Acid

Choosing the right chiral building block is a critical decision in synthetic design.[9] L-Pyroglutamic acid, another five-membered cyclic intermediate derived from L-glutamic acid, is often used in peptide synthesis and as a chiral auxiliary.[10][11] A comparison highlights the distinct advantages of each.

Principle & Purpose: This comparison is designed to help a researcher select the most appropriate building block based on key physicochemical properties that influence reaction conditions, solubility, and thermal processing. Factors like melting point dictate the maximum temperature for solvent-free reactions, while solubility is paramount for solution-phase chemistry and purification.

Data Presentation: Head-to-Head Comparison
Feature(R)-(-)-5-Oxo-2-tetrahydrofuran Carboxylic AcidL-Pyroglutamic AcidAnalysis & Implication
Structure γ-butyrolactone with a carboxylic acidγ-lactam (pyrrolidone) with a carboxylic acidThe ester linkage in the furanone is more susceptible to hydrolysis than the amide (lactam) bond in pyroglutamic acid, which is exceptionally stable. This makes pyroglutamic acid more robust under a wider range of basic or acidic conditions.
Melting Point 71-73 °C[3]160-163 °C[10][11]The significantly higher melting point of L-Pyroglutamic acid indicates stronger intermolecular forces (hydrogen bonding via the N-H group) and greater thermal stability. This allows for higher reaction temperatures. The lower melting point of the furanone may be advantageous for low-temperature processes.
Solubility Soluble in polar organic solvents like methanol and ethyl acetate.[3][4]Soluble in water, alcohol, and acetone; insoluble in ether.[10]L-Pyroglutamic acid's higher water solubility can be beneficial for green chemistry applications or certain biological assays.[12] The furanone's solubility profile is typical for many organic transformations.
Key Applications Synthesis of nucleoside analogues and other complex chiral molecules.[4][13]Peptide synthesis, chiral auxiliaries, synthesis of specialized amino acids.[11]The choice is highly dependent on the target molecule's core structure. The furanone is a precursor for tetrahydrofuran-containing targets, while pyroglutamic acid is a gateway to proline derivatives and peptides.

Visualization of Key Workflows

To provide a clear visual guide, the following diagrams illustrate the characterization workflow and a decision-making process for selecting a chiral building block.

Characterization Workflow

G cluster_0 Sample Assessment cluster_1 Physicochemical & Thermal Analysis cluster_2 Structural & Purity Verification cluster_3 Final Report A Receive Solid Sample B Visual Inspection (Color, Form) A->B C DSC Analysis B->C D TGA Analysis B->D G Spectroscopy (NMR, FTIR) B->G H Chiral HPLC B->H E Melting Point (71-73 °C) C->E F Thermal Stability Profile D->F K Generate Certificate of Analysis E->K F->K I Confirm Structure G->I J Determine Enantiomeric Excess (ee ≥97%) H->J I->K J->K

Caption: Workflow for the solid-state characterization of a chiral building block.

Decision Logic for Building Block Selection

G A Target Molecule Core? B High Thermal Stability Required? (>150°C) A->B Pyrrolidine / Amide E Select (R)-(-)-5-oxo-2- tetrahydrofuran carboxylic acid A->E Tetrahydrofuran / Ester F Evaluate other alternatives A->F Other C Aqueous Process Compatibility Needed? B->C No D Select L-Pyroglutamic Acid B->D Yes C->D Yes C->E No

Caption: Decision tree for selecting between the two compared chiral building blocks.

Conclusion and Forward-Looking Remarks

The comprehensive solid-state characterization of (R)-(-)-5-oxo-2-tetrahydrofuran carboxylic acid confirms it as a high-purity, crystalline chiral building block with well-defined thermal properties. Its moderate melting point and solubility in common organic solvents make it suitable for a wide array of synthetic transformations.

When compared to an alternative like L-Pyroglutamic acid, the choice is not one of superiority but of strategic fit. L-Pyroglutamic acid offers exceptional thermal and chemical stability, making it ideal for processes requiring harsh conditions. Conversely, (R)-(-)-5-oxo-2-tetrahydrofuran carboxylic acid provides direct access to the valuable tetrahydrofuran scaffold under milder conditions. By leveraging the detailed characterization data and comparative insights presented in this guide, researchers can make more informed decisions, mitigating risks in process development and accelerating the path to novel therapeutics.

References

  • Benchchem. A Comparative Guide to Chiral Building Blocks: Alternatives to (S)-2-(4-Fluorophenyl)propan-1-ol in Organic Synthesis.
  • P. H. Dixneuf, et al. Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 2004.
  • ResearchGate. Synthesis of Chiral Building Blocks for Use in Drug Discovery.
  • ResearchGate. Solubility and thermodynamic properties of L-Pyroglutamic acid in pure and binary solvents.
  • PubChem. L-Pyroglutamic Acid.
  • PubChem. (R)-5-oxo-2-tetrahydrofurancarboxylic acid.
  • Chemsrc. 5-Oxotetrahydrofuran-2-carboxylic acid | CAS#:4344-84-7.
  • SciELO México. Impact of L-Pyroglutamic Acid on the Solubility of Puerarin: Preparation, Solid-State Characterization and Physicochemical.
  • SpectraBase. (2S)-5-oxo-Tetrahydro-furan-2-carboxylic-acid - Optional[1H NMR] - Spectrum.
  • PubChem. Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic acid.
  • ResearchGate. Synthesis of chiral enantioenriched tetrahydrofuran derivatives.
  • MDPI. Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane.
  • NIST WebBook. 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester.
  • PubMed. Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters.
  • White Rose eTheses Online. A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans.

Sources

A Comparative Guide to the Synthetic Routes of (R)-5-Oxotetrahydrofuran-2-carboxylic Acid: A Chiral Building Block for Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

(R)-5-Oxotetrahydrofuran-2-carboxylic acid is a valuable chiral intermediate in the synthesis of a variety of pharmaceuticals, including antiviral and antibacterial agents.[1] Its defined stereochemistry is crucial for the biological activity of the final drug molecules, making its enantiomerically pure synthesis a topic of significant interest for researchers and professionals in drug development. This guide provides an in-depth comparison of the primary synthetic routes to this important compound, with a focus on experimental data, scalability, and green chemistry principles.

Chiral Pool Synthesis from L-Glutamic Acid

The most established and widely used method for synthesizing the (S)-enantiomer of 5-Oxotetrahydrofuran-2-carboxylic acid utilizes the readily available and inexpensive chiral starting material, L-glutamic acid.[2][3] The synthesis of the (R)-enantiomer can be achieved by starting with D-glutamic acid. This approach is a classic example of a chiral pool synthesis, where the stereochemistry of the final product is derived from a naturally occurring chiral molecule.

The core of this synthesis is a diazotization reaction, where the primary amine of glutamic acid is converted to a diazonium salt, which is then displaced by a hydroxyl group, leading to spontaneous lactonization.

Reaction Pathway: L-Glutamic Acid to (S)-5-Oxotetrahydrofuran-2-carboxylic Acid

G cluster_reactants Reactants cluster_products Product L-Glutamic Acid L-Glutamic Acid Intermediate In situ diazonium salt & hydroxy acid L-Glutamic Acid->Intermediate Diazotization & Hydrolysis NaNO2 Sodium Nitrite (NaNO2) HCl Hydrochloric Acid (HCl) Product (S)-5-Oxotetrahydrofuran- 2-carboxylic acid Intermediate->Product Lactonization

Caption: Synthesis of (S)-5-Oxotetrahydrofuran-2-carboxylic acid from L-glutamic acid.

Experimental Protocol

A general procedure for the synthesis of (S)-5-oxo-2-tetrahydrofuran carboxylic acid from L-glutamic acid involves dissolving L-glutamic acid in water and cooling the solution to -5°C.[2][3] A solution of sodium nitrite in water is then slowly added, along with hydrochloric acid. The reaction mixture is stirred at room temperature for several hours. The product is then isolated by evaporation of the solvent and extraction with an organic solvent like ethyl acetate.

Performance Data
ParameterValueSource
Starting MaterialL-Glutamic Acid[2][3]
Key ReagentsSodium Nitrite, HCl[2][3]
Yield91-98%[3][4]
Enantiomeric Excess>99%[4]
Reaction Time12-18 hours[2][3]
Temperature0°C to room temperature[3]
Advantages and Disadvantages

Advantages:

  • High Yield: This method consistently produces the desired product in excellent yields.[3][4]

  • Excellent Enantioselectivity: The stereochemistry of the starting material is well-preserved, leading to a high enantiomeric excess.[4]

  • Cost-Effective: L-glutamic acid is a readily available and inexpensive starting material.

Disadvantages:

  • Use of Nitrous Acid: The in situ generation of nitrous acid from sodium nitrite and a strong acid can pose safety and environmental concerns.

  • Potential for Racemization: While generally providing high ee, improper temperature control can lead to side reactions and some loss of stereochemical purity.

Asymmetric Synthesis Approaches

Asymmetric Oxidation of 3-Aryl-2-hydroxycyclopent-2-en-1-ones

This method involves the asymmetric oxidation of a prochiral enol tautomer to generate the desired chiral lactone.[5][6] This approach is particularly useful for synthesizing 2-aryl substituted derivatives.

Reaction Pathway: Asymmetric Oxidation

G cluster_reactants Reactants cluster_products Product Substrate 3-Aryl-2-hydroxycyclopent- 2-en-1-one Product (R)-2-Aryl-5-oxotetrahydrofuran- 2-carboxylic acid Substrate->Product Asymmetric Oxidation Catalyst Ti(Oi-Pr)4 / (+)-DET Oxidant t-BuOOH

Caption: Asymmetric oxidation to form a chiral lactone.

Experimental Protocol

The synthesis is typically carried out by reacting the 3-aryl-2-hydroxycyclopent-2-en-1-one with a complex formed from titanium(IV) isopropoxide, (+)-diethyl tartrate (for the R-enantiomer), and tert-butyl hydroperoxide as the oxidant in a chlorinated solvent at low temperatures.[5]

Performance Data
ParameterValueSource
Starting Material3-Aryl-2-hydroxycyclopent-2-en-1-one[5][6]
Key ReagentsTi(Oi-Pr)4, (+)-diethyl tartrate, t-BuOOH[5][6]
Yield36-52%[5][6]
Enantiomeric Excessup to 86%[6]
Reaction Time~114 hours[5]
Temperature-20°C[5]
Advantages and Disadvantages

Advantages:

  • Good Enantioselectivity: This method can produce the chiral lactone with good to high enantiomeric excess.[6]

  • Access to Novel Derivatives: It allows for the synthesis of derivatives that may not be accessible from the chiral pool.

Disadvantages:

  • Lower Yields: The yields are generally lower than the chiral pool approach.[5][6]

  • Long Reaction Times: The reaction can be very slow, taking several days to complete.[5]

  • Use of Metal Catalysts: The use of a titanium catalyst can be a concern for pharmaceutical applications due to potential metal contamination.

Asymmetric Hydrogenation of Dialkyl 2-Oxoglutarates

Another powerful asymmetric method is the enantioselective hydrogenation of a prochiral ketone, followed by cyclization. The hydrogenation of dialkyl 2-oxoglutarates over a platinum catalyst modified with a chiral cinchona alkaloid can produce the corresponding hydroxy ester with high enantioselectivity, which then cyclizes to the desired lactone.[7]

Reaction Pathway: Asymmetric Hydrogenation

G cluster_reactants Reactants cluster_products Product Substrate Dialkyl 2-Oxoglutarate Intermediate Chiral Hydroxy Ester Substrate->Intermediate Asymmetric Hydrogenation Catalyst Cinchona-modified Pt/Al2O3 H2 Hydrogen Gas Product Chiral Alkyl 5-Oxotetrahydrofuran- 2-carboxylate Intermediate->Product Cyclization

Caption: Asymmetric hydrogenation followed by cyclization.

Performance Data
ParameterValueSource
Starting MaterialDialkyl 2-Oxoglutarate[7]
Key ReagentsCinchona-modified Pt/Al2O3 catalyst, H2[7]
YieldNot explicitly stated, but method is described as direct[7]
Enantiomeric Excessup to 96%[7]
Reaction ConditionsHigh-pressure hydrogenation[7]
Advantages and Disadvantages

Advantages:

  • Excellent Enantioselectivity: This method can achieve very high enantiomeric excess.[7]

  • Heterogeneous Catalyst: The use of a solid-supported catalyst simplifies purification and allows for catalyst recycling.

Disadvantages:

  • Specialized Catalyst: The cinchona-modified platinum catalyst is not as common as other reagents and may need to be specially prepared.

  • High-Pressure Equipment: The use of hydrogen gas at high pressure requires specialized and more expensive laboratory equipment.

Emerging Synthetic Strategies

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions. While a direct microwave-assisted synthesis of the parent this compound is not widely reported, the approach has been successfully used for the synthesis of related derivatives. For instance, a microwave-assisted 1,3-dipolar cycloaddition has been used to create a precursor that is then transformed into a substituted γ-lactone carboxylic acid.[8][9]

Advantages:

  • Rapid Reaction Times: Microwave heating can dramatically reduce reaction times from hours to minutes.[9]

  • Improved Yields: In some cases, microwave irradiation can lead to higher yields and fewer side products.

Disadvantages:

  • Scalability: Scaling up microwave reactions can be challenging.

  • Specialized Equipment: Requires a dedicated microwave reactor.

Enzymatic Synthesis

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis. While a direct one-step enzymatic synthesis of this compound is not yet well-established, the potential for using enzymes in this area is significant. For example, enzymatic cascades have been developed for the synthesis of other furan-based compounds, demonstrating the feasibility of using enzymes for these types of transformations.[10] Future research may focus on identifying or engineering enzymes, such as oxidoreductases or hydrolases, that can perform this synthesis with high efficiency and enantioselectivity.

Advantages:

  • High Selectivity: Enzymes can be highly chemo-, regio-, and stereoselective.

  • Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous media at or near room temperature and neutral pH.

  • Environmentally Friendly: Enzymes are biodegradable and avoid the use of harsh or toxic reagents.

Disadvantages:

  • Enzyme Availability and Cost: The required enzyme may not be commercially available and may need to be produced and purified.

  • Substrate Scope: Enzymes are often limited to a narrow range of substrates.

Comparative Summary and Conclusion

Synthesis RouteStarting Material(s)Key FeaturesYieldEnantiomeric ExcessStrengthsWeaknesses
Chiral Pool L- or D-Glutamic AcidDiazotization, lactonization91-98%>99%High yield, low cost, high eeUse of nitrous acid
Asymmetric Oxidation 3-Aryl-2-hydroxycyclopent-2-en-1-oneChiral Ti-complex36-52%up to 86%Access to novel derivativesLower yield, long reaction time
Asymmetric Hydrogenation Dialkyl 2-OxoglutarateChiral Pt-catalyst, H2Goodup to 96%High ee, heterogeneous catalystHigh pressure, specialized catalyst
Microwave-Assisted Varies (e.g., oximes, acrylates)Microwave irradiationVariesVariesRapid reactionsScalability challenges
Enzymatic VariesBiocatalysisVariesPotentially very highGreen, highly selectiveLimited established examples

For the large-scale, cost-effective production of (R)- or (S)-5-Oxotetrahydrofuran-2-carboxylic acid, the chiral pool synthesis from glutamic acid remains the most practical and efficient method . Its high yields, excellent enantioselectivity, and use of an inexpensive starting material make it the industry standard.

However, for the synthesis of novel, substituted derivatives or for laboratory-scale research where the starting amino acid is unavailable, asymmetric synthesis methods, particularly asymmetric hydrogenation, offer a powerful and highly selective alternative . While these methods are currently more expensive and technically demanding, they provide crucial flexibility for drug discovery and development.

Emerging technologies like microwave-assisted synthesis and enzymatic routes represent the future of this field. As these methods mature, they promise to offer even more efficient, sustainable, and selective ways to produce this vital chiral building block.

References

  • Asymmetric Synthesis of 2-Aryl-5-oxotetrahydrofuran-2-carboxylic Acids. (n.d.). Synlett.
  • Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. (n.d.). Revista de Química.
  • 5-Oxotetrahydrofuran-2-carboxylic acid | 4344-84-7. (n.d.). Biosynth.
  • Asymmetric Synthesis of 2Aryl5-oxotetrahydrofuran-2-carboxylic Acids. (n.d.).
  • (S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID | 21461-84-7. (n.d.). ChemicalBook.
  • (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic Acid. (n.d.). MySkinRecipes.
  • (S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID synthesis. (n.d.). ChemicalBook.
  • 5-Oxo-2-tetrahydrofurancarboxylic acid | C5H6O4. (n.d.). PubChem.
  • Asymmetric synthesis of alkyl 5-oxotetrahydrofuran-2-carboxylates by enantioselective hydrogenation of dialkyl 2-oxoglutarates over cinchona modified Pt/Al2O3 catalysts. (n.d.).
  • This compound | 53558-93-3. (n.d.). Benchchem.
  • 5-Oxotetrahydrofuran-2-carboxylic acid | CAS#:4344-84-7. (n.d.). Chemsrc.
  • (R-(-)-5-Oxotetrahydrofuran-2-carboxylic acid. (n.d.). Elementaree.
  • (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic Acid 53558-93-3. (n.d.). TCI Chemicals.
  • Cas 21461-84-7,(S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID. (n.d.). LookChem.
  • (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic Acid. (n.d.). CymitQuimica.
  • A short Chiral Pool Synthesis. (2025, July 30). YouTube.
  • One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. (2025, September 7).
  • Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. (2025, August 5).
  • Enzymatic bulk synthesis, characterization, rheology, and biodegradability of biobased 2,5-bis(hydroxymethyl)furan polyesters. (n.d.). Green Chemistry.

Sources

A Guide to the Spectral Comparison of (R)- and (S)-5-Oxotetrahydrofuran-2-carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectral comparison of the enantiomeric pair, (R)- and (S)-5-Oxotetrahydrofuran-2-carboxylic acid. As chiral molecules, these compounds present a unique analytical challenge. While possessing identical chemical formulas and connectivity, their non-superimposable, mirror-image structures dictate their interaction with other chiral entities and polarized light. This guide will explore the practical application and theoretical underpinnings of various spectroscopic techniques, elucidating which methods can and cannot differentiate between these stereoisomers. The content is designed for researchers, scientists, and drug development professionals who require a robust understanding of chiral analysis.

Introduction to the Enantiomeric Pair

5-Oxotetrahydrofuran-2-carboxylic acid is a γ-lactone, a five-membered cyclic ester, that plays a role as a chiral building block in asymmetric synthesis.[1][2] Its chirality arises from the stereocenter at the C2 position of the tetrahydrofuran ring. The (R) and (S) designations denote the absolute configuration at this center.

In an achiral environment, enantiomers exhibit identical physical properties, such as melting point, boiling point, and solubility. Consequently, most standard analytical techniques that do not employ a chiral selector or polarized source will fail to distinguish between them. This guide will demonstrate that while techniques like NMR, IR, and standard Mass Spectrometry confirm the molecule's structure, they are inherently "chiral-blind." In contrast, chiroptical methods, such as Circular Dichroism, are indispensable for their differentiation and stereochemical assignment.

Achiral Spectroscopic Analysis: The Realm of Identical Spectra

In the absence of a chiral solvent or derivatizing agent, the spectra produced by NMR, IR, and standard mass spectrometry will be identical for both the (R) and (S) enantiomers. This is because these methods probe molecular properties—nuclear magnetic environments, bond vibrational frequencies, and mass-to-charge ratios—that are independent of the molecule's absolute configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atomic nuclei. For (R)- and (S)-5-Oxotetrahydrofuran-2-carboxylic acid, the spatial relationship and connectivity between all atoms are the same. In a standard achiral solvent like CDCl₃ or DMSO-d₆, the magnetic environment experienced by each proton (¹H) and carbon (¹³C) nucleus is identical for both enantiomers.

Expected ¹H NMR Spectrum (400 MHz, CDCl₃):

  • δ 9.1-9.5 (broad s, 1H): This signal corresponds to the acidic proton of the carboxylic acid. Its chemical shift can be highly variable and dependent on concentration and solvent.[3]

  • δ 5.09 (m, 1H): This multiplet represents the proton at the C2 chiral center (α to the carboxylic acid).

  • δ 2.2-2.7 (m, 4H): These multiplets arise from the four protons on the C3 and C4 positions of the tetrahydrofuran ring.[3]

Expected ¹³C NMR Spectrum:

  • δ ~185: Saturated carboxylic acid carbon.[4][5]

  • δ ~165-175: Lactone carbonyl carbon.

  • Other signals corresponding to the aliphatic carbons in the ring.

The spectra for the (R) and (S) enantiomers will be superimposable. Differentiation is only possible by introducing a chiral element, such as a chiral solvating agent, which forms transient diastereomeric complexes that have distinct NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of chemical bonds. Since the bond types, lengths, and strengths are identical in both enantiomers, their IR spectra are also identical. The spectrum is characteristic of a molecule containing both a carboxylic acid and a lactone functional group.

Characteristic IR Absorption Bands:

  • 3300-2500 cm⁻¹ (very broad): This band is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[6][7]

  • ~1760-1780 cm⁻¹ (strong): C=O stretching vibration of the γ-lactone.

  • ~1710 cm⁻¹ (strong): C=O stretching vibration of the carboxylic acid (typically observed as a dimer).[4][5]

  • 1320-1210 cm⁻¹ (medium): C-O stretching vibration.[6]

Mass Spectrometry (MS)

Standard mass spectrometry separates ions based on their mass-to-charge (m/z) ratio. Enantiomers have the same molecular formula (C₅H₆O₄) and, therefore, the exact same molecular weight (130.10 g/mol ).[8][9] Consequently, their mass spectra, including the molecular ion peak and fragmentation patterns, will be indistinguishable.

While conventional MS is "chiral-blind," advanced techniques can achieve enantiomeric differentiation.[10][11] These methods often involve forming diastereomeric complexes with a chiral selector or utilizing techniques like ion mobility spectrometry, which can separate ions based on their shape and size.[10][12][13]

Chiroptical Methods: The Key to Differentiation

Chiroptical techniques utilize polarized light to probe the three-dimensional structure of chiral molecules. These methods are the cornerstone of enantiomeric analysis.

Optical Rotation

A defining characteristic of chiral molecules is their ability to rotate the plane of plane-polarized light. Enantiomers rotate light by an equal magnitude but in opposite directions. This property is quantified as the specific rotation [α].

  • (S)-5-Oxotetrahydrofuran-2-carboxylic acid is dextrorotatory, meaning it rotates light to the right (+). Its reported specific rotation is [α]²⁰/D +14° (c = 5 in methanol).[8]

  • (R)-5-Oxotetrahydrofuran-2-carboxylic acid is levorotatory, rotating light to the left (-). Its specific rotation will be [α]²⁰/D -14° under identical measurement conditions.

This fundamental difference provides a simple, quantitative method to distinguish the enantiomers and assess enantiomeric purity.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[14][15] An achiral molecule will not produce a CD signal. Enantiomers, however, produce CD spectra that are perfect mirror images of one another—equal in magnitude but opposite in sign at all wavelengths.[16]

For (R)- and (S)-5-Oxotetrahydrofuran-2-carboxylic acid, the chromophores (the carboxyl and lactone carbonyl groups) will give rise to characteristic electronic transitions, known as Cotton effects, in the UV region. The CD spectrum provides a unique fingerprint for each enantiomer, allowing for unambiguous identification and assignment of absolute configuration when compared to a known standard or theoretical calculations.

Data and Protocol Summary

Comparative Spectral Data Summary
Spectroscopic Technique This compound (S)-5-Oxotetrahydrofuran-2-carboxylic acid Conclusion
¹H & ¹³C NMR Identical chemical shifts and coupling constantsIdentical chemical shifts and coupling constantsIndistinguishable
Infrared (IR) Identical absorption frequencies and intensitiesIdentical absorption frequencies and intensitiesIndistinguishable
Mass Spectrometry (MS) Identical m/z for molecular ion and fragmentsIdentical m/z for molecular ion and fragmentsIndistinguishable
Optical Rotation [α] Negative value (e.g., -14°)Positive value (e.g., +14°)Distinguishable
Circular Dichroism (CD) Mirror-image spectrum to (S)-enantiomerMirror-image spectrum to (R)-enantiomerDistinguishable
Experimental Protocols
  • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

    • Causality: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's proton signals. DMSO is often chosen for carboxylic acids due to its ability to solubilize polar compounds and show the acidic proton, which may exchange in other solvents like CDCl₃ containing trace water.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the probe to optimize the magnetic field homogeneity.

    • Causality: Shimming corrects for inhomogeneities in the magnetic field, resulting in sharper, more resolved peaks and accurate coupling constant measurements.

  • Acquisition: Acquire the ¹H spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Acquire 8-16 scans for a good signal-to-noise ratio. For ¹³C, a larger number of scans will be required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum (e.g., to the residual solvent peak).

  • Sample Preparation: Prepare a solution of the analyte in a suitable, UV-transparent solvent (e.g., methanol, acetonitrile) at a known concentration (typically 0.1-1.0 mg/mL).

    • Causality: The concentration must be carefully controlled as the CD signal magnitude (ellipticity) is proportional to it. The solvent must be transparent in the wavelength region of interest to avoid interference.

  • Instrument Blank: Fill a quartz cuvette (typically 1 mm or 10 mm path length) with the pure solvent and record a baseline spectrum.

    • Causality: This step is crucial to subtract any background signal from the solvent and the instrument optics, ensuring the final spectrum is solely from the analyte.

  • Sample Measurement: Rinse and fill the cuvette with the sample solution. Place it in the CD spectropolarimeter.

  • Acquisition: Scan the appropriate UV wavelength range (e.g., 190-300 nm). Key parameters include the scanning speed, bandwidth, and data pitch. Multiple scans are typically averaged to improve the signal-to-noise ratio.[17]

  • Data Processing: Subtract the baseline spectrum from the sample spectrum. The resulting data is typically plotted as molar ellipticity [θ] versus wavelength.

Visualized Workflows and Concepts

G General Workflow for Spectral Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Data Interpretation A Weigh Analyte ((R) or (S) Isomer) B Dissolve in Appropriate Solvent A->B C NMR Spectrometer B->C Introduce Sample D IR Spectrometer B->D Introduce Sample E Mass Spectrometer B->E Introduce Sample F CD Spectropolarimeter B->F Introduce Sample G Identical Spectra (NMR, IR, MS) Confirms Structure C->G D->G E->G H Mirror-Image Spectra (CD) Distinguishes Enantiomers F->H G Principle of Circular Dichroism Source Light Source LP Linear Polarizer Source->LP LCP Left-Circularly Polarized Light LP->LCP Split & Phase Shift RCP Right-Circularly Polarized Light LP->RCP Split & Phase Shift SampleR (R)-Enantiomer Sample LCP->SampleR Absorbance (A_L) SampleS (S)-Enantiomer Sample LCP->SampleS Absorbance (A_L) RCP->SampleR Absorbance (A_R) RCP->SampleS Absorbance (A_R) DetectorR Detector (ΔA ≠ 0) SampleR->DetectorR ΔA = A_L - A_R DetectorS Detector (ΔA ≠ 0) SampleS->DetectorS ΔA = A_L - A_R note Result: CD(R) = -CD(S)

Caption: Differential absorption of polarized light by enantiomers.

Conclusion

The spectral analysis of (R)- and (S)-5-Oxotetrahydrofuran-2-carboxylic acid serves as a quintessential example of the principles of stereochemistry in analytical science. While standard spectroscopic methods like NMR, IR, and MS are powerful tools for elucidating the covalent structure and are essential for confirming chemical identity, they are fundamentally incapable of distinguishing between enantiomers in an achiral setting. The differentiation of this chiral pair relies entirely on chiroptical methods. Optical rotation provides a quantitative measure of enantiomeric purity, while Circular Dichroism spectroscopy offers a detailed, fingerprint-like spectrum that is unique to each enantiomer's absolute configuration. For professionals in drug development and chemical synthesis, a comprehensive understanding of which analytical tool to apply is not just a matter of technical correctness but a critical component of ensuring the safety, efficacy, and quality of chiral products.

References

  • Ismail, O. H., & El-Aneed, A. (2013). Enantioselectivity of mass spectrometry: challenges and promises. Mass Spectrometry Reviews, 32(5), 344-356. [Link]
  • Cyclodextrin News. (2024). Differentiating enantiomers by mass spectrometry? (Yes). Cyclodextrin News. [Link]
  • Powis, I., et al. (2017). Direct Enantiomer-Selective Mass Spectrometry of Chiral Mixtures by Mass-Selected Photoelectron Circular Dichroism. Spectroscopy Online. [Link]
  • Grigorean, G., & Lebrilla, C. B. (2001). Chiral morphing and enantiomeric quantification in mixtures by mass spectrometry. Analytical Chemistry, 73(8), 1684-1691. [Link]
  • Purspec. (n.d.). Differentiating enantiomers by directional rotation of ions in a mass spectrometer. [Link]
  • SpectraBase. (n.d.). 5-oxo-Tetrahydro-furan-2-carboxylic-acid Spectrum. [Link]
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. [Link]
  • PubChem. (n.d.). 5-Oxo-2-tetrahydrofurancarboxylic acid.
  • ResearchGate. (n.d.). Circular dichroism spectroscopy. a The two enantiomers of COTh. b CD... [Link]
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]
  • NIST. (n.d.). 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. NIST WebBook. [Link]
  • ResearchGate. (2014).
  • NIST. (n.d.). 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. NIST WebBook. [Link]
  • Max, J. J., & Chapados, C. (2003). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 107(39), 7847-7856. [Link]
  • Wikipedia. (n.d.). Lactone. [Link]
  • SpectraBase. (n.d.). (2S)-5-Oxotetrahydro-2-furancarboxylic acid Spectrum. [Link]
  • ResearchGate. (2022). Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. [Link]
  • Britannica. (n.d.). Carboxylic acid - Lactones, Organic Compounds, Reactions. [Link]
  • MySkinRecipes. (n.d.). (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic Acid. [Link]
  • Serrano-Plana, J., et al. (2022). Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes: Application to Stereoselective Natural Product Diversification. Journal of the American Chemical Society, 144(42), 19485-19495. [Link]
  • Yu, Z., et al. (2018). Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. Journal of Pharmaceutical and Biomedical Analysis, 152, 110-117. [Link]
  • Morales, M. A., et al. (2019). Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. The Journal of Organic Chemistry, 84(8), 4940-4947. [Link]
  • International Journal for Multidisciplinary Research. (2025).
  • Chemistry Steps. (n.d.). Synthesis and Reactions of Lactones and Lactams. [Link]
  • Bultinck, P., et al. (2005). Intermolecular Association of tetrahydrofuran-2-carboxylic Acid in Solution: A Vibrational Circular Dichroism Study. The Journal of Physical Chemistry A, 109(33), 7430-7438. [Link]

Sources

A Comparative Guide to the Biological Activity of (R)-5-Oxotetrahydrofuran-2-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the exploration of novel scaffolds for therapeutic agents is a perpetual endeavor. The chiral lactone, (R)-5-Oxotetrahydrofuran-2-carboxylic acid, serves as a versatile building block in the synthesis of a variety of biologically active molecules. This guide provides an in-depth technical comparison of the biological activities of this parent compound and its key derivatives, with a focus on their potential as antimicrobial and anticancer agents. We will delve into the structure-activity relationships, present supporting experimental data, and provide detailed methodologies to facilitate further research and development.

The Core Scaffold: this compound

This compound is a chiral molecule featuring a γ-butyrolactone ring fused with a carboxylic acid moiety. This structure is of significant interest in medicinal chemistry due to its presence in various natural products and its utility as a chiral intermediate in the synthesis of complex molecules, including potential antiviral and antibacterial agents. The lactone ring can be susceptible to hydrolysis, a property that can be modulated through derivatization to enhance stability and tune biological activity.

Comparative Biological Activities: A Focus on Antimicrobial and Anticancer Potential

While this compound itself has been explored as a precursor, its derivatives, particularly carboxamides, have been the subject of more extensive biological evaluation. This section compares the known activities of the parent acid with its amide derivatives.

Antimicrobial Activity

The modification of the carboxylic acid group into an amide has been a key strategy in the development of antimicrobial agents. This transformation can enhance cell permeability and provide additional points of interaction with biological targets.

One notable study investigated a series of furan-2-carboxamides, which are structurally analogous to the amides of our core scaffold, for their ability to inhibit biofilm formation in Pseudomonas aeruginosa.[1] Biofilms are a major challenge in clinical settings, contributing to persistent infections and antibiotic resistance. The study revealed that specific carboxamide derivatives could significantly reduce biofilm formation, suggesting a quorum sensing inhibitory mechanism.[1]

In contrast, a derivative of 5-oxotetrahydrofuran-2-carboxylic acid, 2-(2-amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic acid, exhibited an unexpected effect by increasing the growth of E. coli by approximately 44%.[2] This highlights the profound impact of substitution on the biological outcome and underscores the importance of empirical testing.

Table 1: Comparative Antimicrobial Activity

Compound/Derivative ClassTarget OrganismActivityQuantitative Data (if available)Reference
This compound-Primarily a synthetic intermediate-
2-(2-amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic acidE. coliGrowth promotion~44% increase in growth[2]
Furan-2-carboxamides (analogs)P. aeruginosaBiofilm inhibitionUp to 58% inhibition[1]
5-Oxopyrrolidine-carboxamide derivatives (analogs)Multidrug-resistant S. aureusPromising and selective antimicrobial activity-[3]
Anticancer Activity

The furanone and lactone moieties are present in numerous natural products with cytotoxic and anticancer properties. Derivatization of the this compound core, particularly through the formation of carboxamides, has been explored as a strategy to develop novel anticancer agents.

Studies on structurally related 5-oxopyrrolidine derivatives have demonstrated potent anticancer activity. For instance, certain derivatives bearing azole and hydrazone moieties exhibited significant cytotoxicity against A549 human lung adenocarcinoma cells.[3] Similarly, various N-substituted 1H-indole-2-carboxamides have shown potent and selective activity against cancer cell lines such as K-562 (leukemia) and HCT-116 (colon cancer).[2]

The mechanism of action for these anticancer derivatives often involves the induction of apoptosis. For example, a highly active isatin derivative was found to inhibit the proliferation of Jurkat cells by inducing the mitochondrial apoptotic pathway.[4]

Table 2: Comparative Anticancer Activity (IC50 Values)

Compound/Derivative ClassCell LineIC50 (µM)Reference
This compound-Data not available-
N-substituted 1H-indole-2-carboxamides (analogs)K-562 (Leukemia)0.33 - 0.61[2]
N-substituted 1H-indole-2-carboxamides (analogs)HCT-116 (Colon)1.01[2]
5-(2-carboxyethenyl)-isatin derivative (2h)Jurkat (T-cell leukemia)0.03[4]
5-Oxopyrrolidine derivatives (analogs)A549 (Lung)Potent activity reported[3]

Note: The data presented for derivatives are from studies on structurally related analogs and are intended to be illustrative of the potential of this class of compounds.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The conversion of the carboxylic acid to a carboxamide is a critical step that often imparts or enhances biological activity. The nature of the substituent on the amide nitrogen plays a crucial role in determining the potency and selectivity of the derivative.

Antimicrobial SAR

For antimicrobial activity, particularly antibiofilm effects, the introduction of aromatic and heterocyclic moieties via the amide linkage appears to be beneficial. The furan-2-carboxamide study suggests that the amide serves as a stable bioisostere for the furanone ring, and further substitutions on the amide nitrogen can modulate the interaction with bacterial targets, potentially including quorum sensing receptors like LasR in P. aeruginosa.[1]

Antimicrobial_SAR Parent This compound (Limited intrinsic activity) Amide Carboxamide Derivatives Parent->Amide Derivatization Aromatic Aromatic/Heterocyclic Substituents (e.g., phenyl, furan, etc.) Amide->Aromatic Substitution Alkyl Alkyl/Aminoalkyl Substituents Amide->Alkyl Substitution Activity Biological Activity Aromatic->Activity Enhanced Antimicrobial (e.g., Antibiofilm) Alkyl->Activity Varied Activity (e.g., Growth Promotion)

Anticancer SAR

In the context of anticancer activity, the introduction of specific substituted aromatic rings on the carboxamide nitrogen has been shown to be a successful strategy. For instance, in a series of N-substituted 1H-indole-2-carboxamides, the nature and position of substituents on the phenyl ring significantly influenced the cytotoxicity and selectivity against different cancer cell lines.[2] The mechanism often involves the induction of apoptosis through pathways such as the mitochondrial-mediated cascade, which can be triggered by the binding of the small molecule to key regulatory proteins or DNA.[4]

Anticancer_SAR Parent This compound (Synthetic Precursor) Amide Carboxamide Derivatives Parent->Amide Derivatization SubstitutedAryl Substituted Aryl Groups (e.g., substituted phenyl, indole) Amide->SubstitutedAryl Substitution Apoptosis Induction of Apoptosis SubstitutedAryl->Apoptosis Enhanced Cytotoxicity

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. Below are representative methodologies for the synthesis of carboxamide derivatives and the evaluation of their biological activities.

General Synthesis of 5-Oxotetrahydrofuran-2-carboxamide Derivatives

This protocol is a generalized procedure for the amide coupling of this compound with a primary amine.

Synthesis_Workflow cluster_synthesis Synthesis of Carboxamide Derivatives Start Start: This compound + Amine (R-NH2) Activation Activation of Carboxylic Acid (e.g., with CDI or HATU) in an inert solvent (e.g., THF, DMF) Coupling Amide Coupling Reaction (Stir at room temperature or gentle heating) Workup Aqueous Work-up (Extraction with an organic solvent) Purification Purification (Column chromatography) Characterization Characterization (NMR, MS, IR) End Final Product: 5-Oxotetrahydrofuran-2-carboxamide

Step-by-Step Methodology:

  • Activation of the Carboxylic Acid: To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dimethylformamide), add a coupling agent such as 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents) or HATU (1.1 equivalents) in the presence of a base like triethylamine (1.2 equivalents). Stir the mixture at room temperature for 1-2 hours under an inert atmosphere.

  • Amine Addition: To the activated carboxylic acid solution, add the desired primary amine (1 equivalent) and continue stirring at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography.

  • Work-up and Extraction: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final carboxamide derivative using spectroscopic methods such as 1H NMR, 13C NMR, mass spectrometry, and infrared spectroscopy.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: Culture the bacterial strain in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL. Dilute this suspension to achieve a final inoculum density of 5 x 105 CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solutions in the broth medium to obtain a range of test concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the bacteria is observed.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxic effect of the synthesized compounds on cancer cell lines.

Step-by-Step Methodology:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of DMSO used for the compounds).

  • Incubation: Incubate the cells with the compounds for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The cell viability is calculated as a percentage of the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

This compound is a valuable chiral scaffold for the development of novel therapeutic agents. While the parent molecule itself exhibits limited biological activity, its derivatization, particularly into carboxamides, unlocks a wide range of potent antimicrobial and anticancer properties. The structure-activity relationship studies highlight the critical role of the substituents on the amide nitrogen in determining the biological effect.

Future research should focus on the systematic synthesis and screening of a diverse library of this compound derivatives to build a more comprehensive understanding of their SAR. Investigating the detailed mechanisms of action of the most potent compounds will be crucial for their further development as clinical candidates. The unexpected growth-promoting effect of one derivative on E. coli also warrants further investigation to understand the underlying molecular interactions. The continued exploration of this versatile scaffold holds significant promise for the discovery of new and effective treatments for infectious diseases and cancer.

References

  • Denton, R., Urquilla, A., & Sumner, R. (2021). Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. Synlett.
  • Bhosale, M. S., & Saravanan, K. (2022). Comparative synthetic study, in silico screening and biological evaluation of some substituted tetrahydropyrimidine-2-one derivatives as potential DHFR inhibitors. International Journal of Health Sciences, 6(S3), 6198-6209.
  • MySkinRecipes. (n.d.). (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic Acid.
  • Yu, P., et al. (2016). Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives. European Journal of Medicinal Chemistry, 112, 145-154.
  • Reyes-Pérez, E., et al. (2020). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry – A European Journal, 26(63), 14389-14398.
  • Grytting, et al. (2019). Synthesis of novel 2, 5-dihydrofuran derivatives and evaluation of their anticancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1282-1290.
  • Zhang, et al. (2012). Cytotoxic activity of a derivative of 2, 5 dihydrofurans against a number of cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 22(1), 259-262.
  • Wen, et al. (2012). Anticancer activity of derivatives of 2,5-dihydrofuran. European Journal of Medicinal Chemistry, 58, 349-356.
  • RSC Publishing. (2014). Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. MedChemComm, 5, 521-527.
  • RSC Publishing. (2020). Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. RSC Medicinal Chemistry, 11(3), 324-336.
  • Bentham Science Publishers. (2021). Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Letters in Drug Design & Discovery, 18(2), 168-178.
  • Baranauskiene, L., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(16), 5186.
  • PubChem. (n.d.). 5-Oxo-2-tetrahydrofurancarboxylic acid.

Sources

A Comparative Guide to Chiral γ-Lactone Building Blocks: Alternatives to (R)-5-Oxotetrahydrofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of a chiral building block is a critical decision that dictates the efficiency, stereochemical outcome, and economic viability of a synthetic route. (R)-5-Oxotetrahydrofuran-2-carboxylic acid, a valuable C5 synthon, is a prominent member of the chiral pool. However, reliance on a single building block can limit strategic flexibility. This guide provides an in-depth technical comparison of viable alternatives, focusing on their origins, synthetic accessibility, and performance in the context of preparing complex, high-value molecules. We will move beyond a simple catalog of options to provide a causal understanding of why one building block may be chosen over another, supported by experimental data and detailed protocols.

The Archetype: (R)- and (S)-5-Oxotetrahydrofuran-2-carboxylic Acid

The primary and most direct alternative to the (R)-enantiomer is, naturally, the (S)-enantiomer. Both are readily accessible from the chiral pool, derived from the inexpensive amino acids D- and L-glutamic acid, respectively. This origin story is their greatest strength, providing a robust and economical supply of enantiomerically pure starting materials.

The synthesis is a classic and reliable diazotization followed by intramolecular cyclization. The reaction proceeds with retention of stereochemistry at the C2 position, making the chirality of the starting amino acid the sole determinant of the product's configuration.

Core Strengths & Limitations:
  • Strengths: High enantiopurity (>98%), low cost, readily available starting materials (L-glutamic acid is particularly inexpensive)[1], and a straightforward, well-documented synthesis.[2]

  • Limitations: The structure is relatively simple. For syntheses requiring more complex substitution patterns on the lactone ring, additional functionalization steps are necessary post-synthesis, which can add to the step count and reduce overall yield.

Experimental Protocol: Synthesis of (S)-5-Oxotetrahydrofuran-2-carboxylic Acid from L-Glutamic Acid

This protocol is adapted from established literature procedures.[2]

Materials:

  • L-Glutamic acid (10.0 g, 68 mmol)

  • Sodium nitrite (NaNO₂) (7.5 g, 108.7 mmol, 1.6 equiv)

  • Concentrated Hydrochloric acid (HCl) (10 mL)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution & Cooling: Suspend L-glutamic acid (10.0 g, 68 mmol) and NaNO₂ (7.5 g, 108.7 mmol) in 100 mL of water in a flask equipped with a magnetic stirrer and an addition funnel. Cool the vigorously stirred suspension to 0 °C in an ice bath.

  • Diazotization: Dilute 10 mL of concentrated HCl with 40 mL of water. Add this diluted HCl solution dropwise to the cooled suspension via the addition funnel over a period of 1 hour. Maintain the temperature at 0 °C. Causality Note: Slow, cold addition is critical to control the exothermic reaction and prevent decomposition of the unstable diazonium intermediate.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 18 hours. The reaction progress can be monitored by TLC.

  • Work-up & Extraction: Concentrate the reaction mixture by rotary evaporation to remove the water. Add 200 mL of EtOAc to the residue and stir for 30 minutes. Filter the mixture to remove insoluble inorganic salts. Wash the solid cake with additional EtOAc (2 x 75 mL).

  • Isolation: Combine the organic extracts and dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate in vacuo. The residue is typically a solid syrup. Further drying under high vacuum for 12 hours yields the product, (S)-5-Oxotetrahydrofuran-2-carboxylic acid (yields typically >90%).[2]

Alternative Building Blocks: A Comparative Analysis

While the glutamic acid-derived lactones are workhorses, other chiral building blocks offer unique advantages, particularly when different substitution patterns or functionalities are desired from the outset.

Building BlockChiral Pool SourceKey Structural Feature(s)Typical Application / Advantage
(S)-5-Oxotetrahydrofuran-2-carboxylic acid L-Glutamic AcidC2-Carboxylic acidDirect enantiomeric counterpart to (R)-form; cost-effective.
(R)-Pantolactone Pantothenic Acid (Vitamin B5)C3-Hydroxy, C4-gem-dimethylIntroduces chirality at C3 and a quaternary center at C4. Used as a chiral auxiliary and in synthesis of Vitamin B5.[3]
(S)-3-Hydroxy-γ-butyrolactone Malic Acid, CarbohydratesC3-HydroxyProvides a different point of functionalization (C3 vs C2). Key intermediate for statin side chains.[4]
Carbohydrate-Derived Lactones (e.g., D-Ribonic acid γ-lactone) Carbohydrates (e.g., Ribose)Polyhydroxylated backboneProvides a scaffold with multiple, pre-defined stereocenters. Ideal for synthesizing complex polyol natural products.[5]

Case Study: Synthesis of Carbocyclic Nucleosides (e.g., Aristeromycin)

Carbocyclic nucleosides are a class of antiviral and anticancer agents where a cyclopentane ring replaces the furanose sugar of natural nucleosides. The synthesis of these molecules is a prime example of where the choice of chiral starting material is a pivotal strategic decision. The antiviral agent (-)-Aristeromycin requires a specific stereochemical array on its cyclopentane core.

Pathway A: The Carbohydrate Approach

A well-established route to (-)-Aristeromycin begins with D-ribonic acid γ-lactone , derived from D-ribose.[5][6] This strategy leverages the pre-existing stereocenters of the carbohydrate to build the target's core.

Aristeromycin_Pathway_A A D-Ribonic acid γ-lactone B Cyclopentenone Intermediate A->B Multiple Steps C Key Functionalization (e.g., Michael Addition) B->C D (-)-Aristeromycin C->D Final Steps

Caption: Synthetic strategy for (-)-Aristeromycin from the chiral pool.

This approach is powerful because the stereochemistry is set from the beginning. However, it may require numerous steps of protecting group manipulation to differentiate the various hydroxyl groups inherent in the carbohydrate starting material.

Pathway B: A Conceptual Alternative using this compound

A hypothetical, though synthetically logical, alternative could start from this compound. This strategy would rely on asymmetric reactions to build the remaining stereocenters, rather than carrying them through from the start.

Aristeromycin_Pathway_B A (R)-5-Oxotetrahydrofuran- 2-carboxylic acid B Functionalized Cyclopentanone A->B Ring Transformation C Stereoselective Reductions & Additions B->C D (-)-Aristeromycin C->D Final Steps

Caption: Conceptual synthetic strategy using an alternative building block.

Performance Comparison:
MetricPathway A (Carbohydrate-based)Pathway B (Glutamic Acid-based)Rationale & Justification
Starting Material Cost Moderate to HighLowL- and D-Glutamic acid are commodity chemicals, generally cheaper than purified sugar derivatives like D-ribonic acid γ-lactone.
Stereochemical Control Innate (Chiral Pool)Induced (Asymmetric Synthesis)Pathway A relies on the inherent chirality of the starting material. Pathway B would require carefully optimized asymmetric reactions (e.g., hydrogenations, epoxidations) to set the stereocenters, which can be challenging to develop.
Step Count Potentially HigherPotentially LowerPathway A often involves extensive protecting group chemistry, adding steps. Pathway B could be more convergent, but the key stereocenter-introducing steps may be complex.
Flexibility for Analogs LowerHigherModifying the substitution pattern in Pathway B might be as simple as changing a reagent in an addition step. In Pathway A, creating analogs with different stereochemistry would require starting from a different sugar, which may not be readily available.

Case Study: Amide Bond Formation in Drug Discovery

A common transformation for these building blocks is the formation of an amide bond, coupling the lactone's carboxylic acid with an amine. This is a key step in creating a wide array of pharmacologically active molecules. Here, the reactivity and handling properties of the building block are paramount.

Experimental Protocol: General Amide Coupling

This protocol outlines a standard procedure for coupling a chiral lactone carboxylic acid with a representative amine using EDC (a common water-soluble carbodiimide) and HOBt (a coupling additive that minimizes side reactions and racemization).[7]

Workflow Diagram:

Amide_Coupling_Workflow cluster_0 Activation cluster_1 Coupling A Carboxylic Acid (e.g., (S)-Lactone) B EDC / HOBt in DMF C Active Ester Intermediate B->C Forms in situ D Amine (R-NH2) + Base (e.g., DIPEA) C->D E Amide Product D->E Nucleophilic Attack

Caption: General workflow for EDC/HOBt mediated amide coupling.

Materials:

  • (S)-5-Oxotetrahydrofuran-2-carboxylic acid (1.0 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)

  • Hydroxybenzotriazole (HOBt) (0.1 - 1.0 equiv)

  • Primary or Secondary Amine (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolution: Dissolve the (S)-lactone carboxylic acid (1.0 equiv) in anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon).

  • Pre-activation: Add HOBt (0.1 equiv) and EDC (1.2 equiv) to the solution. Stir at room temperature for 15-30 minutes. Causality Note: HOBt reacts with the O-acylisourea intermediate formed from the carboxylic acid and EDC. This forms an active HOBt ester, which is less prone to racemization and side reactions than the O-acylisourea itself.

  • Amine Addition: In a separate flask, dissolve the amine (1.1 equiv) in DMF and add DIPEA (3.0 equiv). Add this solution to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature for 5-24 hours. Monitor the reaction by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., EtOAc). Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Comparative Insights: When comparing alternatives in this context, the key performance indicator is often the "coupling efficiency." This is a measure of yield and purity, which can be affected by the steric hindrance around the carboxylic acid. For example, a more substituted lactone might require longer reaction times, higher temperatures, or more potent coupling reagents (like HATU) to achieve comparable yields to the unsubstituted (R/S)-5-Oxotetrahydrofuran-2-carboxylic acid.[7] Any experimental comparison should hold the amine, coupling reagents, and conditions constant, varying only the lactone building block to obtain directly comparable yield and purity data.

Final Assessment and Future Directions

The choice of a chiral building block is a nuanced decision that balances cost, availability, synthetic efficiency, and the ultimate goal of the research program.

  • For direct, cost-effective synthesis where the C2-carboxy-γ-butyrolactone scaffold is required, (R)- and (S)-5-Oxotetrahydrofuran-2-carboxylic acid derived from glutamic acid remain the undisputed champions due to their provenance in the chiral pool.

  • For syntheses requiring pre-installed functionality at other positions, alternatives like pantolactone or hydroxy-lactones from carbohydrates offer strategic advantages by reducing the need for post-modification functionalization.

  • In the context of medicinal chemistry and analog synthesis, the flexibility offered by simpler, more readily modifiable synthons can outweigh the initial step-count advantage of a more complex, natural-product-derived building block.

The future of chiral building block synthesis will likely involve an increasing reliance on biocatalysis and chemoenzymatic routes.[8][9] These methods promise to deliver novel, highly functionalized, and enantiopure lactones from inexpensive feedstocks, further expanding the toolbox available to the synthetic chemist and blurring the lines between traditional chiral pool synthesis and de novo asymmetric synthesis.

References

  • Wolfe, M., Borcherding, D., & Borchardt, R. (1989). A 9-step enantiospecific synthesis of (-)-aristeromycin from D-ribonic acid γ-lactone. Tetrahedron Letters. [URL not available in search results]
  • Park, O. J., et al. (Year not specified).
  • (2020). A novel route to a chiral building block for the preparation of cyclopentenyl carbocyclic nucleosides. Synthesis and anticancer activity of enantiomeric neplanocins A. RSC Publishing. [Link]
  • Taber, D. F. (2017). The Raghavan Synthesis of Brefeldin A. Organic Chemistry Portal. [Link]
  • Yang, Z., et al. (2001). Enantioselective total synthesis of (+)-brefeldin A and 7-epi-brefeldin A. PubMed. [Link]
  • Request PDF. (2025). Recent Advances in Carbocyclic Nucleosides: Synthesis and Biological Activity.
  • ACS Publications. (2022). Artificial biocatalytic cascades for the enantiocomplementary synthesis of 3-hydroxy-γ-butyrolactones. Green Chemistry (RSC Publishing). [Link]
  • Concellón, J. M., Riego, E., & Bernad, P. L. (2002). Synthesis of different chiral amino gamma-butyrolactones and amino gamma-butenolides. PubMed. [Link]
  • Trost, B. M., & Toste, F. D. (1999). A Catalytic Enantioselective Synthesis of (-)-Aristeromycin and (-)-Neplanocin A. Journal of the American Chemical Society. [URL not available in search results]
  • Kroutil, W., et al. (2013). Biocatalytic synthesis of lactones and lactams. PMC - NIH. [Link]
  • Schmidt, T., et al. (2021). Concise Synthesis of Both Enantiomers of Pilocarpine. MDPI. [Link]
  • Request PDF. (2025). Synthetic Approaches Towards Structurally Diverse γ-Butyrolactone Natural Product-Like Compounds.
  • Schmidt, T., et al. (2021). Concise Synthesis of Both Enantiomers of Pilocarpine. PubMed. [Link]
  • Wang, S. M., et al. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. The Royal Society of Chemistry. [Link]
  • Request PDF. (2025). Chiral Synthesis of Carbocyclic Nucleoside Analogs from Noncarbohydrate Precursors.
  • ResearchGate. (2025). Synthesis of all four diastereoisomers of chiral γ‐butyrolactone 1.
  • Zhang, Y., et al. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. NIH. [Link]
  • Ohno, M. (1985). Creation of novel chiral synthons with enzymes: application to enantioselective synthesis of antibiotics. PubMed. [Link]
  • Scribd. (n.d.). Stereoselective Synthesis of Pilocarpine. Scribd. [Link]
  • Yang, Z., et al. (2008). Total synthesis of (+)-brefeldin A. PubMed. [Link]
  • Wikipedia. (n.d.). Brefeldin A. Wikipedia. [Link]
  • Borchardt, R. T., et al. (1990). Enantiospecific Syntheses of Aristeromycin and Neplanocin A. ElectronicsAndBooks. [Link]
  • ACS Omega. (2019). trans-Diastereoselective Syntheses of γ-Lactones by Visible Light-Iodine-Mediated Carboesterification of Alkenes.
  • ResearchGate. (2025). Catalytic, Enantioselective Syntheses of β-Lactones—Versatile Synthetic Building Blocks in Organic Chemistry.
  • PubMed Central. (2021). Concise Synthesis of Both Enantiomers of Pilocarpine. NIH. [Link]
  • Yokoyama, K., et al. (2016). Five-Membered Cyclitol Phosphate Formation by a myo-Inositol Phosphate Synthase Orthologue in the Biosynthesis of the Carbocyclic Nucleoside Antibiotic Aristeromycin. PubMed. [Link]
  • Marinescu, L., et al. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. PMC - NIH. [Link]
  • Marinescu, L., et al. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. PubMed. [Link]
  • ResearchGate. (2025). (PDF) Concise Synthesis of Both Enantiomers of Pilocarpine.
  • NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
  • SciELO. (n.d.). Highly Stereoselective Synthesis of New γ-Lactone Subunits Synthetic Studies toward (−)-Cleistenolide. SciELO. [Link]
  • ProQuest. (n.d.).
  • ResearchGate. (n.d.). Retrosynthetic analysis of PGF2α according to Corey′s synthesis, with the use of an organocatalytic Baeyer‐Villiger oxidation as the key step.
  • Semantic Scholar. (1990). Total Synthesis of (-)-Aristeromycin. Semantic Scholar. [Link]
  • PubMed Central. (2025). Enantioselective lactonization catalyzed by chiral N-heterocyclic carbenes enables access to inherently chiral eight-membered lactones. NIH. [Link]
  • MDPI. (n.d.).
  • NIH. (n.d.). A concise access to bridged[4][4][5] bicyclic lactones with a quaternary stereocenter via stereospecific hydroformylation.
  • NIH. (2018). Recent Synthesis and Discovery of Brefeldin A Analogs. PMC - NIH. [Link]
  • RSC Publishing. (2020). Pot and time economies in the total synthesis of Corey lactone. Chemical Science. [Link]
  • ResearchGate. (n.d.). Stereoselective synthesis of optically pure γ‐ and δ‐lactones.
  • ResearchGate. (n.d.). Corey's synthetic route of the Corey lactone.

Sources

cost-benefit analysis of different synthetic pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Cost-Benefit Analysis of Synthetic Pathways for Drug Development Professionals

As Senior Application Scientists, we understand that the selection of a synthetic pathway is a pivotal decision in the lifecycle of a drug, profoundly influencing everything from preclinical feasibility to commercial viability and environmental footprint. This guide provides a comprehensive framework for conducting a rigorous cost-benefit analysis of different synthetic routes. We will move beyond simplistic yield comparisons to embrace a holistic evaluation, integrating economic, environmental, efficiency, and scalability metrics. This document is designed for researchers, chemists, and drug development professionals to make data-driven, strategic decisions in pathway selection.

The Modern Imperative for Pathway Evaluation

In today's pharmaceutical landscape, the "best" synthetic route is not merely the one with the highest yield. It is the one that demonstrates a superior balance of economic feasibility, environmental responsibility, safety, and scalability. A thorough cost-benefit analysis early in development can prevent costly process changes and delays in later stages. This analysis hinges on a suite of quantitative metrics that provide a standardized basis for comparison.[1][2]

Core Metrics for a Holistic Synthetic Pathway Analysis

A robust analysis requires a multi-faceted approach, employing a combination of well-established green chemistry metrics and process efficiency indicators.[3]

Efficiency and Waste Metrics

These metrics provide a quantitative measure of how efficiently reactants are converted into the final product and the amount of waste generated.

  • Atom Economy (AE): A theoretical measure of the efficiency of a reaction, calculating the proportion of reactant atoms incorporated into the desired product.[3][4][5] While a useful starting point, it assumes 100% yield and stoichiometric loading, thus only reflecting the inherent efficiency of the reaction design.[4]

  • Environmental Factor (E-Factor): A simple and powerful metric, the E-Factor relates the total mass of waste produced to the mass of the product.[3][6] Lower E-Factors signify less waste and a more sustainable process. The pharmaceutical industry has historically had very high E-Factors, often generating 5-100 times more waste than product.[5]

  • Process Mass Intensity (PMI): Considered a more holistic metric, PMI is the ratio of the total mass of all materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final active pharmaceutical ingredient (API) produced.[2][3][4] The ACS Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR) has identified PMI as the key mass-related green chemistry metric for evaluating the overall "greenness" of a process.[2][4]

Economic Metrics
  • Cost of Goods (COGs): This encompasses all direct costs associated with producing the API, including raw materials, solvents, catalysts, energy, labor, and waste disposal. A detailed COGs analysis is crucial for determining the commercial viability of a synthetic route.

  • Catalyst Cost and Turnover Number (TON): For catalytic reactions, the cost of the catalyst (especially if it involves precious metals) and its efficiency (TON) are critical economic drivers. High catalyst loading or low turnover can render a process economically unfeasible, despite high yields.

Process and Scalability Metrics
  • Overall Yield: The cumulative yield across all steps of a synthesis. This is a primary driver of cost and material efficiency.

  • Step Count & Convergence: The number of individual reaction steps directly impacts time, resources, and overall yield. Convergent syntheses, where different fragments of the molecule are prepared separately and then combined, are often more efficient for complex molecules than linear syntheses.[7]

  • Cycle Time: The total time required to complete one batch of the process, including reaction, work-up, and purification. Shorter cycle times increase throughput and reduce operational costs.

The logical flow for conducting a comprehensive cost-benefit analysis can be visualized as follows:

Cost_Benefit_Analysis_Workflow start Identify Potential Synthetic Routes data_collection Gather Data: - Raw Material Costs - Reaction Conditions - Yields & Purity - Waste Streams start->data_collection calc_metrics Calculate Key Metrics: - PMI, E-Factor, AE - Overall Yield - COGs Estimation data_collection->calc_metrics assess_scalability Assess Scalability & Safety: - Process Hazards - Equipment Needs - Purification Challenges data_collection->assess_scalability compare_routes Comparative Analysis: Weigh Metrics Across All Routes calc_metrics->compare_routes assess_scalability->compare_routes decision Select Optimal Pathway compare_routes->decision invis1 invis2

Caption: A structured workflow for the systematic cost-benefit analysis of synthetic pathways.

Comparative Analysis of Dominant Synthetic Strategies

The choice of overarching synthetic strategy has profound implications for the final analysis. Here, we compare several key paradigms.

Linear vs. Convergent Synthesis

The architecture of a synthetic route dramatically affects its overall efficiency. A linear synthesis involves a sequential chain of reactions, while a convergent synthesis prepares key fragments independently before their final assembly.

Linear_vs_Convergent cluster_0 Linear Synthesis cluster_1 Convergent Synthesis A A B B A->B C C B->C D D C->D Target_L Target D->Target_L caption_l Overall Yield = 0.8 * 0.8 * 0.8 * 0.8 = 41% E E F F E->F Target_C Target F->Target_C G G H H G->H H->Target_C I I J J I->J J->Target_C caption_c Overall Yield (longest path) = 0.8 * 0.8 = 64%

Caption: Convergent synthesis often leads to higher overall yields as yield losses occur in parallel, shorter sequences.

The primary advantage of a convergent approach is the mitigation of cumulative yield loss. In a long linear sequence, even with high yields per step (e.g., 80%), the overall yield diminishes exponentially. A convergent route preserves materials and resources by only combining high-value intermediates in the final steps.[7]

Chemical Synthesis vs. Biocatalysis

The use of enzymes (biocatalysis) as catalysts has emerged as a powerful alternative to traditional chemical methods.[8] This approach often provides significant advantages in selectivity and sustainability.[1][9]

  • Selectivity: Enzymes often exhibit exquisite chemo-, regio-, and stereoselectivity, which can eliminate the need for cumbersome protection/deprotection steps and chiral resolutions, shortening the synthetic route.[9][10]

  • Reaction Conditions: Biocatalytic processes typically run in aqueous media under mild conditions (ambient temperature and pressure), reducing energy consumption and improving safety.[1]

  • Environmental Impact: The use of biodegradable catalysts (enzymes) and the reduction of organic solvent use often lead to significantly lower PMI and a better environmental profile.[11]

  • Cost & Scalability: While the initial cost of an engineered enzyme can be high, its efficiency and the ability to operate in standard fermentation equipment can make the overall process highly cost-effective and scalable.[10][12]

A review of over 130 API syntheses highlighted that biocatalytic key steps often lead to shorter, more efficient, and more sustainable routes compared to purely chemical protocols.[8][9]

Case Study: Redesign of the TAK-954 Synthesis

A compelling real-world example is the development of a second-generation process for the API TAK-954 by Takeda Pharmaceuticals.[13] This case study vividly illustrates the benefits of applying green chemistry principles to pathway design.

The first-generation process was a 6-step synthesis utilizing five different organic solvents. The second-generation route was redesigned to be performed almost entirely in water, leveraging a surfactant to manage the solubility of organic intermediates.

Data Comparison: TAK-954 Generation 1 vs. Generation 2

MetricGeneration 1 (Solvent-Based)Generation 2 (Water-Based)Benefit of Gen 2
Overall Yield 35%56%60% Improvement
Process Mass Intensity (PMI) 350 kg/kg API81 kg/kg API77% Reduction
Organic Solvent Use HighMinimal94% Reduction
Water Use ModerateLower48% Reduction
Synthetic Steps 6 steps, 6 isolations3 telescoped steps, fewer isolationsIncreased Efficiency

Data sourced from the Takeda Pharmaceuticals case study.[13]

Key Strategic Changes:

  • Solvent Replacement: The primary driver of improvement was replacing organic solvents with water, facilitated by the use of a surfactant (TPGS-750-M).[13] This dramatically lowered the PMI and improved the process's environmental and safety profile.

  • Route Efficiency: The second-generation route eliminated an inefficient Boc-protection/deprotection sequence by introducing a key fragment with the desired moiety already in place.[13]

  • Telescoped Reactions: The new route combined three synthetic steps into a single "telescoped" sequence without intermediate isolations, made possible by the common aqueous medium. This significantly reduced cycle time and waste from work-ups.[13]

This case study demonstrates that a fundamental shift in synthetic strategy—in this case, from organic solvent-based chemistry to aqueous chemistry—can lead to disruptive improvements across all key metrics.

Experimental Protocols for Pathway Validation

Trustworthy comparison requires robust and reproducible data. The following are standardized protocols for determining two of the most critical experimental data points: yield and purity.

Protocol: Determination of Isolated Yield

Objective: To accurately determine the mass of the purified product obtained from a reaction.

Methodology:

  • Reaction Work-up: Following reaction completion (monitored by TLC, LC-MS, or NMR), quench the reaction appropriately.

  • Extraction & Washing: Perform the necessary aqueous/organic extractions to isolate the crude product. Wash the organic layer to remove impurities.

  • Drying: Dry the organic layer over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and rinse the drying agent with a small amount of fresh solvent.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. It is critical to ensure all solvent is removed. Place the flask under high vacuum for at least one hour to remove residual solvent traces.

  • Purification: Purify the crude product using the most appropriate technique (e.g., flash column chromatography, recrystallization, or distillation).

  • Final Drying: Combine all fractions containing the pure product (as determined by TLC or HPLC) and remove the solvent under reduced pressure. Place the purified product under high vacuum until a constant weight is achieved.

  • Mass Determination: Weigh the pure, dry product on a calibrated analytical balance.

  • Calculation:

    • Calculate the theoretical yield (in grams) based on the molar amount of the limiting reagent.

    • Percent Yield = (Actual Mass of Product / Theoretical Yield) * 100%

Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the isolated product as a percentage of the total peak area.

Methodology:

  • Sample Preparation: Accurately prepare a stock solution of the isolated product in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). Ensure the sample is fully dissolved. Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Instrument Setup:

    • Column: Select an appropriate reverse-phase column (e.g., C18, 5 µm particle size, 4.6 x 250 mm).

    • Mobile Phase: Prepare a suitable mobile phase (e.g., a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid or formic acid).

    • Flow Rate: Set a typical flow rate (e.g., 1.0 mL/min).

    • Detector: Set the UV detector to a wavelength where the analyte has maximum absorbance. If the analyte lacks a strong chromophore, an alternative detector like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) may be required.

    • Injection Volume: Set the injection volume (e.g., 10 µL).

  • Analysis:

    • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject the sample onto the column.

    • Run the gradient method for a sufficient time to ensure all components have eluted.

  • Data Processing:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the area of the main product peak and the total area of all peaks.

    • % Purity = (Area of Product Peak / Total Area of All Peaks) * 100%

Conclusion and Future Outlook

The systematic, data-driven analysis of synthetic pathways is no longer an academic exercise but a critical component of modern drug development. By moving beyond yield and embracing a holistic suite of metrics including PMI, E-Factor, and COGs, organizations can de-risk their development programs, reduce environmental impact, and build more efficient, sustainable manufacturing processes.[2][14] The increasing adoption of enabling technologies like biocatalysis and flow chemistry will continue to provide opportunities for disruptive innovation in API synthesis.[12][15] The challenge for scientists is to apply the rigorous analytical framework described here to identify and champion these superior synthetic strategies from the earliest stages of discovery.

References

  • cost-benefit analysis of chemical synthesis versus bioc
  • Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods.
  • A Comparative Cost-Benefit Analysis of Synthetic Routes to (2r)-2-(3,4-Dichlorophenyl)oxirane. Benchchem.
  • Case Study: Synthesis of an Active Pharmaceutical Ingredient in W
  • METRICS - Green Chemistry Toolkit.
  • Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Bioc
  • Selection of cost-effective yet chemically diverse pathways from the networks of computer-gener
  • Stages of selecting cost-effective yet diverse pathways
  • Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis.
  • Integrated Approach of Life Cycle Assessment and Experimental Design in the Study of a Model Organic Reaction: New Perspectives in Renewable Vanillin-Derived Chemicals. MDPI.
  • The E Factor and Process Mass Intensity. Semantic Scholar.
  • Case Studies Illustrating a Science and Risk-Based Approach to Ensuring Drug Quality When Using Enzymes in the Manufacture of Active Pharmaceuticals Ingredients for Oral Dosage Form.
  • Using Data Analysis To Evaluate and Compare Chemical Syntheses.
  • Environmental and socio-economic impacts of green chemistry-a review.
  • Green chemistry metrics for organic synthetic chemistry. OuluREPO.
  • Case Studies Illustrating a Science and Risk-Based Approach to Ensuring Drug Quality When Using Enzymes in the Manufacture of Ac. Almac.
  • Process Mass Intensity (PMI). ACSGCIPR.
  • The Role of Custom Synthesis in Cost-effective Drug Production. Reachem.
  • Environmental impact assessment induced by an industrial unit of basic chemical organic compounds synthesis using the alternative method of global pollution index.
  • Predicting the price of molecules using their predicted synthetic p
  • Green chemistry for chemical synthesis. PNAS.
  • Design Guidance for Chemical Processes Using Environmental and Economic Assessments.
  • Measuring the efficiency of synthetic routes and transformations using vectors derived from similarity and complexity. Chemical Science (RSC Publishing).

Sources

comparing the reactivity of lactone vs open-chain hydroxy acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of Lactones and Open-Chain Hydroxy Acids for Pharmaceutical and Chemical Research

As a Senior Application Scientist, my experience in physical organic chemistry and reaction kinetics has repeatedly highlighted a fundamental yet crucial area of inquiry: the reactivity differences between cyclic esters (lactones) and their acyclic counterparts, open-chain hydroxy acids. This is not merely an academic exercise. For researchers in drug development, understanding this relationship is paramount, as many active pharmaceutical ingredients (APIs) are hydroxy acids delivered as more stable, bioavailable lactone prodrugs. The rate and extent of the lactone's conversion to the active acid form in vivo is a critical determinant of a drug's efficacy and pharmacokinetic profile.[1][2]

This guide provides an in-depth, objective comparison of the reactivity of these two compound classes. We will move beyond simple definitions to explore the thermodynamic driving forces and kinetic factors that govern their behavior, supported by experimental data and detailed protocols for your own investigations.

The Fundamental Equilibrium: A Tale of Two Forces

At its core, the relationship between a lactone and a hydroxy acid is a dynamic equilibrium between an intramolecular esterification (lactonization) and a ring-opening hydrolysis.

Caption: The reversible equilibrium between a hydroxy acid and its lactone.

The position of this equilibrium is dictated by a delicate balance of thermodynamic and kinetic factors, which differ significantly from the intermolecular esterification of a separate carboxylic acid and alcohol.

Thermodynamic Drivers: Enthalpy vs. Entropy

The spontaneity of a reaction (lactonization or hydrolysis) is governed by the Gibbs free energy change (ΔG° = ΔH° - TΔS°). Both enthalpy (ΔH°) and entropy (ΔS°) play pivotal roles.

Enthalpy (ΔH°): The Role of Ring Strain

The primary enthalpic consideration in lactonization is the ring strain of the resulting cyclic ester.

  • Favorable Rings (γ- and δ-Lactones): 4-hydroxybutanoic acid and 5-hydroxypentanoic acid spontaneously and almost completely cyclize to form stable five- and six-membered rings (γ-butyrolactone and δ-valerolactone, respectively).[3] While these rings do have some inherent strain compared to an acyclic ester (which can adopt a more stable trans conformation), the entropic advantage of cyclization overwhelmingly favors lactone formation.[3][4]

  • Strained Rings (β-Lactones): The formation of four-membered β-lactones from 3-hydroxypropanoic acids is enthalpically very unfavorable due to significant angle strain.[3] Consequently, these hydroxy acids are more likely to undergo intermolecular dimerization or polymerization.

  • Large Rings (>7 members): Macrocyclic lactones are not particularly strained. However, their formation is slow due to the low probability of the chain ends meeting.[3]

Entropy (ΔS°): The Intramolecular Advantage

Entropy is where the most significant thermodynamic difference lies.

  • Lactonization (Intramolecular): The cyclization of one hydroxy acid molecule is entropically favorable compared to bringing two separate molecules (an acid and an alcohol) together for an intermolecular esterification. This concept, known as "effective molarity," describes the high localized concentration of the hydroxyl group nucleophile in the vicinity of the carboxylic acid electrophile.

  • Hydrolysis: The hydrolysis of a lactone produces a single product (the hydroxy acid). In contrast, the hydrolysis of an open-chain ester produces two products (a carboxylic acid and an alcohol). This makes the hydrolysis of a lactone entropically less favorable than that of its acyclic counterpart, shifting the equilibrium toward the cyclic form more than one might expect.[5]

Reaction TypeReactantsProductsEntropy Change (ΔS°)Thermodynamic Implication
Lactonization 1 (Hydroxy Acid)1 (Lactone) + H₂OFavorable (relative to intermolecular)Promotes cyclization for stable rings (γ, δ)[3]
Intermolecular Esterification 2 (Acid + Alcohol)1 (Ester) + H₂OLess FavorableRequires conditions to drive reaction (e.g., removing water)[3]
Lactone Hydrolysis 1 (Lactone) + H₂O1 (Hydroxy Acid)Less FavorableEquilibrium constant for hydrolysis is lower than for acyclic esters[5]
Acyclic Ester Hydrolysis 1 (Ester) + H₂O2 (Acid + Alcohol)More FavorableEquilibrium favors products more strongly than lactone hydrolysis[5]
Table 1. Thermodynamic comparison of intramolecular (lactone) vs. intermolecular (open-chain) reactions.

Kinetic Factors: The Speed of Reaction

While thermodynamics predicts the equilibrium position, kinetics determines how fast that equilibrium is reached. Lactones are generally more reactive electrophiles than their open-chain ester analogues.[4][6]

Key Factors Influencing Reactivity:
  • Ring Strain: Highly strained rings, such as β-lactones, undergo hydrolysis much faster than less strained rings because the reaction relieves this strain. The reactivity of β-propiolactone is significantly higher than that of γ-butyrolactone.[6]

  • Conformation: Lactones are constrained to a cis ester conformation, which is generally less stable and more sterically hindered than the preferred trans conformation of open-chain esters. This inherent instability contributes to the higher reactivity of lactones toward nucleophilic attack.[4]

  • pH and Catalysis:

    • Acidic Conditions: Acid catalyzes both the forward (lactonization) and reverse (hydrolysis) reactions, allowing the system to reach equilibrium.[4][7] The mechanism typically involves protonation of the carbonyl oxygen, activating the carbon for nucleophilic attack (A_AC_2 mechanism).[8]

    • Basic Conditions: Base-catalyzed hydrolysis (saponification) is effectively irreversible. The hydroxide ion attacks the carbonyl carbon, and subsequent deprotonation of the resulting carboxylic acid to a carboxylate anion prevents the reverse reaction.[2]

    • Neutral Conditions: Hydrolysis still occurs, though often more slowly than under acidic or basic conditions. The behavior of lactones in neutral water is a good indicator of their intrinsic electrophilicity.[6]

G cluster_0 Lactone Reactivity cluster_1 Open-Chain Ester Reactivity Lactone Lactone TS_L Tetrahedral Intermediate Lactone->TS_L Ester Open-Chain Ester Note1 Higher Reactivity due to: - Ring Strain - cis Conformation Lactone->Note1 Prod_L Hydroxy Acid TS_L->Prod_L TS_E Tetrahedral Intermediate Ester->TS_E Note2 Lower Reactivity due to: - Stable trans Conformation - Less Strain Ester->Note2 Prod_E Acid + Alcohol TS_E->Prod_E

Caption: Kinetic comparison of lactone vs. open-chain ester hydrolysis.

Experimental Protocols for Comparative Analysis

To translate these principles into practice, robust analytical methods are required. The following protocols provide a framework for quantitatively comparing the reactivity of a lactone and an open-chain hydroxy acid.

Protocol 1: Comparative Hydrolysis Rate by HPLC

This method allows for the precise measurement of hydrolysis kinetics under controlled pH conditions.

Objective: To determine the pseudo-first-order rate constants (k_obs) for the hydrolysis of γ-butyrolactone versus a comparable acyclic ester, ethyl butyrate, under acidic and basic conditions.

Methodology:

  • Preparation of Stock Solutions: Prepare 10 mM stock solutions of γ-butyrolactone and ethyl butyrate in acetonitrile.

  • Preparation of Reaction Buffers:

    • Acidic: 0.01 M HCl in water (pH 2.0).

    • Basic: 0.01 M NaOH in water (pH 12.0).

    • Neutral: HPLC-grade water (pH ~7.0).

    • Maintain all buffers at a constant temperature (e.g., 37°C) in a water bath.

  • Reaction Initiation: To initiate the reaction, add 100 µL of a stock solution to 9.9 mL of the pre-warmed reaction buffer in a sealed vial. This gives a starting concentration of 100 µM. Start a timer immediately.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw a 500 µL aliquot from the reaction vial.

  • Quenching: Immediately quench the reaction by adding the aliquot to a vial containing 500 µL of a quenching solution (e.g., 0.1 M phosphate buffer at pH 7.0) to neutralize the acid or base and halt further hydrolysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of acetonitrile and water with 0.1% formic acid, adjusted to achieve good separation of the ester/lactone from the acid product.

    • Detection: UV detector at 210 nm.

    • Inject the quenched samples and quantify the peak area of the remaining starting material.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the starting material (ln[C]) versus time.

    • The slope of the resulting line is equal to -k_obs.

    • Compare the k_obs values for the lactone and the open-chain ester at each pH.

Self-Validation and Causality:

  • Why HPLC? HPLC provides the specificity and sensitivity to separate and quantify the reactant from its product, which is essential for accurate kinetic analysis.[1]

  • Why Quench? Quenching ensures that the reaction is stopped at the precise sampling time, preventing artifactual degradation during sample handling and analysis.

  • Controls: A t=0 sample confirms the initial concentration. Running the reaction in neutral water serves as a baseline for stability.

Protocol 2: Monitoring Lactonization Equilibrium by ¹³C NMR

This protocol allows for direct observation of the equilibrium between the open-chain and cyclic forms.

Objective: To determine the equilibrium constant (K_L) for the lactonization of 4-hydroxybutanoic acid.

Methodology:

  • Sample Preparation: Prepare a solution of sodium 4-hydroxybutanoate in D₂O.

  • pH Adjustment: Adjust the pD of the solution to an acidic value (e.g., pD ~2.0) using DCl to catalyze the lactonization.

  • NMR Acquisition:

    • Place the NMR tube in a spectrometer set to a constant temperature (e.g., 298 K).

    • Acquire quantitative ¹³C NMR spectra at regular intervals until no further changes in the spectra are observed, indicating that equilibrium has been reached.

  • Spectral Analysis:

    • Identify the distinct carbonyl carbon signals for the open-chain carboxylic acid and the lactone. These will have different chemical shifts.[9]

    • Integrate the peak areas for these two signals. The ratio of the integrals is proportional to the molar ratio of the two species at equilibrium.

  • Calculation: Calculate the lactonization constant, K_L = [Lactone] / [Hydroxy Acid].

Self-Validation and Causality:

  • Why ¹³C NMR? The carbonyl carbons of the acid and lactone are in very different electronic environments, leading to well-resolved signals in the ¹³C spectrum, making quantification straightforward.[9][10]

  • Why D₂O and DCl? Using a deuterated solvent and acid prevents a large proton signal from overwhelming the spectrum and allows for locking and shimming.

  • Equilibrium Confirmation: Taking multiple spectra over time ensures that the final measurement represents the true thermodynamic equilibrium, not an intermediate kinetic state.

Implications in Drug Development and Synthesis

The distinct reactivity profiles of lactones and hydroxy acids have profound implications:

  • Prodrug Design: Many drugs containing a carboxylic acid functional group are administered as lactone prodrugs to improve properties like membrane permeability (lactones are more lipophilic and less polar than hydroxy acids) and stability.[1][11] The rate of hydrolysis in vivo to the active acid is a critical parameter that must be optimized. A lactone that hydrolyzes too quickly may not reach the target site, while one that hydrolyzes too slowly will have poor efficacy.

  • Formulation Science: The pH-dependent stability of the lactone-hydroxy acid equilibrium is a key consideration in liquid formulations.[2] Buffering a formulation to a pH where the lactone is stable is essential to ensure shelf-life and proper dosage. For example, below pH 6, an equilibrium favoring the hydroxyacid is often established, while above pH 6, the equilibrium can shift to greatly favor the hydroxyacid.[1]

  • Organic Synthesis: The spontaneous formation of stable γ- and δ-lactones is a powerful tool in synthetic chemistry, allowing for the protection of two functional groups in a single step or for directing the stereochemistry of subsequent reactions.[12][13] Conversely, preventing lactonization is necessary when the open-chain form is the desired product.

Conclusion

The reactivity of a lactone is fundamentally governed by its nature as an intramolecular ester. Compared to an open-chain hydroxy acid system, the lactone is both the product of an entropically favored cyclization and a kinetically more reactive electrophile due to ring strain and conformational constraints. The equilibrium between these two forms is a dynamic, pH-sensitive process. For researchers in the pharmaceutical and chemical sciences, a thorough understanding of these thermodynamic and kinetic principles is not just beneficial—it is essential for the rational design of molecules, medicines, and materials.

References

  • Szabó, Z., & Kégl, T. (2018).
  • Wardle, G. (2022). Hydroxy Acids and Factors Affecting Their Performance. Gay Wardle Skin Institute. [Link]
  • Pérez-Prior, M. T., et al. (2005).
  • Zhang, Z., et al. (2013). Lactonization and protonation of gluconic acid: a thermodynamic and kinetic study by potentiometry, nmr and esi-ms. eScholarship, University of California. [Link]
  • Kapar, S., & Ford, L. (2020).
  • Michigan State University Department of Chemistry.
  • Ribeiro da Silva, M. A. V., et al. (2021).
  • Tang, S. C., & Yang, J. H. (2018). Dual Effects of Alpha-Hydroxy Acids on the Skin. PMC, NIH. [Link]
  • Georgieva, M., & Tsvetanov, C. (2019). Synthesis and cleavage of lactones and thiolactones. Applications in organic synthesis. A review.
  • Zhang, Z., et al. (2013). Lactonization and Protonation of Gluconic Acid: A Thermodynamic and Kinetic Study by Potentiometry, NMR and ESI-MS.
  • Wikipedia contributors. (2023). γ-Butyrolactone. Wikipedia. [Link]
  • Schulz, S., & Hötling, S. (2015). The use of the lactone motif in chemical communication.
  • Sodupe, M., et al. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions.
  • Olsen, B. A., & Wirth, D. D. (1993). The interconversion kinetics, equilibrium, and solubilities of the lactone and hydroxyacid forms of the HMG-CoA reductase inhibitor, CI-981. PubMed. [Link]
  • Wikipedia contributors. (2023). Lactone. Wikipedia. [Link]
  • Organic Chemistry Portal. Lactone synthesis. Organic Chemistry Portal. [Link]
  • TutorChase. (n.d.).
  • LibreTexts. (2021). 8.8: Chemistry of Esters. LibreTexts Chemistry. [Link]
  • Sanchez, J., & McCormick, A. V. (1993). Intramolecular vs. Intermolecular Condensation Rates in the Acidic Polymerization of Octaethoxytrisiloxane.
  • Lee, M. F., et al. (2006).
  • Csomós, P., et al. (2006). DFT study on hydroxy acid-lactone interconversion of statins: The case of fluvastatin.

Sources

efficacy of (R)-5-Oxotetrahydrofuran-2-carboxylic acid in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Efficacy of (R)-5-Oxotetrahydrofuran-2-carboxylic Acid in Asymmetric Synthesis

Introduction: The Strategic Value of a Versatile Chiral Building Block

In the landscape of modern drug discovery and fine chemical manufacturing, the demand for enantiomerically pure compounds is paramount. The specific three-dimensional arrangement of a molecule can dictate its biological activity, with one enantiomer often being therapeutic while the other may be inert or even harmful.[1] This reality drives the need for robust and versatile chiral building blocks that can reliably introduce a desired stereocenter. This compound (CAS: 53558-93-3), a γ-lactone carboxylic acid, has emerged as a highly valuable intermediate in asymmetric synthesis.[1][2] Its bifunctional nature—a reactive carboxylic acid and a stable lactone ring—coupled with a defined (R)-stereocenter, makes it a powerful precursor for a diverse range of complex chiral molecules, including antiviral and antibacterial agents.[2] This guide provides a comparative analysis of its efficacy, supported by experimental data and protocols, to inform its application in research and development.

Physicochemical Properties

PropertyValueReference
CAS Number 53558-93-3[2][3]
Molecular Formula C₅H₆O₄[2]
Molecular Weight 130.10 g/mol [2]
Melting Point 69-74°C[2]
Appearance White to light yellow crystalline powder[4]

Core Application: Asymmetric Synthesis of Quaternary α-Aryl-γ-Lactones

One of the most powerful applications of chiral building blocks is in the synthesis of compounds with quaternary stereocenters, which are notoriously difficult to construct. This compound itself is often the target of asymmetric synthesis, which then serves as a starting point for more complex structures. A notable method involves the asymmetric oxidation of achiral 3-aryl-2-hydroxycyclopent-2-en-1-ones.

This transformation is typically achieved using a Sharpless-type asymmetric oxidation complex, such as Ti(Oi-Pr)₄/diethyl tartrate/t-BuOOH.[5][6] The choice of the diethyl tartrate enantiomer dictates the resulting stereochemistry of the product; (+)-diethyl tartrate yields the (R)-enantiomer of the lactone acid.[5] This method provides direct access to 2-aryl-5-oxotetrahydrofuran-2-carboxylic acids with high enantiomeric purity.

G caption Workflow for Asymmetric Synthesis.

Caption: Asymmetric oxidation workflow.

Performance Data and Substituent Effects

The efficacy of this asymmetric oxidation is sensitive to the electronic properties of the substituent on the aryl ring. Experimental data reveals a clear trend: electron-donating groups in the para position tend to increase the reaction yield but decrease the enantioselectivity.[6][7]

Aryl Substituent (X)Yield (%)Enantiomeric Excess (ee, %)
H3686
4-CH₃4284
4-i-Pr4282
4-OCH₃5270

Data synthesized from multiple sources describing the asymmetric oxidation of 3-aryl-2-hydroxycyclopent-2-en-1-ones.[5][6][7]

Causality Behind the Trend: The observed effect can be rationalized by considering the mechanism of the oxidative rearrangement. Electron-donating groups stabilize the carbocationic intermediate formed during the reaction, accelerating the overall rate and leading to higher yields. However, this increased reactivity can reduce the energy difference between the diastereomeric transition states controlled by the chiral catalyst, thus lowering the enantioselectivity. This trade-off is a critical consideration for researchers when designing a synthetic route.

Comparison with Alternative Chiral Building Blocks

The utility of this compound is best understood in comparison to other chiral synthons used for similar purposes.

Chiral Building BlockKey AdvantagesKey LimitationsTypical Application
This compound Bifunctional (lactone + acid) for orthogonal chemistry; stable crystalline solid.[2][4]Can require multi-step synthesis to access.Synthesis of quaternary lactones, substituted tetrahydrofurans, nucleoside analogues.[6][8]
(S)-γ-Valerolactone (from Levulinic Acid) Bio-based and readily available from biomass; high atom economy.[9]Monofunctional; introduction of further complexity requires ring-opening.Used as a green solvent and precursor for polymers and fuel additives.[9]
Chiral Glycidol Derivatives Highly strained epoxide ring allows for versatile nucleophilic opening with high regioselectivity.Can be volatile and less thermally stable.Synthesis of beta-blockers, chiral diols, and complex natural products.
Pyroglutamic Acid Readily available from glutamic acid; rigid bicyclic structure offers high stereocontrol.Less versatile for creating acyclic stereocenters without ring opening.Synthesis of conformationally constrained peptides and alkaloids.

G main (R)-5-Oxotetrahydrofuran- 2-carboxylic acid lactone lactone main->lactone Ring-opening/ re-lactonization thf thf main->thf Selective Reduction (e.g., BH₃·Me₂S, DIBALH) drug drug lactone->drug thf->drug caption Synthetic utility of the target compound.

Caption: Synthetic utility of the target compound.

Experimental Protocol: Asymmetric Synthesis of (R)-2-Phenyl-5-oxotetrahydrofuran-2-carboxylic Acid

This protocol is a representative example based on established literature methods.[5][6][7]

Self-Validation System: The protocol's trustworthiness is ensured by in-process controls. The enantiomeric excess (ee) is the primary validation metric, determined by chiral HPLC analysis of the final product. A successful reaction will yield the (R)-enantiomer as the major product with an ee of ≥85%.

Materials:

  • 3-Phenyl-2-hydroxycyclopent-2-en-1-one (1.0 equiv)

  • Titanium (IV) isopropoxide (Ti(Oi-Pr)₄) (2.0 equiv)

  • (+)-Diethyl L-tartrate ((+)-DET) (2.2 equiv)

  • tert-Butyl hydroperoxide (t-BuOOH), 5.5 M in decane (2.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous NaHCO₃

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Catalyst Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DCM. Cool the flask to -20°C in a cryocooler.

  • Add Ti(Oi-Pr)₄ (2.0 equiv) via syringe, followed by the dropwise addition of (+)-DET (2.2 equiv). Stir the resulting pale-yellow solution for 15 minutes at -20°C to pre-form the chiral complex.

    • Rationale: Pre-formation of the titanium-tartrate complex is crucial for achieving high enantioselectivity. The tartrate acts as a chiral ligand, creating a chiral environment around the titanium center.

  • Substrate Addition: Dissolve 3-phenyl-2-hydroxycyclopent-2-en-1-one (1.0 equiv) in anhydrous DCM and add it dropwise to the catalyst solution at -20°C.

  • Initiation of Oxidation: Add t-BuOOH (2.0 equiv) dropwise to the reaction mixture. The rate of addition should be controlled to maintain the internal temperature below -15°C.

    • Rationale:t-BuOOH is the terminal oxidant. Its slow addition prevents uncontrolled side reactions and ensures the catalytic cycle proceeds efficiently.

  • Reaction Monitoring: Stir the reaction at -20°C for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Separate the organic and aqueous layers. Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash with 1 M HCl, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield (R)-2-phenyl-5-oxotetrahydrofuran-2-carboxylic acid as a solid.

  • Validation: Determine the enantiomeric excess (ee) of the purified product using chiral High-Performance Liquid Chromatography (HPLC).

Conclusion

This compound stands as a potent and reliable chiral building block in the arsenal of the synthetic chemist. Its value is most pronounced in the construction of sterically demanding quaternary stereocenters, particularly in aryl-substituted γ-lactones. While its synthesis requires careful control of reaction conditions to maximize enantioselectivity, the resulting chiral synthon offers a stable and versatile platform for further elaboration into complex, high-value molecules like substituted tetrahydrofurans and pharmacologically active agents.[1][8] When compared to other building blocks, its bifunctionality provides a distinct advantage for strategic, multi-step syntheses. As the demand for enantiopure pharmaceuticals continues to grow, the strategic application of synthons like this compound will remain a cornerstone of efficient and effective asymmetric synthesis.

References

  • Jõgi, A., et al. (2006). Asymmetric Synthesis of 2-Aryl-5-oxotetrahydrofuran-2-carboxylic Acids. Synthesis, 2006(16), 2699-2702.
  • MySkinRecipes. (n.d.). (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic Acid.
  • Lopp, M., et al. (2006). Asymmetric Synthesis of 2Aryl5-oxotetrahydrofuran-2-carboxylic Acids. ResearchGate.
  • Bartók, M., & Felföldi, K. (2000). Asymmetric synthesis of alkyl 5-oxotetrahydrofuran-2-carboxylates by enantioselective hydrogenation of dialkyl 2-oxoglutarates over cinchona modified Pt/Al2O3 catalysts. Chemical Communications, (7), 555-556.
  • PubChem. (n.d.). 5-Oxo-2-tetrahydrofurancarboxylic acid. National Center for Biotechnology Information.
  • LookChem. (n.d.). (S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID.
  • Pesciaioli, F., et al. (2014). Synthesis of chiral γ-lactones by one-pot sequential enantioselective organocatalytic michael addition of boronic acids and diastereoselective intramolecular passerini reaction. The Journal of Organic Chemistry, 79(22), 10881-9.
  • Kanger, T., et al. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ARKIVOC, 2009(14), 39-52.
  • Li, W., et al. (2020). Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters. Chemical Communications, 56(68), 9835-9838.
  • Samaroo, D., et al. (2020). Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. ResearchGate.
  • Murakami, H., et al. (2021). Novel Aza-Michael Addition-Asymmetric Protonation to α,β-Unsaturated Carboxylic Acids with Chiral Thiourea-Boronic Acid Hybrid Catalysts. Asian Journal of Organic Chemistry, 10(5), 1097-1101.
  • Gîrbea, G., et al. (2024). Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential. Molecules, 29(5), 1108.

Sources

A Comparative Guide to the Bioactive Applications of 5-Oxotetrahydrofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 5-oxotetrahydrofuran, commonly known as a γ-butyrolactone, is a core structural motif found in a vast number of natural products and synthetically derived compounds.[1][2] This five-membered lactone ring is not merely a stable heterocyclic scaffold but a dynamic pharmacophore that has been extensively explored in medicinal chemistry and drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

This guide offers a comparative analysis of various 5-oxotetrahydrofuran derivatives, focusing on their performance in preclinical studies. We will delve into the structure-activity relationships that govern their efficacy, provide detailed experimental protocols for their evaluation, and present a clear comparison of their biological activities supported by experimental data from peer-reviewed studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.

Anticancer Applications: A Tale of Potency and Selectivity

The furan-2(5H)-one scaffold and its variations have emerged as a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting significant cytotoxic activity against a range of cancer cell lines.[3][4] The mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and interaction with crucial cellular targets like DNA.[5][6]

Comparative Cytotoxicity of 5-Oxotetrahydrofuran Derivatives

The true measure of a potential anticancer agent lies not just in its potency but also in its selectivity towards cancer cells over healthy cells. Below is a comparative summary of the cytotoxic activity of various 5-oxotetrahydrofuran derivatives against different human cancer cell lines, as determined by the MTT assay.

Derivative ClassSpecific Compound ExampleTarget Cell LineIC50 (µM)Reference CompoundKey Findings & Insights
Bis-2(5H)-furanones Compound 4e (benzidine core)C6 (glioma)12.1-Exhibits significant inhibitory activity with low toxicity toward normal HaCaT cells. Mechanism involves S-phase cell cycle arrest and DNA interaction.[6]
Silyl Derivatives of Mucobromic Acid Compound 3a (TBDMS group)HCT-116 (colon cancer)1.35-FluorouracilSilylation of the 5-hydroxyl group significantly increases cytotoxic potency compared to the parent molecule.[3]
Silyl Derivatives of Mucobromic Acid Compound 3d HCT-116 (colon cancer)1.65-FluorouracilDemonstrates that the type of silyl group can be used to fine-tune potency and selectivity.[3]
Furan-based Pyridine Carbohydrazide Compound 4 MCF-7 (breast cancer)4.06StaurosporineShows selective cytotoxicity against MCF-7 cells with a selectivity index of 7.33 over normal MCF-10A cells. Induces G2/M phase cell cycle arrest and apoptosis.[5]
Furan-based N-phenyl triazinone Compound 7 MCF-7 (breast cancer)2.96StaurosporineExhibits high selectivity (SI = 7.47) and triggers apoptosis via the intrinsic mitochondrial pathway.[5]
5-Nitrofuryl-allylidene-thiazolidinone Compound 14b MCF-7 (breast cancer)0.85DoxorubicinDisplays impressive anticancer activity, significantly more potent than other tested thiazolidinone derivatives.[7]

Expert Analysis: The data clearly indicates that strategic substitutions on the 5-oxotetrahydrofuran ring can dramatically enhance anticancer activity. For instance, the introduction of bulky silyl groups at the C-5 position of mucobromic acid derivatives leads to a remarkable increase in potency against colon cancer cells.[3] Similarly, the hybridization of the furanone core with other pharmacophores, such as thiazolidinone, can yield compounds with sub-micromolar efficacy.[7] The selectivity demonstrated by compounds 4 and 7 against breast cancer cells is a critical finding, as it suggests a wider therapeutic window and potentially fewer side effects.[5]

Mechanism of Action: Unraveling the Pathways to Cell Death

Understanding the molecular mechanisms by which these derivatives exert their cytotoxic effects is paramount for rational drug design. Studies have revealed that these compounds can trigger programmed cell death (apoptosis) through various signaling cascades.

A prominent mechanism involves the induction of the intrinsic mitochondrial apoptosis pathway. For example, certain furan-based derivatives have been shown to upregulate the expression of the pro-apoptotic protein Bax and the tumor suppressor p53, while downregulating the anti-apoptotic protein Bcl-2.[5] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.

apoptosis_pathway cluster_drug Furanone Derivative cluster_cell MCF-7 Breast Cancer Cell drug Compound 4 or 7 p53 p53 (Tumor Suppressor) drug->p53 Upregulates bax Bax (Pro-apoptotic) drug->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) drug->bcl2 Downregulates p53->bax Activates mito Mitochondrion bax->mito Disrupts Membrane Potential bcl2->mito Inhibits cyto_c Cytochrome c Release mito->cyto_c caspases Caspase Activation cyto_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Intrinsic apoptosis pathway induced by furanone derivatives in cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and proliferation. It relies on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan crystals.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the 5-oxotetrahydrofuran derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Applications: A Broad Spectrum of Activity

Derivatives of γ-butyrolactone have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][9]

Comparative Antimicrobial Efficacy

The antimicrobial activity of synthesized compounds is typically evaluated by measuring the zone of inhibition against various microorganisms. The table below compares the performance of different γ-butyrolactone derivatives.

CompoundTest MicroorganismConcentrationZone of Inhibition (mm)Standard Drug (Zone of Inhibition, mm)Key Findings & Insights
Compound 5 Staphylococcus epidermidis20 mg/mLNot specified, but activity was "closely comparable" to streptomycinStreptomycinDemonstrates high antimicrobial activity against a Gram-positive bacterium.[1][10]
Compound 5 Escherichia coli20 mg/mL29Penicillin GActivity was found to be equivalent to that of Penicillin G against certain strains.[1]
Compound 5 Enterobacter cloacae20 mg/mL30Penicillin GBroad-spectrum activity is suggested by its efficacy against both Gram-positive and Gram-negative bacteria.[1]
Various Derivatives (4a-m) Bacillus subtilis-Good activity for 4f, 4h, 4lCiprofloxacinThe study synthesized a series of derivatives, with several showing good activity against the tested strains.[9]
Various Derivatives (4a-m) Escherichia coli-Better activity for 4a, 4e, 4lCiprofloxacinHighlights the potential to develop derivatives with specific activity profiles.[9]

Expert Analysis: The results underscore the promise of γ-butyrolactone derivatives as a source of new antimicrobial agents. Compound 5, in particular, shows remarkable activity against S. epidermidis and several Gram-negative bacteria, with an efficacy comparable to established antibiotics like streptomycin and penicillin G.[1] The structure-activity relationship appears to be significant, as different derivatives (4a-m) exhibit varying degrees of activity against different bacterial strains, suggesting that the scaffold can be tailored to target specific pathogens.[9]

Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening

This method is a standard procedure for evaluating the antimicrobial activity of chemical substances.

Step-by-Step Methodology:

  • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) and pour it into sterile Petri dishes.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., a 0.5 McFarland standard).

  • Seeding: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Well Creation: Aseptically punch wells (e.g., 6 mm in diameter) into the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration into each well. Also, include a negative control (solvent only) and a positive control (a standard antibiotic solution).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone indicates greater antimicrobial activity.

workflow_antimicrobial start Start prep_media Prepare & Sterilize Agar Medium start->prep_media pour_plates Pour Agar Plates prep_media->pour_plates prep_inoculum Prepare Standardized Microbial Inoculum pour_plates->prep_inoculum seed_plates Seed Plates with Inoculum prep_inoculum->seed_plates create_wells Create Wells in Agar seed_plates->create_wells add_compounds Add Test Compounds & Controls to Wells create_wells->add_compounds incubate Incubate Plates add_compounds->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones end End measure_zones->end

Caption: Workflow for the agar well diffusion antimicrobial susceptibility test.

Conclusion and Future Directions

The 5-oxotetrahydrofuran scaffold is a chemically tractable and biologically significant starting point for the development of novel therapeutic agents. The peer-reviewed literature strongly supports the continued exploration of its derivatives for both anticancer and antimicrobial applications. The comparative data presented in this guide highlight that subtle structural modifications can lead to substantial improvements in potency and selectivity.

Future research should focus on:

  • Elucidating Structure-Activity Relationships: Systematic modifications of the lactone ring to build robust SAR models that can guide the design of next-generation derivatives with enhanced activity and improved pharmacological profiles.

  • Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways affected by these compounds to identify novel mechanisms and potential combination therapies.

  • In Vivo Efficacy and Toxicology: Advancing the most promising candidates from in vitro studies into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

By leveraging the insights from existing research and employing rational design strategies, the scientific community can unlock the full therapeutic potential of 5-oxotetrahydrofuran derivatives.

References

  • Sukdolak, S., Solujic-Sukdolak, S., Vukovic, N., & Milosevic, T. (2008). The Synthesis and Antimicrobial Activity of γ-Butyrolactone Derivatives. Turkish Journal of Chemistry, 32(5), 615-621. [Link]
  • Sukdolak, S., Solujic-Sukdolak, S., Vukovic, N., & Milosevic, T. (2008). The Synthesis and Antimicrobial Activity of γ-Butyrolactone Derivatives. TÜBİTAK Academic Journals. [Link]
  • (Author not available). (n.d.). Synthesis and Evaluation of Antimicrobial activity of Gamma Butyrolactone. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
  • Chen, Y., et al. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones.
  • (Author not available). (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Source not explicitly provided, general protocol]. [Link]
  • Denton, R., et al. (2021). Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach.
  • Denton, R., et al. (2021). Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. Semantic Scholar. [Link]
  • (Author not available). (n.d.). Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)
  • (Author not available). (n.d.). Synthesis and Evaluation of Antimicrobial activity of Gamma Butyrolactone. [Source not explicitly provided, likely journal article]. [Link]
  • (Author not available). (n.d.). Structure-activity relationship study of 7 (a-o) as anticancer.
  • Szychowska, K., et al. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. [Link]
  • Szostak, K., et al. (2020). Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)
  • Al-Ostath, A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity.
  • Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]
  • (Author not available). (2018). 5-Nitrofurans and Cancer: Teaching an Old Drug New Tricks. PubMed. [Link]
  • Chen, J., et al. (2018). Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. PubMed. [Link]
  • Ghorab, M. M., et al. (2011). Development of 5-Fluorouracil derivatives as anticancer agents. PubMed. [Link]
  • Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]
  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES.
  • (Author not available). (n.d.). The anticancer activity of 5-oxopyrrolidine derivatives 2 and 4–22 on...
  • (Author not available). (n.d.). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Publishing. [Link]

Sources

A Senior Application Scientist's Guide to Structural Confirmation: X-ray Crystallography in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical synthesis and drug development, the unambiguous confirmation of a molecule's three-dimensional structure is not merely a final step; it is the bedrock upon which all further research is built. An erroneous structural assignment can lead to wasted resources, misinterpreted biological data, and significant delays in development pipelines. While several analytical techniques provide pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard, offering an unparalleled, atom-by-atom view of molecular architecture.[1][2]

This guide provides an in-depth comparison of X-ray crystallography with other common analytical techniques, grounded in the practical realities of the research and development laboratory. We will explore the causality behind experimental choices, detail a self-validating workflow, and present data to help you determine the most effective strategy for your structural confirmation needs.

The Unambiguous Answer: Fundamental Principles of X-ray Diffraction

Single-crystal X-ray diffraction is a powerful analytical method that provides the precise three-dimensional arrangement of atoms in a molecule.[3][4] The technique relies on a fundamental principle: a crystal is a three-dimensional, regularly repeating array of molecules.[5] When a focused beam of X-rays passes through a well-ordered crystal, the X-rays are diffracted by the electrons of the atoms in a predictable pattern of spots.[6][7]

By measuring the precise angles and intensities of these diffracted beams as the crystal is rotated, a three-dimensional map of the electron density within the crystal can be generated through a mathematical process known as a Fourier transform.[6][8][9] This electron density map is then interpreted by the crystallographer to build an atomic model, revealing the exact position of each atom, bond lengths, bond angles, and stereochemistry.[9][10] The final output is not a spectrum or an inference, but a detailed 3D model of the molecule.[4] This makes it the most definitive method for determining molecular structure, absolute configuration, and intermolecular interactions.[5]

A Comparative Analysis: Choosing the Right Tool for the Job

While X-ray crystallography provides the most definitive structural data, it is not always the most practical or necessary first step. Other techniques offer speed, require less sample preparation, or provide complementary information about the molecule's behavior in solution. The choice of analytical method should be a strategic one, based on the specific question being asked.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Information Provided Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing.[5]Connectivity (through-bond & through-space), solution-state conformation, dynamic processes.[11][12]Molecular weight, elemental formula, fragmentation patterns.
Sample State Solid (single crystal).[4]Solution.[12]Solid, liquid, or gas (requires ionization).
Key Advantage Unambiguous, high-resolution structural determination.[13][14]Provides data on dynamic behavior in a physiologically relevant state (solution).[11][12]High sensitivity, requires minimal sample, provides exact mass.
Primary Limitation Requires a diffraction-quality single crystal, which can be difficult to grow.[11][13]Structure is an interpretation of multiple data points; can be ambiguous for complex molecules; less precise for bond lengths/angles.[8]Provides no direct information on 3D structure or stereochemistry.
Typical Sample Amount <1 mg (ideally 5-10 mg for screening)1-10 mgng to µg
Analysis Time Days to weeks (including crystal growth).Hours to days.Minutes.

The Crystallography Workflow: From Powder to Publication-Ready Structure

Achieving a high-quality crystal structure is a systematic process. Each step is designed to ensure the final model is a trustworthy and accurate representation of the molecule.

Diagram: The X-ray Crystallography Workflow

X-ray Crystallography Workflow cluster_prep Phase 1: Sample Preparation cluster_data Phase 2: Data Collection cluster_analysis Phase 3: Structure Solution & Refinement Start Synthesized & Purified Compound (>90% Purity) Solubility Solubility Screening (Identify suitable solvents) Start->Solubility Purity is critical[[15](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEt4DE0EjlLCg1cN06Jr5ZR6a_h_Rk8PRxT5dDM-2PiGP_REfadebfZDwN488_jd_HaNAF99MdDFAph75UXTyT1UmHTFSrtOLdpK27AQqikD1Y26U_SggkYcsHY2tUfMbsn2OjWvTWQM_Ws-IBq4_vA033hzj7puQ9tYn251A%3D%3D)] Crystallization Crystal Growth Experiments (Vapor diffusion, slow evaporation, etc.) Solubility->Crystallization Harvest Harvest & Mount Suitable Crystal Crystallization->Harvest Diffractometer Mount on Diffractometer (X-ray Source) Harvest->Diffractometer Collect Data Collection (Rotate crystal, collect diffraction spots)[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFvcm3QKqgWj-W3q9Ce5KfTJC7NFiJ90bWrEH6T-6nl5hDSKjHbV8LD4u2nzCk6sM49TWM116nLhOzzAJ8eW0AbPlEqVQAoK1pY1roAIq5T0qpBxrlGFzwaO3Inuzo5_8fLWCAOMERnUhZHwcC3)] Diffractometer->Collect Process Data Processing (Integrate intensities) Collect->Process Solve Structure Solution (Solve the Phase Problem)[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFvcm3QKqgWj-W3q9Ce5KfTJC7NFiJ90bWrEH6T-6nl5hDSKjHbV8LD4u2nzCk6sM49TWM116nLhOzzAJ8eW0AbPlEqVQAoK1pY1roAIq5T0qpBxrlGFzwaO3Inuzo5_8fLWCAOMERnUhZHwcC3)] Process->Solve Refine Model Building & Refinement (Fit atoms to electron density map) Solve->Refine Validate Structure Validation (Check R-factor, geometry) Refine->Validate Final Final Structure (CIF File & 3D Model) Validate->Final

Sources

A Comparative Guide to Catalytic Systems for Lactone Formation: From Metals to Enzymes

Author: BenchChem Technical Support Team. Date: January 2026

Lactones, cyclic esters, are pivotal structural motifs in a vast array of natural products, pharmaceuticals, and polymers.[1] Their synthesis has long been a focal point of organic chemistry, with the pursuit of efficient, selective, and sustainable methods driving continuous innovation. This guide provides a comparative analysis of the primary catalytic systems for lactone formation, offering researchers, scientists, and drug development professionals a comprehensive overview of the available tools, their underlying mechanisms, and practical applications. We will delve into the intricacies of metal-based catalysis, the elegance of biocatalysis, and the ingenuity of organocatalysis, supported by experimental data and detailed protocols to inform your selection of the optimal system for your synthetic challenge.

Metal-Catalyzed Lactonization: Power and Versatility

Transition metal catalysis offers a powerful and versatile platform for lactone synthesis, enabling the use of a wide range of substrates and facilitating transformations that are often challenging to achieve through other means. These methods frequently rely on the activation of otherwise inert C-H bonds or the controlled reaction of functional groups.

C–H Bond Activation and Functionalization

Directing group-assisted or non-directed C–H activation has revolutionized the synthesis of lactones from simple carboxylic acids and alcohols.[2] This approach avoids the need for pre-functionalized substrates, enhancing atom and step economy.[3]

Mechanism: Palladium-catalyzed γ-lactonization of aliphatic carboxylic acids often proceeds through a Pd(II)/Pd(IV) catalytic cycle. The carboxylic acid directs the palladium catalyst to a specific C-H bond, leading to the formation of a palladacycle. Oxidation of the Pd(II) center to Pd(IV) is followed by C-O reductive elimination to form the lactone and regenerate the active Pd(II) catalyst.[2][3]

Alternatively, copper-catalyzed γ-lactonization can proceed via a radical mechanism. A Cu(I)/Cu(II) cycle generates a nitrogen-centered radical cation from an oxidant like Selectfluor. This radical is responsible for hydrogen atom transfer (HAT) from the aliphatic acid, creating a carbon-centered radical that undergoes intramolecular cyclization to furnish the lactone.[4]

Manganese catalysts have also proven effective for the enantioselective oxidation of nonactivated C–H bonds in carboxylic acids to form chiral γ-lactones, using hydrogen peroxide as a green oxidant.[5][6]

Experimental Protocol: Copper-Catalyzed γ-C(sp3)−H Lactonization of an Aliphatic Acid [4]

  • To an oven-dried vial equipped with a magnetic stir bar, add the aliphatic carboxylic acid (0.1 mmol, 1.0 equiv), Cu(CH₃CN)₄PF₆ (3–10 mol%), and Selectfluor (2.0 equiv).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).

  • Add 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (1.0 mL).

  • Seal the vial and place it in a preheated oil bath at 90–120 °C.

  • Stir the reaction for 12 hours.

  • After cooling to room temperature, the reaction mixture is concentrated and purified by column chromatography to isolate the desired lactone.

Ring-Expansion Carbonylation of Epoxides

The ring-expansion carbonylation (REC) of epoxides is an atom-economical method for producing β-lactones, utilizing readily available carbon monoxide.[7] Bimetallic catalysts, often a combination of a Lewis acid and a Lewis base, are particularly effective for this transformation.[7]

Mechanism: The catalytic cycle for REC using a [Lewis acid]⁺[Co(CO)₄]⁻ system involves several key steps. The Lewis acid activates the epoxide, making it susceptible to nucleophilic attack by the cobalt tetracarbonyl anion. This ring-opening step is followed by migratory insertion of CO into the cobalt-alkyl bond, forming a cobalt-acyl intermediate. Subsequent ring-closure and dissociation of the catalyst yields the β-lactone product.[7]

Figure 1. Simplified mechanism for Ring-Expansion Carbonylation (REC) of epoxides.
Oxidative Lactonization of Diols

The aerobic oxidative lactonization of diols presents a green and efficient route to lactones, using air as the terminal oxidant.[8][9] Copper/nitroxyl catalyst systems have demonstrated high efficiency and selectivity for this transformation.[8][9]

Mechanism: The Cu/TEMPO (or ABNO) catalyzed aerobic oxidation of diols involves a series of oxidation steps. The diol is first oxidized to a hemiacetal, which is then further oxidized to the lactone. The copper catalyst cycles between Cu(I) and Cu(II) oxidation states, facilitated by the nitroxyl radical which acts as a co-catalyst to regenerate the active oxidizing species.

Catalyst SystemSubstrateProductYield (%)ConditionsReference
Cu(CH₃CN)₄PF₆ / Selectfluor1-methyl-1-cyclohexanecarboxylic acidSpiro-lactone633 mol% catalyst, HFIP, 90-120°C, 12h[4]
[(salph)Cr]⁺[Co(CO)₄]⁻Propylene oxideβ-Butyrolactone>9960 bar CO, 50°C[7]
(S,S)-Mn(pdp) / H₂O₂cis,cis-2,6-dimethylcyclohexanecarboxylic acidChiral γ-lactone702 mol% catalyst, HFIP, 0°C[5][6]
Cu/TEMPO / Air1,4-Butanediolγ-ButyrolactoneHighMild conditions[8][9]
Pd(OAc)₂ / Ligand / Ag₂CO₃Adipic acidγ-Lactone acid~70Toluene, 110°C[10][11]

Table 1. Comparative Performance of Selected Metal-Catalyzed Lactonization Systems.

Biocatalysis: The Green and Selective Approach

Enzymatic catalysis offers an environmentally benign and highly selective alternative for lactone synthesis.[12] Biocatalysts operate under mild conditions, often in aqueous media, and can exhibit exquisite chemo-, regio-, and enantioselectivity.[13]

Baeyer-Villiger Monooxygenases (BVMOs)

BVMOs are a class of enzymes that catalyze the Baeyer-Villiger oxidation of cyclic ketones to form lactones.[13] These enzymes utilize molecular oxygen and a nicotinamide cofactor (NADH or NADPH) to perform the oxidation.[13]

Mechanism: The catalytic mechanism of BVMOs involves the activation of molecular oxygen to form a flavin-peroxide intermediate within the enzyme's active site. This intermediate then attacks the carbonyl carbon of the ketone substrate, leading to the formation of a Criegee intermediate. Subsequent rearrangement and product release yield the lactone and water.[13] The regioselectivity of the reaction is controlled by the enzyme's active site architecture.[13]

Figure 2. Simplified catalytic cycle of a Baeyer-Villiger Monooxygenase (BVMO).
Oxidative Lactonization of Diols by Alcohol Dehydrogenases (ADHs)

ADHs can catalyze the double oxidation of 1,4- and 1,5-diols to their corresponding lactones.[13] This process involves the initial oxidation of one alcohol functionality to an aldehyde, which exists in equilibrium with its intramolecular hemiacetal (lactol). The lactol is then further oxidized by the ADH to the final lactone product.[13]

Experimental Protocol: Chemoenzymatic Lactonization of an Unsaturated Ester [14]

  • Dissolve the enantiomerically enriched γ,δ-unsaturated ester (0.007 mol) in chloroform (50 mL).

  • Add m-chloroperbenzoic acid (m-CPBA) (0.008 mol) and a drop of trifluoroacetic acid to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Dilute the crude mixture with chloroform (100 mL).

  • Wash the organic layer successively with aqueous NaHSO₃, aqueous NaHCO₃, and brine.

  • Dry the combined organic layers over anhydrous MgSO₄ and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain the trans-β-aryl-δ-hydroxy-γ-lactone.

Other Biocatalytic Routes

Other notable biocatalytic methods for lactone synthesis include:

  • Hydrolases: These enzymes can follow a "perhydrolase pathway" where a carboxylic acid is converted to a peracid, which then performs a chemical Baeyer-Villiger oxidation.[13]

  • Cytochrome P450s: Engineered P450 enzymes can catalyze intramolecular carbene C-H insertion reactions to form lactones of various ring sizes.[15]

  • Unspecific Peroxygenases (UPOs): UPOs can selectively hydroxylate the C4 and C5 positions of fatty acids, which then undergo spontaneous lactonization to form γ- and δ-lactones, respectively.[16]

Enzyme ClassSubstrate TypeKey FeaturesReference
Baeyer-Villiger Monooxygenases (BVMOs)Cyclic ketonesHigh selectivity, uses O₂ as oxidant, requires NADPH/NADH cofactor[12][13]
Alcohol Dehydrogenases (ADHs)1,4- and 1,5-DiolsDouble oxidation to lactone, cofactor-dependent[13]
Hydrolases (Perhydrolase pathway)Cyclic ketones + Carboxylic acidChemoenzymatic, forms peracid in situ[13]
Engineered Cytochrome P450sDiazo compoundsIntramolecular carbene C-H insertion, tunable selectivity[15]
Unspecific Peroxygenases (UPOs)Saturated fatty acidsSelective C-H hydroxylation followed by lactonization, uses H₂O₂[16]

Table 2. Overview of Key Biocatalytic Systems for Lactone Formation.

Organocatalysis: Metal-Free and Mild

Organocatalysis has emerged as a powerful third pillar of catalysis, providing metal-free alternatives that often operate under mild conditions with high levels of stereocontrol.

Photoorganocatalysis

Visible-light mediated photoorganocatalysis can be employed for the C-H activation and alkylation of alcohols, followed by cyclization to form lactones.[17] Catalysts such as phenylglyoxylic acid can initiate radical processes upon irradiation, leading to the desired transformation.[17]

Oxidative Lactonization of Alkenoic Acids

The oxidation of alkenoic acids using hydrogen peroxide as a green oxidant can be catalyzed by small organic molecules like 2,2,2-trifluoroacetophenone.[18] This method involves the in situ formation of an epoxide from the olefin, followed by intramolecular nucleophilic attack of the carboxylic acid to yield the corresponding lactone.[18]

Iodine-Catalyzed Cyclization

Molecular iodine can act as a simple and effective catalyst for the intramolecular cyclization of 3-hydroxy acids to form lactones, often under solvent-free conditions.[19] This method is particularly useful for the synthesis of complex lactones, including spiro and bicyclic systems.[19]

Figure 3. General experimental workflow for catalytic lactone synthesis.

Conclusion: Selecting the Right Catalyst

The choice of a catalytic system for lactone formation is a multifaceted decision that depends on the specific substrate, desired product, and practical considerations such as cost, scalability, and environmental impact.

  • Metal catalysis offers the broadest substrate scope and the ability to perform challenging C-H functionalizations, making it a go-to choice for complex target synthesis. However, concerns about metal toxicity and cost can be a drawback, especially in pharmaceutical applications.

  • Biocatalysis provides unparalleled selectivity and sustainability. For substrates that fit within the active site of an enzyme, biocatalysis is often the most efficient and greenest option. The main limitations are the availability of suitable enzymes and potential issues with substrate loading and reaction rates.

  • Organocatalysis presents a valuable metal-free alternative, often with mild reaction conditions and the potential for high enantioselectivity. The field is rapidly expanding, offering innovative solutions for a variety of lactonization reactions.

By understanding the mechanisms, advantages, and limitations of each catalytic approach, researchers can make informed decisions to accelerate their synthetic endeavors and contribute to the development of novel molecules with significant scientific and societal impact.

References

  • Al-Aoh, K.; Al-Masrour, H.; Siddique, S.; Boyjoo, Y.; Parekh, N.; Shollapur, M.; Shaikh, M.; Al-Mesaifri, A.; Nagy, L.; Hlil, A. Advances in Catalyst Design for β-Lactone Formation via Ring-Expansion Carbonylation.
  • de Gonzalo, G.; Lavandera, I.; Faber, K. Biocatalytic synthesis of lactones and lactams. Biotechnology and Applied Biochemistry2010, 55(4), 197-210. [Link]
  • Powers, S. K.; Miller, S. J. C–H Functionalization as a Powerful Method for Direct Synthesis of Lactones.
  • de Gonzalo, G.; Lavandera, I.; Faber, K. Biocatalytic synthesis of lactones and lactams.
  • Wang, D.; Chen, Z.-X. Recent advances in catalytic synthesis of medium-ring lactones and their derivatives. Catalysis Science & Technology2019, 9, 4384-4400. [Link]
  • Pruett, W. A.; Angelici, R. J. Solid acid catalysis of tandem isomerization-lactonization of olefinic acids.
  • Wang, Z. J.; Peck, N. E.; Renata, H.; Arnold, F. H. Enzymatic Assembly of Diverse Lactone Structures: An Intramolecular C–H Functionalization Strategy. ACS Central Science2018, 4(11), 1473-1479. [Link]
  • Tanaka, M.; Oba, M.; Tamai, M.; Suemune, H. Convenient preparative method for lactones from 3-hydroxy propanoic acids using iodine under solvent-free conditions. Journal of Organic Chemistry2001, 66(8), 2667-73. [Link]
  • Ghosh, I.; König, B. Photoorganocatalytic synthesis of lactones via a selective C–H activation–alkylation of alcohols. Green Chemistry2016, 18, 245-251. [Link]
  • Adan, D.; Tzelnic, T.; Neumann, R. Organocatalytic Synthesis of Lactones via an Oxidation of Alkenoic-acids.
  • Organic Chemistry Portal. Lactone synthesis. [Link]
  • Serrano-Plana, J.; O'Reilly, M.; Company, A.; Costas, M. Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds. Journal of the American Chemical Society2023, 145(33), 18094–18103. [Link]
  • Serrano-Plana, J.; O'Reilly, M.; Company, A.; Costas, M. Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds. Journal of the American Chemical Society. [Link]
  • Gładkowski, W.; Chojnacka, A.; Wawrzeńczyk, C. Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. Molecules2017, 22(12), 2249. [Link]
  • Karmee, S. K.; Kellner, H.; van Beek, H. L.; van Berkel, W. J. H. Lactones from Unspecific Peroxygenase-Catalyzed In-Chain Hydroxylation of Saturated Fatty Acids. Organic Letters2023, 25(27), 5092-5096. [Link]
  • Zhuang, Z.; Sheng, T.; Qiao, J. X.; Yeung, K.-S.; Yu, J.-Q. A versatile copper-catalyzed γ-C(sp3)−H lactonization of aliphatic acids.
  • Coulembier, O.; Degee, P.; Hedrick, J. L.; Dubois, P.
  • Chemistry Steps. Synthesis and Reactions of Lactones and Lactams. [Link]
  • Singleton, D. A.; Wang, Z. J.; Wang, C. Mechanisms of lactone-forming C–H insertion reactions. (a) The...
  • Wang, F.; Rafiee, M.; Stahl, S. S. Organocatalytic Electrochemical C–H Lactonization of Aromatic Carboxylic Acids.
  • Organic Chemistry Portal. Lactone synthesis. [Link]
  • van Gemmeren, M. The Direct Pd-Catalyzed γ‐Lactonization of Aliphatic Carboxylic Acids. University of Macau. [Link]
  • He, J.; Li, S.; Liao, L.-L.; Yu, J.-Q. Catalyst-controlled site-selective methylene C H lactonization of dicarboxylic acids.
  • He, J.; Li, S.; Liao, L.-L.; Yu, J.-Q. Catalyst-controlled site-selective methylene C–H lactonization of dicarboxylic acids. Science. [Link]
  • He, G.; Wang, B.; Nack, W. A.; Chen, G. Lactonization as a general route to β-C(sp3)–H functionalization. Nature Chemistry2016, 8, 1131–1136. [Link]
  • TutorChase.
  • Maiti, D.; Dastgir, S.; Kumar, S.; Kumar, A. Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity.
  • Santi, C.; Battistelli, B.; Sancineto, L. Selective Continuous Flow Synthesis of Hydroxy Lactones from Alkenoic Acids.
  • Larock, R. C.; Hightower, T. R. Synthesis of unsaturated lactones via palladium-catalyzed cyclization of alkenoic acids. The Journal of Organic Chemistry1993, 58(20), 5298–5300. [Link]
  • Tan, X.; Min, R.; Wang, S.; Ning, H.; Mu, B.; Cao, N.; Yan, W.; Jin, X.; Yang, C. Lactonization of Diols Over Highly Efficient Metal-Based Catalysts. ChemSusChem2024, 17(24), e202400909. [Link]
  • ResearchGate.

Sources

Chromatographic Methods: The Gold Standard in Enantioseparation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Assessing Enantiomeric Excess of Synthesized Products

In the landscape of pharmaceutical development and asymmetric synthesis, the determination of a chiral molecule's enantiomeric purity is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. The distinct pharmacological and toxicological profiles of enantiomers demand an accurate and precise quantification of enantiomeric excess (ee).[1] This guide provides an in-depth comparison of the principal analytical techniques for this purpose, designed to empower researchers, scientists, and drug development professionals with the expertise to select and implement the most suitable method for their synthesized products.

The choice of an analytical technique is a critical decision influenced by the physicochemical properties of the analyte, the required accuracy and precision, desired sample throughput, and available instrumentation.[1][2] This guide will explore the causality behind experimental choices for each method, ensuring a trustworthy and self-validating approach to your analyses.

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs), are widely regarded as the gold standard for their robustness and reliability in separating enantiomers.[3][4] Supercritical Fluid Chromatography (SFC) also presents a powerful alternative.[1]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely applicable technique for determining enantiomeric excess.[5] The principle lies in the differential interaction between the enantiomers of the analyte and a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[6][7]

Causality of Experimental Choices:

  • Chiral Stationary Phase (CSP) Selection: This is the most critical factor.[3] Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) are often the first choice due to their broad enantiorecognition capabilities for a wide range of compounds.[3][8] The choice is driven by the analyte's structure; for instance, axially chiral biaryls like BINAM are well-resolved on polysaccharide-based columns.[3] Pirkle phases, cyclodextrin-based phases, and protein-based phases offer alternative selectivities based on different interaction mechanisms like π-π interactions, inclusion complexation, and hydrophobic/polar interactions, respectively.[6]

  • Mobile Phase Composition: In normal-phase chromatography, a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) is common. Adjusting the modifier percentage is a key optimization step; increasing it generally reduces retention but can impact resolution.[3] For reversed-phase chiral HPLC, aqueous buffers and organic modifiers like acetonitrile are used.[8] The mobile phase composition is chosen to ensure adequate solubility of the analyte and to fine-tune the interactions with the CSP for optimal separation.

Experimental Protocol: Chiral HPLC Analysis of a Synthesized Product

  • Sample Preparation: Accurately weigh and dissolve the synthesized product in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.[3] This ensures the sample is fully dissolved and compatible with the chromatographic system, preventing precipitation on the column.

  • Instrument Setup:

    • Column: Select an appropriate chiral column (e.g., Chiralpak IA).

    • Mobile Phase: A typical starting condition is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).[3]

    • Flow Rate: Set to a standard rate, typically 1.0 mL/min.[3]

    • Column Temperature: Maintain at a constant temperature, for example, 25 °C, to ensure reproducible retention times.[3]

    • Detection: Use a UV detector at a wavelength where the analyte has strong absorbance (e.g., 254 nm).[3]

  • Injection and Data Acquisition: Inject a small volume (e.g., 5-10 µL) of the sample solution onto the column and record the chromatogram.

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess using the formula: ee (%) = [([Area of Major Enantiomer] – [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Prep Dissolve Synthesized Product in Mobile Phase Injector Injector Prep->Injector Column Chiral Stationary Phase (CSP) Injector->Column Mobile Phase Flow Detector UV Detector Column->Detector Integration Peak Integration Detector->Integration Chromatogram Calculation ee% Calculation Integration->Calculation Peak Areas NMR_ee_Determination cluster_csa Chiral Solvating Agent (CSA) Method cluster_cda Chiral Derivatizing Agent (CDA) Method Analyte Enantiomeric Mixture (R and S) CSA Add Chiral Solvating Agent Analyte->CSA CDA React with Chiral Derivatizing Agent Analyte->CDA Complexes Formation of Transient Diastereomeric Complexes (R-CSA and S-CSA) CSA->Complexes NMR_CSA NMR Analysis: Distinct Signals for Each Complex Complexes->NMR_CSA Diastereomers Formation of Covalent Diastereomers (R-CDA and S-CDA) CDA->Diastereomers NMR_CDA NMR Analysis: Distinct Spectra for Diastereomers Diastereomers->NMR_CDA

Sources

A Comparative Guide to the Cytotoxicity of Furanone Compounds for Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research and drug development, the identification of novel cytotoxic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of scaffolds being investigated, furanone derivatives have emerged as a promising class of compounds, demonstrating significant antiproliferative activity across a diverse range of cancer cell lines. This guide provides a comparative analysis of the cytotoxic profiles of various furanone compounds, supported by experimental data and mechanistic insights, to aid researchers in this dynamic field.

The furanone core, a five-membered heterocyclic ring, is a "privileged structure" in medicinal chemistry, frequently found in natural products with potent biological activities.[1] Both natural and synthetic furanones have exhibited notable cytotoxic effects, primarily through the induction of apoptosis and cell cycle arrest.[1] Understanding the structure-activity relationships and the underlying molecular mechanisms is crucial for the rational design of next-generation furanone-based anticancer therapeutics.

Comparative Cytotoxicity of Furanone Derivatives

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values of various furanone derivatives against a panel of human cancer cell lines, compiled from multiple studies to facilitate a direct comparison.

Compound Class/NameCancer Cell LineIC50 (µM)Key Mechanistic Findings
Bis-2(5H)-furanone (Compound 4e)C6 (Glioma)12.1Induces S-phase cell cycle arrest; interacts with DNA.[2]
N-2(5H)-furanonyl sulfonyl hydrazone (Compound 5k)MCF-7 (Breast)14.35Induces G2/M phase arrest and DNA damage.[1]
Furan-based Pyridine Carbohydrazide (Compound 4)MCF-7 (Breast)4.06Induces G2/M arrest and apoptosis via the intrinsic mitochondrial pathway.[1][3]
Furan-based N-phenyl triazinone (Compound 7)MCF-7 (Breast)2.96Induces G2/M arrest and apoptosis; increases p53 and Bax levels.[1][3]
Furanonaphthoquinone (FNQ13)HeLa (Cervical)Not specifiedInduces apoptosis via mitochondrial ROS production.[4]
FuranodieneHepG2 (Liver)Not specifiedInduces G2/M cell cycle arrest and apoptosis through MAPK signaling and the mitochondria-caspase pathway.[5]
Benzo[b]furan derivative (Compound 26)MCF-7 (Breast)0.057Induces G2/M cell cycle arrest and apoptosis by inhibiting the PI3K/Akt/mTOR pathway.[6]
Benzo[b]furan derivative (Compound 36)MCF-7 (Breast)0.051Induces G2/M cell cycle arrest and apoptosis by inhibiting the PI3K/Akt/mTOR pathway.[6]

Expert Interpretation: The data clearly indicates that the cytotoxic potency of furanone derivatives is highly dependent on their chemical structure and the genetic makeup of the cancer cell line. For instance, the benzo[b]furan derivatives exhibit exceptionally low IC50 values against MCF-7 cells, suggesting a high degree of potency.[6] The diverse mechanisms of action, ranging from DNA interaction to the modulation of key signaling pathways, highlight the versatility of the furanone scaffold as a platform for developing targeted anticancer agents.

Mechanistic Insights into Furanone-Induced Cell Death

Furanone compounds exert their cytotoxic effects through intricate and often overlapping molecular mechanisms. The two predominant pathways identified are the induction of programmed cell death (apoptosis) and the arrest of the cell division cycle.

Induction of Apoptosis

Apoptosis is a crucial process for eliminating damaged or cancerous cells. Furanone derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A common mechanism involves the generation of reactive oxygen species (ROS) within the mitochondria, leading to mitochondrial dysfunction and the release of pro-apoptotic factors.[4][7]

G cluster_0 Mitochondrion cluster_1 Cytosol Furanone Furanone ROS ROS Furanone->ROS induces VDAC VDAC ROS->VDAC activates Cytochrome_c Cytochrome_c VDAC->Cytochrome_c release Apaf-1 Apaf-1 Cytochrome_c->Apaf-1 binds Caspase-9 Caspase-9 Apaf-1->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Caption: Furanone-induced intrinsic apoptosis pathway.

The MAPK and PI3K/Akt/mTOR signaling pathways, which are central regulators of cell survival and proliferation, are frequently dysregulated in cancer.[8][9] Several furanone derivatives have been shown to modulate these pathways to induce apoptosis.[6][7] For example, furanodienone has been reported to activate the pro-apoptotic p38 and JNK branches of the MAPK pathway while inhibiting the pro-survival ERK pathway.[5][7]

G cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt/mTOR Pathway Furanone Furanone p38 p38 Furanone->p38 activates JNK JNK Furanone->JNK activates ERK ERK Furanone->ERK inhibits PI3K PI3K Furanone->PI3K inhibits Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis Proliferation_Survival Proliferation_Survival ERK->Proliferation_Survival Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation_Survival G cluster_cell_cycle Cell Cycle Regulation Furanone Furanone CyclinB1_CDK1 Cyclin B1/CDK1 Complex Furanone->CyclinB1_CDK1 downregulates G2_Phase G2_Phase CyclinB1_CDK1->G2_Phase promotes transition from G2_M_Arrest G2_M_Arrest CyclinB1_CDK1->G2_M_Arrest M_Phase M_Phase G2_Phase->M_Phase progression

Caption: Furanone-induced G2/M cell cycle arrest.

Experimental Protocol: Assessing Furanone Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of chemical compounds. [10][11]The principle of the assay lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. [11]The amount of formazan produced is directly proportional to the number of viable cells.

Materials
  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Furanone compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS), sterile-filtered) [11]* Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) * 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630-690 nm) [11]

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the furanone compound in complete culture medium from the stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the furanone dilutions to the respective wells in triplicate.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and an untreated control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. [12] * Incubate the plate for 2-4 hours at 37°C in a CO2 incubator. [12]During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well. [13] * Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals. [11]

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan product using a microplate reader at a wavelength of 570 nm. [12]A reference wavelength of 630 nm can be used to subtract background absorbance. [11]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot a dose-response curve of cell viability versus furanone concentration to determine the IC50 value.

G A Seed cells in 96-well plate B Incubate overnight A->B C Treat with furanone compounds B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate for 2-4 hours E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability and IC50 H->I

Caption: MTT assay workflow for cytotoxicity assessment.

Conclusion

Furanone derivatives represent a rich and versatile source of potential anticancer agents. Their demonstrated cytotoxicity against a broad spectrum of cancer cell lines, coupled with their diverse mechanisms of action, underscores their therapeutic promise. This guide provides a comparative framework for understanding the cytotoxic profiles of different furanone compounds, offering valuable insights for researchers and drug development professionals. The detailed experimental protocol for assessing cytotoxicity using the MTT assay serves as a practical resource for the in-vitro evaluation of these and other novel compounds. Further investigation into the structure-activity relationships and the intricate signaling pathways modulated by furanones will undoubtedly pave the way for the development of more potent and selective cancer therapies.

References

  • Furanonaphthoquinones cause apoptosis of cancer cells by inducing the production of reactive oxygen species by the mitochondrial voltage-dependent anion channel. ([Link])
  • Cytotoxicity MTT Assay Protocols and Methods. ([Link])
  • Furanodienone induces G0/G1 arrest and causes apoptosis via the ROS/MAPKs-mediated caspase-dependent pathway in human colorectal cancer cells: a study in vitro and in vivo. ([Link])
  • Furanodiene induces G2/M cell cycle arrest and apoptosis through MAPK signaling and mitochondria-caspase pathway in human hep
  • MTT (Assay protocol). ([Link])
  • IC 50 of furan derivatives against the HeLa, Hepg2 and Vero cell lines. ([Link])
  • Bis-2(5H)
  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. ([Link])
  • IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. ([Link])
  • Impact of environmental toxicants on p38- and ERK-MAPK signaling pathways in the central nervous system. ([Link])
  • Auranofin promotes mitochondrial apoptosis by inducing annexin A5 expression and translocation in human prost
  • (PDF) Furanodienone induces G0/G1 arrest and causes apoptosis via the ROS/MAPKs-mediated caspase-dependent pathway in human colorectal cancer cells: a study in vitro and in vivo. ([Link])
  • (PDF) Natural and Synthetic Furanones with Anticancer Activity. ([Link])
  • Benzo[b]furan Derivatives Induces Apoptosis by Targeting the PI3K/Akt/mTOR Signaling Pathway in Human Breast Cancer Cells. ([Link])
  • Six Selected Flavones and Their Related Signaling Pathways th
  • Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells. ([Link])
  • PI3K/AKT/mTOR p
  • Compound 24 induced G2/M phase cell cycle arrest in MCF-7 cells. ([Link])
  • The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using N
  • Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction P
  • Pathological roles of MAPK signaling p
  • Modulation of PI3K/AKT/mTOR and apoptosis pathway in colon cancer cells by the plant flavonoid fisetin. ([Link])
  • DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. ([Link])
  • The emerging roles of MAPK-AMPK in ferroptosis regul
  • Induction of G2/M Cell Cycle Arrest via p38/p21Waf1/Cip1-Dependent Signaling Pathway Activation by Bavachinin in Non-Small-Cell Lung Cancer Cells. ([Link])

Sources

Safety Operating Guide

A Guide to the Safe Disposal of (R)-5-Oxotetrahydrofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe disposal of (R)-5-Oxotetrahydrofuran-2-carboxylic acid (CAS No. 53558-93-3), ensuring the protection of personnel and compliance with regulatory standards. Our approach is grounded in established safety protocols and an understanding of the compound's chemical nature.

Hazard Assessment: Understanding the "Why"

This compound is a bifunctional molecule containing both a gamma-lactone and a carboxylic acid moiety.[1] While specific, detailed toxicological data is limited, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear hazard profile that must inform all handling and disposal procedures.[1][2]

The primary hazards associated with this compound are:

  • Skin Irritation (H315): Causes skin irritation.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation.[1]

  • Acute Oral Toxicity (H302, potential): May be harmful if swallowed.[1]

Due to these classifications, this compound must be treated as hazardous chemical waste .[3] Under no circumstances should it be disposed of down the drain or in regular solid waste streams. Such improper disposal can lead to environmental contamination and potential reactions within the sewer system.

Quantitative Data Summary
PropertyValueSource
IUPAC Name (2R)-5-oxooxolane-2-carboxylic acidPubChem[1]
CAS Number 53558-93-3TCI Chemicals
Molecular Formula C₅H₆O₄PubChem[1]
Molecular Weight 130.10 g/mol PubChem[1]
GHS Hazard Codes H315, H319, H335, (H302)PubChem[1], Sigma-Aldrich[2]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for disposal, the following PPE is mandatory to mitigate the risks of exposure. This is a non-negotiable aspect of the protocol.

  • Eye Protection: Chemical safety goggles are required. In cases of handling larger quantities or where splashing is possible, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemical-resistant apron is recommended.

  • Foot Protection: Fully enclosed, non-perforated shoes must be worn in the laboratory at all times.

Spill Management: A Contingency Protocol

Accidents can occur, and a clear, concise spill management plan is essential.

  • Evacuate and Alert: Immediately alert personnel in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office.

  • Containment: For small spills, contain the material using a chemical spill kit absorbent (e.g., vermiculite or sand). Do not use combustible materials like paper towels for initial containment.

  • Neutralization (for acidic properties): While this compound is a carboxylic acid, its acidity is weak. However, for an added measure of safety after initial absorption, the area can be wiped with a dilute solution of sodium bicarbonate.

  • Collection: Carefully scoop the absorbed material and any contaminated debris into a designated, leak-proof hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials (sponges, paper towels) must be collected and disposed of as hazardous waste.

  • Reporting: Report all spills to your laboratory supervisor and EHS office, regardless of size.

Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of this compound is that it must be managed through your institution's official hazardous waste program.

Step 1: Waste Segregation

Proper segregation is paramount to prevent dangerous chemical reactions.

  • Do not mix this waste with incompatible materials such as strong bases, strong acids, or strong oxidizing agents.[4]

  • Keep this waste stream separate from other categories like halogenated solvents, heavy metals, or biological waste.

Step 2: Containerization

The integrity of the waste container is crucial for safe storage and transport.

  • Select a Compatible Container: Use a dedicated, leak-proof container made of a chemically compatible material, such as high-density polyethylene (HDPE) or glass. The original product container is often a suitable choice if it is in good condition.

  • Secure Closure: Ensure the container has a secure, tight-fitting lid. Funnels should not be left in the container opening; always cap the container immediately after adding waste.

Step 3: Labeling

Accurate labeling is a regulatory requirement and essential for the safety of waste handlers.

  • Attach a Hazardous Waste Label: As soon as the first drop of waste is added, affix a completed hazardous waste label to the container.

  • Complete Information: The label must include:

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed").

    • The date the waste was first added to the container.

    • The name of the principal investigator or laboratory group.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation.

  • Designated Area: Store the sealed and labeled waste container in a designated SAA. This area should be clearly marked.

  • Secondary Containment: Place the waste container within a secondary containment bin or tray to contain any potential leaks.

  • Location: The SAA must be located away from general traffic areas, heat sources, and direct sunlight.

Step 5: Arranging for Disposal

Waste disposal is a regulated process that must be handled by trained professionals.

  • Contact EHS: Once the container is full, or before it has been in storage for the maximum allowable time (typically one year for partially filled containers), contact your institution's EHS department to schedule a waste pickup.

  • Do Not Transport: Do not attempt to transport the chemical waste yourself to a central collection facility. Await collection by authorized personnel.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_storage Storage & Disposal start Waste Generation: (R)-5-Oxotetrahydrofuran- 2-carboxylic acid assess Hazard Assessment: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) start->assess Step 1 ppe Don Appropriate PPE: - Goggles - Gloves - Lab Coat assess->ppe Step 2 segregate Segregate Waste: Isolate from bases, oxidizers, etc. ppe->segregate Step 3 container Select & Fill Compatible Container (e.g., HDPE, Glass) segregate->container label_waste Attach & Complete Hazardous Waste Label container->label_waste store Store in Designated SAA with Secondary Containment label_waste->store pickup Arrange Pickup via Institutional EHS store->pickup end Final Disposal by Licensed Facility pickup->end

Caption: Disposal workflow for this compound.

Final Causality and Trustworthiness

This protocol is designed as a self-validating system. By understanding the inherent hazards of this compound, the rationale behind each step—from wearing specific PPE to segregating the waste—becomes clear. This is not merely a list of rules but a systematic approach to risk mitigation. Adherence to this guide ensures that you are not only compliant with regulations like those set forth by the Resource Conservation and Recovery Act (RCRA) but are also actively participating in a culture of safety that protects you, your colleagues, and the environment. Always consult your institution's specific EHS guidelines, as they may have additional requirements.

References

  • PubChem. (n.d.). 5-Oxo-2-tetrahydrofurancarboxylic acid. National Center for Biotechnology Information.
  • Chemsrc. (2025, August 20). 5-Oxotetrahydrofuran-2-carboxylic acid.
  • LookChem. (n.d.). Cas 21461-84-7,(S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code.
  • Alfred University. (n.d.). EPA Hazardous Waste Codes. My Alfred University.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling (R)-5-Oxotetrahydrofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovative science is conducted under the highest safety standards. This guide moves beyond a simple checklist, providing a deep, procedurally-grounded framework for handling (R)-5-Oxotetrahydrofuran-2-carboxylic acid (CAS No. for the (S)-enantiomer: 21461-84-7). The principles outlined here are derived from established safety data and are designed to be a self-validating system for your laboratory operations, ensuring both personal safety and data integrity.

Immediate Hazard Assessment: Understanding the Risks

This compound is a valuable chiral building block in synthetic organic chemistry.[1] However, its chemical properties necessitate a thorough understanding of its associated hazards to establish a safe handling protocol. The primary risks are associated with direct contact and inhalation of the solid compound.

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key hazards that directly inform our PPE and handling strategy.[2][3][4][5]

Hazard Class & CategoryHazard StatementImplication for Laboratory Handling
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedIngestion must be strictly avoided through good hygiene practices; no eating, drinking, or smoking in the handling area.[2]
Skin Irritation (Category 2)H315: Causes skin irritationDirect skin contact can cause inflammation, redness, or irritation. Protective gloves and clothing are mandatory.[2][4][5]
Serious Eye Damage (Category 1) / Eye Irritation (Category 2A)H318 / H319: Causes serious eye damage / Causes serious eye irritationThis is the most critical contact hazard. The "Serious Eye Damage" classification implies a risk of irreversible injury. Full-seal chemical goggles are essential.[2][4][5]
STOT SE (Category 3)H335: May cause respiratory irritationInhalation of the dust can irritate the respiratory tract. Handling should occur in a well-ventilated area, preferably a certified chemical fume hood.[2][3]

The GHS signal word for this compound is Danger [2] or Warning ,[3][4] reflecting the severity of these potential exposures, particularly the risk of serious eye damage.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of preference but a direct response to the identified hazards. The following protocol is the minimum standard for handling this compound.

A. Eye and Face Protection: The First Line of Defense

Mandatory: ANSI Z87.1-compliant or EN166-compliant chemical safety goggles.

  • Causality: The H318/H319 classification ("Causes serious eye damage/irritation") is the driving factor.[2] Standard safety glasses with side shields are insufficient as they do not protect against dust particles or splashes from all angles. Goggles form a seal around the eyes, providing comprehensive protection. Recommended for large quantities (>25g) or splash-risk operations: A full-face shield worn over chemical safety goggles.

  • Expert Insight: While goggles protect the eyes, a face shield provides an additional barrier for the entire face against unexpected splashes during dissolution or reaction quenching.

B. Hand Protection: Preventing Dermal Exposure

Mandatory: Chemically resistant gloves (e.g., Nitrile).

  • Causality: This is a direct countermeasure to the H315 hazard, "Causes skin irritation."[2][4]

  • Field-Proven Protocol:

    • Inspect: Before every use, check gloves for any signs of degradation, punctures, or tears.

    • Donning: Ensure hands are dry before putting on gloves.

    • Doffing: Remove gloves without touching the outer contaminated surface with bare skin.

    • Disposal: Dispose of used gloves immediately in the designated hazardous waste container. Never reuse disposable gloves.

    • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[2]

C. Body Protection: Shielding Skin and Clothing

Mandatory: A long-sleeved laboratory coat.

  • Causality: This protects against accidental spills and contact with contaminated surfaces, supporting the prevention of skin irritation.[2] Recommended for large-scale work: A chemically resistant apron over the lab coat.

D. Respiratory Protection: Mitigating Inhalation Risks

Primary Control: All handling of the solid form of this compound that may generate dust should be performed within a certified chemical fume hood. Engineering controls are always the preferred method for mitigating respiratory hazards. Secondary Control (when a fume hood is not feasible or as a supplementary measure): Mandatory: A NIOSH-approved N95 dust mask or equivalent respirator.[6]

  • Causality: This is a necessary precaution against the H335 hazard, "May cause respiratory irritation," by filtering out fine airborne particles of the compound.[2]

Operational and Disposal Plan

A safe experiment is one that is planned from start to finish. The following workflow integrates PPE use into the entire handling process.

Step 1: Pre-Handling Safety Checklist
  • Verify Engineering Controls: Confirm the chemical fume hood has a valid certification and is functioning correctly.

  • Locate Emergency Equipment: Identify the locations of the nearest safety shower and eyewash station. Ensure the pathway is clear.

  • Assemble and Inspect PPE: Gather all necessary PPE as outlined above. Inspect each item for integrity.

  • Prepare Waste Container: Designate a clearly labeled, sealed container for solid hazardous waste.

Step 2: Handling and Experimental Use
  • Don PPE: Put on your lab coat, followed by safety goggles, and finally, gloves. If required, don your respirator.

  • Transfer Compound: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust.

  • Minimize Dust: Use a spatula to handle the powder gently. Avoid pouring the solid from a height, which can create airborne dust.

  • Maintain Awareness: Be mindful of all surfaces that come into contact with the chemical. Do not touch your face, computer, or other personal items while wearing gloves.

Step 3: Decontamination and Disposal
  • Clean Equipment: Decontaminate any non-disposable equipment (spatulas, glassware) according to your lab's standard procedures.

  • Dispose of Waste: Place all contaminated disposable items (e.g., weighing paper, wipes, gloves) into the pre-labeled hazardous waste container.

  • Doff PPE: Remove PPE in the reverse order it was put on: gloves first, followed by the lab coat and goggles.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water.[2][4]

  • Waste Management: Ensure the final hazardous waste container is sealed and stored in a designated satellite accumulation area for pickup and disposal by trained personnel, following all local and institutional regulations.[2][7]

Emergency Response Protocol

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[2]

  • Skin Contact: Remove all contaminated clothing while under a safety shower. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][4]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[2]

  • Spill: Evacuate the immediate area. Wearing full PPE (including respiratory protection), cover the spill with an inert absorbent material. Carefully sweep or vacuum the material into a sealed, labeled container for hazardous waste disposal.[2]

Handling Workflow and Logic Diagram

The following diagram illustrates the decision-making process and workflow for safely handling this compound.

G cluster_prep 1. Preparation & Assessment cluster_ppe 2. PPE Selection cluster_handling 3. Execution & Disposal Start Start: Plan Experiment RiskAssessment Assess Risks: - Skin/Eye Irritation (H315/H319) - Respiratory Irritation (H335) - Harmful if Swallowed (H302) Start->RiskAssessment EngControls Are Engineering Controls (e.g., Fume Hood) Available? RiskAssessment->EngControls PPE_Yes Select Full PPE: - Goggles - Nitrile Gloves - Lab Coat EngControls->PPE_Yes Yes PPE_No Select Full PPE + Respirator: - Goggles - Nitrile Gloves - Lab Coat - N95 Respirator EngControls->PPE_No No Handling Handle Compound: - Minimize Dust - Work in Designated Area PPE_Yes->Handling PPE_No->Handling Decon Decontaminate Surfaces & Equipment Handling->Decon Waste Segregate Contaminated Waste (Gloves, Wipes, etc.) Decon->Waste Disposal Dispose of Waste per Institutional & Local Regulations Waste->Disposal End End: Wash Hands Thoroughly Disposal->End

Caption: Decision workflow for handling this compound.

References

  • 5-Oxotetrahydrofuran-3-carboxylic acid Safety Data Sheet. AK Scientific, Inc. URL: www.aksci.com/item_detail.php?
  • (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid 98% Safety Information. Sigma-Aldrich. URL: www.sigmaaldrich.com
  • (S)-5-Oxo-tetrahydrofuran-2-carboxylic acid Safety Information. ChemScene. URL: www.chemscene.com/products/S-5-Oxo-tetrahydrofuran-2-carboxylic-acid-21461-84-7.html
  • 5-Hydroxymethyl-2-furancarboxylic Acid Safety Data Sheet. Cayman Chemical. URL: www.caymanchem.com
  • (2R)-5-Oxotetrahydro-2-furancarboxylic acid Personal Protective Equipment. Chemsrc. URL: www.chemsrc.com/en/cas/53558-93-3_1189345.html
  • 2-Pyrrolidone-5-carboxylic acid, sodium salt Safety Data Sheet. Fisher Scientific. URL: www.fishersci.com
  • (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic Acid Safety Data Sheet. Aaron Chemicals LLC. URL: www.aaronchem.com
  • (S)-5-Oxo-2-tetrahydrofurancarboxylic Acid. Chiral Building Blocks. URL: www.synquestlabs.com
  • (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic Acid Safety and Hazards. BLD Pharm. URL: www.bldpharm.com
  • (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic Acid Safety & Regulations. TCI Chemicals. URL: www.tcichemicals.com/IN/en/p/O0276
  • 5-Oxotetrahydrofuran-2-carboxylic acid. Chemsrc. URL: www.chemsrc.com/en/cas/4344-84-7_839019.html
  • 5-Oxo-2-tetrahydrofurancarboxylic acid GHS Classification. PubChem, National Center for Biotechnology Information. URL: pubchem.ncbi.nlm.nih.gov/compound/251524
  • 2-Furoic acid Safety Data Sheet. Fisher Scientific. URL: www.fishersci.com
  • (S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID. ChemicalBook. URL: www.chemicalbook.com/ChemicalProductProperty_EN_CB8711425.htm
  • 5-Oxotetrahydrofuran-2-carboxylic acid. BLD Pharm. URL: www.bldpharm.com/products/4344-84-7.html
  • (S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID Usage. LookChem. URL: www.lookchem.com/S-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC-ACID-cas-21461-84-7/
  • (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic Acid Precautionary Statements. TCI Chemicals. URL: www.tcichemicals.com/IN/en/p/O0276
  • 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. NIST WebBook, SRD 69. URL: webbook.nist.gov/cgi/cbook.cgi?ID=C1126518
  • Hazardous Waste Management. Environmental Health and Safety Office (EHSO) Manual. URL: www.ou.edu/ehs/manual

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-5-Oxotetrahydrofuran-2-carboxylic acid
Reactant of Route 2
(R)-5-Oxotetrahydrofuran-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.